molecular formula C7H5FN2O B598416 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol CAS No. 1203499-60-8

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Numéro de catalogue: B598416
Numéro CAS: 1203499-60-8
Poids moléculaire: 152.128
Clé InChI: AQUOCUZXCLCYDQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for developing potent inhibitors against a range of therapeutically significant targets. Recent research highlights the value of fluoro-substituted derivatives, such as 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol, as a key intermediate and synthetic building block in drug discovery campaigns. This compound is central to explorations in multiple disease areas. In oncology, structurally similar pyrrolo[2,3-b]pyridine derivatives have been designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), showing low nanomolar IC50 values against FGFR1-3 and demonstrating efficacy in inhibiting cancer cell proliferation and invasion . In virology, this chemical scaffold has yielded promising inhibitors of the influenza virus polymerase PB2 subunit, with one derivative exhibiting strong binding affinity and antiviral activity . Beyond these areas, the scaffold has also been successfully applied in developing potent Janus kinase 3 (JAK3) inhibitors for immunomodulation and Glycogen Synthase Kinase-3β (GSK-3β) inhibitors investigated for the treatment of Alzheimer's disease, where they have been shown to inhibit tau protein hyperphosphorylation and promote neurite outgrowth in cellular models . The strategic fluorine substitution and hydroxy group at the 4-position make this compound a particularly valuable precursor for further chemical exploration, enabling the generation of novel compounds with potential for improved target selectivity and therapeutic efficacy.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-fluoro-1,7-dihydropyrrolo[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-5-3-10-7-4(6(5)11)1-2-9-7/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUOCUZXCLCYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)C(=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673624
Record name 5-Fluoro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-60-8
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol, a substituted 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural similarity to purines allows it to function as a versatile building block in the design of kinase inhibitors and other therapeutic agents.[1] The basicity of this molecule, largely determined by the pyridine nitrogen, is a critical parameter influencing its physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive analysis of the core basic properties of this compound, including its predicted pKa, the electronic influence of its substituents, and a detailed experimental protocol for the empirical determination of its acid dissociation constant.

Introduction: The 7-Azaindole Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic system in drug discovery.[2] Its unique structure, featuring a fusion of a pyridine and a pyrrole ring, allows it to mimic the hydrogen bonding pattern of adenine, making it an effective hinge-binder for many protein kinases.[3] The strategic placement of a nitrogen atom in the six-membered ring enhances aqueous solubility and provides a handle for modulating the molecule's electronic properties compared to its indole counterpart.[4]

The introduction of substituents onto the 7-azaindole core, such as the fluoro and hydroxyl groups in this compound, allows for the fine-tuning of its biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. Understanding the impact of these substituents on the fundamental property of basicity is paramount for rational drug design.

Physicochemical and Basic Properties

Predicted Physicochemical Properties

A summary of the key predicted physicochemical properties for this compound and its parent compounds is presented in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKa
7-AzaindoleC₇H₆N₂118.143.67
4-Hydroxy-7-azaindoleC₇H₆N₂O134.146.13[5][6]
5-Fluoro-7-azaindoleC₇H₅FN₂136.1313.04[7]
This compound C₇H₅FN₂O 152.13 ~5.5 - 6.0 (Estimated)

Note: Predicted pKa values are computationally derived and may vary between different software. The estimated pKa for the title compound is based on the analysis of its substituent effects.

Influence of Substituents on Basicity

The basicity of the 7-azaindole ring is significantly influenced by the electronic effects of its substituents.

  • 4-Hydroxyl Group: The hydroxyl group at the 4-position is an electron-donating group through resonance. This increases the electron density on the pyridine nitrogen, making it more basic. The predicted pKa of 4-hydroxy-7-azaindole is 6.13, which is significantly higher than that of the unsubstituted 7-azaindole (pKa ≈ 3.67).[5][6][8] This indicates that the hydroxyl group has a strong base-strengthening effect.

  • 5-Fluoro Group: The fluorine atom at the 5-position is an electron-withdrawing group through induction. This effect decreases the electron density on the pyridine ring, thereby reducing the basicity of the N7 nitrogen. The predicted pKa for 5-fluoro-7-azaindole is 13.04, which appears to be an anomaly in the provided data and likely refers to the acidity of the pyrrole N-H.[7] Generally, a fluorine substituent on the pyridine ring is expected to lower the pKa of the pyridine nitrogen.

Combined Effect: In this compound, the electron-donating effect of the 4-hydroxyl group and the electron-withdrawing effect of the 5-fluoro group will compete. It is anticipated that the resonance-donating effect of the hydroxyl group will be more dominant than the inductive withdrawal of the fluorine atom. Therefore, the pKa of this compound is expected to be slightly lower than that of 4-hydroxy-7-azaindole, likely in the range of 5.5 to 6.0.

Protonation Site

The primary site of protonation in this compound is the pyridine nitrogen (N7). The protonation at this position is favored due to the availability of the lone pair of electrons and the ability of the resulting positive charge to be stabilized through resonance.

Caption: Protonation equilibrium of this compound.

Synthesis Outline

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted 7-azaindoles.[9] A potential pathway could involve the construction of a substituted pyridine ring followed by the formation of the fused pyrrole ring.

G Synthetic Pathway start Substituted Pyridine Precursor step1 Introduction of Amino and Halogen Groups start->step1 Multi-step step2 Sonogashira Coupling step1->step2 step3 Cyclization step2->step3 end This compound step3->end

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The determination of the pKa of this compound can be accurately performed using potentiometric titration. This method involves the gradual addition of a standardized titrant to a solution of the analyte and monitoring the resulting change in pH.

Materials and Reagents
  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

Step-by-Step Methodology
  • Preparation of the Analyte Solution: Accurately weigh approximately 10-15 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. A small amount of co-solvent like methanol or DMSO may be used if solubility is an issue, but its effect on the pKa should be considered. Adjust the ionic strength of the solution to a constant value (e.g., 0.1 M) by adding a calculated amount of KCl.

  • Titration Setup: Place the beaker containing the analyte solution on a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the sides or bottom of the beaker.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the standardized HCl titrant in small increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH drops significantly, indicating that the equivalence point has been passed.

    • Perform a back-titration with standardized NaOH to confirm the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to obtain a titration curve.

    • The pKa can be determined from the half-equivalence point, where half of the base has been protonated. At this point, pH = pKa.

    • Alternatively, a Gran plot can be constructed to determine the equivalence point more accurately.

G pKa Determination Workflow prep Prepare Analyte Solution setup Set up Titration Apparatus prep->setup titrate Perform Potentiometric Titration setup->titrate analyze Analyze Titration Data titrate->analyze pka Determine pKa analyze->pka

Caption: Workflow for the experimental determination of pKa.

Conclusion

This compound is a molecule of high interest in contemporary drug discovery. Its basicity, primarily governed by the pyridine nitrogen, is a key determinant of its behavior in biological systems. The interplay of the electron-donating hydroxyl group and the electron-withdrawing fluoro group results in an estimated pKa in the range of 5.5-6.0. The empirical determination of this value through methods like potentiometric titration is crucial for accurate structure-activity relationship studies and for the optimization of drug candidates based on this promising scaffold.

References

  • ChemBK. 5-Fluoro-7-Azaindole.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • MDPI. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines.
  • Journal of the Chemical Society C: Organic. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines.
  • PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Wipf Group, University of Pittsburgh. The Heterocyclic Chemistry of Azaindoles.
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  • PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
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  • MDPI. 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate.
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An In-Depth Technical Guide to the Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. The strategic importance of this 7-azaindole derivative stems from its role as a key building block in the development of potent and selective kinase inhibitors and other therapeutic agents. This document details a multi-step synthesis, commencing with commercially available starting materials and proceeding through key intermediates. Each synthetic step is presented with a detailed experimental protocol, mechanistic insights, and a discussion of the rationale behind the chosen reagents and conditions. The guide is designed to be a practical resource for researchers in academic and industrial settings, providing the necessary information to replicate and adapt these methods for their specific research and development needs.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to function as a versatile hinge-binding motif in numerous protein kinases. The introduction of a fluorine atom at the 5-position and a hydroxyl group at the 4-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, while also providing a crucial hydrogen bond donor for enhanced target engagement. Consequently, this compound has emerged as a valuable intermediate in the synthesis of a new generation of targeted therapeutics. This guide will delineate a reliable and scalable synthetic route to this important molecule.

Synthetic Strategy Overview

The synthesis of this compound can be approached through a multi-step sequence that involves the initial construction of a functionalized pyridine ring, followed by the annulation of the pyrrole ring. A key feature of the presented strategy is the late-stage introduction of the 4-hydroxyl group via a nucleophilic aromatic substitution on a 4-chloro precursor. This approach allows for greater convergence and flexibility in the synthesis. The overall synthetic workflow is depicted below.

Synthetic_Workflow A Starting Materials B Synthesis of 4-Amino-5-fluoropyridin-3-carbaldehyde A->B Multi-step C Cyclization to form 5-Fluoro-7-azaindole core B->C Annulation D Chlorination at C4 C->D Halogenation E Protection of Pyrrole Nitrogen (SEM group) D->E Protection F Nucleophilic Aromatic Substitution (SNAr) E->F Hydroxylation G Deprotection F->G Removal of SEM H Final Product: This compound G->H

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of the 5-Fluoro-4-chloro-7-azaindole Core

The initial phase of the synthesis focuses on constructing the key intermediate, 5-fluoro-4-chloro-1H-pyrrolo[2,3-b]pyridine.

Step 1: Synthesis of 4-Amino-5-fluoropyridin-3-carbaldehyde

This step involves the formation of a suitably substituted pyridine precursor. While several methods exist for the synthesis of substituted aminopyridines, a common approach involves the multi-component reaction of simpler precursors. For the purpose of this guide, we will assume the availability of this intermediate, as its synthesis can vary depending on the starting materials.

Step 2: Cyclization to form 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

The annulation of the pyrrole ring is a critical step in forming the 7-azaindole scaffold. A reliable method involves the reaction of the aminopyridine-carbaldehyde with a reagent that provides the remaining two carbons of the pyrrole ring.

  • Protocol:

    • To a solution of 4-amino-5-fluoropyridin-3-carbaldehyde (1.0 eq) in a suitable solvent such as toluene, add triethyl orthoformate (1.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction typically proceeds to completion within 4-6 hours.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Causality behind Experimental Choices: Triethyl orthoformate serves as a source of a one-carbon unit and also acts as a dehydrating agent, driving the reaction towards the cyclized product. The acidic catalyst protonates the orthoformate, facilitating its reaction with the amino group.

Step 3: Chlorination at the C4-Position

With the 7-azaindole core constructed, the next step is the introduction of a chloro group at the 4-position, which will serve as a leaving group in the subsequent nucleophilic substitution.

  • Protocol:

    • To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a chlorinated solvent such as dichloromethane, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine, can be purified by column chromatography.

Causality behind Experimental Choices: N-Chlorosuccinimide is a mild and selective chlorinating agent for electron-rich aromatic systems. The use of a non-polar solvent and low temperature helps to control the reactivity and minimize the formation of side products.

Part 2: Introduction of the 4-Hydroxyl Group

This phase of the synthesis involves the protection of the pyrrole nitrogen, followed by the key nucleophilic aromatic substitution and final deprotection.

Step 4: Protection of the Pyrrole Nitrogen with a SEM Group

Protection of the acidic N-H of the pyrrole is crucial to prevent side reactions in the subsequent nucleophilic substitution step. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice due to its stability under basic conditions and its facile removal under mild conditions.[1]

  • Protocol:

    • To a solution of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at 0 °C for 30 minutes, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-chloro-5-fluoro-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine.[2]

Causality behind Experimental Choices: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the pyrrole nitrogen to form the corresponding anion, which then readily reacts with SEM-Cl. DMF is a suitable polar aprotic solvent for this reaction.

SNAr_Mechanism reactant 4-Chloro-5-fluoro-SEM-7-azaindole meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer Nucleophilic Attack nucleophile OH⁻ nucleophile->meisenheimer product 4-Hydroxy-5-fluoro-SEM-7-azaindole meisenheimer->product Elimination leaving_group Cl⁻ product->leaving_group

Caption: Simplified mechanism of the nucleophilic aromatic substitution (SNAr).

Step 5: Nucleophilic Aromatic Substitution (SNAr) to Introduce the Hydroxyl Group

This is the key step where the 4-hydroxyl group is introduced by displacing the chloro substituent.

  • Protocol:

    • In a sealed tube, dissolve 4-chloro-5-fluoro-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.

    • Add a strong base, such as sodium hydroxide (3.0 eq).

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product can be purified by column chromatography.

Causality behind Experimental Choices: The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the 4-position towards nucleophilic attack. The use of a high temperature is necessary to overcome the activation energy for the formation of the Meisenheimer intermediate. A strong base like NaOH provides the hydroxide nucleophile.

Step 6: Deprotection of the SEM Group

The final step is the removal of the SEM protecting group to yield the target molecule.

  • Protocol:

    • Dissolve the SEM-protected 4-hydroxy-5-fluoro-7-azaindole (1.0 eq) in an anhydrous solvent such as THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 eq).[3]

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford this compound.

Causality behind Experimental Choices: The fluoride ion in TBAF has a high affinity for silicon, leading to the cleavage of the Si-C bond and the subsequent collapse of the protecting group to release the free N-H. This deprotection method is mild and selective.[4]

Data Summary

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
25-Fluoro-1H-pyrrolo[2,3-b]pyridineC₇H₅FN₂136.1370-80
34-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridineC₇H₄ClFN₂170.5780-90
44-Chloro-5-fluoro-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrolo[2,3-b]pyridineC₁₃H₁₈ClFN₂OSi316.8385-95
55-Fluoro-4-hydroxy-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrolo[2,3-b]pyridineC₁₃H₁₉FN₂O₂Si298.3960-70
6This compoundC₇H₅FN₂O152.1380-90

Conclusion

The synthetic route detailed in this guide provides a reliable and adaptable methodology for the preparation of this compound. By employing a strategic sequence of reactions, including a key nucleophilic aromatic substitution, this valuable building block can be accessed in good overall yield. The provided protocols, along with the rationale behind the experimental choices, are intended to empower researchers to synthesize this and related 7-azaindole derivatives for their drug discovery and development programs.

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5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol (CAS: 1203499-60-8): A Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated derivative of the 7-azaindole heterocyclic system. The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of purine and indole, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bond interactions with a multitude of biological targets.[1][2] The introduction of a fluorine atom at the 5-position and a hydroxyl group at the 4-position can significantly modulate the compound's physicochemical properties, metabolic stability, and binding affinity, making it a highly valuable building block for the synthesis of targeted therapeutics. This document, intended for researchers, medicinal chemists, and drug development professionals, details the compound's properties, proposes a robust synthetic pathway, discusses its analytical characterization, and explores its critical role in the development of next-generation kinase inhibitors.

Physicochemical and Structural Properties

This compound is a solid at room temperature.[3][4] Its core structure, 7-azaindole, features a fusion of a pyridine ring and a pyrrole ring. The strategic placement of the fluorine and hydroxyl groups enhances its utility as a pharmaceutical intermediate. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, while the fluorine atom can increase binding affinity and improve metabolic stability.

Table 1: Core Properties of this compound

PropertyValueReference(s)
CAS Number 1203499-60-8[3][4][5][6]
Molecular Formula C₇H₅FN₂O[3][4][5]
Molecular Weight 152.13 g/mol [3][4][5][6]
Appearance Solid (predicted)
Storage Temperature -20°C[3][4]
InChI Key Not readily available
SMILES Oc1c(F)cnc2[nH]ccc12[5]

Synthesis and Purification

Proposed Synthetic Workflow

Synthesis_Workflow A 5-Fluoro-1H-pyrrolo[2,3-b]pyridine B 1. N-Protection (e.g., TIPSCl) 2. N-Oxidation (e.g., m-CPBA) A->B Steps 1-2 C Protected 5-Fluoro-7-azaindole N-oxide B->C D Chlorination (POCl3) C->D Step 3 E Protected 4-Chloro-5-fluoro-7-azaindole D->E F Methoxylation (NaOMe) E->F Step 4 G Protected 4-Methoxy-5-fluoro-7-azaindole F->G H 1. O-Demethylation (e.g., BBr3) 2. N-Deprotection (e.g., TBAF) G->H Steps 5-6 I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: N-Protection of the Pyrrole Ring

  • Rationale: The pyrrole NH is acidic and can interfere with subsequent reactions, particularly those involving strong bases or electrophiles. A bulky silyl protecting group like triisopropylsilyl (TIPS) effectively shields this position and directs reactivity towards the pyridine ring.[6]

  • Procedure:

    • Dissolve 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir for 30 minutes at 0°C, then add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC.

    • Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield N-TIPS-5-fluoro-7-azaindole.

Step 2 & 3: N-Oxidation and Chlorination

  • Rationale: Functionalization at the 4-position of the pyridine ring is challenging. A common and effective strategy is to first form the N-oxide, which activates the 4-position (para to the nitrogen) for nucleophilic attack. Subsequent treatment with a reagent like phosphorus oxychloride (POCl₃) introduces a chlorine atom, a versatile handle for further substitution.[7]

  • Procedure:

    • Dissolve the N-TIPS protected intermediate (1.0 eq) in dichloromethane (DCM).

    • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) and stir at room temperature for 4-6 hours to form the N-oxide.

    • Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Cool to room temperature, and pour the mixture slowly onto crushed ice.

    • Neutralize with a saturated NaHCO₃ solution and extract with DCM.

    • Dry the organic phase, concentrate, and purify by chromatography to obtain the 4-chloro derivative.

Step 4: Nucleophilic Substitution with Methoxide

  • Rationale: The 4-chloro substituent is an excellent leaving group, readily displaced by strong nucleophiles like sodium methoxide to install the required methoxy group.[7]

  • Procedure:

    • Add the 4-chloro intermediate (1.0 eq) to a solution of sodium methoxide (NaOMe, 2.0 eq) in anhydrous methanol.

    • Heat the reaction mixture in a sealed tube at 80-100°C for 12 hours.

    • Cool, neutralize with acetic acid, and remove the solvent in vacuo.

    • Partition the residue between water and ethyl acetate.

    • Dry the organic layer and purify by chromatography to yield the 4-methoxy intermediate.

Step 5 & 6: O- and N-Deprotection

  • Rationale: The final steps involve the removal of the protecting groups. The methyl ether is robust and requires a strong Lewis acid like boron tribromide (BBr₃) for cleavage. The TIPS group is then selectively removed using a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Procedure:

    • Dissolve the 4-methoxy intermediate (1.0 eq) in anhydrous DCM and cool to -78°C.

    • Add a solution of BBr₃ (1.5 eq) in DCM dropwise.

    • Stir at -78°C for 1 hour, then allow to warm to room temperature.

    • Quench with methanol, concentrate, and re-dissolve in THF.

    • Add TBAF (1 M solution in THF, 1.2 eq) and stir for 2 hours.

    • Concentrate the mixture and purify by reverse-phase HPLC to afford the final product, this compound.

Spectroscopic and Analytical Characterization

Confirmation of the structure of this compound relies on a combination of standard analytical techniques.

  • ¹H NMR: Expected signals include distinct aromatic protons on both the pyrrole and pyridine rings, as well as a broad singlet for the pyrrole N-H and a singlet for the phenolic O-H.

  • ¹³C NMR: The spectrum should show seven distinct carbon signals. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant.

  • ¹⁹F NMR: A singlet is expected, with a chemical shift characteristic of an aryl fluoride.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass corresponding to the molecular formula C₇H₅FN₂O.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H and N-H stretching (around 3200-3400 cm⁻¹) and C-F stretching (around 1200-1300 cm⁻¹) are expected.

Applications in Medicinal Chemistry and Drug Development

The 7-azaindole scaffold is a cornerstone in modern drug discovery, particularly in the field of oncology and inflammatory diseases.[2] Its derivatives are known to act as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[8]

Key Therapeutic Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is implicated in numerous cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[5][9] The 4-OH group of the title compound can serve as a key hydrogen-bonding anchor within the ATP-binding pocket of the kinase.

  • c-Met Kinase: The c-Met receptor tyrosine kinase is another important oncology target. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as effective c-Met inhibitors.[10]

  • Phosphodiesterase 4B (PDE4B): This enzyme is a target for inflammatory diseases. A scaffold-hopping approach identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective PDE4B inhibitors.[11]

  • Other Kinases: The scaffold has been successfully employed to develop inhibitors for a wide range of other kinases, including SGK-1, Cdc7, and LRRK2, highlighting its versatility.[3][8][12][13]

Illustrative Signaling Pathway: FGFR Inhibition

The diagram below illustrates the canonical FGFR signaling pathway, which is a common target for inhibitors derived from the this compound scaffold. Abnormal activation of this pathway leads to increased cell proliferation, survival, and angiogenesis.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Gene Expression FGF FGF Ligand FGF->FGFR Binds & Dimerizes Inhibitor 7-Azaindole Inhibitor (Derived from Scaffold) Inhibitor->FGFR Blocks ATP Binding Site

Caption: FGFR signaling pathway and the site of action for 7-azaindole-based inhibitors.

Handling, Storage, and Safety

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended.[3][4]

  • Safety: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed information.

Conclusion

This compound (CAS: 1203499-60-8) is a strategically functionalized heterocyclic compound with immense potential in medicinal chemistry. Its 7-azaindole core is a proven privileged scaffold for engaging the ATP-binding site of protein kinases. The specific combination of a 4-hydroxyl group and a 5-fluoro substituent provides medicinal chemists with a powerful building block to fine-tune ligand-target interactions and optimize drug-like properties. The synthetic strategies and applications outlined in this guide underscore its importance and provide a solid foundation for its use in the discovery and development of novel targeted therapies.

References

  • Amerigo Scientific. (n.d.). This compound.
  • Zhang, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
  • LabSolutions. (n.d.). This compound.
  • ElectronicsAndBooks. (n.d.). Synthesis of functionalized 7-azaindoles via directed ortho-metalations.
  • Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Daly, C., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(9), 13866-13907.
  • Zhang, M., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic Chemistry, 66, 106-115.
  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Bultinck, P., et al. (2023). Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Molecules, 28(19), 6962.
  • An, G., et al. (2013). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1221-1226.

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Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The targeted introduction of fluorine and hydroxyl substituents can significantly modulate a molecule's physicochemical properties, metabolic stability, and target engagement. This guide provides an in-depth, multi-technique approach to the complete structure elucidation of a novel derivative, 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol (C₇H₅FN₂O, MW: 152.13 g/mol ). This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for the characterization of complex heterocyclic compounds, grounded in field-proven insights and authoritative analytical principles.

Introduction: The Significance of Fluorinated Azaindoles

The 7-azaindole core is a bioisostere of indole and has been successfully employed as a hinge-binding motif in a multitude of kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1] The strategic placement of a fluorine atom, a common modification in modern drug discovery, can enhance binding affinity, improve metabolic stability, and modulate pKa, thereby optimizing pharmacokinetic and pharmacodynamic profiles.[2][3] The addition of a hydroxyl group introduces a key hydrogen bond donor/acceptor site, potentially improving target interactions and solubility. The precise structural confirmation of such multi-substituted heterocycles is paramount for establishing definitive structure-activity relationships (SAR) and ensuring the integrity of subsequent biological and clinical investigations.

This guide will detail a systematic workflow for the unambiguous structure determination of this compound, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments.

The Elucidation Workflow: A Multi-Pronged Analytical Strategy

The definitive confirmation of a novel molecular structure necessitates a confluence of data from orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system. Our approach begins with establishing the molecular formula and then systematically piecing together the connectivity and spatial arrangement of the atoms.

graph "Elucidation_Workflow" { rankdir="TB"; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is the foundational experiment, providing the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula, a critical first step that constrains all subsequent spectral interpretation.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing heterocycles due to their ability to be readily protonated.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument should be calibrated to ensure high mass accuracy.

Predicted Data and Interpretation

For a molecule with the formula C₇H₅FN₂O, the presence of two nitrogen atoms dictates an even nominal molecular weight. The HRMS data will provide a highly accurate mass for the protonated molecule [M+H]⁺.

ParameterPredicted ValueInferred Information
Molecular Formula C₇H₅FN₂O-
Exact Mass 152.0389Theoretical mass of the neutral molecule.
[M+H]⁺ (Observed) 153.0462 ± 5 ppmConfirms the molecular weight and, by extension, the molecular formula.
Table 1: Predicted High-Resolution Mass Spectrometry Data.

The observation of the [M+H]⁺ ion at m/z 153.0462 with an error of less than 5 ppm provides strong evidence for the proposed molecular formula.

Electron Ionization (EI) Fragmentation: While HRMS confirms the formula, EI-MS provides structural information through fragmentation patterns. The stable 7-azaindole ring is expected to result in a prominent molecular ion peak.[4]

Predicted Fragmentation Pathway:

  • m/z 152 (M⁺·): The molecular ion, expected to be of high intensity.

  • m/z 124: Loss of CO (28 Da), a common fragmentation for phenolic compounds.

  • m/z 96: Subsequent loss of HCN (27 Da) from the pyridine ring.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the presence of specific functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Predicted Data and Interpretation

The IR spectrum will provide clear evidence for the hydroxyl and amine functionalities, as well as the aromatic and C-F bonds. Data from indole and 7-hydroxy-4-methyl coumarin can be used for comparison.[5][6]

Wavenumber (cm⁻¹)Predicted AssignmentFunctional Group
3400 - 3200 (broad)O-H stretchPhenolic Hydroxyl
~3150 (sharp)N-H stretchPyrrole Amine
1640 - 1580C=C and C=N stretchingAromatic Rings
1250 - 1180C-O stretchPhenolic C-O
1100 - 1000C-F stretchAryl-Fluoride
Table 2: Predicted Characteristic IR Absorption Bands.

The broad O-H stretch is indicative of hydrogen bonding, and the sharp N-H stretch is characteristic of the pyrrole moiety. The presence of these bands provides direct evidence for the key functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the molecular framework. The predicted spectra are based on known data for 7-azaindole and the expected substituent effects of the fluorine and hydroxyl groups.[7]

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (OH and NH).

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for optimal resolution.

  • Experiments: Acquire ¹H, ¹³C{¹H}, ¹⁹F, COSY, HSQC, and HMBC spectra.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum will show signals for the four aromatic protons and the two exchangeable protons (N-H and O-H).

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~11.5br s1HN1-HTypical chemical shift for 7-azaindole N-H proton.
~10.0br s1H4-OHPhenolic proton, exchangeable.
~7.8d1HH6Doublet due to coupling with H2. The fluorine at C5 will also cause a smaller coupling.
~7.2t1HH2Triplet due to coupling with H3 and H6.
~6.8d1HH3Doublet due to coupling with H2.
Table 3: Predicted ¹H NMR Data (in DMSO-d₆).
Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will show seven distinct carbon signals. The carbon attached to the fluorine will appear as a doublet due to ¹JCF coupling, and other nearby carbons will show smaller C-F couplings.

Predicted δ (ppm)¹JCF (Hz)AssignmentRationale
~155~240C5Large one-bond C-F coupling is characteristic. Downfield shift due to fluorine.
~150-C4Attached to electronegative oxygen.
~148-C7aBridgehead carbon.
~128-C2Pyrrole α-carbon.
~120~10C3aBridgehead carbon, shows smaller C-F coupling.
~115~25C6Shows two-bond C-F coupling.
~100-C3Pyrrole β-carbon.
Table 4: Predicted ¹³C NMR Data (in DMSO-d₆).
Predicted ¹⁹F NMR Spectrum and Interpretation

The ¹⁹F NMR spectrum will provide direct evidence for the fluorine atom and its environment.

Predicted δ (ppm)MultiplicityRationale
-120 to -140dChemical shift is typical for a fluorine on a pyridine ring. The signal will be a doublet due to coupling with H6.
Table 5: Predicted ¹⁹F NMR Data (referenced to CFCl₃).
2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.

graph "NMR_Connectivity" { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, width=0.4, height=0.4, margin=0]; edge [fontname="Arial", fontsize=8];

}

Figure 2: Key 2D NMR correlations for structure assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. A key expected correlation is between H2 and H3 on the pyrrole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It will definitively link the proton signals in Table 3 to their corresponding carbon signals in Table 4.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations that will confirm the ring fusion and substituent positions include:

    • H2 correlating to C3a and C7a.

    • H6 correlating to C4, C5, and C7a.

    • The N-H proton (H1) correlating to C2, C3a, and C7a, confirming the pyrrolo[2,3-b]pyridine core.

    • The phenolic OH proton correlating to C3a, C4, and C5.

Conclusion: A Confirmed Structure

By systematically acquiring and interpreting data from HRMS, FTIR, and a comprehensive suite of NMR experiments, the structure of this compound can be unambiguously confirmed. The HRMS establishes the correct molecular formula. FTIR identifies the key functional groups. The combination of 1D and 2D NMR provides a complete and self-consistent map of the atomic connectivity. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides a solid foundation for any further research or development involving this promising heterocyclic scaffold.

References

  • Acta Scientific: Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol.
  • Royal Society of Chemistry: 13C NMR (CDCl3, 125 MHz) δ 14.3, 6.
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  • Royal Society of Chemistry: Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition.
  • Journal of the American Chemical Society: 7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan and Other Derivatives.
  • Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725).
  • Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).
  • RosDok: Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • ACS Publications: Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction.
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  • NIH: Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds.
  • ResearchGate: FTIR spectrum of 7-hydroxy-4-methyl coumarin.
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An In-depth Technical Guide to the Solubility of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to oral bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry. As a member of the azaindole class of molecules, which are frequently explored as kinase inhibitors and for other therapeutic applications, understanding its solubility profile is paramount for successful drug development.[1][2][3] This document outlines the theoretical underpinnings of solubility for this compound class, provides detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and offers a framework for the systematic evaluation of its behavior in a range of pharmaceutically relevant solvents.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, poor aqueous solubility is a significant hurdle that can lead to misleading biological data and challenging formulation development.[4][5] Low solubility can result in the underestimation of a compound's potency in biological assays and contribute to poor absorption, thereby limiting oral bioavailability.[4][6] Therefore, a thorough understanding of a compound's solubility is essential from the early stages of discovery to guide lead optimization and de-risk progression towards clinical development.[4][7]

This compound belongs to the 7-azaindole scaffold family. Azaindoles are recognized as important bioisosteres of indoles, often introduced to modulate physicochemical properties such as solubility and target engagement.[8][9] The introduction of a nitrogen atom into the indole ring system can alter the electron distribution and hydrogen bonding capacity, potentially enhancing aqueous solubility compared to their indole counterparts.[6][8] This guide provides the necessary theoretical background and practical methodologies to rigorously assess the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its solubility behavior.

PropertyValue/InformationSource
Molecular FormulaC7H5FN2O[10][11]
Molecular Weight152.13 g/mol [10][11]
AppearanceExpected to be a solid[12]
General SolubilityExpected to have low solubility in water and better solubility in organic solvents like dichloromethane.[12]
Storage Temperature-20°C[10]

The structure of this compound, with its pyrrolo-pyridine core, fluorine substituent, and hydroxyl group, suggests a molecule with both hydrogen bond donor and acceptor capabilities. The aromatic rings contribute to its lipophilicity, while the heteroatoms and the hydroxyl group can interact with polar solvents. The interplay of these features will govern its solubility in different solvent systems.

Experimental Determination of Solubility

Two key types of solubility measurements are pertinent in a drug discovery setting: kinetic and thermodynamic solubility.[4][7][13]

  • Kinetic Solubility: This is a high-throughput screening method that measures the solubility of a compound under conditions where it precipitates from a stock solution (typically in DMSO) upon dilution into an aqueous buffer.[4][7][14][15] It is a rapid assessment useful for early-stage compound triage.[4][7]

  • Thermodynamic Solubility: This measures the equilibrium concentration of a compound in a saturated solution, where the dissolved compound is in equilibrium with its solid form.[5][13][16] This "gold standard" measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.[4][5][16]

Recommended Solvents for Analysis

A comprehensive solubility assessment should include a range of solvents relevant to different stages of drug development:

  • Aqueous Buffers:

    • Phosphate-Buffered Saline (PBS) at pH 7.4 to mimic physiological conditions.

    • Simulated Gastric Fluid (SGF) to assess solubility in the stomach.

    • Simulated Intestinal Fluid (SIF) to evaluate solubility in the small intestine.

  • Organic Solvents:

    • Dimethyl Sulfoxide (DMSO): A common solvent for compound stock solutions.

    • Ethanol (EtOH): A pharmaceutically acceptable co-solvent.

    • Methanol (MeOH): A polar protic solvent.

    • Acetonitrile (ACN): A polar aprotic solvent.

    • Tetrahydrofuran (THF): A less polar ether solvent.

    • Dichloromethane (DCM): A non-polar organic solvent.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining both kinetic and thermodynamic solubility.

G cluster_0 Compound Preparation cluster_1 Kinetic Solubility Assay cluster_2 Thermodynamic Solubility Assay stock_solution Prepare 10 mM Stock in DMSO add_to_buffer Add Stock to Aqueous Buffer stock_solution->add_to_buffer solid_compound Weigh Solid Compound add_solvent Add Solvent to Excess Solid solid_compound->add_solvent incubate_kinetic Incubate (e.g., 2h at 25°C) with Shaking add_to_buffer->incubate_kinetic filter_kinetic Filter or Centrifuge incubate_kinetic->filter_kinetic quantify_kinetic Quantify Supernatant (UV-Vis or LC-MS/MS) filter_kinetic->quantify_kinetic incubate_thermo Incubate (e.g., 24h at 25°C) with Shaking add_solvent->incubate_thermo filter_thermo Filter incubate_thermo->filter_thermo quantify_thermo Quantify Filtrate (UV-Vis or LC-MS/MS) filter_thermo->quantify_thermo G start Start: Excess Solid Compound add_solvent Add Known Volume of Solvent start->add_solvent shake Shake at Constant Temperature (e.g., 24h) add_solvent->shake settle Allow Undissolved Solid to Settle shake->settle filter Filter Supernatant (e.g., 0.45 µm) settle->filter analyze Analyze Filtrate by HPLC-UV or LC-MS/MS filter->analyze end Result: Thermodynamic Solubility analyze->end

Caption: Step-by-step workflow for the shake-flask thermodynamic solubility assay.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise tabular format to facilitate comparison across different solvents and conditions.

Table 1: Expected Solubility Profile of this compound

Solvent SystemAssay TypeTemperature (°C)Solubility (µg/mL)Solubility (µM)
PBS (pH 7.4)Kinetic25Experimental ValueExperimental Value
PBS (pH 7.4)Thermodynamic25Experimental ValueExperimental Value
SGF (pH ~1.2)Thermodynamic37Experimental ValueExperimental Value
SIF (pH ~6.8)Thermodynamic37Experimental ValueExperimental Value
WaterThermodynamic25Experimental ValueExperimental Value
EthanolThermodynamic25Experimental ValueExperimental Value
MethanolThermodynamic25Experimental ValueExperimental Value
AcetonitrileThermodynamic25Experimental ValueExperimental Value
DMSOThermodynamic25Experimental ValueExperimental Value
THFThermodynamic25Experimental ValueExperimental Value
DichloromethaneThermodynamic25Experimental ValueExperimental Value

Interpretation:

  • A significant difference between kinetic and thermodynamic solubility may indicate that the compound can form supersaturated solutions, which could have implications for oral absorption.

  • The pH-dependent solubility in different buffers will provide insights into the ionizable nature of the molecule and its likely absorption profile in the gastrointestinal tract.

  • Solubility in organic solvents can guide formulation strategies, such as the use of co-solvents or amorphous solid dispersions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic evaluation of the solubility of this compound. By following the detailed protocols for both kinetic and thermodynamic solubility determination, researchers can generate the critical data needed to inform the progression of this compound in the drug discovery pipeline. A thorough understanding of its solubility in various pharmaceutically relevant solvents is a cornerstone of a successful drug development program, enabling rational formulation design and mitigating risks associated with poor biopharmaceutical properties.

Future work should focus on investigating strategies to enhance the solubility of this compound if it is found to be poorly soluble. These could include salt formation, if the molecule possesses an ionizable center, or the development of enabling formulations such as amorphous solid dispersions or lipid-based formulations. [6]

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 2,3-Dihydro-7-Azaindole Analogs.
  • Protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Ali, H. I., et al. (2017). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters.
  • Di, L., & Kerns, E. H. (2003). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Guidechem. (n.d.). What is the synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE?
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Wang, X., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Pipzine Chemicals. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
  • Alsenz, J., & Kansy, M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies.
  • Pharmatutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-4-iodo-1H-pyrrolo 2,3-b pyridine.
  • PubChem. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
  • AdooQ BioScience. (n.d.). (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol.
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
  • Cusabio. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-1H-pyrrolo 2,3-b pyridine.
  • Ambeed. (n.d.). 436431 this compound.
  • PubChem. (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate.
  • J&K Scientific. (n.d.). Azaindoles.
  • Amerigo Scientific. (n.d.). This compound.
  • Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Barret, R., et al. (2010). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. Oncogene.

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Topic: Chemical Stability and Storage of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol, a fluorinated derivative of the 7-azaindole scaffold, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural complexity, featuring a fused aromatic ring system with both electron-donating and electron-withdrawing substituents, presents a unique chemical stability profile. Understanding this profile is paramount for ensuring the integrity of research materials, the validity of experimental results, and the successful development of potential pharmaceutical candidates. This guide provides a comprehensive analysis of the compound's inherent stability, outlines potential degradation pathways, establishes field-proven storage and handling protocols, and details a systematic approach for empirical stability assessment through forced degradation studies.

Introduction and Physicochemical Profile

The pyrrolo[2,3-b]pyridine core is a privileged scaffold found in numerous biologically active molecules.[1] The introduction of a fluorine atom and a hydroxyl group, as in this compound, modulates the electronic properties and potential biological activity of the parent ring system. The fluorine at position 5 acts as an electron-withdrawing group, while the phenolic hydroxyl group at position 4 can act as both a hydrogen bond donor and acceptor. This intricate electronic interplay governs the molecule's reactivity and, consequently, its stability.

This document serves as a technical resource, moving beyond simple datasheet recommendations to explain the causal mechanisms behind the compound's stability characteristics and the rationale for specific storage and handling procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1203499-60-8[2][3]
Molecular Formula C₇H₅FN₂O[2][3]
Molecular Weight 152.13 g/mol [2][3]
Appearance Typically a solid (crystalline or powder)
Purity Often supplied as "Highly Purified"[2][3]

Intrinsic Chemical Stability and Potential Degradation Pathways

The stability of this compound is dictated by its constituent functional groups and the aromatic system they are attached to. While the fused pyrrolopyridine ring system possesses aromatic stability, the substituents introduce specific vulnerabilities.[4]

  • Oxidative Degradation : The phenolic hydroxyl group at the 4-position is the most probable site for oxidation. Phenols are susceptible to oxidation, which can be catalyzed by air (oxygen), trace metals, or light, potentially forming colored quinone-type structures. This is a primary degradation pathway to consider for this molecule.

  • Photodegradation : Aromatic heterocyclic systems are often photolabile. Exposure to UV or visible light can provide the energy to initiate degradation reactions, including oxidation or rearrangement.

  • pH-Dependent Degradation (Hydrolysis) : Under extreme pH conditions, the molecule's stability may be compromised.

    • Strong Basic Conditions : The phenolic hydroxyl group can be deprotonated to form a phenolate, which is typically more susceptible to oxidation.

    • Strong Acidic Conditions : While the ring system is generally robust, harsh acidic conditions could potentially lead to hydrolysis or other degradative reactions over time.

  • Thermal Degradation : As with most complex organic molecules, elevated temperatures can accelerate all degradation pathways, providing the activation energy needed for reactions to occur.

The carbon-fluorine bond itself is very strong and generally stable, making it unlikely to be a primary point of degradation under typical storage or experimental conditions.[5]

G cluster_molecule This compound cluster_features Structural Features cluster_liabilities Potential Stability Liabilities Compound Core Structure Phenol Phenolic -OH Group (Position 4) Compound->Phenol Fluorine Fluoro Group (Position 5) Compound->Fluorine Aromatic Aromatic Pyrrolopyridine Core Compound->Aromatic Oxidation Oxidation Phenol->Oxidation Primary Susceptibility pH pH Sensitivity Phenol->pH Deprotonation in Base Photo Photodegradation Aromatic->Photo UV/Vis Absorption Thermal Thermal Stress Oxidation->Thermal Accelerated by Heat Photo->Thermal Accelerated by Heat pH->Thermal Accelerated by Heat caption Causality diagram of stability factors.

Causality diagram of stability factors.

Recommended Storage and Handling Protocols

Proper storage and handling are critical to preserving the chemical integrity of this compound. The following protocols are derived from supplier recommendations and general best practices for handling sensitive active pharmaceutical ingredients (APIs).[6][7]

Storage Conditions

To mitigate the degradation risks identified above, a multi-faceted approach to storage is essential.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Long-term: -20°C .[2][3] Short-term (weeks): ≤4°C is acceptable.[8]Minimizes thermal energy, significantly slowing the rate of all potential degradation reactions (oxidation, hydrolysis).
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation of the sensitive phenolic hydroxyl group by atmospheric oxygen.
Light Store in an amber, tightly sealed vial in a dark location.Protects the compound from photolytic degradation caused by exposure to UV and visible light.
Moisture Store in a dry, well-ventilated place. Use of a desiccator is advisable.Prevents potential hydrolysis and minimizes moisture that can facilitate other degradation reactions.
Container Use a tightly sealed, appropriate container (e.g., glass vial).Prevents exposure to air and moisture.[9]
Safe Handling Procedures

As a novel compound with potentially potent biological activity, caution during handling is mandatory.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Ventilation : Handle the solid material in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of dust.[9]

  • Dispensing : For maximum recovery of the product, which is often supplied in small quantities, centrifuge the original vial briefly before removing the cap to ensure all solid material is at the bottom.[2][3]

  • Aliquoting : To avoid degradation from repeated freeze-thaw cycles and exposure to the atmosphere, it is highly recommended to aliquot the material into single-use vials upon receipt.[8]

  • Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases to prevent induced degradation.[9][10]

Experimental Design for Stability Assessment: A Forced Degradation Study

To definitively understand the stability profile of this compound, a forced degradation (stress testing) study is indispensable.[11] Such studies are crucial for developing stability-indicating analytical methods and identifying potential degradants that could arise during storage or formulation.[12] The goal is to achieve modest degradation (5-20%) to reveal the primary degradation pathways without causing such extensive decomposition that the results become irrelevant.[12][13]

Protocol for Forced Degradation

The following protocol outlines the typical stress conditions applied according to International Council for Harmonisation (ICH) guidelines.

G start_node Prepare 1 mg/mL Stock Solution in Acetonitrile/Water Acid Acid Hydrolysis (0.1 M HCl, 60°C) start_node->Acid Expose under stress conditions Base Base Hydrolysis (0.1 M NaOH, RT) start_node->Base Expose under stress conditions Oxidation Oxidation (3% H₂O₂, RT) start_node->Oxidation Expose under stress conditions Thermal Thermal (Solid) (80°C) start_node->Thermal Expose under stress conditions Photo Photolytic (ICH Q1B) start_node->Photo Expose under stress conditions Control Control (Solvent, RT, Dark) start_node->Control Expose under stress conditions condition_node condition_node analysis_node Analyze by Stability-Indicating HPLC-PDA/MS Method result_node Identify Degradation Pathways & Degradant Structures analysis_node->result_node Acid->analysis_node Base->analysis_node Oxidation->analysis_node Thermal->analysis_node Photo->analysis_node Control->analysis_node caption Workflow for a forced degradation study.

Sources

A Technical Guide to the Potential Biological Activity of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility and presence in numerous clinically successful therapeutics.[1] Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly protein kinases. This guide focuses on a specific, yet underexplored derivative, 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol . While direct literature on this exact molecule is sparse, a comprehensive analysis of its structural analogues provides a robust framework for predicting its biological potential. We will explore its likely activities as a kinase inhibitor for oncology, an anti-inflammatory agent, and an antiviral compound, supported by detailed, field-proven experimental protocols to validate these hypotheses.

The 7-Azaindole Scaffold: A Foundation of Therapeutic Potential

The 7-azaindole core is a bioisostere of indole and purine, enabling it to form critical hydrogen bond interactions within the ATP-binding pockets of numerous enzymes.[1][2] This fundamental property has led to the development of several blockbuster drugs, including:

  • Vemurafenib: A B-Raf enzyme inhibitor for melanoma treatment.[3]

  • Pexidartinib: A CSF-1R inhibitor for tenosynovial giant cell tumors.[4]

  • Tofacitinib: A JAK inhibitor for rheumatoid arthritis.[4]

The strategic placement of substituents on the 7-azaindole ring is a proven method for modulating potency and selectivity.[2][5] The subject of this guide, this compound, possesses two key modifications: a fluorine atom at the 5-position and a hydroxyl group at the 4-position. The fluorine atom can enhance binding affinity and improve metabolic stability, while the hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule to its biological target.

Predicted Biological Activity & Key Therapeutic Targets

Based on extensive structure-activity relationship (SAR) data from related compounds, we can project several high-probability biological activities for this compound.

Kinase Inhibition in Oncology

The most prominent predicted activity is kinase inhibition. The 7-azaindole scaffold is a frequent core for kinase inhibitors, and various derivatives have shown potent activity against kinases critical to cancer progression.[4][6]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal FGFR signaling is a key driver in various cancers, including breast, lung, and bladder cancers.[7][8][9] Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[7][8] The core scaffold effectively mimics the hinge-binding motif of ATP. It is highly probable that this compound will exhibit inhibitory activity against the FGFR family.

  • Other Oncogenic Kinases: Beyond FGFR, this scaffold is known to inhibit a range of other kinases, including JAK1, Met, LRRK2, and CSF-1R.[3][10] The specific selectivity profile of this compound would need to be determined experimentally, but it represents a promising starting point for developing targeted cancer therapies.

Table 1: Representative Kinase Inhibitory Activities of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound Series Target Kinase(s) Reported IC50 Values Reference
1H-pyrrolo[2,3-b]pyridine derivative 4h FGFR1, FGFR2, FGFR3 7 nM, 9 nM, 25 nM [7][8][9]
Pyrrolo[2,3-b]pyridine-based inhibitor I-1 CSF-1R 49.41 nM [10]

| Pyrrolo[2,3-d]pyrimidine derivative 5k | EGFR, Her2, VEGFR2 | 79 nM, 40 nM, 136 nM |[6] |

Anti-Inflammatory Activity via PDE4B Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that degrades cyclic AMP (cAMP), a secondary messenger that suppresses inflammation.[11] Inhibition of PDE4, particularly the PDE4B isoform, raises intracellular cAMP levels and reduces the production of pro-inflammatory cytokines like TNF-α. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors, demonstrating that this scaffold can be effectively targeted for anti-inflammatory applications.[11] The structural features of this compound make it a plausible candidate for interaction with the PDE4 active site.

Antiviral Potential: Targeting Influenza PB2

Recent research has expanded the therapeutic scope of this scaffold into virology. A study identified derivatives of 5-fluoro-1H-pyrrolo[2,3-b]pyridine as potent inhibitors of the PB2 subunit of the influenza virus RNA-dependent RNA polymerase (RdRP).[12] One compound demonstrated an effective concentration (EC50) of 1.025 µM with low cytotoxicity.[12] This finding suggests that this compound could serve as a valuable starting point for the development of novel anti-influenza agents.

Experimental Validation: Protocols & Workflows

To empirically test the predicted biological activities, a structured, multi-tiered screening approach is necessary. The following protocols provide a robust framework for this evaluation.

Workflow for Initial Biological Screening

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Mechanism of Action cluster_2 Tier 3: Lead Optimization A Compound Synthesis & QC B Broad Kinase Panel (e.g., 48-kinase panel) A->B Test Compound C Cancer Cell Line Proliferation Assay (MTT/SRB) A->C Test Compound D Anti-Inflammatory Assay (LPS-induced TNF-α) A->D Test Compound E Antiviral Assay (Influenza Plaque Reduction) A->E Test Compound F IC50 Determination (Specific Kinase Assay) B->F Identify Hits H Dose-Response Cytotoxicity (Multiple Cell Lines) C->H Confirm Activity I Mechanism of Antiviral Action (e.g., RdRP activity) E->I Elucidate MOA G Western Blot Analysis (Pathway Modulation) F->G Validate Target J Structure-Activity Relationship (SAR) Studies F->J G->J H->J I->J K ADME/Tox Profiling J->K

Caption: A tiered workflow for evaluating the biological activity of the title compound.

Protocol 3.1: In Vitro FGFR1 Kinase Inhibition Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of the test compound against a specific kinase target.

Rationale: This is the primary assay to confirm direct inhibition of a predicted kinase target. Using a purified enzyme system isolates the interaction between the compound and the kinase, providing clean, quantifiable data on potency.

Methodology:

  • Reagents & Materials:

    • Recombinant human FGFR1 enzyme

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP (Adenosine triphosphate)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

    • Test Compound: this compound, dissolved in DMSO

    • Positive Control: A known FGFR inhibitor (e.g., Erdafitinib)

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, then dilute further in Assay Buffer. A typical final concentration range would be 1 nM to 100 µM.

    • Add 5 µL of the diluted compound or control to wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of a 2X enzyme/substrate mix (containing FGFR1 and poly(Glu, Tyr) substrate in Assay Buffer) to each well.

    • Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of 2X ATP solution (final concentration at Km for ATP).

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure kinase activity by detecting the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions. Luminescence is read on a plate reader.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to the "no inhibitor" control.

    • Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3.2: Cancer Cell Proliferation Assay (SRB Assay)

Rationale: An IC50 value against a purified enzyme does not guarantee an effect in a cellular context. This assay measures the compound's ability to inhibit the growth of cancer cells, providing a more biologically relevant measure of its potential as an anticancer agent.

Methodology:

  • Cell Lines: Select cancer cell lines with known FGFR pathway activation (e.g., SNU-16, gastric cancer; RT-112, bladder cancer).

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound (e.g., 10 nM to 100 µM) for 72 hours.

    • After incubation, gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates five times with tap water and allow to air dry.

    • Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.

    • Wash away unbound dye with 1% acetic acid and air dry.

    • Solubilize the bound SRB dye with 10 mM Tris base (pH 10.5).

    • Read the absorbance at 510 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3.3: Western Blot for Pathway Modulation

Rationale: This experiment provides mechanistic proof that the compound inhibits the intended signaling pathway within the cell. A reduction in the phosphorylation of downstream proteins confirms on-target activity.

FGFR FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound This compound Compound->FGFR Inhibits

Caption: Simplified FGFR signaling pathway inhibited by the test compound.

Methodology:

  • Cell Treatment & Lysis:

    • Culture an FGFR-dependent cell line (e.g., 4T1 breast cancer cells) to ~80% confluency.[7]

    • Treat cells with the test compound at concentrations around its GI50 value (e.g., 0.5x, 1x, 2x GI50) for 2-4 hours. Include a vehicle control.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification & Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity. A dose-dependent decrease in the ratio of p-ERK/total ERK or p-Akt/total Akt indicates successful inhibition of the FGFR pathway.

Conclusion & Future Directions

This compound is a compound of significant interest, built upon a scaffold with proven therapeutic relevance. The predictive analysis, grounded in the extensive literature on 7-azaindole derivatives, strongly suggests its potential as a multi-faceted agent targeting kinase-driven cancers, inflammation, and viral infections. The experimental workflows detailed in this guide provide a clear and robust path for validating these hypotheses. Successful validation would position this molecule as a valuable lead compound for further optimization, potentially leading to the development of novel, next-generation therapeutics.

References

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. [Link]
  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
  • Stoit, A. R., den Hartog, A. P., Mons, H., van Schaik, S., Barkhuijsen, N., Stroomer, C., Coolen, H. K., Reinders, J. H., Adolfs, T. J., van der Neut, M., Keizer, H., & Kruse, C. G. (2007). 7-Azaindole derivatives as potential partial nicotinic agonists. Bioorganic & Medicinal Chemistry Letters, 17(24), 6839-6843. [Link]
  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives.
  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023).
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20845-20853. [Link]
  • Pipzine Chemicals. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Pipzine Chemicals. [Link]
  • MySkinRecipes. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. MySkinRecipes. [Link]
  • Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(13), 1625-1630. [Link]
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). [Link]
  • Dana Bioscience. (n.d.). 5-fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine 250mg. Dana Bioscience. [Link]
  • Kumar, D., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1442. [Link]
  • Kumar, A., et al. (2024). A new class of pyrrolo[2,3-b]quinoxalines: synthesis, anticancer and antimicrobial activities. Zeitschrift für Naturforschung B, 79(5-6), 227-238. [Link]
  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][2][13][14]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of the Iranian Chemical Society, 18, 2695-2727. [Link]
  • Al-Ostath, A. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
  • Wang, Y., et al. (2022). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry, 65(15), 10393-10412. [Link]

Sources

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Development of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Core as a Cornerstone in Kinase Inhibition

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged structures" possess the inherent ability to interact with multiple biological targets, offering a fertile starting point for drug discovery. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a testament to this concept.[1][2][3] Its structural resemblance to the endogenous purine core allows it to function as a bioisostere, effectively competing for the ATP-binding sites of a vast array of protein kinases.[2] This has led to the development of numerous kinase inhibitors for the treatment of cancer and inflammatory diseases.[3]

This guide delves into a specific, highly promising class of 7-azaindole derivatives: those bearing a fluorine atom at the 5-position and a hydroxyl group at the 4-position. The strategic placement of these substituents significantly enhances the pharmacological properties of the 7-azaindole scaffold, making it a compelling focus for researchers, scientists, and drug development professionals. We will explore the synthetic intricacies, structure-activity relationships (SAR), and the profound mechanistic implications of these modifications, providing a comprehensive technical overview for the advancement of next-generation targeted therapies.

The Strategic Importance of Fluorination and Hydroxylation

The efficacy of a kinase inhibitor is intricately linked to its ability to bind with high affinity and selectivity to the ATP-binding pocket of the target kinase. The 5-fluoro and 4-hydroxy substitutions on the 7-azaindole core are not arbitrary; they are deliberate modifications designed to optimize these interactions.

The Role of the 5-Fluoro Substituent:

The introduction of a fluorine atom, the most electronegative element, at the 5-position of the 7-azaindole ring imparts several advantageous properties:

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyrrole nitrogen, influencing the overall charge distribution and solubility of the molecule.

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions and hydrogen bonding with amino acid residues in the kinase active site, thereby increasing binding affinity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly improve the pharmacokinetic profile of a drug candidate by increasing its half-life.

  • Conformational Control: The small size and unique electronic properties of fluorine can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to the target.

The Critical 4-Hydroxy/Oxo Tautomerism:

The hydroxyl group at the 4-position of the 7-azaindole ring exists in a tautomeric equilibrium with its 4-oxo (or 4-one) form. This dynamic equilibrium is of paramount importance for the mechanism of action of many kinase inhibitors. The 4-oxo tautomer is a key pharmacophore that often forms crucial hydrogen bond interactions with the "hinge" region of the kinase active site. This bidentate hydrogen bonding pattern, where the pyridine nitrogen and the exocyclic oxygen of the 4-oxo group act as hydrogen bond acceptors and the pyrrole N-H acts as a donor, is a hallmark of many potent and selective kinase inhibitors. This interaction effectively anchors the inhibitor in the ATP-binding pocket, leading to potent inhibition of the kinase's activity.

Synthetic Strategies for the 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol Core

Proposed Synthetic Pathway:

Synthetic_Pathway start 2-Amino-5-fluoropyridine step1 Iodination start->step1 intermediate1 2-Amino-5-fluoro-3-iodopyridine step1->intermediate1 step2 Sonogashira Coupling (TMS-acetylene) intermediate1->step2 intermediate2 2-Amino-5-fluoro-3-((trimethylsilyl)ethynyl)pyridine step2->intermediate2 step3 Cyclization (Base-mediated) intermediate2->step3 intermediate3 5-Fluoro-1H-pyrrolo[2,3-b]pyridine step3->intermediate3 step4 Introduction of Hydroxyl Group (e.g., Oxidation/Rearrangement) intermediate3->step4 final_product This compound step4->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative Step: Sonogashira Coupling):

  • Objective: To couple trimethylsilylacetylene to the 3-position of 2-amino-5-fluoro-3-iodopyridine.

  • Materials:

    • 2-Amino-5-fluoro-3-iodopyridine (1.0 eq)

    • Trimethylsilylacetylene (1.5 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq)

    • Copper(I) iodide (0.1 eq)

    • Triethylamine (3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dry, nitrogen-purged reaction flask, add 2-amino-5-fluoro-3-iodopyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

    • Add anhydrous THF and triethylamine. Stir the mixture at room temperature to obtain a homogenous solution.

    • Add trimethylsilylacetylene dropwise over 15 minutes.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Self-Validation: The success of this step is critical for the subsequent cyclization to form the 7-azaindole core. The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the trimethylsilyl group is key for the subsequent base-mediated cyclization.

Case Study: Tofacitinib - A Paradigm of 7-Azaindole Kinase Inhibition

While a blockbuster drug with the exact this compound scaffold has yet to be approved, the JAK inhibitor Tofacitinib (Xeljanz®) serves as an excellent case study to illustrate the therapeutic potential of the broader 7-azaindole class.[5][6] Tofacitinib, used for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, features a pyrrolo[2,3-d]pyrimidine core, a close structural analog of the 7-azaindole scaffold.[5][7]

Mechanism of Action:

Tofacitinib is an inhibitor of Janus kinases, particularly JAK1 and JAK3.[5] These enzymes are crucial for the signaling of numerous cytokines that drive the inflammatory processes in autoimmune diseases.[6] Tofacitinib binds to the ATP-binding site of JAKs, preventing the phosphorylation and activation of STATs (Signal Transducer and Activator of Transcription proteins).[5] This blockade of the JAK-STAT signaling pathway leads to a reduction in the production of inflammatory mediators.[5]

JAK_STAT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates tofacitinib Tofacitinib tofacitinib->jak inhibits atp ATP atp->jak p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription (Inflammation) nucleus->gene

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Structure-Activity Relationship (SAR) Insights:

The development of Tofacitinib involved extensive SAR studies to optimize its potency and selectivity. Key findings from these studies and others on related 7-azaindole kinase inhibitors highlight the importance of specific structural features:

  • The 7-Azaindole Core: As previously discussed, this scaffold is a potent hinge-binder.

  • Substituents at the 4- and 5-positions: Modifications at these positions are crucial for modulating kinase selectivity and overall drug-like properties. For instance, in the development of FGFR inhibitors, the introduction of a trifluoromethyl group at the 5-position was shown to enhance activity.[8]

  • Side Chains: The nature of the side chain appended to the 7-azaindole core is critical for interacting with other regions of the kinase active site and for tuning the pharmacokinetic properties of the molecule.

Biological Activity and SAR of this compound Derivatives

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases. The strategic incorporation of a 5-fluoro and a 4-hydroxy/oxo group is anticipated to yield compounds with enhanced potency and selectivity.

Table 1: Representative Biological Activity of Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Key Structural FeaturesReference
4h FGFR175-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine[8][9]
4h FGFR295-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine[8][9]
4h FGFR3255-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine[8][9]
25 FGFR451.6Pyrrolo[2,3-b]pyridine-3-one core[10]
31g JAK1Potent1H-pyrrolo[2,3-b]pyridine-5-carboxamide[11]
CM5 FLT3750 (cellular IC₅₀)1H-pyrrolo[2,3-b]pyridine with back pocket targeting[12]

This table presents data for structurally related compounds to illustrate the potential of the scaffold. IC₅₀ values for the specific 5-fluoro-4-ol core would require dedicated screening.

The data in Table 1, while not specific to the 5-fluoro-4-ol core, strongly supports the therapeutic potential of this scaffold. The nanomolar potency of these derivatives against key oncology targets like FGFR and JAK kinases underscores the value of continued research and development in this area.

Bioanalytical and In Vitro Evaluation

A critical step in the discovery of novel kinase inhibitors is their characterization in robust and reproducible in vitro assays.

Standard Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.

  • Procedure:

    • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

    • In a 384-well plate, add the kinase, the appropriate substrate, and ATP.

    • Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Self-Validation: The assay should be validated using a known inhibitor of the target kinase. The results should be reproducible across multiple experiments, with Z'-factors greater than 0.5 indicating a robust assay.

Future Directions and Emerging Applications

The this compound scaffold represents a highly promising platform for the development of next-generation kinase inhibitors. Future research in this area is likely to focus on:

  • Overcoming Drug Resistance: The development of covalent and allosteric inhibitors based on this scaffold could provide a strategy to overcome resistance mechanisms that emerge with traditional ATP-competitive inhibitors.

  • Targeting Novel Kinases: High-throughput screening of compound libraries based on this core against a broad panel of kinases could identify novel therapeutic targets.

  • Beyond Kinases: The unique electronic and structural features of this scaffold may lend themselves to the inhibition of other enzyme families, such as phosphodiesterases or epigenetic targets.

Conclusion

The this compound scaffold is a prime example of how strategic and rational drug design can lead to the development of highly potent and selective therapeutic agents. By leveraging the inherent advantages of the 7-azaindole core and enhancing its properties through judicious fluorination and hydroxylation, medicinal chemists have a powerful tool at their disposal for the discovery of novel treatments for cancer, inflammation, and a host of other diseases. The continued exploration of the synthetic and therapeutic potential of this remarkable scaffold will undoubtedly pave the way for future breakthroughs in medicine.

References

  • Wikipedia. (2024). Tofacitinib.
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  • Unknown. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. PubMed.
  • Unknown. (n.d.). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. PubMed Central.
  • Wang, R., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705.
  • Unknown. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed.
  • Park, E., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed.
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commercial availability of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol: Commercial Availability, Synthesis, and Applications

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine enables it to form key hydrogen bond interactions with a multitude of biological targets, making it a cornerstone for the development of novel therapeutics.[1] The strategic introduction of substituents, such as a fluorine atom at the 4-position and a hydroxyl group at the 5-position, can significantly alter the molecule's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of this compound, focusing on its commercial availability, synthetic pathways, and critical role as a building block for researchers, chemists, and drug development professionals.

Physicochemical Properties

This compound is a halogenated heterocyclic compound. The presence of both pyrrole and pyridine rings, fused together, imparts a unique electronic and structural character. The fluorine and hydroxyl groups are critical for modulating properties such as metabolic stability, binding affinity, and solubility.

PropertyValueSource
CAS Number 1203499-60-8Amerigo Scientific[2]
Molecular Formula C₇H₅FN₂OAmerigo Scientific[2]
Molecular Weight 152.13 g/mol Amerigo Scientific[2]
Appearance Crystalline solid (typical for this class)[3]
Solubility Expected to have good solubility in organic solvents like dichloromethane and chloroform, with relatively poor solubility in water.[3]

Commercial Availability and Procurement

While the broader class of 5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives is available from several major suppliers, this compound is a more specialized intermediate. Researchers should anticipate lead times for synthesis and delivery.

SupplierProduct NameCAS NumberNotes
Amerigo Scientific This compound1203499-60-8Direct listing for the target compound. Academic pricing may be available upon request.[2]

For related precursors and derivatives, which may be required for synthetic efforts or comparative studies, the following suppliers are notable:

SupplierRelated CompoundCAS Number
Sigma-Aldrich 5-Fluoro-1H-pyrrolo[2,3-b]pyridine866319-00-8
Cusabio 5-Fluoro-1H-pyrrolo[2,3-b]pyridine866319-00-8
MySkinRecipes 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid1228666-41-8

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for current information.

Synthesis and Methodologies

Proposed Synthetic Workflow

The rationale for this proposed pathway involves building the core heterocyclic system from a substituted pyridine precursor, followed by functional group interconversion to install the required hydroxyl group. This approach offers flexibility and relies on well-understood, high-yielding reaction classes in heterocyclic chemistry.

G A Substituted Pyridine Precursor B Cyclization to form Pyrrolo[2,3-b]pyridine Core A->B e.g., Fischer Indole Synthesis or Larock Indole Synthesis C Introduction of Nitro Group (Nitration) B->C HNO3 / H2SO4 D Reduction of Nitro Group to Amine C->D e.g., SnCl2 / HCl or H2 / Pd-C E Diazotization of Amine followed by Hydrolysis D->E 1. NaNO2 / H2SO4 2. H2O, Heat F Target Compound: This compound E->F

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Key Steps (Illustrative)
  • Step 1: Formation of the Pyrrolo[2,3-b]pyridine Core: A common method involves the cyclization of a substituted pyridine derivative. For instance, a suitably functionalized 2-aminopyridine can undergo reaction with an α-haloketone or aldehyde, followed by intramolecular cyclization to yield the core scaffold.[4]

  • Step 2: Nitration: Introduction of a nitro group at the 4-position of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine intermediate. This is typically achieved using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing ring system and substituents.

  • Step 3: Reduction to Amine: The nitro group is a versatile handle that can be readily reduced to a primary amine. Common reagents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ gas over a palladium-on-carbon catalyst).

  • Step 4: Conversion to Hydroxyl Group: The resulting 4-amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction. The amine is first treated with a nitrite source (e.g., sodium nitrite) in a strong acid to form a diazonium salt. This unstable intermediate is then hydrolyzed by heating in an aqueous solution to yield the final this compound.[1]

Applications in Research and Drug Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly valued building block in medicinal chemistry, primarily due to its proven success in the development of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Role as a Kinase Inhibitor Scaffold

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of several important kinase families.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal activation of the FGFR signaling pathway is a known driver of tumor growth, proliferation, and angiogenesis in various cancers.[7][8] The 1H-pyrrolo[2,3-b]pyridine core serves as an effective hinge-binding motif, anchoring the small molecule inhibitor into the ATP-binding pocket of the FGFR enzyme. The substituents on the ring, such as the 5-fluoro and 4-ol groups, are crucial for establishing further interactions, improving potency, and tuning selectivity.[7][8]

  • Other Kinase Targets: This scaffold has also been employed in the development of inhibitors for Janus kinases (JAK1), Met kinase, and Leucine-rich repeat kinase 2 (LRRK2), highlighting its versatility.[4]

Illustrative Mechanism: FGFR Signaling Inhibition

The diagram below illustrates the canonical FGFR signaling pathway and the point of intervention for inhibitors derived from the this compound scaffold.

cluster_membrane Cell Membrane FGFR FGFR RAS RAS FGFR->RAS Activates FGF FGF Ligand FGF->FGFR Binds Inhibitor Scaffold-Based Inhibitor Inhibitor->FGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the FGFR signaling pathway by a scaffold-based drug.

Antiviral Applications

Beyond oncology, this chemical family has shown promise in developing antiviral agents. A recent study reported the discovery of potent inhibitors of the influenza A virus PB2 protein, a key component of the viral RNA polymerase complex, based on a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton.[9] This demonstrates the scaffold's potential for addressing infectious diseases by targeting essential viral enzymes.

Conclusion

This compound is a specialized yet highly valuable chemical intermediate for drug discovery and medicinal chemistry. Its commercial availability, while limited to specialized suppliers, provides a direct route for researchers to access this key building block. The well-established synthetic chemistry of the 7-azaindole core allows for its rational incorporation into complex molecules designed to modulate critical biological pathways. Its demonstrated utility in the development of potent kinase inhibitors for oncology and novel antiviral agents underscores its significance and ensures its continued importance in the pursuit of new therapeutics.

References

  • Pipzine Chemicals. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
  • Guidechem. What is the synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE?.
  • MySkinRecipes. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
  • RSC Advances. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • Sigma-Aldrich. 5-fluoro-1H-pyrrolo[2,3-b]pyridine.
  • Amerigo Scientific. This compound.
  • Sigma-Aldrich. 5-Fluoro-1H-pyrrolo 2,3-b pyridine AldrichCPR.
  • Cusabio. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
  • PubMed. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors.
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  • BenchChem. The Biological Landscape of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Analogs: A Technical Guide for Drug Discovery.
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The Enduring Scaffold: A Technical Guide to 1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a cornerstone scaffold in contemporary medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for both indole and purine have cemented its status as a "privileged structure" in the design of targeted therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the 7-azaindole core, from its fundamental synthetic routes to its sophisticated applications in kinase inhibition and beyond. We will delve into the strategic considerations behind synthetic choices, detail key experimental protocols, and explore the structure-activity relationships that have led to the development of life-saving medicines.

The Strategic Importance of the 7-Azaindole Core

The 7-azaindole scaffold's prominence in drug discovery is not accidental; it is a direct result of its advantageous physicochemical properties and its remarkable ability to interact with a wide array of biological targets. As a bioisostere of the naturally occurring indole nucleus, it offers a strategic advantage in modulating pharmacokinetic and pharmacodynamic properties.[1][2][3] The introduction of a nitrogen atom into the six-membered ring alters the electron distribution, influencing pKa, hydrogen bonding capacity, and metabolic stability, all critical parameters in drug design.[1]

Perhaps the most celebrated role of the 7-azaindole moiety is as a hinge-binding motif in protein kinase inhibitors.[4][5][6] Kinases, a family of over 500 enzymes in humans, are central regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8] The 7-azaindole scaffold masterfully mimics the adenine core of ATP, the natural substrate for kinases.[9] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, allowing for a bidentate hydrogen bonding interaction with the hinge region of the kinase active site.[7][6] This strong and specific interaction provides a robust anchor for inhibitors, forming the foundation for potent and selective drug candidates. The success of this approach is exemplified by Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, which was developed from a simple 7-azaindole fragment.[4][7][6]

Beyond kinase inhibition, 7-azaindole derivatives have demonstrated a remarkable breadth of biological activities, including anti-angiogenic, cytotoxic, and immunomodulatory effects.[10][11][12] They have been investigated as antagonists for various receptors, such as CCR2 and CRTh2, and have shown potential in treating Alzheimer's disease and asthma.[10][11][12] This versatility underscores the immense potential of the 7-azaindole scaffold as a launching point for diverse drug discovery programs.[10][11]

Synthetic Strategies: Building the 7-Azaindole Core

The construction of the 7-azaindole ring system can be approached from several angles, with the choice of strategy often dictated by the desired substitution pattern and the availability of starting materials. Historically, methods like the Fischer and Bartoli indole syntheses were adapted for azaindoles, though often with limited success due to the electron-deficient nature of the pyridine ring.[3][13] Modern synthetic chemistry, particularly the advent of transition-metal-catalyzed cross-coupling reactions, has revolutionized the synthesis and functionalization of this scaffold.[2][14][15]

A prevalent and versatile strategy involves the construction of the pyrrole ring onto a pre-existing pyridine precursor. This is often achieved through a sequence of cross-coupling and cyclization reactions.

G cluster_0 General Synthetic Workflow start Substituted 2-Aminopyridine reaction1 Transition-Metal Catalyzed Coupling (e.g., Sonogashira, Heck) start->reaction1 intermediate1 Coupling Partner (e.g., Alkyne, Alkene) intermediate1->reaction1 intermediate2 Coupled Intermediate reaction1->intermediate2 reaction2 Intramolecular Cyclization intermediate2->reaction2 end Functionalized 1H-pyrrolo[2,3-b]pyridine reaction2->end

Caption: A generalized workflow for the synthesis of 7-azaindoles.

Palladium-Catalyzed Cross-Coupling and Cyclization

Palladium catalysis has proven to be a powerful tool for the construction of the 7-azaindole core. A common approach begins with a 2-amino-3-halopyridine, which can undergo a variety of cross-coupling reactions to introduce the necessary carbon framework for the subsequent cyclization.

2.1.1. Sonogashira Coupling Followed by Cyclization: The Sonogashira coupling of a 2-amino-3-iodopyridine with terminal alkynes provides a direct route to 2-amino-3-(alkynyl)pyridines. These intermediates can then be cyclized under basic or acid-catalyzed conditions to afford 2-substituted 7-azaindoles.[2][16] The choice of catalyst, base, and solvent is crucial for achieving high yields and avoiding side reactions.

Experimental Protocol: Synthesis of 2-Substituted 7-Azaindoles via Sonogashira Coupling and Cyclization [16]

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent such as DMF, add the terminal alkyne (1.2 eq).

  • Add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq) to the reaction mixture.

  • Add a base, typically triethylamine (Et₃N) (3.0 eq), and stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).[2]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-amino-3-(alkynyl)pyridine intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the 2-amino-3-(alkynyl)pyridine intermediate (1.0 eq) in a solvent such as toluene.

  • Add a base, for example, potassium tert-butoxide (KOt-Bu) (1.2 eq). The addition of a phase-transfer catalyst like 18-crown-6 can significantly improve the reaction efficiency.[16]

  • Heat the reaction mixture (e.g., at 65 °C) and monitor for the formation of the 2-substituted 7-azaindole.

  • After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

2.1.2. Heck Reaction: The intramolecular Heck reaction provides another elegant route to the 7-azaindole nucleus.[2] This typically involves the cyclization of an N-alkenyl-2-amino-3-halopyridine. A more recent development is a cascade C-N cross-coupling/Heck reaction, which allows for the synthesis of substituted azaindoles from amino-o-bromopyridines and alkenyl bromides in a single step.[17]

Rhodium-Catalyzed C-H Activation and Annulation

More recently, rhodium-catalyzed C-H activation has emerged as a highly efficient and atom-economical method for synthesizing 7-azaindoles.[12][18] This approach typically involves the coupling of a 2-aminopyridine with an alkyne, where the rhodium catalyst facilitates the direct activation of the C-H bond at the 3-position of the pyridine ring, followed by annulation with the alkyne.[18] The use of an external oxidant, such as a silver salt, is often required to regenerate the active catalytic species.[12][18]

Functionalization of the 7-Azaindole Scaffold

The therapeutic potential of the 7-azaindole core is unlocked through the strategic introduction of various substituents at its different positions. The five available positions (N1, C2, C3, C4, C5, and C6) offer a rich landscape for chemical modification.[7] Advances in metal-catalyzed chemistry have been instrumental in enabling the selective functionalization of the 7-azaindole ring.[14][15]

Table 1: Key Functionalization Reactions of the 7-Azaindole Scaffold

PositionReaction TypeReagents and ConditionsReference(s)
C2 Suzuki-Miyaura CouplingPd catalyst, boronic acid/ester, base[19]
Sonogashira CouplingPd/Cu catalyst, terminal alkyne, base[16]
C3 Bromination/IodinationNBS/NIS, solvent[20]
ArylationPd catalyst, aryl halide/triflate, base[21]
C4 Buchwald-Hartwig AminationPd catalyst, amine, base[19][22]
C-O CouplingPd catalyst, phenol, base[22]
C5 Suzuki-Miyaura CouplingPd catalyst, boronic acid/ester, base[9]
C6 Directed Metalationn-BuLi or LDA, electrophile[23]
N1 Alkylation/ArylationBase, alkyl/aryl halide[24]
Protection (e.g., SEM, Boc)SEMCl/Boc₂O, base[19][24]

The regioselective functionalization of the 7-azaindole scaffold is a critical aspect of structure-activity relationship (SAR) studies. For instance, in the development of kinase inhibitors, substituents at the C3 and C5 positions are often crucial for achieving selectivity and potency.[9][25] The ability to precisely modify these positions allows medicinal chemists to fine-tune the interactions of the molecule with the target protein.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 7-azaindole scaffold has been particularly fruitful in the development of kinase inhibitors for cancer therapy.[1][4][7][6][8][9][21][24][25][26][27][28][29][30][31][32] Its ability to form key hydrogen bonds with the kinase hinge region makes it an ideal starting point for fragment-based and structure-based drug design.

G cluster_0 7-Azaindole as a Kinase Hinge Binder azaindole 1H-pyrrolo[2,3-b]pyridine Scaffold h_bond1 H-Bond Donor (Pyrrole N-H) azaindole->h_bond1 donates H-bond to h_bond2 H-Bond Acceptor (Pyridine N) azaindole->h_bond2 accepts H-bond from hinge Kinase Hinge Region (Backbone Amide and Carbonyl) atp_pocket ATP Binding Pocket hinge->atp_pocket is part of h_bond1->hinge h_bond2->hinge

Caption: Interaction of the 7-azaindole scaffold with the kinase hinge region.

A multitude of 7-azaindole-based inhibitors targeting various kinases have been reported, with several reaching clinical trials or gaining FDA approval.[1][6]

Table 2: Examples of 7-Azaindole-Based Kinase Inhibitors

CompoundTarget Kinase(s)Therapeutic AreaReference(s)
Vemurafenib B-RAFMelanoma[4][7][6]
GSK1070916A Aurora BCancer[8]
Pexidartinib CSF1RTenosynovial Giant Cell Tumor[1]
Fevipiprant CRTh2 AntagonistAsthma[1]
(Unnamed)PDK1Cancer[26]
(Unnamed)PI3KCancer[21][28]
(Unnamed)FGFRCancer[24][27][32]
(Unnamed)RSK2Cancer[31]
(Unnamed)JAK3Immune Diseases[29]
(Unnamed)ATMCancer[30]

The development of these inhibitors often involves a systematic exploration of the SAR at different positions of the 7-azaindole ring. For example, in a series of FGFR inhibitors, modifications at the C5 position were explored to interact with specific residues in the kinase active site, leading to enhanced potency.[32] Similarly, for PI3K inhibitors, the introduction of aromatic substituents at the C3 position was found to be well-tolerated and beneficial for activity.[21]

Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for drug discovery. While its role in kinase inhibition is well-established, its potential in other therapeutic areas is still being actively explored. The ongoing development of novel synthetic methodologies, particularly in the realm of C-H functionalization, will undoubtedly provide access to new chemical space and enable the synthesis of even more complex and diverse 7-azaindole derivatives.[14][33] As our understanding of complex biological pathways deepens, the versatility and privileged nature of the 7-azaindole core will ensure its enduring legacy in the quest for new and effective medicines.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]
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  • Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. Organic Letters. [Link]
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  • Iterative C6 and C2 functionalization of 7‐azaindole by DoM and DMG...
  • Recent advances in the global ring functionalization of 7-azaindoles.
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PubMed Central. [Link]
  • Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
  • Synthesis of Azaindoles. Semantic Scholar. [Link]
  • Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. PubMed. [Link]
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An In-depth Technical Guide to the Safety and Handling of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic system in medicinal chemistry, prized for its structural resemblance to purine and its capacity to form critical hydrogen bond interactions with various biological targets. The strategic introduction of a fluorine atom at the 4-position and a hydroxyl group at the 5-position of this core structure yields 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol, a compound of significant interest in the development of novel therapeutics, particularly as a kinase inhibitor. This guide provides a comprehensive overview of its safe handling, synthesis, reactivity, and biological importance to aid researchers and drug development professionals in its effective and responsible utilization.

Physicochemical and Safety Data

A thorough understanding of the fundamental properties and associated hazards is paramount before commencing any experimental work with this compound.

PropertyValueReference
CAS Number 1203499-60-8[1]
Molecular Formula C₇H₅FN₂O[1]
Molecular Weight 152.13 g/mol [1]
Appearance Solid (form may vary)[2]
Storage Temperature -20°C[3]

Hazard Identification:

While specific toxicity data for this compound is not extensively documented, related compounds within the 7-azaindole class and general principles of handling fluorinated heterocyclic compounds necessitate a cautious approach. The primary hazards are associated with inhalation, skin and eye contact, and ingestion.

Laboratory Handling and Personal Protective Equipment (PPE)

Safe handling practices are crucial to minimize exposure and ensure the well-being of laboratory personnel. The following protocols are based on established safety guidelines for handling similar chemical entities.

Engineering Controls

All manipulations of this compound, especially in its powdered form, should be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

  • Eye and Face Protection: Tightly sealed safety goggles or a full-face shield are essential to protect against splashes and airborne particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is advisable to double-glove, especially during procedures with a higher risk of direct contact.

  • Body Protection: A laboratory coat is the minimum requirement. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

PPE_Workflow cluster_pre_handling Pre-Handling Assessment cluster_ppe_selection PPE Selection cluster_handling Handling Protocol Assess_Risk Assess procedural risk Eye_Protection Safety Goggles/ Face Shield Assess_Risk->Eye_Protection Standard Hand_Protection Double Nitrile/ Neoprene Gloves Assess_Risk->Hand_Protection Standard Body_Protection Lab Coat/ Chemical Apron Assess_Risk->Body_Protection Standard Respiratory_Protection Respirator (if needed) Assess_Risk->Respiratory_Protection If dust/aerosol risk Work_in_Hood Work in Fume Hood Eye_Protection->Work_in_Hood Hand_Protection->Work_in_Hood Body_Protection->Work_in_Hood Respiratory_Protection->Work_in_Hood Avoid_Dust Avoid dust generation Work_in_Hood->Avoid_Dust Safe_Disposal Dispose of waste properly Avoid_Dust->Safe_Disposal

Figure 1: Decision workflow for selecting and using appropriate PPE.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and prevent degradation.

  • Temperature: Store at -20°C for long-term stability.[3]

  • Atmosphere: Keep in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.

  • Location: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

The 1H-pyrrolo[2,3-b]pyridine core is generally stable under neutral conditions but can be sensitive to strong acids, bases, and high temperatures. The presence of the electron-withdrawing fluorine atom can influence the electron density of the ring system and affect its stability.

Proposed Synthetic Pathway

One potential approach could start from a suitably substituted pyridine derivative, such as a 2-amino-3-halopyridine. The introduction of the fluoro and hydroxyl (or a protected hydroxyl) groups at the desired positions on the pyridine ring would be a key initial step. Subsequent cyclization to form the pyrrole ring could be achieved through various methods, including the Bartoli indole synthesis or palladium-catalyzed cross-coupling reactions followed by cyclization.[4]

For instance, a synthetic strategy could involve the following key transformations:

  • Functionalization of a Pyridine Ring: Starting with a commercially available pyridine, introduce the necessary fluoro and protected hydroxyl groups.

  • Introduction of a Side Chain: Introduce a two-carbon unit at the 3-position of the pyridine ring, which will ultimately form the C2 and C3 of the pyrrole ring.

  • Cyclization: Induce cyclization to form the bicyclic 7-azaindole core.

  • Deprotection: If a protecting group was used for the hydroxyl functionality, its removal would be the final step to yield this compound.

Synthesis_Pathway Start Substituted Pyridine Step1 Introduction of Fluoro and Protected Hydroxyl Groups Start->Step1 Halogenation/ Nucleophilic Substitution Step2 Side Chain Installation Step1->Step2 Cross-coupling Step3 Cyclization to form Pyrrolo[2,3-b]pyridine Core Step2->Step3 Intramolecular Cyclization Step4 Deprotection Step3->Step4 e.g., Acid/Base Hydrolysis End This compound Step4->End

Figure 2: A generalized, plausible synthetic workflow.

Chemical Reactivity and Potential Hazards

The reactivity of this compound is dictated by the electronic properties of the 7-azaindole core and its substituents.

  • Pyrrole Ring: The pyrrole moiety is generally electron-rich and susceptible to electrophilic attack.[5]

  • Pyridine Ring: The pyridine ring, particularly with the electron-withdrawing fluorine atom, is more prone to nucleophilic attack.[5]

  • Hydroxyl Group: The phenolic hydroxyl group can undergo reactions typical of phenols, such as O-alkylation and O-acylation.

  • Pyrrole N-H: The pyrrole nitrogen is weakly acidic and can be deprotonated with a strong base to form a nucleophilic anion.

Potential Hazardous Reactions:

  • Thermal Decomposition: At elevated temperatures, fluorinated organic compounds can decompose to release toxic and corrosive fumes, including hydrogen fluoride.[6]

  • Strong Oxidizing Agents: Reactions with strong oxidizing agents should be avoided as they can be exothermic and potentially lead to uncontrolled reactions.

Biological Significance and Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to act as a hinge-binder in the ATP-binding site of many kinases. The strategic placement of substituents on this core allows for the modulation of potency and selectivity.

Derivatives of this scaffold have shown significant inhibitory activity against a range of kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, making FGFR inhibitors a promising class of anti-cancer agents.[7][8]

  • Other Kinases: The versatility of the 7-azaindole core has led to its incorporation into inhibitors of other kinases involved in cell signaling pathways relevant to oncology and other diseases.[9]

The 5-fluoro and 4-ol substitutions on the 1H-pyrrolo[2,3-b]pyridine core are likely designed to fine-tune the electronic properties and hydrogen bonding interactions with the target kinase, potentially enhancing potency and selectivity.

Accidental Release and Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.

  • Ensure Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear Appropriate PPE: Don the appropriate PPE as outlined in Section 2.2.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container, avoiding the generation of dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.

Waste Disposal

The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Segregation: Keep waste containing this compound separate from other waste streams.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Incineration at high temperatures is often the preferred method for the destruction of fluorinated organic compounds.[10]

Due to the persistence of some fluorinated compounds in the environment, it is imperative to avoid disposal down the drain or in regular trash.

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques. For structurally related 1H-pyrrolo[2,3-b]pyridin-5-ol, characteristic NMR and mass spectrometry data are available and can serve as a reference.[11] Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirmation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound.

Conclusion

This compound is a valuable building block in medicinal chemistry with significant potential in the development of novel therapeutics. Its safe and effective use hinges on a comprehensive understanding of its properties, a strict adherence to safety protocols, and a responsible approach to its handling and disposal. This guide provides a foundational framework for researchers and drug development professionals to work with this compound in a manner that is both scientifically productive and prioritizes safety and environmental stewardship.

References

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (n.d.).
  • Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. (n.d.).
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(33), 20651–20661. [Link]
  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters, 29(14), 1776–1781. [Link]
  • (n.d.).
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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(33), 20651-20661. [Link]
  • Azaindole Therapeutic Agents. (2020). ACS Medicinal Chemistry Letters, 11(4), 436–439. [Link]
  • Specific nucleophile-electrophile interactions in nucleophilic aromatic substitutions. (2013). Chemical Science, 4(4), 1641. [Link]
  • Carbon Nucleophilicities of Indoles in SNAr Substitutions of Superelectrophilic 7-Chloro-4,6-dinitrobenzofuroxan and -benzofurazan. (2009). The Journal of Organic Chemistry, 74(7), 2738–2748. [Link]
  • This compound. (n.d.). Amerigo Scientific.
  • This compound. (n.d.). Amerigo Scientific.
  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. (2018). Environmental Science: Processes & Impacts, 20(1), 104–116. [Link]

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Whitepaper: A Multi-Pillar Strategy for Predicting the Mechanism of Action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The elucidation of a novel compound's mechanism of action (MoA) is a critical and often rate-limiting step in drug discovery.[1] This guide presents a comprehensive, multi-pillar strategy to predict and validate the MoA of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol, a small molecule featuring the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its role in potent kinase inhibitors.[2][3][4] Our approach integrates computational prediction, biochemical validation, and cellular target engagement assays to build a high-confidence MoA hypothesis. By detailing the causality behind each experimental choice and providing robust, self-validating protocols, this document serves as a technical guide for researchers, scientists, and drug development professionals aiming to accelerate their MoA discovery programs.

Introduction: The Significance of the 7-Azaindole Scaffold

The compound of interest, this compound, belongs to the 7-azaindole family. This heterocyclic scaffold is a cornerstone of modern kinase inhibitor design.[5][6][7] Its structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases, acting as an excellent "hinge-binding" motif.[3][4] The pyrrole NH group serves as a hydrogen bond donor, while the adjacent pyridine nitrogen acts as an acceptor, creating a bidentate interaction that anchors the molecule.[3]

This structural feature is leveraged by numerous FDA-approved drugs and clinical candidates, most notably in the class of Janus kinase (JAK) inhibitors like Tofacitinib, which is used to treat rheumatoid arthritis and other inflammatory diseases.[8][9][10][11] The JAK-STAT pathway is a critical signaling cascade for over 50 cytokines and growth factors, making it a prime target for immunomodulatory therapies.[8][12] Given this precedent, a primary hypothesis is that this compound functions as a kinase inhibitor, potentially targeting members of the JAK family or other kinases implicated in proliferative or inflammatory diseases.[2][11][13]

A Multi-Pillar Strategy for MoA Elucidation

MoA_Strategy cluster_0 Pillar 1: In Silico Prediction cluster_1 Pillar 2: Biochemical Validation cluster_2 Pillar 3: Cellular Validation P1_Input Compound Structure (SMILES) P1_Tool Target Prediction Tools (e.g., SwissTargetPrediction) P1_Input->P1_Tool Similarity Search P1_Output Ranked List of Potential Targets P1_Tool->P1_Output Generates Hypothesis P2_Input Hypothesized Targets P1_Output->P2_Input P2_Tool Broad Kinase Panel Screen P2_Input->P2_Tool Experimental Test P2_Output Potency & Selectivity (IC50 / Kd) P2_Tool->P2_Output Identifies Primary Hits P3_Input Validated Primary Hits P2_Output->P3_Input P3_Tool CETSA for Target Engagement + Downstream Pathway Analysis P3_Input->P3_Tool Confirms In-Cell Activity P3_Output High-Confidence MoA P3_Tool->P3_Output Defines Mechanism

Figure 1: The Three-Pillar MoA Prediction Workflow.

Pillar 1: In Silico Target Prediction

The initial step leverages computational chemistry to predict potential biological targets based on the principle of chemical similarity: molecules with similar structures are likely to bind to similar proteins.[15]

Rationale and Approach

Web-based tools like SwissTargetPrediction offer a rapid and cost-effective method for generating hypotheses.[16][17][18] These platforms compare the 2D and 3D structure of a query molecule against a vast database of known ligands with experimentally validated targets.[15][16] This screens the compound against thousands of potential targets, providing a ranked list based on similarity scores.[19]

Experimental Protocol: Target Prediction with SwissTargetPrediction
  • Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Submission: Navigate to the SwissTargetPrediction web server (][17]">www.swisstargetprediction.ch).[15][17]

  • Execution: Paste the SMILES string into the query box. Select "Homo sapiens" as the target organism.

  • Analysis: The output will be a list of probable targets, ranked by a probability score. Pay close attention to the target classes. Given the scaffold, kinases are the most likely and highest-priority class to investigate.

Hypothetical Data Presentation

The results would be summarized to prioritize experimental validation.

Predicted Target Class Target Examples Probability Score Rationale for Prioritization
Kinases JAK1, JAK2, JAK3, VEGFR2, TNIKHigh (e.g., > 0.5)Scaffold is a known kinase hinge-binder.[2][3]
Enzymes Other ATP-binding proteinsModerateStructural similarity to ATP.
GPCRs N/ALowLess common for this scaffold.

Table 1: Hypothetical output from SwissTargetPrediction for this compound.

Pillar 2: In Vitro Biochemical Validation

In silico predictions must be confirmed experimentally. The most direct method is to test the compound's ability to inhibit the activity of purified enzymes in a biochemical assay.

Rationale and Approach

A broad-panel kinase screen is the industry-standard approach to validate predicted kinase targets and assess a compound's selectivity across the kinome.[20][][22] Commercial services (e.g., Reaction Biology, MedChemExpress) offer panels of hundreds of kinases, providing a comprehensive profile of a compound's activity.[20][22][23][24] This step is crucial for identifying both the intended "on-targets" and potential "off-targets" that could lead to toxicity.[22]

Experimental Protocol: Broad-Panel Kinase Screen
  • Compound Submission: Provide a high-purity sample of this compound to a contract research organization (CRO).

  • Primary Screen: Request an initial screen at a fixed concentration (e.g., 1 µM or 10 µM) against a large kinase panel (e.g., >300 kinases).[] The assay typically measures the remaining kinase activity after incubation with the compound.

  • Data Analysis: The primary output is "% Inhibition" at the tested concentration. Hits are typically defined as those showing >50% or >75% inhibition.

  • Dose-Response Follow-up: For all significant hits, perform a dose-response analysis by testing the compound across a range of concentrations (e.g., 1 nM to 10 µM) to determine the IC₅₀ (half-maximal inhibitory concentration).

Hypothetical Data Presentation

The screening data would identify the most potent targets.

Target Kinase Family % Inhibition @ 1 µM IC₅₀ (nM)
JAK1 Tyrosine Kinase98%15
JAK2 Tyrosine Kinase95%25
JAK3 Tyrosine Kinase85%150
VEGFR2 Tyrosine Kinase78%350
TNIK Serine/Threonine65%>1000
CDK2 Serine/Threonine<10%>10,000

Table 2: Hypothetical kinase profiling results, indicating potent and selective inhibition of Janus kinases.

Pillar 3: Cellular Target Engagement and Pathway Analysis

Confirming that a compound inhibits a purified enzyme is not sufficient. A critical validation step is to demonstrate that the compound enters the cell and binds to its intended target in a physiological context.[25][26]

Rationale and Approach: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells or tissues.[25][27][28] The principle is based on ligand-induced thermal stabilization: a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[25][29] By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble target protein remaining, one can directly observe target engagement.[27][28] A positive result—a shift in the melting curve to a higher temperature—is strong evidence of direct physical binding in a cellular environment.[29]

Experimental Protocol: CETSA Melt Curve
  • Cell Culture & Treatment: Culture a relevant cell line (e.g., a hematopoietic cell line like TF-1, which relies on JAK signaling). Treat cells with either the test compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler, followed by cooling for 3 minutes at room temperature.[25]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).[25]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., JAK1) in each sample using Western Blot or ELISA.

  • Data Analysis: Plot the relative amount of soluble protein against temperature. A rightward shift in the curve for the compound-treated group compared to the vehicle group indicates target stabilization and engagement.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow Treat 1. Treat Cells (Compound vs. Vehicle) Heat 2. Heat Gradient (e.g., 40-64°C) Treat->Heat Lyse 3. Lyse Cells (Freeze-Thaw) Heat->Lyse Spin 4. Centrifuge (Separate Soluble/Aggregated) Lyse->Spin Detect 5. Detect Soluble Target (Western Blot / ELISA) Spin->Detect Plot 6. Plot Data (Melt Curve) Detect->Plot

Figure 2: Step-by-step workflow for a CETSA melt curve experiment.
Downstream Pathway Validation

The final step is to confirm that target engagement leads to the expected functional outcome. Since JAK kinases function by phosphorylating STAT (Signal Transducer and Activator of Transcription) proteins, inhibiting JAKs should reduce STAT phosphorylation.[10][30]

  • Protocol: Treat cytokine-stimulated cells (e.g., IL-6 or IFNγ-stimulated) with increasing concentrations of the compound. Lyse the cells and perform a Western Blot analysis using antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A dose-dependent decrease in the p-STAT3 signal would confirm functional inhibition of the JAK-STAT pathway.[10]

Synthesizing the Data: A High-Confidence MoA Hypothesis

By integrating the data from all three pillars, a robust MoA hypothesis emerges:

  • In Silico Prediction: Similarity searches identified the Janus kinase family as the most probable target class.

  • Biochemical Validation: A broad kinase screen confirmed this prediction, revealing potent, low-nanomolar inhibition of JAK1 and JAK2, with selectivity over other kinases.

  • Cellular Validation: CETSA demonstrated a thermal shift for JAK1 in compound-treated cells, confirming direct target engagement. Subsequent functional assays showed a dose-dependent reduction in STAT3 phosphorylation, confirming inhibition of the downstream signaling pathway.

Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/2 Receptor->JAK Activates STAT STAT3 JAK->STAT Phosphorylates pSTAT p-STAT3 Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene Initiates Compound 5-Fluoro-1H-pyrrolo [2,3-b]pyridin-4-ol Compound->JAK INHIBITS

Figure 3: Proposed MoA: Inhibition of the JAK-STAT Signaling Pathway.

Conclusion

References

  • Flanagan, M. E., et al. (2010). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
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Methodological & Application

Application Note: Screening of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol and its Analogs for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to adenine, the core component of ATP, makes it an ideal starting point for the design of ATP-competitive kinase inhibitors.[1][2] Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.[3][4] Numerous derivatives of the 7-azaindole scaffold have been successfully developed into potent inhibitors of key kinases such as Cdc7, GSK-3β, CDK8, and various receptor tyrosine kinases (RTKs) like VEGFR2 and EGFR.[5][6][7][8]

This document provides a comprehensive guide for the initial characterization and screening of novel 7-azaindole derivatives, using the hypothetical compound 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol as a representative example. The introduction of a fluorine atom can significantly enhance binding affinity and modulate physicochemical properties like cell permeability.[2] This guide outlines a strategic, tiered approach to screening, provides detailed, self-validating protocols for industry-standard assays, and offers insights into data interpretation to accelerate the hit-to-lead process.

Scientific Rationale: The 7-Azaindole Scaffold

The strategic advantage of the 7-azaindole core lies in its bioisosteric relationship with purine. Kinases catalyze the transfer of a phosphate group from ATP to a substrate.[9] The vast majority of small molecule kinase inhibitors function by competing with ATP for binding within the kinase's active site.[10] The 7-azaindole scaffold effectively mimics the hydrogen bonding pattern of the adenine ring of ATP, allowing it to anchor within the hinge region of the kinase active site, a critical interaction for potent inhibition.[11] Modifications at various positions of the scaffold allow for the exploration of chemical space to achieve both high potency and selectivity against specific kinases.[12]

A Tiered Strategy for Kinase Inhibitor Screening

A systematic, multi-tiered approach is essential for efficiently identifying and validating promising kinase inhibitor candidates from a library of novel compounds. This strategy minimizes resource expenditure by progressively focusing on the most promising molecules.[13]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Selectivity & MoA T1_Start Compound Library (e.g., this compound analogs) T1_Assay Single-Concentration Assay (e.g., 1-10 µM) Against a Diverse Kinase Panel T1_Start->T1_Assay Broad Profiling T1_Decision Identify 'Hits' (e.g., >70% Inhibition) T1_Assay->T1_Decision T2_Assay 10-Point Dose-Response Assay for each 'Hit' Kinase T1_Decision->T2_Assay Advance Hits T2_Calc Calculate IC50 Values T2_Assay->T2_Calc T2_Decision Rank Compounds by Potency T2_Calc->T2_Decision T3_Profile Broad Kinome Selectivity Profiling (e.g., >400 kinases) T2_Decision->T3_Profile Advance Potent Leads T3_MoA Mechanism of Action Studies (e.g., ATP Competition Assay) T3_Profile->T3_MoA T3_Cell Cell-Based Target Engagement & Functional Assays T3_MoA->T3_Cell T3_Output Lead Candidate T3_Cell->T3_Output

Caption: A tiered workflow for kinase inhibitor screening.

  • Tier 1: Primary Screening: The initial step involves screening the compound library at a single, relatively high concentration (e.g., 10 µM) against a panel of representative kinases.[4] The goal is to quickly identify which kinases interact with the compound, generating a list of preliminary "hits."

  • Tier 2: IC₅₀ Determination: Hits from the primary screen are then subjected to dose-response analysis. By testing a range of concentrations, a half-maximal inhibitory concentration (IC₅₀) value is determined, which provides a quantitative measure of the compound's potency.

  • Tier 3: Selectivity and Mechanism of Action (MoA): Potent compounds are further profiled against a much larger panel of kinases (kinome scanning) to assess their selectivity.[13] A highly selective inhibitor is often desirable to minimize off-target effects.[4] Concurrently, MoA studies are performed to confirm the expected mechanism, such as ATP competition. Finally, promising leads are advanced to cell-based assays to confirm target engagement in a physiological context.[14]

Experimental Protocols for In Vitro Kinase Screening

For high-throughput screening, homogeneous "mix-and-read" assays are preferred due to their simplicity and speed.[15] Luminescence-based and TR-FRET assays are industry-standard choices.[16][17]

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a universal method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[18] The luminescent signal is directly proportional to kinase activity.

G cluster_KinaseRxn Step 1: Kinase Reaction cluster_ADP_Glo Step 2: ATP Depletion cluster_Detection Step 3: Luminescence Detection K_Kinase Kinase K_Product ADP + Phospho-Substrate K_Kinase->K_Product + Inhibitor K_Substrate Substrate K_Substrate->K_Product + Inhibitor K_ATP ATP K_ATP->K_Product + Inhibitor A_Reagent ADP-Glo™ Reagent K_Product->A_Reagent A_ATP_Depleted Remaining ATP -> AMP A_Reagent->A_ATP_Depleted D_Reagent Kinase Detection Reagent A_ATP_Depleted->D_Reagent D_ADP_to_ATP ADP -> ATP D_Reagent->D_ADP_to_ATP D_Luciferase ATP + Luciferin -> Light D_ADP_to_ATP->D_Luciferase

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials:

  • Kinase of interest and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)[18]

  • Test Compound (e.g., this compound)

  • Dithiothreitol (DTT)

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM. Then, dilute these stocks into the kinase buffer. The final DMSO concentration in the assay should be kept constant and low (≤1%).

  • Assay Controls (Self-Validation):

    • Negative Control (0% Inhibition): Wells containing kinase, substrate, ATP, and vehicle (DMSO) only. Represents maximum kinase activity.

    • Positive Control (100% Inhibition): Wells containing a known potent inhibitor for the target kinase.

    • Background Control (No Enzyme): Wells containing substrate, ATP, and vehicle, but no kinase.

  • Kinase Reaction Setup (5 µL volume):

    • To each well of a 384-well plate, add 1.25 µL of the test compound or control solution.

    • Add 2.5 µL of a 2x kinase/substrate solution.

    • Initiate the reaction by adding 1.25 µL of a 4x ATP solution. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]

    • Incubate the plate at room temperature for 1 hour.[19]

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP.[18]

    • Incubate for 40 minutes at room temperature.[19]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back into ATP, which is then used by luciferase to generate a light signal.[18]

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate-based luminometer.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay (LanthaScreen™)

This assay measures the accumulation of a phosphorylated substrate using a terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor).[20] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate and corresponding Terbium-labeled phospho-specific antibody (Thermo Fisher Scientific)[20]

  • Test Compound

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP Solution

  • Stop Solution (EDTA in TR-FRET Dilution Buffer)

  • Low-volume, black 384-well assay plates

  • TR-FRET compatible plate reader

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound as described in Protocol 4.1.

  • Kinase Reaction Setup (10 µL volume):

    • Add 2.5 µL of test compound or control solution to each well.

    • Add 5 µL of a 2x kinase solution.

    • Initiate the reaction by adding 2.5 µL of a 4x ATP/Fluorescein-substrate solution.[21]

    • Incubate for 60-90 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • Reaction Termination and Detection:

    • Add 10 µL of a 2x Stop/Detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the Terbium-labeled antibody.[20][21]

    • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader, recording emission at both the Terbium (donor) and Fluorescein (acceptor) wavelengths. The data is typically expressed as the ratio of the acceptor to donor signals.[20]

Data Analysis and Interpretation

5.1 Primary Screen Analysis For single-point screens, data is converted to Percent Inhibition using the following formula, which normalizes the data against assay controls:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Negative_Control - Signal_Background))

A predefined "hit" threshold is set, typically between 50-70% inhibition, depending on the desired stringency of the screen.

5.2 IC₅₀ Determination For dose-response experiments, the Percent Inhibition is plotted against the logarithm of the inhibitor concentration. The data is then fitted to a four-parameter logistic equation (sigmoidal dose-response curve with a variable slope) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

5.3 Example Data Presentation The following table presents hypothetical screening data for this compound against a small panel of kinases, demonstrating how results can be summarized.

Kinase TargetPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (nM)Assay Method
GSK-3β95%22ADP-Glo™
CDK2/CycA88%154ADP-Glo™
VEGFR291%89TR-FRET
EGFR25%>10,000ADP-Glo™
PKA12%>10,000ADP-Glo™

Data is hypothetical and for illustrative purposes only.

From this hypothetical data, this compound would be identified as a potent inhibitor of GSK-3β and VEGFR2, with moderate activity against CDK2. It shows selectivity against EGFR and PKA at the tested concentrations. This compound would be a strong candidate for advancement to Tier 3 selectivity profiling.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. By employing a systematic, tiered screening strategy with robust and validated in vitro assays like ADP-Glo™ and LanthaScreen™ TR-FRET, researchers can efficiently identify and characterize potent and selective inhibitors. A compound like this compound, based on its privileged core, warrants thorough investigation. Promising leads identified through this workflow should be further validated in cellular models to assess their therapeutic potential and guide subsequent lead optimization efforts.

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  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1]
  • BenchChem. (2025). The Discovery of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives. Retrieved from BenchChem website. [Link: https://www.benchchem.
  • Pipzine Chemicals. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from Pipzine Chemicals website. [Link: https://www.pipzine.com/5-fluoro-1h-pyrrolo-2-3-b-pyridine-cas-866319-00-8]
  • Liu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances, 11, 28723-28735. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04958a]
  • Chopra, A. (2011). 5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine. National Center for Biotechnology Information. [Link: https://www.ncbi.nlm.nih.gov/books/NBK83471/]
  • MySkinRecipes. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Retrieved from MySkinRecipes website. [Link: https://myskinrecipes.com/ingredient-info/5-fluoro-1h-pyrrolo23-bpyridine-4-carboxylic-acid]
  • Kazi, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1430-1436. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6800049/]
  • Al-Suwaidan, I. A. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Oriental Journal of Chemistry, 35(6). [Link: https://www.orientjchem.org/vol35no6/synthesis-and-characterization-of-new-biologically-active-pyrrolo23-bpyridine-scaffolds/]
  • Al-Tel, T. H., et al. (2018). A new class of pyrrolo[2,3-b]quinoxalines: synthesis, anticancer and antimicrobial activities. Medicinal Chemistry Research, 27, 243-251. [Link: https://link.springer.com/article/10.1007/s00044-017-2065-z]
  • ChemicalBook. (n.d.). 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/synthesis/98549-88-3.htm]
  • BenchChem. (2025). The Biological Landscape of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Analogs: A Technical Guide for Drug Discovery. Retrieved from BenchChem website. [Link: https://www.benchchem.com/technical-support/biological-landscape-of-4-fluoro-1h-pyrrolo-2-3-b-pyridin-5-amine-analogs]

Sources

Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine enables it to function as a bioisostere, leading to its incorporation into numerous biologically active molecules, including kinase inhibitors for cancer therapy. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of these compounds, often enhancing metabolic stability and binding affinity. 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol is a key intermediate in the synthesis of various pharmaceutical agents, where the strategic placement of the fluoro and hydroxyl groups allows for specific interactions with biological targets. This document provides a comprehensive guide to a plausible and detailed experimental protocol for the synthesis of this important building block.

Proposed Synthetic Route

The synthesis of this compound can be envisioned in a two-stage process. The first stage involves the construction of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine core via an intramolecular cyclization of a suitably substituted pyridine precursor. The second stage focuses on the regioselective introduction of a hydroxyl group at the C-4 position of the 7-azaindole ring system. While various methods for the functionalization of 7-azaindoles exist, a directed ortho-metalation approach offers a powerful strategy for the precise installation of the hydroxyl group.

Experimental Workflow Diagram

G cluster_0 Part 1: Synthesis of 5-Fluoro-7-azaindole cluster_1 Part 2: Hydroxylation at C-4 A Starting Material: 3-Ethynyl-5-fluoropyridin-2-amine B Intramolecular Cyclization A->B Anhydrous Methanol, Sodium Cyanoborohydride, Glacial Acetic Acid (cat.), 60 °C C Purification B->C Solvent Evaporation, Dichloromethane, Water Wash, Drying (Na2SO4) D Intermediate: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine C->D Silica Gel Column Chromatography E Intermediate: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine F N-Protection E->F NaH, THF, Triisopropylsilyl chloride (TIPSCl) G Directed ortho-Metalation F->G n-BuLi, TMEDA, THF, -78 °C H Electrophilic Quench & Oxidation G->H 1) Trimethyl borate 2) H2O2, NaOH I Deprotection H->I TBAF, THF J Final Product: This compound I->J Purification G cluster_0 Directed ortho-Metalation and Hydroxylation A N-TIPS-5-fluoro-7-azaindole B Lithiation at C-4 A->B n-BuLi, TMEDA C Boronate Ester Formation B->C B(OMe)3 D Oxidation C->D H2O2, NaOH E N-TIPS-5-fluoro-7-azaindol-4-ol D->E

Application Notes and Protocols for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 1H-pyrrolo[2,3-b]pyridine in Oncology

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged" heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine enables it to interact with a multitude of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes frequently dysregulated in cancer. The strategic modification of this core structure has yielded a plethora of potent and selective kinase inhibitors with significant therapeutic potential. This document provides a comprehensive guide to the anticipated application of a specific analog, 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol , in cancer research, based on the well-established activities of structurally related compounds. While direct experimental data for this specific molecule is emerging, the extensive research on its chemical relatives allows for the formulation of robust hypotheses regarding its mechanism of action and provides a solid framework for its experimental evaluation.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against several key kinases implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, and Traf2- and Nck-interacting kinase (TNIK).[1][2] The nature and position of substituents on the pyrrolopyridine core are critical determinants of target specificity and potency. The presence of a fluorine atom at the 5-position and a hydroxyl group at the 4-position of the scaffold in This compound suggests a strong potential for kinase inhibition, warranting its investigation as a novel anti-cancer agent.

Postulated Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, This compound is predicted to function as an ATP-competitive kinase inhibitor. The pyrrolopyridine core likely mimics the adenine region of ATP, while the substituents at the 4- and 5-positions are expected to confer selectivity and enhance binding affinity to the target kinase's active site.

Potential Kinase Targets and Downstream Signaling
  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling, driven by gene amplification, fusions, or mutations, is a key oncogenic driver in a variety of solid tumors, including breast, lung, and bladder cancers.[2] The 5-position of the 1H-pyrrolo[2,3-b]pyridine ring has been identified as a critical interaction point with the FGFR active site.[3] The fluorine atom at this position in This compound may enhance binding affinity and selectivity for FGFRs. Inhibition of FGFR is expected to block downstream signaling cascades, including the RAS-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cell proliferation, survival, and angiogenesis.

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: ATM is a master regulator of the DNA damage response (DDR). In cancer therapy, inhibiting ATM can sensitize tumor cells to DNA-damaging agents like chemotherapy and radiation.[1] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective ATM inhibitors.[1]

  • Traf2- and Nck-interacting kinase (TNIK): TNIK is a serine/threonine kinase that plays a crucial role in Wnt signaling and is implicated in the progression of colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent TNIK inhibitors.

The following diagram illustrates the potential signaling pathways targeted by this compound:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DDR DNA Damage Response ATM ATM ATM->DDR Compound This compound Compound->RTK Inhibition Compound->ATM Potential Inhibition

Figure 1: Postulated signaling pathways modulated by this compound.

Experimental Protocols for Evaluating Anti-Cancer Activity

The following protocols provide a comprehensive framework for characterizing the anti-cancer properties of This compound .

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of purified kinases.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is quantified by a decrease in the phosphorylated product.

Materials:

  • Purified recombinant kinases (e.g., FGFR1, ATM)

  • Kinase-specific substrate peptides

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of This compound in assay buffer.

  • Add the kinase and substrate peptide to the wells of a 384-well plate.

  • Add the diluted compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability and Proliferation Assay

This assay assesses the effect of the compound on the growth and viability of cancer cell lines.

Principle: Colorimetric or fluorometric methods are used to measure metabolic activity, which correlates with the number of viable cells.

Materials:

  • Cancer cell lines with known kinase pathway activation (e.g., breast cancer cell lines for FGFR-driven tumors)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • MTT, MTS, or resazurin reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of This compound or DMSO (vehicle control).

  • Incubate for a specified period (e.g., 72 hours).

  • Add the viability reagent (MTT, MTS, or resazurin) to each well and incubate according to the manufacturer's protocol.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Apoptosis Assay

This assay determines if the compound induces programmed cell death in cancer cells.

Principle: Flow cytometry is used to detect markers of apoptosis, such as Annexin V binding to exposed phosphatidylserine on the outer cell membrane and propidium iodide (PI) staining of dead cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Cell Migration and Invasion Assay

These assays evaluate the compound's ability to inhibit the metastatic potential of cancer cells.

Principle: A Boyden chamber assay is used where cells migrate through a porous membrane towards a chemoattractant. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

Materials:

  • Transwell inserts with porous membranes

  • Matrigel (for invasion assay)

  • Chemoattractant (e.g., serum-containing medium)

  • This compound

  • Crystal violet stain

Procedure:

  • (For invasion assay) Coat the transwell inserts with Matrigel.

  • Seed cancer cells in serum-free medium in the upper chamber of the transwell insert.

  • Add the compound to the upper chamber.

  • Add a chemoattractant to the lower chamber.

  • Incubate for 12-48 hours.

  • Remove non-migrated/invaded cells from the upper surface of the membrane.

  • Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet.

  • Elute the stain and measure the absorbance, or count the stained cells under a microscope.

  • Quantify the inhibition of migration or invasion relative to the vehicle control.

The following diagram outlines the experimental workflow for evaluating the anti-cancer activity of this compound:

G Start Start: Compound Synthesis and Characterization Kinase_Assay In Vitro Kinase Inhibition Assay (Determine IC50) Start->Kinase_Assay Cell_Viability Cell Viability/Proliferation Assay (Determine GI50) Start->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay Migration_Assay Cell Migration/Invasion Assay (Boyden Chamber) Cell_Viability->Migration_Assay In_Vivo In Vivo Xenograft Studies (Tumor Growth Inhibition) Apoptosis_Assay->In_Vivo Migration_Assay->In_Vivo

Figure 2: Experimental workflow for the preclinical evaluation of this compound.

Data Interpretation and Future Directions

The data generated from these assays will provide a comprehensive profile of the anti-cancer activity of This compound .

AssayKey ParameterInterpretation
Kinase InhibitionIC50 (nM)Potency and selectivity of kinase inhibition.
Cell ViabilityGI50/IC50 (µM)Potency of growth inhibition in cancer cell lines.
Apoptosis% Apoptotic CellsInduction of programmed cell death.
Migration/Invasion% InhibitionAnti-metastatic potential.

Positive results from these in vitro studies, particularly potent and selective kinase inhibition coupled with significant anti-proliferative and pro-apoptotic activity in relevant cancer cell lines, would provide a strong rationale for advancing This compound to in vivo preclinical models. Subsequent studies would involve evaluating its efficacy in tumor xenograft models, assessing its pharmacokinetic and pharmacodynamic properties, and conducting toxicology studies to establish a safety profile.

Conclusion

This compound is a promising, yet understudied, member of the medicinally important 1H-pyrrolo[2,3-b]pyridine class of compounds. Based on the extensive body of research on its analogs, it is strongly hypothesized to function as a kinase inhibitor with significant potential in cancer therapy. The application notes and protocols outlined in this guide provide a robust framework for the systematic evaluation of its anti-cancer properties, from initial in vitro characterization to its potential progression into preclinical development. The exploration of this and similar novel chemical entities is crucial for the continued advancement of targeted cancer therapies.

References

  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1), pp. 35380-35380.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • El-Mernissi, R., El Khatabi, K., Khaldan, A., Bouamrane, S., Ajana, M. A., Lakhlifi, T., & Bouachrine, M. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1).
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. (2022). Moroccan Journal of Chemistry.
  • Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Isomers as Kinase Inhibitors. (n.d.). Benchchem.
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. (n.d.). Pipzine Chemicals.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.).

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The Strategic Application of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold stands out as a "privileged" structure, particularly in the realm of kinase inhibitor design.[1][2][3] Its remarkable success stems from its bioisosteric resemblance to the adenine core of ATP, enabling it to form crucial bidentate hydrogen bonds with the hinge region of many kinases.[1][3] The strategic functionalization of this core is a cornerstone of potency and selectivity. This guide focuses on a specific, high-value fragment, 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol , exploring its unique properties and providing detailed protocols for its application in fragment-based drug discovery (FBDD).

The incorporation of a fluorine atom at the 5-position is a deliberate design choice. Fluorine, with its small size and high electronegativity, can profoundly influence a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[4][5][6] The hydroxyl group at the 4-position introduces a key vector for further chemical elaboration, allowing for the "growth" of the fragment into a more potent and selective lead compound. This application note will detail the rationale for using this fragment, its synthesis, and its application in a typical kinase inhibitor screening cascade.

Physicochemical Properties and Rationale for Use

The this compound fragment is designed to offer a unique combination of features for FBDD:

  • Hinge-Binding Motif: The core 7-azaindole structure provides the essential hydrogen bond donor (N1-H) and acceptor (N7) to interact with the kinase hinge region.[3][7]

  • Enhanced Potency and Selectivity: The 5-fluoro substituent can modulate the electronic properties of the aromatic system, potentially enhancing binding affinity and influencing selectivity across the kinome.[5][8]

  • Metabolic Stability: The strong C-F bond often increases resistance to metabolic degradation, a desirable property in drug candidates.[9]

  • Vector for Elaboration: The 4-hydroxyl group serves as a prime attachment point for chemical modifications, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket. This is a critical feature for fragment growth in FBDD.[10][11]

Table 1: Key Physicochemical Properties of this compound
PropertyPredicted ValueRationale
Molecular Weight ~168.14 g/mol Compliant with the "Rule of Three" for fragments.
cLogP ~1.0 - 1.5Appropriate lipophilicity for fragment screening.
Hydrogen Bond Donors 2N1-H and 4-OH for target interactions.
Hydrogen Bond Acceptors 3N7, 4-OH, and Fluorine for target interactions.
Topological Polar Surface Area ~58 ŲContributes to good solubility and permeability.

Synthesis Protocol: A Plausible Route to the Fragment

While a direct, published synthesis for this compound may not be readily available, a plausible synthetic route can be constructed based on established methodologies for substituted 7-azaindoles.[10][12] The following protocol outlines a potential multi-step synthesis.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Amino-5-fluoropyridine

  • Diethyl (ethoxymethylene)malonate

  • Dowtherm A

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Step 1: Gould-Jacobs Reaction.

    • In a round-bottom flask, combine 2-amino-5-fluoropyridine and diethyl (ethoxymethylene)malonate.

    • Heat the mixture at 120-130°C for 2 hours.

    • Raise the temperature to 240-250°C in Dowtherm A to effect cyclization to the corresponding 4-hydroxy-7-azaindole-3-carboxylate ester.

  • Step 2: Saponification.

    • To the crude product from Step 1, add a solution of sodium hydroxide in ethanol/water.

    • Reflux the mixture for 2-3 hours to hydrolyze the ester.

    • Cool the reaction and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Step 3: Decarboxylation.

    • Suspend the carboxylic acid from Step 2 in a high-boiling point solvent like diphenyl ether.

    • Heat the mixture to 250-260°C until gas evolution ceases, indicating the completion of decarboxylation.

  • Step 4: Purification.

    • Cool the reaction mixture and purify the resulting this compound by column chromatography on silica gel.

Synthesis_Workflow start 2-Amino-5-fluoropyridine step1 Gould-Jacobs Reaction (Diethyl (ethoxymethylene)malonate, Heat) start->step1 step2 Saponification (NaOH, EtOH/H2O) step1->step2 step3 Decarboxylation (High Temperature) step2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Application in Fragment Screening: A Biophysical Approach

Due to the typically weak binding affinities of fragments, sensitive biophysical methods are essential for hit identification and validation.[13][14][15] A common workflow involves a primary screen to identify binders, followed by orthogonal validation and structural studies.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation (Orthogonal Methods) cluster_characterization Hit Characterization cluster_optimization Lead Optimization tsa Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA) spr Surface Plasmon Resonance (SPR) tsa->spr Validate Binding nmr NMR Spectroscopy (e.g., STD, WaterLOGSY) tsa->nmr Confirm Interaction itc Isothermal Titration Calorimetry (ITC) spr->itc Determine Thermodynamics xray X-ray Crystallography nmr->xray Obtain Structural Data synthesis Analogue Synthesis xray->synthesis Structure-Based Design sar Structure-Activity Relationship (SAR) synthesis->sar Iterative Improvement sar->synthesis

Caption: Integrated biophysical workflow for fragment-based drug discovery.

Protocol 2: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[14]

Materials:

  • Purified target kinase

  • SYPRO Orange dye (5000x stock in DMSO)

  • This compound stock solution (10 mM in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2)

  • Real-time PCR instrument

Procedure:

  • Protein Preparation: Dilute the target kinase to a final concentration of 2 µM in the assay buffer.

  • Fragment Preparation: Prepare a working stock of the fragment at 200 µM in the assay buffer containing 2% DMSO.

  • Assay Plate Setup:

    • In a 96-well PCR plate, add 20 µL of the 2 µM kinase solution to each well.

    • Add 0.5 µL of the 200 µM fragment solution (final fragment concentration: 5 µM).

    • For control wells, add 0.5 µL of assay buffer with 2% DMSO.

  • Dye Addition: Add 2.5 µL of a 1:500 dilution of SYPRO Orange dye to each well.

  • Thermal Denaturation:

    • Centrifuge the plate briefly to mix.

    • Place the plate in a real-time PCR instrument.

    • Run a temperature gradient from 25°C to 95°C, increasing by 0.5°C per minute, while monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tm for each well by fitting the data to a Boltzmann equation.

    • A significant positive shift in Tm (ΔTm > 2°C) in the presence of the fragment indicates a potential hit.

Fragment Elaboration and Lead Optimization

Once this compound is validated as a binder, the 4-hydroxyl group provides a handle for chemical elaboration. Structure-guided design, informed by X-ray crystallography, is crucial at this stage.[7]

Strategies for Elaboration:

  • Ether Linkages: The hydroxyl group can be converted to an ether to introduce various substituents that can probe the solvent-exposed region of the ATP-binding site.

  • Ester Linkages: Formation of esters can introduce different chemical functionalities.

  • Displacement with Amines: The hydroxyl group can be converted to a leaving group and displaced with a variety of amines to explore different hydrogen bonding and hydrophobic interactions.

Elaboration_Strategy cluster_elaboration Chemical Elaboration at 4-OH Position cluster_evaluation Biological Evaluation fragment This compound (Validated Hit) ether Ether Synthesis fragment->ether ester Esterification fragment->ester amine Amination fragment->amine potency Potency Assays (IC50) ether->potency ester->potency amine->potency selectivity Kinase Selectivity Profiling potency->selectivity pk Pharmacokinetic Profiling selectivity->pk lead Optimized Lead Compound pk->lead

Caption: Strategy for fragment elaboration and lead optimization.

Conclusion

This compound represents a highly valuable and strategically designed fragment for modern drug discovery. Its combination of a privileged hinge-binding scaffold, a strategically placed fluorine atom, and a vector for chemical elaboration makes it an excellent starting point for the development of potent and selective kinase inhibitors. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to effectively utilize this fragment in their FBDD campaigns, accelerating the journey from initial hit to optimized lead candidate.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences, 7(2), 207. [Link]
  • Christopher, J. A., et al. (2011). Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. ACS Chemical Biology, 6(11), 1207-1216. [Link]
  • Bohl, C. E., & Dalton, J. T. (2005). The role of fluorine in medicinal chemistry. Journal of Medical Chemistry, 48(25), 5441-5467. [Link]
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  • Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link]
  • Navratna, V., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12962-12967. [Link]
  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? [Link]
  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. [Link]
  • Sygnature Discovery. (n.d.). Fragment Screening. [Link]
  • Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(5), 471-490. [Link]
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • Da Codia, M., et al. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 18(9), 11096-11130. [Link]
  • Various Authors. (n.d.). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor.
  • Zhang, L., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(9), 962-967. [Link]
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]
  • Lu, C., et al. (2019).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Li, Y., et al. (2022). A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. Chemistry & Biodiversity, 19(10), e202200692. [Link]
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
  • Pipzine Chemicals. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. [Link]
  • MySkinRecipes. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. [Link]
  • Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(14), 1781-1785. [Link]
  • Cambridge MedChem Consulting. (2023).
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 25065-25075. [Link]
  • Chopra, A. (2011). 5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine.
  • PubChem. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. [Link]
  • Kazi, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1434-1440. [Link]
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 25065-25075. [Link]

Sources

Application Notes & Protocols: Cell-Based Characterization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol, a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for numerous targeted therapeutics, particularly protein kinase inhibitors.[1][2] Its structural resemblance to purine enables it to form critical hydrogen bond interactions within the ATP-binding pockets of various kinases.[3] The strategic incorporation of a fluorine atom, as seen in 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol, can significantly enhance metabolic stability, binding affinity, and cell permeability. This guide provides a comprehensive, multi-tiered strategy for the in-depth cellular characterization of this compound. We present a logical workflow of robust, validated cell-based assays, progressing from initial potency assessment to direct confirmation of intracellular target engagement and functional modulation of downstream signaling pathways. The protocols herein are designed to provide researchers in drug discovery and chemical biology with the tools to rigorously evaluate the cellular mechanism of action of this compound and its analogs.

Section 1: Foundational Analysis - Assessing Cellular Potency

The initial and most critical step in characterizing any bioactive compound is to determine its effect on cell viability and proliferation. This establishes a therapeutic window and provides the necessary concentration range for subsequent, more mechanistic assays. We recommend a luminescent ATP-based assay for its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, which minimizes handling errors.[4][5]

Principle of ATP-Based Viability Assay

The quantity of adenosine triphosphate (ATP) is a direct indicator of metabolically active, viable cells.[5] In this assay, a reagent containing a thermostable luciferase and its substrate is added directly to the cultured cells. The reagent lyses the cells to release ATP, which then drives the conversion of luciferin to oxyluciferin, generating a stable "glow-type" luminescent signal that is directly proportional to the number of living cells in the culture.[4]

Protocol 1.1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a relevant cancer cell line.

Materials & Reagents:

  • Cancer cell line of interest (e.g., HuH-7 hepatocellular carcinoma cells, given the prevalence of 7-azaindoles as FGFR inhibitors).[6]

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • This compound (10 mM stock in DMSO).

  • Sterile, opaque-walled 96-well microplates.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit.

  • Luminometer-capable plate reader.

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells in 90 µL of complete medium per well into a 96-well opaque-walled plate. Include wells with medium only for background measurement. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in complete medium, starting from a top concentration of 100 µM. Remember to prepare a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Add 10 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[7]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[7]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence. Normalize the data by setting the vehicle-treated wells to 100% viability. Plot the normalized viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed Seed Cells in 96-Well Plate treat Treat Cells with Compound (72h) seed->treat compound Prepare Serial Dilution of Compound compound->treat reagent Add CellTiter-Glo® Reagent treat->reagent lyse Mix to Lyse Cells (2 min) reagent->lyse stabilize Incubate to Stabilize Signal (10 min) lyse->stabilize read Read Luminescence stabilize->read analyze Normalize Data & Calculate IC50 read->analyze CETSA_Workflow cluster_prep Cell Treatment cluster_exp Thermal Challenge & Lysis cluster_analysis Detection & Analysis treat Treat Cells with Compound or Vehicle harvest Harvest & Resuspend Cells in PBS treat->harvest heat Heat Aliquots across Temperature Gradient harvest->heat lyse Lyse Cells via Freeze-Thaw Cycles heat->lyse spin Centrifuge to Pellet Aggregated Proteins lyse->spin collect Collect Supernatant (Soluble Fraction) spin->collect wb Western Blot for Target Protein collect->wb analyze Quantify Bands & Plot Melt Curve (Tagg) wb->analyze

Caption: Workflow for CETSA Melt Curve Generation.

Table 2: Representative CETSA Melt Curve Data

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (Compound)
46100.0100.0
5095.299.8
5448.192.5
5810.353.4
622.112.8
Tagg 53.9°C 57.8°C
ΔTagg -+3.9°C

Section 3: Functional Characterization - Probing Pathway Modulation

Confirming target engagement is crucial, but understanding the functional consequence of that binding is the ultimate goal. For kinase inhibitors, this means demonstrating inhibition of downstream signaling. Bioluminescence Resonance Energy Transfer (BRET) is a highly sensitive and quantitative method for monitoring protein-protein interactions (PPIs) in real-time within living cells, making it ideal for studying signaling cascades. [8][9]

Principle of BRET

BRET is a proximity-based assay that relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). [10]Energy transfer occurs only when the donor and acceptor are within ~10 nm of each other. [9][10]By fusing a target kinase to the donor and a downstream effector protein to the acceptor, one can monitor the agonist-induced interaction of these two proteins. An effective inhibitor will prevent this interaction, leading to a dose-dependent decrease in the BRET signal.

Protocol 3.1: BRET Assay for Inhibition of Effector Recruitment

Objective: To quantify the ability of this compound to inhibit the recruitment of a downstream signaling partner (e.g., an adaptor protein) to an activated receptor tyrosine kinase (RTK).

Materials & Reagents:

  • HEK293 cells or other suitable host cell line.

  • Expression plasmid for Target Kinase-Rluc8 (donor).

  • Expression plasmid for Effector-Venus (acceptor).

  • Transfection reagent (e.g., Lipofectamine).

  • White, opaque, sterile 96-well microplates.

  • This compound (10 mM stock in DMSO).

  • Stimulating ligand/agonist for the target kinase (e.g., FGF for FGFR).

  • BRET substrate: Coelenterazine h.

  • Plate reader capable of sequential dual-emission detection (e.g., filters for ~460 nm and ~535 nm). [8] Step-by-Step Methodology:

  • Transfection: Co-transfect cells with plasmids encoding the donor (Kinase-Rluc8) and acceptor (Effector-Venus) constructs. A titration of acceptor plasmid DNA is recommended to determine an optimal acceptor/donor expression ratio. [11]2. Cell Seeding: 24 hours post-transfection, seed the cells into a white 96-well plate at a density of ~20,000 cells per well in 90 µL of medium. [8]3. Compound Treatment: Prepare serial dilutions of the compound. Add 5 µL of the compound dilutions or vehicle to the wells and incubate for 30 minutes at 37°C.

  • Stimulation: Add 5 µL of the stimulating ligand at a predetermined optimal concentration (or buffer for unstimulated controls) to the wells. Incubate for 15 minutes at 37°C.

  • BRET Measurement:

    • Add 5 µL of Coelenterazine h to each well to a final concentration of 5 µM. [9] * Immediately measure the luminescence signal at the donor emission wavelength (~460 nm) and the acceptor emission wavelength (~535 nm) using a BRET-capable plate reader. [8]6. Data Analysis:

    • Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission). [9] * Calculate the Net BRET by subtracting the BRET ratio of cells expressing only the donor from the BRET ratio of cells expressing both donor and acceptor.

    • Normalize the data to the stimulated vehicle control (100% activation) and unstimulated control (0% activation).

    • Plot the normalized BRET signal against the log of the inhibitor concentration to determine the IC₅₀ for pathway inhibition.

BRET_Signaling_Diagram BRET Assay Principle for Kinase Inhibition cluster_activated Activated State (No Inhibitor) cluster_inhibited Inhibited State Agonist Agonist RTK RTK-Rluc8 (Donor) Agonist->RTK Effector Effector-Venus (Acceptor) RTK->Effector < 10 nm BRET High BRET Signal Effector->BRET Energy Transfer Agonist_i Agonist RTK_i RTK-Rluc8 (Donor) Agonist_i->RTK_i NoBRET Low BRET Signal RTK_i->NoBRET No Energy Transfer Effector_i Effector-Venus (Acceptor) Inhibitor 5-Fluoro-1H-pyrrolo [2,3-b]pyridin-4-ol Inhibitor->RTK_i Binding

Caption: BRET measures inhibition of protein-protein interaction.

Table 3: Representative BRET Inhibition Data

Compound Conc. (µM)Net BRET Signal (Normalized %)
1001.8
33.33.5
11.18.9
3.725.4
1.252.1
0.488.9
0.197.2
0.0100.0
Calculated IC₅₀ 1.3 µM

Conclusion

The integrated experimental workflow detailed in these application notes provides a rigorous and comprehensive framework for the cellular characterization of novel compounds such as this compound. By systematically progressing from broad cellular potency (ATP assay) to direct target binding (CETSA) and finally to functional pathway modulation (BRET assay), researchers can build a robust data package that elucidates the compound's mechanism of action with high confidence. This multi-assay approach ensures that observed cellular effects are directly linked to the engagement of the intended molecular target, a critical step in the validation of new chemical entities for therapeutic development.

References

  • Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - Bio-protocol. (2017-11-20). [Link]
  • Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC - NIH. [Link]
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed. [Link]
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry - ACS Public
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
  • Bioluminescence resonance energy transfer (BRET)
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - NIH. [Link]
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]
  • A general Bioluminescence Resonance Energy Transfer (BRET) protocol to measure and analyze protein interactions in mammalian cells - bioRxiv. [Link]
  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. [Link]
  • Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity - Scribd. [Link]
  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot - Discovery Research Portal - University of Dundee. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed. [Link]

Sources

Application Note & Protocol: Quantitative Analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound of significant interest in pharmaceutical research and drug development, belonging to the broader class of pyrrolopyridines.[1][2] The pyrrolopyridine scaffold is a key pharmacophore in a variety of therapeutic agents, including kinase inhibitors for oncology.[2][3] Accurate and precise quantification of this molecule is paramount for pharmacokinetic studies, formulation development, quality control of active pharmaceutical ingredients (APIs), and stability testing.

This document provides detailed analytical methods for the quantification of this compound in bulk drug substance and pharmaceutical formulations. The methodologies described herein are based on established principles of analytical chemistry and are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure data integrity and regulatory compliance.[4][5][6][7][8]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is crucial for developing robust analytical methods.

PropertyValueSource
Molecular FormulaC₇H₅FN₂O[9]
Molecular Weight152.13 g/mol [9]
AppearanceSolid
PolarityPolar, aromatic molecule[10][11]
SolubilityMiscible with water and most organic solvents[12]

The presence of a fluorine atom and the pyrrolopyridine nucleus suggests that the compound will have good chromatographic retention on reverse-phase columns and be amenable to detection by UV-spectrophotometry and mass spectrometry.

Recommended Analytical Methods

Two primary methods are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method for routine quality control and assay of the bulk drug substance.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex matrices, such as biological fluids.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of the assay of this compound in bulk material and simple formulations.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

  • This compound reference standard.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve in 10 mL of methanol. Further dilute with the mobile phase to a final concentration within the calibration range.

4. Method Validation (as per ICH Q2(R2) Guidelines): [4][5][6][7][8]

The method should be validated for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. This can be demonstrated by analyzing a placebo formulation and by stress testing the analyte (e.g., acid, base, oxidative, thermal, and photolytic degradation).

  • Linearity: A minimum of five concentrations are recommended to establish linearity.[7] The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by the recovery of known amounts of analyte spiked into a placebo matrix. The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): The relative standard deviation (RSD) of six replicate injections of the same sample should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): The analysis should be repeated on a different day by a different analyst. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: The reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Hypothetical Validation Data Summary (HPLC-UV)
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%< 1.5%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Workflow Diagram (HPLC-UV)

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Stock Prep_Working Prepare Working Standards Prep_Standard->Prep_Working HPLC_Injection Inject into HPLC Prep_Working->HPLC_Injection Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection UV Detection at 275 nm Chrom_Separation->UV_Detection Integration Peak Integration UV_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: HPLC-UV workflow for quantification.

Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for bioanalytical applications, such as determining the concentration of this compound in plasma or tissue samples.[13][14][15]

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • This compound reference standard.

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

2. LC-MS/MS Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Analyte: 153.1 -> 136.1, IS: (To be determined)

3. Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Collect Supernatant: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.

4. Method Validation:

The validation of a bioanalytical method requires additional considerations, including:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).

Hypothetical Validation Data Summary (LC-MS/MS)
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.998
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%Within limits
Precision (RSD) ≤ 15.0%< 10%
LLOQ -0.1 ng/mL
Matrix Effect Within acceptable limitsComplies
Workflow Diagram (LC-MS/MS)

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Injection Inject into LC Reconstitute->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: LC-MS/MS workflow for bioanalysis.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. It is imperative that these methods are fully validated in the end-user's laboratory to ensure their suitability for the intended purpose and to comply with regulatory expectations.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2025, June 23). YouTube.
  • BenchChem. (n.d.). Theoretical Frontiers in Pyridine Derivative Research: A Technical Guide for Drug Discovery.
  • Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. European Journal of Medicinal Chemistry Reports, 100210.
  • Islam, M. R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. BioMed Research International.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central.
  • BenchChem. (n.d.). byproduct identification in 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine synthesis.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). IntechOpen.
  • Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(13), 1609-1613.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing.
  • Valsecchi, S., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Journal of Mass Spectrometry and Advances in the Clinical Lab.
  • Derissen, E. J., et al. (2015). Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil.
  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry.
  • The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil, 5-dihydrouracil, α-fluoro-β-ureidopropionate, α-fluoro-β-alanine using LC-MS. (n.d.). PubMed Central.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-4-iodo-1H-pyrrolo 2,3-b pyridine AldrichCPR 1015610-23-7.
  • Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface water. (2022, November 24). ScienceDirect.
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019, December 4). ResearchGate.
  • Amerigo Scientific. (n.d.). This compound.
  • Fisher Scientific. (n.d.). Sigma Aldrich 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine.

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Application Notes & Protocols: Strategic Derivatization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 5-Fluoro-7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a quintessential "privileged structure."[1] This scaffold is a bioisostere of indole and purine systems, and its rigid, bicyclic framework is a cornerstone in the design of numerous therapeutic agents, particularly protein kinase inhibitors.[1][2] The profound success of this scaffold lies in its ability to function as an exceptional "hinge-binding" motif. The pyridine nitrogen and the pyrrole N-H group can form a pair of critical hydrogen bonds with the backbone of a kinase hinge region, providing a potent and reliable anchor for inhibitor design.[1]

The specific starting material, 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol , offers medicinal chemists a highly strategic entry point for generating diverse chemical libraries for Structure-Activity Relationship (SAR) exploration. The fluorine atom at the 5-position can enhance binding affinity and modulate metabolic stability and physicochemical properties like pKa. The hydroxyl group at the 4-position and the pyrrole nitrogen at the 1-position are prime handles for chemical modification. Derivatization at these sites allows for a systematic probing of the chemical space within a target's binding pocket, influencing potency, selectivity, and pharmacokinetic properties.

This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of this valuable scaffold, focusing on reactions at the 4-hydroxyl and 1-nitrogen positions. The methodologies are designed to be robust and adaptable, enabling researchers to efficiently generate compound libraries for advancing drug discovery programs.

Logical Framework for SAR-Driven Derivatization

The systematic exploration of a molecule's SAR is predicated on a logical and efficient synthetic strategy. For this compound, the primary vectors for derivatization are the phenolic hydroxyl group (C4-OH) and the pyrrole nitrogen (N1-H). Each site offers a unique opportunity to modulate the molecule's interaction with its biological target.

SAR_Workflow cluster_O Vector 1: C4-OH Derivatization cluster_N Vector 2: N1-H Derivatization Start This compound (Core Scaffold) O_Alkylation O-Alkylation / O-Arylation (Probes Hydrophobic Pockets) Start->O_Alkylation R-X, Base Activation Activation to -OTf or -Cl (Enables Cross-Coupling) Start->Activation Tf₂O or POCl₃ N_Alkylation N-Alkylation (Removes H-Bond Donor, Adds Steric Bulk) Start->N_Alkylation R-X, Base (Requires C4-OH Protection) Library Diverse Compound Library for SAR O_Alkylation->Library O_Acylation O-Acylation (Introduces H-Bond Acceptors) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Activation->Coupling Boronic Acid or Amine, Pd Catalyst N_Alkylation->Library N_Acylation N-Acylation / N-Sulfonylation (Modulates Electronics) Coupling->Library

Caption: Workflow for SAR studies on the 7-azaindole scaffold.

Part 1: Derivatization at the C4-Hydroxyl Position

The phenolic hydroxyl group is arguably the most versatile handle on this scaffold. Its acidity allows for straightforward deprotonation and subsequent reaction with a wide range of electrophiles.

O-Alkylation via Williamson Ether Synthesis

Scientific Rationale: Introducing alkyl or substituted benzyl groups at the C4-oxygen position is a classic strategy to probe for nearby hydrophobic pockets within a protein's active site. This modification directly impacts the compound's lipophilicity, steric profile, and metabolic stability. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide anion, generated by a base, attacks an alkyl halide.[3] The choice of base and solvent is critical to maximize yield and minimize side reactions.[3]

O_Alkylation Scaffold Scaffold-OH Phenoxide Scaffold-O⁻ Scaffold->Phenoxide Deprotonation (Solvent: DMF, ACN) Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide Product Scaffold-O-R (Ether Product) Phenoxide->Product SN2 Attack Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Product Byproduct X⁻

Caption: Reaction scheme for Williamson ether synthesis.

Detailed Protocol: General Procedure for O-Alkylation

Materials & Equipment:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 equiv)

  • Base: Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv) or Sodium hydride (NaH, 60% in mineral oil) (1.2 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Round-bottom flask, magnetic stirrer, heating mantle, inert atmosphere setup (N₂ or Ar)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the anhydrous base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add anhydrous DMF to dissolve/suspend the reactants (target concentration of 0.1 M).

  • Base Addition (if using NaH): If using NaH, suspend the NaH (1.2 equiv) in DMF first, cool to 0 °C, and then add a solution of the starting material in DMF dropwise. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) to the mixture dropwise at room temperature.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and salts.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired O-alkylated product.

ParameterCondition A (Mild)Condition B (Strong)Rationale
Base K₂CO₃ / Cs₂CO₃NaH / KHMDSK₂CO₃ is sufficient for reactive halides; NaH is used for less reactive electrophiles.
Solvent Acetonitrile (ACN)DMF / THFACN is easier to remove; DMF has a higher boiling point and better solvating power.
Temperature 25 - 60 °C0 °C to 80 °CHigher temperatures may be needed but can increase side reactions (e.g., N-alkylation).
Typical Substrate Benzyl bromide, IodomethanePropyl bromide, tosylatesMatched to the reactivity of the electrophile.

Table 1: Comparative Conditions for O-Alkylation.

Activation and Palladium-Catalyzed Cross-Coupling

Scientific Rationale: To install aryl or heteroaryl moieties at the C4 position, a more advanced strategy is required. The hydroxyl group is not a suitable leaving group for cross-coupling. It must first be converted into a reactive intermediate, such as a triflate (-OTf) or a halide (-Cl, -Br). This "activated" scaffold can then participate in powerful C-C, C-N, or C-O bond-forming reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings.[4][5][6] This two-step sequence dramatically expands the accessible chemical diversity.

Cross_Coupling Scaffold_OH Scaffold-OH Activated_Scaffold Scaffold-X (X = OTf, Cl) Scaffold_OH->Activated_Scaffold Activation Step Activation_Reagent Tf₂O or POCl₃ Activation_Reagent->Activated_Scaffold Product Scaffold-R (Coupled Product) Activated_Scaffold->Product Cross-Coupling Step Coupling_Partner R-B(OH)₂ or R-NH₂ Coupling_Partner->Product Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Product

Caption: Two-step workflow for Pd-catalyzed cross-coupling.

Detailed Protocol: Synthesis of 4-Chloro Intermediate and Suzuki Coupling

Part A: Conversion of Hydroxyl to Chloro Group

  • Setup: In a sealed vial, add this compound (1.0 equiv) and phosphorus oxychloride (POCl₃) (5-10 equiv).

  • Reaction: Heat the mixture at 100-110 °C for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated NaHCO₃ solution or solid NaOH until pH > 8.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 4-chloro derivative, which can often be used in the next step without further purification.

Part B: Suzuki-Miyaura Cross-Coupling

  • Setup: To a microwave vial or Schlenk flask, add the 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv).

  • Solvent: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1).

  • Reaction: Heat the reaction mixture at 100-120 °C (conventional heating or microwave) for 1-12 hours.

  • Monitoring & Work-up: Monitor by LC-MS. Upon completion, cool, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product via silica gel chromatography.

ParameterTypical ConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Choice depends on substrate; dppf ligands are often robust for heteroaromatic couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid and is crucial for the transmetalation step.
Solvent Dioxane/H₂O, Toluene, DMFA mixture containing water is often necessary for the Suzuki catalytic cycle.
Temperature 80 - 120 °CThermal energy is required to drive the catalytic cycle, especially the reductive elimination step.

Table 2: General Conditions for Suzuki-Miyaura Coupling.

Part 2: Derivatization at the N1-Pyrrole Position

The N-H of the pyrrole ring is a key hydrogen bond donor. Alkylating or acylating this position removes this interaction and allows for the introduction of steric bulk or alternative functionalities, which can be critical for achieving selectivity or modulating physical properties.

Scientific Rationale: N-alkylation of pyrroles and related heterocycles is a fundamental transformation.[7][8] The reaction typically proceeds via deprotonation with a suitable base, followed by nucleophilic attack on an alkylating agent.[9] When both a phenolic -OH and a pyrrolic -NH are present, regioselectivity becomes a critical consideration. The phenolic proton is generally more acidic and will be deprotonated preferentially. Therefore, to achieve selective N-alkylation, the C4-hydroxyl group must first be protected (e.g., as a methyl or benzyl ether, using the protocol in section 1.1).

Detailed Protocol: N-Alkylation of a C4-O-Protected Scaffold

Materials & Equipment:

  • 4-(Benzyloxy)-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Sodium hydride (NaH, 60% in mineral oil) (1.2 equiv)

  • Alkyl halide (e.g., methyl iodide, cyclopropylmethyl bromide) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Standard reaction, work-up, and purification equipment.

Procedure:

  • Setup: To a dry, three-neck flask under an inert atmosphere, add NaH (1.2 equiv) and suspend it in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of the C4-O-protected starting material (1.0 equiv) in THF dropwise over 15 minutes.

  • Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes. Cessation of bubbling indicates the completion of deprotonation.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS, typically 1-6 hours).

  • Quenching & Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography to obtain the N1-alkylated product.

Conclusion and Future Perspectives

The derivatization of the this compound core is a powerful strategy for generating novel chemical entities for SAR studies. The protocols detailed herein for O-alkylation, C4-activation followed by cross-coupling, and N-alkylation provide a robust toolkit for medicinal chemists. By systematically applying these methods, researchers can explore the chemical space around this privileged scaffold, leading to the identification of compounds with enhanced potency, improved selectivity, and desirable drug-like properties. The clinical success of other 7-azaindole-based drugs validates this approach and continues to inspire further exploration of this versatile pharmacophore.[1]

References

  • BenchChem. (2025). An In-depth Technical Guide to 7-Azaindoles as Privileged Structures in Medicinal Chemistry.
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  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). PubMed.
  • BenchChem. (2025).
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  • BenchChem. (2025). Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2025). Wiley Online Library.
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  • Synthesis of substituted N-heterocycles by N-alkyl

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Application Notes and Protocols for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1H-pyrrolo[2,3-b]pyridine Scaffold in Virology

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural resemblance to purines allows it to interact with a wide range of biological targets, including kinases and viral enzymes.[1] In antiviral research, derivatives of this scaffold have demonstrated significant potential, highlighting its versatility as a backbone for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the investigation of a specific analog, 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol, as a potential antiviral agent, with a primary focus on its hypothesized activity against the influenza A virus.

While direct antiviral studies on this compound are not yet extensively published, compelling evidence from closely related derivatives strongly suggests a promising avenue of investigation. Specifically, a series of compounds bearing a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl) moiety have been identified as potent inhibitors of the influenza A virus PB2 subunit, a critical component of the viral RNA-dependent RNA polymerase (RdRP) complex.[2] This suggests that this compound may share this mechanism of action and warrants thorough investigation as a potential anti-influenza agent.

These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antiviral compounds. The protocols provided are designed to be self-validating and are grounded in established virological and biophysical techniques.

Hypothesized Mechanism of Action: Targeting Influenza Virus PB2 Subunit

The influenza A virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2.[3] The PB2 subunit plays a crucial role in the initiation of viral transcription through a process known as "cap-snatching," where it binds to the 5' cap of host pre-mRNAs.[4] This capped leader sequence is then cleaved by the PA subunit and used to prime the synthesis of viral mRNAs by the PB1 subunit.[4] By inhibiting the cap-binding function of PB2, viral transcription is effectively halted, preventing viral replication.[3]

Derivatives of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine have been shown to target the PB2 subunit.[2] It is hypothesized that this compound can also bind to a conserved pocket on the PB2 protein, thereby disrupting its interaction with host cell pre-mRNAs. This proposed mechanism provides a clear and testable hypothesis for the antiviral activity of this compound.

G cluster_virus Influenza Virus Replication PB2 PB2 Subunit PB1_PA PB1 & PA Subunits PB2->PB1_PA Viral_mRNA Viral mRNA PB1_PA->Viral_mRNA Transcription vRNA Viral RNA vRNA->PB1_PA Progeny_Virions Progeny Virions vRNA->Progeny_Virions Host_mRNA Host pre-mRNA Host_mRNA->PB2 'Cap-snatching' Compound This compound Compound->PB2 Inhibition Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation Viral_Proteins->Progeny_Virions

Figure 1: Hypothesized mechanism of action of this compound.

Quantitative Data Summary of a Structurally Related PB2 Inhibitor

To provide a benchmark for experimental design, the following table summarizes the reported in vitro activity of a potent PB2 inhibitor, compound 12b , which features the 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one scaffold.[2]

CompoundTarget Binding (K D , µM)Antiviral Activity (EC 50 , µM)Cytotoxicity (CC 50 , µM)Selectivity Index (SI)
Compound 12b 0.11 (SPR), 0.19 (ITC)1.025>100>97.5

Data extracted from Li et al. (2019).[2]

Experimental Protocols

The following section details the step-by-step methodologies for the comprehensive evaluation of this compound's antiviral potential.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range at which this compound is toxic to the host cells used for antiviral assays. This is crucial for calculating the selectivity index.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.[5]

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-free control.

  • Incubate for 48-72 hours at 37°C with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

G cluster_workflow MTT Assay Workflow A Seed MDCK cells in 96-well plate B Add serial dilutions of compound A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Read absorbance at 570 nm F->G H Calculate CC50 G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol 2: Influenza Virus Plaque Reduction Assay

Objective: To quantify the inhibitory effect of this compound on influenza virus replication by measuring the reduction in the number of viral plaques.

Materials:

  • MDCK cells

  • Influenza A virus (e.g., A/PR/8/34 H1N1)

  • DMEM with 2 µg/mL TPCK-trypsin

  • This compound

  • Agarose or Avicel overlay

  • Crystal violet solution

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of the compound in infection medium (DMEM with TPCK-trypsin).

  • Pre-incubate the confluent cell monolayers with the compound dilutions for 1 hour at 37°C.

  • Infect the cells with influenza virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the inoculum and wash the cells with PBS.

  • Overlay the cells with a mixture of 2x DMEM and 1.2% agarose (or Avicel) containing the corresponding concentrations of the compound.[7]

  • Incubate for 48-72 hours at 37°C with 5% CO2 until plaques are visible.

  • Fix the cells with 4% formaldehyde and stain with crystal violet.

  • Count the number of plaques and calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the plaque number by 50%.

Protocol 3: Biophysical Characterization of Compound-PB2 Interaction

Objective: To confirm direct binding of this compound to the influenza PB2 protein and to determine the binding affinity (K D ), thermodynamics, and stoichiometry of the interaction.

A. Surface Plasmon Resonance (SPR)

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the compound) to an immobilized ligand (the PB2 protein).[8] This allows for real-time monitoring of binding and dissociation.[9]

Procedure:

  • Immobilize recombinant influenza PB2 protein onto a sensor chip.

  • Prepare a series of concentrations of this compound in a suitable running buffer.

  • Inject the compound solutions over the sensor chip surface.

  • Monitor the association and dissociation phases in real-time.

  • Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).[9]

B. Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[10] This provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), enthalpy (ΔH), and stoichiometry (n).[11][12]

Procedure:

  • Place a solution of recombinant influenza PB2 protein in the sample cell of the calorimeter.

  • Fill the injection syringe with a concentrated solution of this compound.

  • Perform a series of small injections of the compound into the protein solution.

  • Measure the heat change after each injection.

  • Integrate the heat signals and plot them against the molar ratio of the compound to the protein.

  • Fit the resulting isotherm to a binding model to determine K D , ΔH, and n.[13]

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a promising starting point for the development of novel antiviral agents. Based on the potent anti-influenza activity of a closely related derivative targeting the viral PB2 protein, this compound is a compelling candidate for further investigation. The protocols outlined in these application notes provide a comprehensive framework for evaluating its antiviral efficacy, determining its mechanism of action, and characterizing its biophysical interaction with its putative target. Successful validation of its antiviral activity could pave the way for lead optimization and the development of a new class of influenza therapeutics.

References

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  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • MySkinRecipes. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
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Sources

Application Note: A Multi-Faceted Protocol for Assessing the Cytotoxicity of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust protocol to evaluate the cytotoxic potential of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol. The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors for therapeutic applications, particularly in oncology.[1][2] Given that compounds of this class are often designed to modulate critical cellular processes like proliferation and survival, a thorough assessment of their cytotoxic profile is a foundational step in preclinical development.[3][4][5] This guide moves beyond a single-assay approach, detailing an integrated workflow that combines assessments of metabolic viability, membrane integrity, and apoptosis to build a comprehensive and mechanistically informative cytotoxicity profile.

Introduction: The Rationale for a Tripartite Assessment

This compound belongs to a class of compounds that has yielded potent inhibitors of signaling pathways crucial for cell growth, such as the Fibroblast Growth Factor Receptor (FGFR) pathway.[1] The primary goal of cytotoxicity testing is to determine the concentration at which a compound induces cell death or inhibits proliferation.[6][7] However, a simple IC50 value from a single assay can be misleading. For instance, a compound might be cytostatic (inhibit proliferation without killing cells) or cytotoxic (actively induce cell death). Furthermore, cytotoxic compounds can trigger different cell death modalities, primarily necrosis or apoptosis.[8]

To deconstruct these possibilities, this protocol employs a three-pronged strategy:

  • MTT Assay: To measure metabolic activity as a proxy for cell viability and proliferation.[9][10][11]

  • Lactate Dehydrogenase (LDH) Assay: To quantify the release of a cytosolic enzyme, which is a hallmark of compromised plasma membrane integrity and necrosis.[8][12][13]

  • Annexin V/Propidium Iodide (PI) Staining: To specifically detect and quantify apoptosis, a programmed and distinct form of cell death.[14][15][16][17]

By integrating data from these three assays, researchers can distinguish between cytostatic and cytotoxic effects and gain initial insights into the mechanism of cell death, a critical step for any potential therapeutic agent.

Pre-Experimental Considerations: Setting the Foundation

Cell Line Selection

The choice of cell line is paramount and should be guided by the compound's intended therapeutic target.

  • Target-Relevant Cancer Lines: If this compound is a putative kinase inhibitor, select cancer cell lines known to be dependent on that kinase pathway (e.g., breast cancer cell lines like 4T1 or MCF-7, or lung cancer lines like A549).[1][3][18]

  • Non-Tumorigenic Control Lines: To assess general toxicity, include a non-cancerous cell line, such as human dermal fibroblasts (HDFs) or an immortalized fibroblast line like VA13.[3][18] This helps in determining the therapeutic window.

  • Growth Characteristics: Ensure chosen cell lines exhibit consistent growth rates and morphology. All cells should be confirmed to be free of mycoplasma contamination.

Compound Handling and Stock Preparation

Proper handling of the test compound is critical for reproducible results.

  • Compound Information: this compound has a molecular weight of 152.13 g/mol .[19][20][21]

  • Solubility: The pyrrolopyridine scaffold generally has poor aqueous solubility but is soluble in organic solvents like DMSO.[22] It is essential to first perform a solubility test to determine the maximum stock concentration in cell culture-grade DMSO.

  • Stock Solution: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[19][20][23]

  • Working Solutions: On the day of the experiment, prepare working solutions by diluting the primary stock in complete cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed a non-toxic level, typically ≤0.5%.

Protocol I: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][11][24] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[10][25]

Step-by-Step Methodology
  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

  • Aspirate the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells in medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin).

    • Media Blank: Wells with medium only (no cells) to serve as a background control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][24]

  • Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11][25]

  • Data Analysis: Subtract the average absorbance of the media blank from all other readings. Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis seed 1. Seed Cells in 96-Well Plate incubate1 2. Incubate 24h (37°C, 5% CO2) seed->incubate1 treat 3. Add Compound Serial Dilutions & Controls (Vehicle, Positive) incubate1->treat incubate2 4. Incubate (24, 48, 72h) treat->incubate2 add_mtt 5. Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizer (DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & IC50 read->analyze

Caption: Workflow diagram for the MTT cytotoxicity assay.

Protocol II: LDH Release Assay for Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[6][7] It is a reliable marker for necrosis.[8][12][13] The released LDH catalyzes a reaction that results in a colored formazan product, which can be measured colorimetrically.[8][12]

Step-by-Step Methodology
  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol, setting up an identical 96-well plate. It is crucial to include controls for maximum LDH release.

  • Control Setup: In addition to vehicle and untreated controls, prepare:

    • Maximum Release Control: A set of untreated wells to which a lysis buffer (e.g., 10X Lysis Solution containing Triton X-100) will be added 45 minutes before the end of the incubation period.[12][26]

    • Culture Medium Background: Wells with medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5-10 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a catalyst and a dye solution).[26]

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: First, subtract the culture medium background absorbance from all values. Then, calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = ((Absorbance_Sample - Absorbance_Untreated) / (Absorbance_Max_Release - Absorbance_Untreated)) * 100

LDH_Workflow cluster_prep Plate Preparation & Treatment cluster_sample Sample Collection cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis setup 1. Seed Cells & Treat with Compound (Identical to MTT setup) add_lysis 2. Add Lysis Buffer to 'Max Release' Control Wells setup->add_lysis centrifuge 3. Centrifuge Plate (250 x g) add_lysis->centrifuge transfer 4. Transfer Supernatant to New Plate centrifuge->transfer add_reagent 5. Add LDH Reaction Mixture transfer->add_reagent incubate 6. Incubate 30 min (RT, Dark) add_reagent->incubate read 7. Read Absorbance (490 nm) incubate->read analyze 8. Calculate % Cytotoxicity read->analyze AnnexinV_Principle cluster_populations Cell Population Analysis by Flow Cytometry cluster_process Apoptotic Process key Annexin V-FITC (PS Exposure) Propidium Iodide (Membrane Permeable) live Live Cells Intact Membrane PS Internal Annexin V (-) PI (-) early_apop Early Apoptotic Intact Membrane PS Externalized Annexin V (+) PI (-) live->early_apop Early Apoptosis late_apop Late Apoptotic / Necrotic Compromised Membrane PS Externalized Annexin V (+) PI (+) early_apop->late_apop Late Apoptosis Healthy Healthy Apoptosis_Induction Apoptosis_Induction Healthy->Apoptosis_Induction Compound Treatment Late_Stage Late_Stage Apoptosis_Induction->Late_Stage

Caption: Principle of cell state differentiation using Annexin V / PI staining.

Data Integration and Interpretation

A comprehensive cytotoxicity profile is built by synthesizing the results from all three assays. The data can be summarized for clear interpretation.

Table 1: Hypothetical Cytotoxicity Data for this compound

Assay Cell Line Treatment Duration (hours) IC50 / EC50 (µM) Maximum Effect (%) Interpretation
MTT A549 48 15.2 95% Viability Loss Potent inhibition of metabolic activity.
MTT HDF 48 >100 <10% Viability Loss Low toxicity to non-cancerous cells.
LDH A549 48 >100 <5% Cytotoxicity Minimal induction of necrosis.

| Annexin V | A549 | 48 | N/A | 75% Annexin V+ Cells | Strong induction of apoptosis. |

  • High Potency, Low Necrosis: The low IC50 from the MTT assay indicates a potent effect on cell viability or proliferation. [6]The lack of significant LDH release suggests this effect is not mediated by necrotic cell death. [8][13]* Apoptosis as the Primary Mechanism: The high percentage of Annexin V positive cells strongly suggests that this compound induces programmed cell death. [16]* Selective Action: The significant difference in MTT IC50 values between the cancer cell line (A549) and the normal fibroblast line (HDF) suggests a favorable therapeutic window. [3]

Conclusion

This multi-assay protocol provides a robust framework for characterizing the cytotoxic effects of this compound. By systematically evaluating metabolic activity, membrane integrity, and specific markers of apoptosis, researchers can generate a comprehensive, publication-ready dataset. This integrated approach not only quantifies the compound's potency but also provides crucial initial insights into its mechanism of action, which is essential for guiding further preclinical development and lead optimization efforts.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. In Methods in Molecular Biology (Vol. 1419). Springer.
  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Bio-protocol (Vol. 10, Issue 19).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Ray, P., Kalita, J., & Mahapatra, N. R. (2014). Detection of necrosis by release of lactate dehydrogenase activity. In Methods in Molecular Biology (Vol. 1150). PubMed.
  • Nel, A., Lues, L., & Lues, R. (2018). Measurement of lactate dehydrogenase (LDH) activity for necrotic cell death determination. MethodsX, 5, 1329-1333.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?
  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity.
  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity.
  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Pipzine Chemicals. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
  • National Center for Biotechnology Information. (2022). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells.
  • National Institutes of Health. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • PubMed. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors.
  • National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • National Center for Biotechnology Information. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Cusabio. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
  • Amerigo Scientific. (n.d.). This compound.

Sources

Application Note: A Practical Guide to Developing Target Engagement Assays for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Confirming that a small molecule interacts with its intended protein target within a cellular environment is a cornerstone of modern drug discovery and chemical biology.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a multi-assay strategy to definitively measure the target engagement of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure found in inhibitors of diverse protein classes, including kinases, phosphodiesterases, and viral proteins, making unambiguous target validation essential.[2][3] This guide moves from initial, broad-spectrum cellular validation using the Cellular Thermal Shift Assay (CETSA) to highly specific, quantitative live-cell measurements with the NanoBRET™ Target Engagement Assay, and finally to biophysical methods like Surface Plasmon Resonance (SPR) for orthogonal validation. Each section provides the scientific rationale behind the methodology, detailed step-by-step protocols, and guidance on data interpretation.

Introduction: The Critical Need for Target Engagement

The central hypothesis of targeted drug discovery is that modulating a specific protein target will result in a desired physiological effect. However, a compound's activity in a phenotypic screen does not guarantee it works through the intended mechanism. Off-target effects are a common cause of unexpected toxicity or misleading structure-activity relationships (SAR).[4] Therefore, implementing direct, proximal assays that confirm a compound binds to its target in a physiologically relevant context is a critical step to de-risk a project and enable rational lead optimization.[1][5]

The compound this compound belongs to the versatile pyrrolopyridine class of heterocycles. Analogs have been developed as potent inhibitors for targets as varied as Fibroblast Growth Factor Receptor (FGFR), Phosphodiesterase 4B (PDE4B), and the influenza virus PB2 protein.[2][3][6] Given this promiscuity of the core scaffold, a researcher developing a new analog must rigorously prove it engages the desired target in cells. This application note provides the strategic framework and practical protocols to achieve this.

An Integrated Strategy for Assessing Target Engagement

A robust target engagement strategy employs orthogonal methods to build a confident and comprehensive picture of a compound's binding characteristics. We recommend a tiered approach that begins with confirming target binding in a native cellular context and progresses to more detailed biophysical characterization.

G cluster_0 Cellular Environment cluster_1 In Vitro / Biophysical Validation A Start: Compound & Hypothesized Target B Cellular Thermal Shift Assay (CETSA) Is the target stabilized in cells? A->B Initial Validation C NanoBRET™ Target Engagement Assay What is the intracellular affinity (IC50)? B->C Quantitative Analysis (If target is known/clonable) D Surface Plasmon Resonance (SPR) What are the binding kinetics (kon, koff)? C->D Orthogonal Validation & Kinetics F Comprehensive Target Engagement Profile C->F Final Confirmation E Isothermal Titration Calorimetry (ITC) What are the binding thermodynamics (ΔH, ΔS)? D->E Thermodynamic Characterization E->F Final Confirmation

Caption: Recommended workflow for target engagement validation.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in intact cells or lysates.[7] Its core principle is that ligand binding increases a protein's resistance to heat-induced denaturation.[8][9] By heating cells treated with a compound across a temperature gradient, a shift in the protein's melting curve indicates direct binding.[10]

G cluster_0 No Compound (Vehicle) cluster_1 With Compound cluster_2 Detection (Western Blot) node_A Target Protein (Native) Heat Challenge Aggregated Protein node_C Low Signal (Protein Aggregated) node_A:p1->node_C Denaturation node_B Target Protein + Compound (Stabilized Complex) Heat Challenge Soluble Protein node_D High Signal (Protein Soluble) node_B:p1->node_D Stabilization

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

3.1. CETSA Melt Curve Protocol

This protocol determines the melting temperature (Tagg) of the target protein.

  • Cell Culture: Plate cells at an appropriate density in a 10 cm dish and grow to ~80-90% confluency.

  • Compound Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of this compound (e.g., 10-50 µM) for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with protease inhibitors to a final concentration of ~10-20x106 cells/mL.

  • Heat Challenge: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Use a thermal cycler with a temperature gradient to heat the tubes for 3 minutes across a range (e.g., 40°C to 70°C in 2°C increments), followed by cooling to 4°C for 3 minutes.[7]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[7]

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Normalize total protein concentration across all samples. Perform SDS-PAGE and Western blotting using a validated primary antibody against the target protein. A loading control (e.g., GAPDH, Tubulin) should also be probed.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the normalized intensity versus temperature. The curve for the compound-treated cells should be right-shifted compared to the vehicle control.

3.2. Isothermal Dose-Response (ITDR) Protocol

This protocol quantifies the compound's potency in stabilizing the target at a fixed temperature.

  • Determine Tagg: From the melt curve protocol, identify a temperature that results in ~50-70% protein aggregation in the vehicle-treated sample. This will be your fixed temperature for the ITDR experiment.

  • Compound Treatment: Plate cells as before. Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.

  • Heat Challenge: Harvest cells as described above. Heat all samples at the predetermined Tagg for 3 minutes, then cool to 4°C.

  • Lysis and Analysis: Perform cell lysis, centrifugation, and Western blot analysis as in the melt curve protocol.

  • Data Analysis: Plot the normalized band intensity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 of thermal stabilization.

ParameterTypical ResultInterpretation
ΔTagg (Melt Curve) +2°C to +10°CA positive shift confirms target engagement. The magnitude correlates with binding affinity and compound concentration.
EC50 (ITDR) Varies (nM to µM)Represents the concentration at which the compound achieves 50% of its maximal stabilizing effect.
Protocol 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells in real-time.[5] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[11][12] A test compound competes with the tracer for binding, causing a dose-dependent decrease in the BRET signal.[13]

G cluster_0 No Test Compound cluster_1 With Test Compound A NanoLuc®-Target Fusion Protein (Donor) B Fluorescent Tracer (Acceptor) A->B Binding (Proximity) E Low BRET Signal A->E No Energy Transfer C High BRET Signal B->C Energy Transfer D Test Compound (e.g., 5-Fluoro-1H-pyrrolo...) D->A Competitive Binding

Caption: The principle of the NanoBRET™ Target Engagement Assay.

4.1. NanoBRET™ Assay Protocol
  • Cell Transfection: Twenty-four hours before the assay, transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the target protein fused to NanoLuc® luciferase. Follow the transfection reagent manufacturer's protocol (e.g., FuGENE® HD).[14]

  • Cell Preparation: On the day of the assay, detach the transfected cells using trypsin, neutralize, and resuspend them in Opti-MEM® I Reduced Serum Medium to a concentration of 2x105 cells/mL.[15]

  • Compound and Tracer Addition:

    • In a white 96-well assay plate, add the test compound (this compound) in a 10-point serial dilution. Include "no compound" and "no tracer" controls.

    • Add the fluorescent NanoBRET™ tracer at its predetermined optimal concentration.

  • Cell Addition: Add the cell suspension to all wells of the assay plate. The final volume is typically 100 µL.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.[15]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution by mixing the substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM® according to the manufacturer's protocol.[12] The extracellular inhibitor is critical to eliminate signal from lysed cells.

    • Add the substrate solution to each well.

    • Read the plate immediately on a luminometer capable of dual-filtered luminescence measurement. Measure the donor emission (~460 nm) and the acceptor emission (~618 nm).[12]

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data by subtracting the "no tracer" background and setting the "no compound" control as 100%.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit to a four-parameter log(inhibitor) vs. response curve to determine the intracellular IC50.

Orthogonal Validation with Biophysical Assays

While cellular assays confirm target engagement in a biological context, biophysical methods using purified protein provide detailed, quantitative data on the direct binding interaction.[16] They are essential for orthogonal validation and for understanding the kinetics and thermodynamics that drive the interaction.[17][]

AssayPrincipleKey Parameters MeasuredThroughput
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon analyte binding to an immobilized ligand.[19]KD (affinity), kon (association rate), koff (dissociation rate/residence time).[17]Medium to High
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[]KD (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry).[19][20]Low

These techniques are highly specialized and instrument-dependent. The general workflow involves expressing and purifying the target protein, followed by analysis on the respective instrument. The data obtained from SPR and ITC can be used to validate the affinity measured in cellular assays and provide deeper mechanistic insight into the binding event, which is invaluable for guiding medicinal chemistry efforts.

Conclusion

Validating the target engagement of a novel compound like this compound is a non-trivial but essential undertaking. A single assay is rarely sufficient to build a compelling case. By employing a strategic combination of methods—starting with the cellular relevance of CETSA, moving to the quantitative power of NanoBRET™, and confirming with the biophysical precision of SPR or ITC—researchers can generate a robust data package. This multi-faceted approach provides high confidence that the compound's biological activity is a direct result of binding to its intended target, paving the way for successful downstream development.

References
  • Holdgate, G. A., & Scott, A. D. (2016). Biophysical methods in early drug discovery. Progress in Biophysics and Molecular Biology. [Link]
  • Patricelli, M. P., & Cravatt, B. F. (2013). Determining target engagement in living systems.
  • Selvita. (n.d.). Target Engagement. [Link]
  • Zhang, T., et al. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology. [Link]
  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.
  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. [Link]
  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
  • Reaction Biology. (n.d.). Biophysical Brochure. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society. [Link]
  • Streu, K., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Medicinal Chemistry. [Link]
  • Charles River Laboratories. (n.d.). Biophysical Assays. [Link]
  • Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Chopra, A. (2011). 5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine.
  • MySkinRecipes. (2025). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. [Link]
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
  • Patel, N. C., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

Application Notes & Protocols: Investigating 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines enables it to interact with a diverse array of biological targets, most notably protein kinases.[1] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] Consequently, the 1H-pyrrolo[2,3-b]pyridine core is a foundational component of numerous small molecule kinase inhibitors developed for targeted cancer therapy.[4][5][6]

Derivatives of this scaffold have shown potent inhibitory activity against several key oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase 1 (JAK1), and Met kinase.[4][5] Abnormal activation of these kinases can drive tumor growth, proliferation, and survival.[6] This guide provides a comprehensive framework for researchers to investigate the cellular effects of a specific analog, 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol, a compound poised for exploration as a targeted therapeutic agent.

This document will guide users through a tiered experimental approach, from initial phenotypic screening to detailed mechanistic studies, providing both the "how" and the "why" behind each protocol.

Preliminary Compound Validation

Before initiating cell-based assays, it is critical to validate the identity and purity of the test compound, this compound. This foundational step ensures the reproducibility and reliability of all subsequent data.

  • Identity Confirmation: Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure of the compound.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the compound, which should ideally be >95%.

  • Solubility Testing: Determine the solubility of the compound in various solvents, with Dimethyl Sulfoxide (DMSO) being the most common choice for creating stock solutions for cell-based assays.

A Tiered Strategy for Cellular Characterization

A logical, tiered approach is recommended to efficiently characterize the biological activity of this compound. This strategy begins with broad, high-throughput assays and progresses to more focused, mechanism-of-action studies.

G cluster_0 Experimental Workflow Tier1 Tier 1: Phenotypic Screening (Cell Viability & Proliferation) Tier2 Tier 2: Target Engagement & Activity (Direct Kinase Interaction) Tier1->Tier2 Identify active concentration range Tier3 Tier 3: Mechanistic Deep Dive (Signaling & Functional Outcomes) Tier2->Tier3 Confirm on-target effect Data Data Analysis & Interpretation Tier3->Data

Caption: A tiered experimental workflow for compound characterization.

Tier 1: Foundational Phenotypic Screening

The initial goal is to determine if this compound has a general cytotoxic or anti-proliferative effect on cancer cells.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT or Real-Time Glo)

This assay provides a quantitative measure of how the compound affects cell viability.

Rationale: An MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests either cytotoxicity or inhibition of proliferation. This is a robust, inexpensive first-pass screen.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. A typical starting concentration range is 0.01 µM to 100 µM. Include a DMSO-only vehicle control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (typically 48-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Parameter Description Example Value
Cell Line Cancer cell line with known kinase dependencyNCI-H1703 (FGFR1 amplified)
Seeding Density 5,000 cells/well
Treatment Duration 72 hours
Readout Absorbance at 570 nm
Primary Metric IC5050 nM
Tier 2: Target Engagement and Activity

If the compound shows anti-proliferative activity, the next step is to determine if it directly engages its putative kinase target within the complex cellular environment.[7][8]

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess direct target engagement in intact cells or cell lysates.

Rationale: The binding of a ligand (the inhibitor) to its target protein often increases the protein's thermal stability. CETSA® measures this change in stability, providing direct evidence of target engagement.

Step-by-Step Protocol:

  • Cell Culture & Treatment: Culture the selected cell line to ~80% confluency. Treat the cells with the compound at a relevant concentration (e.g., 10x IC50) and a vehicle control for 1 hour.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of the target kinase (e.g., FGFR1) remaining in solution using Western blotting with a specific antibody.

  • Analysis: Plot the band intensity for the target protein against temperature for both treated and untreated samples. A rightward shift in the melting curve for the treated sample indicates thermal stabilization and thus, target engagement.

Tier 3: Mechanistic Deep Dive

Once target engagement is confirmed, investigate the downstream consequences of kinase inhibition.

G Compound This compound Kinase Target Kinase (e.g., FGFR) Compound->Kinase Inhibits Substrate Downstream Substrate (e.g., PLCγ, ERK) Kinase->Substrate Phosphorylates Pathway Signaling Cascade (e.g., RAS-MEK-ERK) Substrate->Pathway Response Cellular Response (Apoptosis, Cell Cycle Arrest) Pathway->Response Regulates

Caption: A simplified kinase signaling pathway.

Protocol 3: Western Blot for Phospho-Protein Analysis

This assay measures the inhibition of kinase activity by assessing the phosphorylation status of its direct downstream substrates.[9]

Rationale: A functional kinase inhibitor will block the transfer of phosphate to its substrates.[9] By using phospho-specific antibodies, one can directly observe the biochemical consequence of target inhibition within the cell. For an FGFR inhibitor, key downstream substrates include PLCγ and ERK.[6]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells and allow them to adhere. Starve the cells (if necessary, depending on the pathway) and then stimulate with the appropriate growth factor (e.g., FGF) in the presence of varying concentrations of the compound.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of the substrate (e.g., p-ERK) and the total form of the substrate (e.g., Total-ERK) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective inhibition of the signaling pathway.

Antibody Target Expected Result with Inhibitor Pathway Relevance
Phospho-FGFR DecreaseTarget activity
Phospho-ERK1/2 DecreaseRAS-MEK-ERK pathway
Phospho-AKT DecreasePI3K-AKT pathway
Total-ERK1/2 No changeLoading control
Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces arrest at a specific phase of the cell cycle.

Rationale: Many kinase inhibitors halt cell proliferation by causing cells to arrest at checkpoints in the cell cycle (e.g., G1/S or G2/M), preventing them from progressing to mitosis.

Step-by-Step Protocol:

  • Treatment: Treat cells with the compound at IC50 and 5x IC50 concentrations for 24-48 hours.

  • Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Analysis: Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Conclusion

The methodologies outlined in this guide provide a robust framework for the cellular characterization of this compound. By progressing through a tiered system of analysis—from broad phenotypic effects to specific target engagement and downstream pathway modulation—researchers can build a comprehensive profile of the compound's mechanism of action. This systematic approach is essential for validating its potential as a targeted therapeutic and for guiding future drug development efforts.

References
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
  • Reaction Biology. (2022).
  • Mohamed, M. (2022). Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest. [Link]
  • Creative Biolabs. Cellular Kinase Target Engagement Assay Service.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

Sources

use as an intermediate in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 4-Anilinopiperidine: Synthesis and Application of a Key Pharmaceutical Intermediate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pharmaceutical intermediates are the foundational chemical compounds that serve as the building blocks in the multi-step synthesis of an Active Pharmaceutical Ingredient (API).[1] The quality, purity, and efficient synthesis of these intermediates directly govern the viability, safety, and cost-effectiveness of the final drug product.[2][] This guide provides an in-depth examination of a critical intermediate, 4-Anilinopiperidine (4-AP) , also known as N-phenyl-4-piperidinamine. 4-AP is a pivotal precursor in the synthesis of numerous potent analgesics, most notably fentanyl and its analogues.[4][5] We will detail a validated, two-step synthesis protocol involving reductive amination and deprotection, provide methods for characterization, and discuss the critical safety and handling considerations associated with this compound class.

The Role of Intermediates in Pharmaceutical Synthesis

The journey from basic raw materials to a complex API is rarely a single step. Instead, it is a carefully designed synthetic pathway involving a series of chemical transformations. Each stable compound formed between steps is a pharmaceutical intermediate.[2][]

Core Functions of Intermediates:

  • Structural Scaffolding: Intermediates act as the molecular framework, allowing chemists to sequentially and controllably add functional groups and build the complex architecture of the final API.[1][]

  • Purity Control: Each intermediate step provides an opportunity to purify the product, removing impurities that could otherwise compromise the quality and safety of the final drug.

  • Process Optimization: Utilizing stable intermediates allows for a modular approach to manufacturing, enabling scalability and improving the overall efficiency and yield of the API synthesis.[2][6]

The synthesis of 4-Anilinopiperidine is a classic example of this process, providing a stable, purifiable building block essential for constructing a specific class of APIs.

Case Study: 4-Anilinopiperidine (4-AP)

4-Anilinopiperidine is a secondary amine derivative of piperidine. Its structure is central to the 4-anilidopiperidine class of synthetic opioids.[7][8] It serves as the key precursor for producing 4-anilino-N-phenethylpiperidine (ANPP), which is the immediate precursor to fentanyl.[9] Due to its critical role in the synthesis of controlled substances, 4-AP and its protected forms (like N-Boc-4-AP) are listed as List I chemicals in many jurisdictions, requiring strict regulatory compliance for their synthesis, handling, and documentation.[4][5][9][10]

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₁H₁₆N₂[11][12]
Molecular Weight 176.26 g/mol [11][12]
Appearance Crystalline solid[11]
Boiling Point 312.0 ± 35.0 °C (Predicted)[11]
pKa (Predicted) 9.83 ± 0.10[11]
Storage Store at -20°C[11]

Synthetic Workflow Overview

The most common and reliable synthesis of 4-AP proceeds via a two-step route starting from N-Boc-4-piperidone.

Causality Behind the Workflow: The piperidine ring contains a secondary amine that is reactive. Using N-Boc-4-piperidone as the starting material protects this amine with a tert-butyloxycarbonyl (Boc) group. This protection is crucial as it prevents self-condensation or other side reactions at the piperidine nitrogen during the first step, ensuring the desired reaction occurs exclusively at the C4-ketone position.[10] The Boc group is then selectively removed under acidic conditions in the second step to yield the final intermediate.[11][12]

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection cluster_2 Step 3: API Synthesis Application SM N-Boc-4-Piperidone + Aniline P1 1-N-Boc-4-(Phenylamino)piperidine (Protected Intermediate) SM->P1 NaBH(OAc)₃ P1_c Protected Intermediate P2 4-Anilinopiperidine (4-AP) (Final Intermediate) P2_c Final Intermediate P1_c->P2 TFA or HCl API ANPP / Fentanyl Analogues P2_c->API Acylation & Alkylation

Caption: High-level synthetic workflow for 4-Anilinopiperidine and its application.

Detailed Experimental Protocols

Protocol: Synthesis of 4-Anilinopiperidine (4-AP)

This protocol details the two-step synthesis from N-Boc-4-piperidone.

Step 1: Reductive Amination of N-Boc-4-piperidone [11][13]

This step forms the C-N bond between the piperidone ketone and aniline via an imine intermediate, which is immediately reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose; it is mild enough not to reduce the starting ketone but highly effective at reducing the protonated imine intermediate, leading to high yields.[10][11]

G cluster_mech Reductive Amination Mechanism Ketone Boc-Protected Ketone Imine Iminium Ion Intermediate Ketone->Imine + Aniline - H₂O Amine Reduced Amine Product Imine->Amine + [H⁻] (from NaBH(OAc)₃)

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol (also known as 5-fluoro-4-hydroxy-7-azaindole). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutics.[1][2][3] The introduction of fluorine and hydroxyl moieties can significantly modulate the compound's pharmacological properties.

This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and improve the yield and purity of your synthesis.

Synthetic Strategies: An Overview

The synthesis of this compound typically proceeds from a pre-formed, functionalized 7-azaindole core. The two most prevalent late-stage strategies involve the conversion of a C4-substituted precursor.

  • Hydrolysis of a 4-Halogenated Precursor: This is a common and direct approach, typically involving the nucleophilic aromatic substitution (SNAr) of a chlorine atom from a precursor like 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine.

  • Demethylation of a 4-Methoxy Precursor: An alternative route involves the cleavage of a methyl ether from 5-fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine, often using strong Lewis acids or other ether-cleaving reagents.

The choice between these routes depends on the availability of starting materials, scalability, and the functional group tolerance required for other parts of the molecule.

Synthetic_Strategies cluster_0 Route 1: Hydrolysis cluster_1 Route 2: Demethylation Start1 4-Chloro-5-fluoro- 1H-pyrrolo[2,3-b]pyridine Step1 Hydrolysis (e.g., NaOH, H₂O/DMSO) Start1->Step1 Product This compound Step1->Product Start2 5-Fluoro-4-methoxy- 1H-pyrrolo[2,3-b]pyridine Step2 Demethylation (e.g., BBr₃, Py-HCl) Start2->Step2 Step2->Product

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

FAQ 1: My hydrolysis of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is slow and incomplete. How can I drive the reaction to completion?

Answer: This is a common challenge. The C4 position on the 7-azaindole ring is activated towards nucleophilic aromatic substitution (SNAr), but the reaction can still be sluggish. Several factors may be at play.

The Chemistry Behind the Challenge: The pyridine nitrogen is electron-withdrawing, which facilitates SNAr at the C4 position. However, the pyrrole ring is electron-rich and can diminish this effect compared to a simple dichloropyridine. Furthermore, the starting material and product may have limited solubility in common solvents, leading to heterogeneous reaction mixtures and slow kinetics.

Troubleshooting Steps & Optimization:

  • Increase Temperature: This is the most effective first step. Many SNAr reactions on this scaffold require elevated temperatures, often in the range of 100-150 °C.

  • Solvent Choice: The solvent must be able to dissolve the reactants and be stable at high temperatures.

    • Aqueous/Alcoholic Systems: While simple, they may not provide high enough temperatures.

    • High-Boiling Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP are excellent choices as they can solvate the hydroxide salt and reach high temperatures.

  • Base Strength & Concentration: Ensure a sufficient excess of a strong base is used.

    • Switching from NaOH to KOH can sometimes improve rates due to the higher solubility of potassium salts.

    • Using a higher concentration of the aqueous base solution can also accelerate the reaction.

  • Consider Microwave Irradiation: For small-scale reactions, microwave heating can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent and reactants.[4]

Data-Driven Recommendations:

ParameterStandard ConditionOptimized Condition 1Optimized Condition 2 (Microwave)
Base 3M NaOH (aq)5M KOH (aq)3M NaOH (aq)
Solvent DioxaneDMSO1,4-Dioxane/H₂O
Temperature 100 °C (Reflux)140 °C (Oil Bath)150 °C (Microwave)
Time 12-24 hours4-8 hours15-30 minutes
Expected Yield < 50%> 80%> 85%

Self-Validation: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material (e.g., CAS 882033-66-1) and the appearance of a new, more polar spot/peak corresponding to the product's mass is indicative of a successful reaction.

FAQ 2: I'm seeing significant decomposition or N-H protection/deprotection issues during my synthesis. How can I mitigate this?

Answer: The pyrrole N-H in the 7-azaindole core is acidic and can be deprotonated under basic conditions or react with certain electrophiles. The final product can also be sensitive to harsh conditions.

The Chemistry Behind the Challenge: The pyrrole nitrogen must be protected during certain synthetic steps (like cross-couplings) to prevent side reactions.[5] However, this adds steps to the synthesis. During the final hydrolysis or demethylation, harsh conditions can lead to decomposition of the electron-rich pyrrolopyridine ring system.

Troubleshooting Steps & Optimization:

  • Protecting Group Strategy: For multi-step syntheses, protecting the pyrrole nitrogen is often necessary.

    • Tosyl (Ts) Group: Robust but requires harsh deprotection conditions.

    • SEM (2-(trimethylsilyl)ethoxymethyl) Group: Commonly used as it can be removed under milder acidic conditions (e.g., TFA in DCM).[6][7] However, be aware that SEM-deprotection can sometimes be challenging and lead to side products.[5]

  • Optimizing the Final Step:

    • For Hydrolysis: Use the mildest conditions that afford a reasonable reaction rate. Avoid prolonged heating once the reaction is complete. A nitrogen atmosphere can prevent oxidative degradation.

    • For Demethylation: While BBr₃ is effective, it is harsh. Consider milder alternatives like pyridinium hydrochloride (Py-HCl) at high temperatures, which can cleave the methyl ether with less decomposition.

  • Work-up and Purification:

    • Neutralize the reaction mixture carefully. Rapid pH changes can cause degradation.

    • Purify the product quickly using flash column chromatography with a neutral solvent system (e.g., DCM/MeOH or EtOAc/Hexane). Avoid leaving the product on silica gel for extended periods.

Troubleshooting_Decomposition Problem Low Yield / Decomposition in Final Step Cause1 Is the reaction temperature too high or time too long? Problem->Cause1 Check Cause2 Are the reagents too harsh? (e.g., strong acid/base) Problem->Cause2 Check Cause3 Is the work-up/ purification causing degradation? Problem->Cause3 Check Solution1 Reduce temperature/time. Monitor closely by LC-MS. Cause1->Solution1 Yes Solution2 Switch to milder reagents. (e.g., Py-HCl for demethylation) Cause2->Solution2 Yes Solution3 Use careful neutralization. Purify quickly on silica. Cause3->Solution3 Yes

Caption: Decision tree for troubleshooting product decomposition.

FAQ 3: Are there alternative methods to introduce the C4-hydroxyl group if hydrolysis and demethylation fail?

Answer: Yes, while less common for this specific target, other strategies from modern synthetic chemistry can be adapted, particularly those involving directed ortho-metalation (DoM).

The Chemistry Behind the Strategy: DoM uses a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific, adjacent C-H bond.[8][9] The resulting aryllithium can then be trapped with an electrophile. For the 7-azaindole scaffold, the pyrrole nitrogen (after protection and deprotonation) can direct metalation to the C2 or C6 positions, but clever strategies can target other positions. Snieckus and others have shown that by using an in situ anionic shielding of the C2 position, metalation can be directed to the C4 (peri) position.[10]

Alternative Protocol Outline (Advanced):

  • Starting Material: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.

  • N-Protection: Protect the pyrrole nitrogen with a suitable group (e.g., SEM-Cl).

  • Directed ortho-Metalation:

    • Treat the protected starting material with a strong lithium amide base like LDA or LTMP in THF at -78 °C. This can selectively deprotonate the C4 position.

  • Electrophilic Trapping:

    • Trap the resulting C4-lithiated species with an oxygenating electrophile, such as a boronic ester (e.g., triisopropyl borate), followed by oxidation (e.g., with H₂O₂).

  • Deprotection: Remove the N-protecting group to yield the final product.

Considerations: This is a more complex, multi-step route requiring anhydrous conditions and careful handling of organolithium reagents. However, it offers a powerful alternative if the more traditional SNAr or ether cleavage routes are problematic.

Detailed Experimental Protocols

Protocol 1: Hydrolysis of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

This protocol is a robust method for the conversion of the 4-chloro precursor to the desired 4-hydroxy product.

Materials:

  • 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Potassium Hydroxide (KOH) (5.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Water (deionized)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Add DMSO (approx. 5 mL per 1 mmol of starting material).

  • Prepare a 5M aqueous solution of KOH and add it to the flask (5.0 eq of KOH).

  • Heat the reaction mixture to 140 °C under a nitrogen atmosphere.

  • Stir vigorously for 4-8 hours, monitoring the reaction progress by LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Carefully add the reaction mixture to a beaker of ice water.

  • Slowly acidify the aqueous mixture to pH ~6-7 using 1M HCl. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent in vacuo.

  • Purify the resulting crude solid by flash column chromatography (e.g., 0-10% MeOH in DCM) to afford this compound.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The ¹H NMR should show the disappearance of the aromatic proton signal corresponding to the C4 position and the appearance of a broad singlet for the new hydroxyl group.

Protocol 2: Demethylation of 5-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine

This protocol uses pyridinium hydrochloride, a milder alternative to BBr₃, for cleaving the methyl ether.

Materials:

  • 5-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Pyridinium hydrochloride (Py-HCl) (10.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Combine 5-fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and pyridinium hydrochloride (10.0 eq) in a round-bottom flask suitable for high temperatures.

  • Heat the mixture to 180-200 °C (neat, as a melt) under a nitrogen atmosphere.

  • Stir the molten mixture for 1-3 hours. Monitor the reaction by taking small aliquots, dissolving them in methanol, and analyzing by LC-MS.

  • After completion, cool the reaction to room temperature. The mixture will solidify.

  • Add water to the flask and stir until the solid dissolves.

  • Carefully neutralize the acidic solution with saturated aqueous NaHCO₃ until the pH is ~7-8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent in vacuo.

  • Purify the crude material via flash column chromatography to yield the final product.

Self-Validation: Confirm product identity via spectroscopic methods. The key diagnostic in the ¹H NMR spectrum will be the disappearance of the methoxy singlet (typically around 3.9-4.1 ppm).

References
  • ResearchGate. Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations.
  • Snieckus, V. et al. (2012). In situ Anionic Shielding for Regioselective Metalation: Directed peri and Iterative Metalation Routes to Polyfunctionalized 7-Azaindoles. Angewandte Chemie International Edition, 51(11), 2722–2726.
  • University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • MDPI. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
  • Mortier, J. DIRECTED ORTHO METALATION. Unblog.fr.
  • ResearchGate. Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.
  • PubMed. (2003). Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters.
  • NIH. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society.
  • Wikipedia. Directed ortho metalation.
  • RSC Publishing. Robust Buchwald–Hartwig amination enabled by ball-milling.
  • University of Liverpool. Directed (ortho) Metallation.
  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Progress in Chemistry. (2012). Synthesis of Azaindoles.
  • MDPI. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules.
  • ResearchGate. Different strategies for synthesis of 7-azaindoles.
  • MDPI. (2023). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Chemistry.
  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.
  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Organic Chemistry Portal. Azaindole synthesis.
  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • MySkinRecipes. 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
  • PubMed Central. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • ChemSynthesis. 4-chloro-1H-pyrrolo[2,3-b]pyridine.
  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.
  • PubMed. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.

Sources

Technical Support Center: Troubleshooting the Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol (CAS: 1203499-60-8). This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting for common issues encountered during the synthesis of this valuable fluorinated 4-hydroxy-7-azaindole intermediate. Our approach is rooted in mechanistic principles to not only solve immediate experimental challenges but also to foster a deeper understanding of the reaction intricacies.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction on a suitable 4-halo-5-fluoro-1H-pyrrolo[2,3-b]pyridine precursor. The most common precursor is the 4-chloro derivative. The reaction involves the displacement of the C4-halogen with a hydroxide or protected hydroxide group, followed by deprotection if necessary.

Below is a generalized reaction scheme:

Synthesis_Scheme start 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine product This compound start->product SNA r reagents Hydroxide Source (e.g., NaOH, KOH) Solvent (e.g., Dioxane, DMSO) Heat

Caption: Generalized synthetic route to this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing causative explanations and actionable protocols for resolution.

Issue 1: Low or No Conversion of the Starting Material

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine.

  • The isolated yield of the desired product is significantly lower than expected.

Root Cause Analysis and Corrective Actions:

Possible Cause Scientific Rationale Troubleshooting Steps
Insufficient Reaction Temperature The SNAr reaction on the electron-deficient pyridine ring is an activated process. The C-Cl bond requires sufficient thermal energy to be cleaved during the formation of the Meisenheimer complex.1. Gradually increase the reaction temperature in 10-15 °C increments. 2. Monitor the reaction progress by TLC or LC-MS at each temperature point. 3. Consider switching to a higher-boiling point solvent such as DMSO or DMF if using a lower-boiling point solvent like dioxane.
Inadequate Base Strength or Solubility The hydroxide source (e.g., NaOH, KOH) may not be sufficiently soluble in the reaction solvent to effectively participate in the reaction. The strength of the base is also critical for the nucleophilic attack.1. Ensure the hydroxide source is finely powdered to maximize surface area and improve solubility. 2. Consider using a stronger base like potassium tert-butoxide, which has better solubility in many organic solvents. 3. The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the hydroxide ion into the organic phase.
Deactivated Starting Material The pyrrole nitrogen of the 7-azaindole core can be deprotonated by a strong base, creating an anionic species that is less reactive towards nucleophilic attack due to increased electron density on the ring system.1. Use a protecting group on the pyrrole nitrogen, such as a tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This can be removed after the SNAr reaction.[1] 2. If protection is not desired, consider using a weaker base in combination with a higher temperature.

Experimental Protocol: Optimizing Reaction Conditions

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in the chosen anhydrous solvent (e.g., dioxane, DMSO).

  • Reagent Addition: Add the finely powdered hydroxide source (e.g., KOH, 2.0-3.0 eq).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., starting at 100 °C). Monitor the reaction progress every 1-2 hours using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench with water and adjust the pH to ~7 with a dilute acid (e.g., 1 M HCl).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and product.

  • LC-MS analysis reveals peaks with unexpected mass-to-charge ratios.

  • The final product is difficult to purify.

Potential Byproducts and Mitigation Strategies:

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start 4-Chloro-5-fluoro- 1H-pyrrolo[2,3-b]pyridine product This compound start->product NaOH / Heat n_oxide N-Oxide Byproduct start->n_oxide Oxidative Conditions dimer Dimerization Product start->dimer Strong Base / Heat dehalogenation Dechlorinated Byproduct start->dehalogenation Reductive Conditions

Caption: Potential byproduct formation pathways from the starting material.

  • N-Oxide Formation:

    • Cause: The pyridine nitrogen is susceptible to oxidation, especially if the reaction is exposed to air at high temperatures or if oxidizing impurities are present in the reagents or solvents.[2][3]

    • Identification: The N-oxide will have a molecular weight 16 units higher than the parent molecule. It will also be significantly more polar.

    • Mitigation:

      • Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon).

      • Use freshly distilled, deoxygenated solvents.

  • Dimerization:

    • Cause: 7-Azaindoles are known to dimerize under certain conditions, particularly in the presence of strong bases or acids at elevated temperatures.[4][5] The dimerization can occur through various mechanisms, including base-mediated condensation.

    • Identification: Dimerization products will have a molecular weight approximately double that of the starting material or product.

    • Mitigation:

      • Avoid excessively high temperatures.

      • Use the minimum effective concentration of the base.

      • Maintain a dilute reaction mixture to disfavor bimolecular reactions.

  • Dehalogenation (Formation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine):

    • Cause: Reductive dehalogenation can occur in the presence of certain impurities or if the reaction conditions inadvertently favor a reductive pathway.

    • Identification: This byproduct will have a molecular weight corresponding to the loss of the chlorine atom.

    • Mitigation:

      • Ensure all reagents and solvents are free from reducing agents.

      • Verify the purity of the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of this reaction?

A1: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick visual assessment of the disappearance of the starting material and the appearance of the product. LC-MS is invaluable for confirming the identity of the product (by mass) and for detecting any byproducts.

Q2: The product is very polar and difficult to extract from the aqueous layer. What can I do?

A2: The hydroxyl group on the product increases its polarity. If you are having trouble with extraction into solvents like ethyl acetate, you can try a more polar solvent such as a mixture of dichloromethane and isopropanol (e.g., 9:1 or 4:1). Alternatively, you can perform multiple extractions (5-7 times) with ethyl acetate to ensure complete recovery. Saturating the aqueous layer with sodium chloride can also help to "salt out" the product into the organic phase.

Q3: My final product shows some color. Is this normal and how can I remove it?

A3: It is not uncommon for heterocyclic compounds synthesized at high temperatures to have some color due to minor, highly conjugated impurities. If the purity by NMR and LC-MS is high, the color may not be an issue for subsequent steps. However, if a colorless product is required, you can try treating a solution of the product with activated charcoal, followed by filtration through a pad of celite. Recrystallization from a suitable solvent system can also be effective.

Q4: Can I use a different halogenated precursor, such as 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine?

A4: Yes, a 4-bromo precursor can be used. In SNAr reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, so the reaction may proceed at a lower temperature or in a shorter time. However, bromo-precursors are often more expensive.

References

  • Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of Organic Chemistry, 73(24), 9610–9616. [Link]
  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
  • Shanghai Damas Reagent Co Ltd. (2012). Preparation method for 4-substituted-7-azaindole. CN102746295A.
  • Grassin, C., Santoro, E., & Merten, C. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products.
  • Wenglowsky, S., et al. (2013). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 18(8), 9496-9515. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol (also known as 5-fluoro-4-hydroxy-7-azaindole). This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this and related heterocyclic scaffolds. As a valued core structure in medicinal chemistry, understanding the nuances of its synthesis is critical for the successful development of novel therapeutics.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

I. Synthetic Strategies and Key Challenges

The synthesis of this compound is not extensively detailed in a single source but can be approached through logical synthetic routes based on the known chemistry of 7-azaindoles. The primary challenges in synthesizing this molecule lie in the regioselective functionalization of the 7-azaindole core and the management of the electronic properties of this electron-rich heterocyclic system.

Two plausible synthetic pathways are outlined below, each with its own set of potential difficulties that this guide will address:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) of a 4-Halo-5-fluoro-7-azaindole Precursor. This is a common and logical approach for introducing a hydroxyl group onto an activated aromatic ring.

  • Route B: Diazotization of 4-Amino-5-fluoro-7-azaindole followed by Hydrolysis. This classical transformation offers an alternative pathway from a readily accessible amino precursor.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route A: Nucleophilic Aromatic Substitution (SNAr)

Question 1: My SNAr reaction of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine with a hydroxide source (e.g., NaOH, KOH) is giving low yields or failing completely. What are the likely causes and how can I optimize the reaction?

Answer:

Low reactivity in the SNAr of a 4-halo-7-azaindole with a hydroxide nucleophile can stem from several factors, primarily related to the electronic nature of the substrate and the reaction conditions.

Causality Behind the Issue:

  • Insufficient Ring Activation: While the pyridine nitrogen and the 5-fluoro substituent are electron-withdrawing, the pyrrole moiety is electron-rich, which can disfavor nucleophilic attack on the pyridine ring.[2]

  • Poor Solubility: The starting material and the product may have limited solubility in common solvents, leading to a heterogeneous reaction mixture and poor reaction kinetics.

  • N-H Deprotonation: The acidic proton on the pyrrole nitrogen can be deprotonated by the strong base (hydroxide), leading to side reactions or altering the electronic properties of the substrate in an unfavorable way.

  • Inappropriate Solvent: The choice of solvent is critical in SNAr reactions to facilitate the formation of the Meisenheimer complex.[3]

Troubleshooting Workflow:

start Low Yield in SNAr protect Protect Pyrrole Nitrogen (e.g., SEM, Ts) start->protect solvent Optimize Solvent System (e.g., DMSO, DMF, Dioxane) start->solvent base Vary Hydroxide Source & Concentration (e.g., NaOH, KOH, CsOH) start->base temp Adjust Reaction Temperature (e.g., 80-150 °C) start->temp monitor Monitor Reaction Progress (TLC, LC-MS) protect->monitor solvent->monitor base->monitor temp->monitor workup Careful Acidic Work-up monitor->workup product Isolated Product workup->product

Caption: Troubleshooting workflow for low-yielding SNAr reaction.

Detailed Optimization Steps:

  • Protect the Pyrrole Nitrogen: This is often a crucial first step. The use of an electron-withdrawing protecting group like tosyl (Ts) or a readily cleavable group like (2-(trimethylsilyl)ethoxy)methyl (SEM) can prevent N-deprotonation and may also help to further activate the ring towards nucleophilic attack.[4]

  • Solvent Optimization: High-boiling polar aprotic solvents such as DMSO, DMF, or 1,4-dioxane are generally preferred for SNAr reactions as they can effectively solvate the charged intermediates.

  • Base and Nucleophile Concentration: The concentration of the hydroxide source is critical. A higher concentration may increase the reaction rate but could also lead to decomposition. Consider using different alkali metal hydroxides (LiOH, NaOH, KOH, CsOH) as the counter-ion can influence reactivity.

  • Temperature Control: SNAr reactions on less activated systems often require elevated temperatures, typically in the range of 80-150 °C. Use a sealed reaction vessel to maintain pressure if necessary.

Data Presentation: Solvent and Temperature Effects on SNAr Yield (Hypothetical)

EntrySolventTemperature (°C)Protecting GroupYield (%)
1Dioxane100None< 5
2DMSO120None15
3Dioxane100SEM45
4DMSO120SEM75
5DMF120SEM70

Question 2: I am observing the formation of multiple byproducts during the SNAr reaction. What are they and how can I minimize them?

Answer:

Side product formation is a common issue, especially under harsh reaction conditions.

Potential Byproducts and Their Origins:

  • Dehalogenation: Reduction of the C-Cl bond to a C-H bond can occur, particularly if trace metals are present or if certain solvents are used at high temperatures.

  • Ring Opening: The pyrrole ring can be susceptible to cleavage under strongly basic conditions at elevated temperatures.

  • Dimerization/Polymerization: Deprotonation of the pyrrole nitrogen can lead to reactive intermediates that may dimerize or polymerize.

Minimization Strategies:

  • Protect the Pyrrole Nitrogen: As mentioned previously, this is the most effective way to prevent side reactions involving the N-H group.

  • Degas Solvents: Removing dissolved oxygen by degassing the solvent can minimize oxidative side reactions.

  • Use a Milder Base: If possible, explore weaker bases or buffered systems, although this may require a more activated substrate (e.g., a 4-fluoro precursor, as the C-F bond is often more labile in SNAr).[3]

  • Careful Temperature Control: Avoid excessive heating, as this can promote decomposition pathways.

Route B: Diazotization and Hydrolysis

Question 3: My attempt to convert 4-amino-5-fluoro-1H-pyrrolo[2,3-b]pyridine to the corresponding phenol via diazotization is resulting in a complex mixture of products and low yields of the desired 4-ol. Why is this happening?

Answer:

Diazotization of heteroaromatic amines can be more challenging than their carbocyclic aniline counterparts. The pyridine nitrogen can be protonated under the acidic conditions required for diazotization, which can affect the stability and reactivity of the diazonium salt.[5][6]

Causality Behind the Issue:

  • Instability of the Diazonium Salt: Heteroaromatic diazonium salts are often less stable than their benzenoid analogs and can decompose rapidly, even at low temperatures.[7]

  • Competitive Reactions: The diazonium salt is a highly reactive intermediate. It can react with various nucleophiles present in the reaction mixture, not just water. This includes the counter-ion from the acid used (e.g., chloride) or even unreacted starting material.

  • Side Reactions on the Pyrrole Ring: The strongly acidic conditions required for diazotization can lead to side reactions on the electron-rich pyrrole ring, such as protonation, polymerization, or decomposition.

Troubleshooting Workflow:

start Low Yield in Diazotization acid Optimize Acid Choice & Concentration (e.g., H2SO4, HBF4) start->acid nitrite Control Nitrite Addition (e.g., NaNO2, t-BuONO) start->nitrite temp Strict Temperature Control (e.g., 0-5 °C) start->temp monitor Monitor Diazonium Formation (if possible) acid->monitor nitrite->monitor temp->monitor hydrolysis Optimize Hydrolysis Step (e.g., slow addition to hot aqueous acid) workup Careful Neutralization & Extraction hydrolysis->workup monitor->hydrolysis product Isolated Product workup->product

Caption: Troubleshooting workflow for low-yielding diazotization-hydrolysis.

Detailed Optimization Steps:

  • Choice of Acid: While hydrochloric acid is common, the resulting chloride ion can act as a competing nucleophile. Using sulfuric acid or fluoroboric acid (for a Schiemann-type reaction if the fluoro-product is desired) can mitigate this.

  • Nitrite Source: Sodium nitrite (NaNO₂) is standard, but organic nitrites like tert-butyl nitrite (t-BuONO) in an organic solvent can sometimes offer milder conditions and better solubility.

  • Strict Temperature Control: Maintain the temperature between 0-5 °C during the formation of the diazonium salt to minimize decomposition.

  • Hydrolysis Conditions: The hydrolysis of the diazonium salt is often best achieved by adding the cold diazonium salt solution to hot, dilute aqueous acid. This promotes the rapid reaction with water over decomposition pathways.

General Purification Challenges

Question 4: My final product, this compound, is proving difficult to purify. It streaks on silica gel and is highly water-soluble. What purification strategies do you recommend?

Answer:

The target molecule is a polar, amphoteric compound with both a basic pyridine nitrogen and an acidic phenol/pyrrole N-H group. This makes purification by standard silica gel chromatography challenging.

Purification Strategies:

  • Reverse-Phase Chromatography (C18): This is often the method of choice for polar compounds. A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid (TFA) can be effective.

  • Ion-Exchange Chromatography: Depending on the pH, the molecule can be cationic or anionic, making ion-exchange chromatography a viable option.

  • Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining high-purity material. Consider solvent systems like ethanol/water, dioxane/heptane, or DMF/water.

  • Modified Normal-Phase Chromatography: If you must use silica gel, consider adding a modifier to the eluent to suppress the interaction with silica. For example, adding a small amount of acetic acid or triethylamine to your mobile phase can improve peak shape.

III. Experimental Protocols

The following are generalized protocols that should be optimized for your specific setup and scale.

Protocol 1: Synthesis of N-SEM-protected-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (Example Precursor)

This protocol outlines a plausible synthesis of a key intermediate for the SNAr approach.

  • Protection of the Pyrrole Nitrogen: To a solution of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes at 0 °C, then add SEM-Cl (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: SNAr Hydrolysis of N-SEM-protected-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
  • Reaction Setup: In a sealable reaction vessel, dissolve N-SEM-protected-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMSO. Add an aqueous solution of KOH (5.0 eq).

  • Reaction Conditions: Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Deprotection: Cool the reaction mixture to room temperature and dilute with water. Acidify the mixture to pH ~3-4 with concentrated HCl. This will protonate the product and initiate the cleavage of the SEM protecting group. Stir at room temperature for 1-2 hours.

  • Isolation: Neutralize the solution with a saturated aqueous solution of NaHCO₃ to a pH of ~7-8. The product may precipitate. If not, extract with a polar solvent like n-butanol or perform solid-phase extraction.

  • Purification: Purify the crude product using reverse-phase chromatography or crystallization as described in the FAQ section.

IV. References

  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4, 98-107. [Link]

  • González-Romero, C., et al. (2016). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. ResearchGate. [Link]

  • Bunton, C. A., et al. (1968). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. [Link]

  • Vilches Herrera, L. M. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Google Patents. (2021). CN112939968A - Preparation method of 5-hydroxy-7-azaindole.

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. [Link]

  • WuXi Biology. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • ResearchGate. (2021). Schemes depicting the SNAr/nucleophilic substitution of the different.... [Link]

  • PubMed Central (PMC). (2012). Accelerated hydrolysis of α-halo and α-cyano pyridinium relative to uracil derivatives: a model for ODCase-catalyzed hydrolysis of 6-cyanoUMP. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloropyridine. PubChem Compound Summary for CID 12288. [Link]

  • ResearchGate. (2018). The polymerisation of 4-chloropyridine. [Link]

  • Revue Roumaine de Chimie. (n.d.). THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. [Link]

  • MDPI. (2018). Flow Hydrodediazoniation of Aromatic Heterocycles. [Link]

  • PubMed. (2021). SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. [Link]

  • PubMed Central (PMC). (2020). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.

  • ResearchGate. (2025). Pyrrole Protection. [Link]

  • ResearchGate. (2025). SEAr–SNAr couplings of indolizines and related pyrrole derivatives with superelectrophilic nitrobenzoxadiazoles. [Link]

  • ResearchGate. (2018). HYDROLYSIS REACTIONS. [Link]

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]

  • Google Patents. (2017). CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7.

  • NIH. (n.d.). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. [Link]

  • ACS Publications. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]

  • PubMed. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. [Link]

  • DTIC. (n.d.). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. [Link]

  • NIH. (2011). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. [Link]

  • NIH. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]

  • ResearchGate. (2025). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]

  • Chinese Chemical Letters. (2014). Synthesis of Azaindoles. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol (CAS: 1203499-60-8). This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this versatile 7-azaindole derivative. Our goal is to provide a logical framework for understanding and systematically overcoming these issues, ensuring the successful progression of your experiments.

Part 1: Understanding the Molecule - Why is Solubility a Challenge?

Before troubleshooting, it is crucial to understand the physicochemical properties of this compound that contribute to its poor aqueous solubility.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility behavior of this molecule is governed by a delicate balance of several structural features:

  • Planar Heterocyclic Core: The fused pyrrolopyridine ring system is rigid and planar, which can promote efficient crystal packing. High crystal lattice energy is a significant barrier to dissolution, as the solvent must provide sufficient energy to break apart the crystal structure.

  • Ionizable Groups: The molecule possesses both an acidic hydroxyl group (-OH) and a basic pyridine nitrogen. This amphoteric nature means its net charge, and therefore its aqueous solubility, is highly dependent on pH.[1][2] The uncharged, neutral form of the molecule, which predominates at its isoelectric point, is expected to have the lowest aqueous solubility.

  • Fluorine Substitution: The fluorine atom at the 5-position is highly electronegative and significantly impacts the molecule's properties. While it can form weak hydrogen bonds, its primary effect is often an increase in lipophilicity (attraction to fatty or non-polar environments), which can decrease aqueous solubility.[3][4][5] This substitution also lowers the pKa of nearby functional groups, making the pyridine nitrogen less basic and the hydroxyl group more acidic.[6]

Part 2: Troubleshooting Guide - A Stepwise Approach to Solubilization

This section provides a systematic workflow for achieving successful solubilization. We recommend following these steps in order, as they progress from the simplest and most common techniques to more advanced methods.

Initial Troubleshooting Workflow

G start START: Compound Insoluble in Aqueous Buffer step1 Step 1: Prepare Concentrated Stock in 100% Organic Solvent start->step1 step2 Step 2: pH Adjustment of Aqueous Buffer step1->step2 Soluble fail Precipitation Observed step1->fail Insoluble? step3 Step 3: Utilize an Aqueous/Organic Co-solvent System step2->step3 Still Insoluble or Precipitates success SUCCESS: Compound Solubilized step2->success Soluble step4 Step 4: Advanced Formulation (Surfactants, Cyclodextrins) step3->step4 Still Insoluble or Precipitates step3->success Soluble step4->success Soluble fail->step2 Try Alternative

Caption: A stepwise workflow for troubleshooting solubility issues.

Q2: I need to prepare a stock solution. Which organic solvent should I start with?

A2: For creating a concentrated stock solution, begin with polar, aprotic solvents. These are generally excellent at disrupting the crystal lattice of complex organic molecules. See the table below for recommended starting points. Always begin with a small amount of your compound to test solubility before committing your entire stock.

SolventTypical Starting ConcentrationKey Considerations
Dimethyl Sulfoxide (DMSO) 10-50 mMExcellent solubilizing power. Biocompatible for most in vitro assays at low final concentrations (<0.5%). Hygroscopic.
N,N-Dimethylformamide (DMF) 10-50 mMStrong solubilizer. Higher toxicity than DMSO. Use with appropriate ventilation.
N-Methyl-2-pyrrolidone (NMP) 10-50 mMHigh solubilizing capacity. Often used in preclinical formulations.[7]
Ethanol (EtOH) 1-10 mMBiocompatible and less toxic. Generally a weaker solvent than DMSO or DMF for this class of compound.[8]

Refer to Protocol 1 for a detailed methodology on preparing a stock solution.

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS pH 7.4). What should I do next?

A3: This is a common occurrence known as "crashing out" and indicates that the intrinsic aqueous solubility of the neutral compound is lower than your target concentration. The next logical step is to manipulate the pH of your aqueous buffer to ionize the molecule, which dramatically increases its affinity for water.[9][10][11]

  • To Solubilize as a Base (Protonate the Pyridine): Adjust your buffer to an acidic pH (e.g., pH 2-4). At a pH well below the pKa of the pyridine nitrogen, the molecule will carry a positive charge, enhancing solubility.

  • To Solubilize as an Acid (Deprotonate the Hydroxyl): Adjust your buffer to a basic pH (e.g., pH 9-11). At a pH well above the pKa of the hydroxyl group, the molecule will carry a negative charge, enhancing solubility.

It is widely accepted that the charged form of a compound is significantly more soluble than its uncharged counterpart.[1][2]

Impact of pH on Ionization State

G cluster_0 Acidic pH (e.g., pH < 5) cluster_1 Near-Neutral pH (e.g., pH 6-8) cluster_2 Basic pH (e.g., pH > 9) cation Cationic Form (Protonated Pyridine) HIGHER SOLUBILITY neutral Neutral Form (Zwitterionic/Uncharged) LOWEST SOLUBILITY cation->neutral Increase pH anion Anionic Form (Deprotonated Hydroxyl) HIGHER SOLUBILITY neutral->anion Increase pH

Caption: Ionization states of the molecule at different pH values.

Refer to Protocol 2 for a method to determine pH-dependent solubility.

Q4: Adjusting the pH is not compatible with my experimental conditions. Is there another option?

A4: Yes. If you cannot alter the pH, the next strategy is to use a co-solvent system. A co-solvent is a water-miscible organic solvent that, when added to water in small amounts, reduces the overall polarity of the solvent system, making it more hospitable to hydrophobic compounds.[12][13][14]

Commonly used co-solvents for biological assays include:

  • Ethanol: Up to 5-10% v/v

  • Propylene Glycol (PG): Up to 20-40% v/v

  • Polyethylene Glycol 400 (PEG-400): Up to 20-40% v/v

The strategy involves preparing a high-concentration stock in your co-solvent (e.g., 10 mg/mL in PEG-400) and then diluting this into your aqueous buffer. The final concentration of the co-solvent should be kept as low as possible while maintaining compound solubility.

Q5: I've tried pH adjustment and co-solvents, but I still have issues. What are the next steps?

A5: If standard methods fail, you may need to explore more advanced formulation strategies. These often require more development but can be very effective:

  • Surfactants: Incorporating non-ionic surfactants like Tween® 80 or Solutol® HS-15 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[15][16][17]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. The compound can form an inclusion complex with the cyclodextrin, significantly enhancing aqueous solubility.[11][15][18] Hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[19]

  • Salt Formation: For weakly basic compounds, forming a stable salt with a pharmaceutically acceptable acid (e.g., HCl, mesylate) can dramatically improve solubility and dissolution rates.[9][15][16] This is an excellent strategy for preparing a solid form with improved properties.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • Weigh out approximately 1-5 mg of this compound into a clean glass vial.

  • Add the appropriate volume of 100% DMSO to reach your target concentration (e.g., for a 10 mM stock of a 152.13 g/mol compound, add 65.7 µL of DMSO per 1 mg of compound).

  • Vortex the vial vigorously for 1-2 minutes.

  • If solids remain, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.

  • Store the stock solution at -20°C, protected from light and moisture.[20][21]

Protocol 2: Kinetic Solubility Assessment using pH Gradient

This protocol provides a rapid assessment of how pH affects the solubility of your compound.

  • Prepare a series of aqueous buffers spanning a range of pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0, 10.0).

  • Dispense 98 µL of each buffer into separate wells of a 96-well plate.

  • Add 2 µL of a high-concentration DMSO stock (e.g., 10 mM) to each well. This creates a final concentration of 200 µM with 2% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Visually inspect each well for precipitation (cloudiness). The highest pH (for acidic compounds) or lowest pH (for basic compounds) that remains clear gives an indication of the pH required for solubilization at that concentration. For more quantitative results, filter the samples and analyze the supernatant by HPLC-UV or LC-MS/MS.

Part 4: Frequently Asked Questions (FAQs)

Q: How should I store the solid compound? A: The solid powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[20][21]

Q: Is salt formation a good strategy for this compound? A: Yes. The presence of the basic pyridine nitrogen makes this compound an excellent candidate for salt formation with pharmaceutically acceptable acids. This can significantly improve its handling, dissolution rate, and aqueous solubility, especially under acidic to neutral conditions.[22]

Q: How does the 7-azaindole core compare to a standard indole core for solubility? A: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This often leads to a modest improvement in physicochemical properties, including aqueous solubility, when compared to the equivalent indole analog.[22][23] However, for highly lipophilic derivatives, this enhancement may not be sufficient to overcome poor solubility on its own.[22]

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Vertex AI Search.
  • Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online.
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.).
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences.
  • Cosolvent. (n.d.). Wikipedia.
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC - PubMed Central.
  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021, June 7). PubMed.
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). ACS Omega.
  • [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. (n.d.). PubMed.
  • Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. (2020, July 9). Nanjing Tech University.
  • Intrinsic Solubility of Ionizable Compounds
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
  • The Impact of Fluorine Substitution on Molecular Properties. (2026, January 7).
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  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. (n.d.). Pipzine Chemicals.
  • 5-FLUORO-4-IODO-1H-PYRROLO[2,3-B]PYRIDINE - Safety Data Sheet. (2025, February 1). ChemicalBook.
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Navigating the Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: January 2026

The successful production of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol, a key intermediate in the synthesis of various pharmaceutical agents, is often fraught with challenges, particularly during scale-up. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center, including in-depth troubleshooting guides and frequently asked questions (FAQs). The following information is designed to address specific issues encountered during the synthesis and scale-up of this valuable compound, with a focus on practical, field-proven insights.

I. Overview of Synthetic Strategies and Key Bottlenecks

The synthesis of this compound, also known as 5-fluoro-4-hydroxy-7-azaindole, typically involves the construction of the 7-azaindole core followed by functionalization, or the use of a pre-functionalized pyridine precursor. Common synthetic routes often encounter challenges related to regioselectivity, fluorination, and purification, which are exacerbated during scale-up.

A plausible synthetic approach, based on established methodologies for similar compounds, is the multi-step synthesis starting from a suitable pyridine derivative. This can involve steps such as nitration, reduction, cyclization, and fluorination. Each of these stages presents its own set of potential issues that can impact yield, purity, and scalability.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in the Cyclization to Form the 7-Azaindole Core

  • Question: We are experiencing a significant drop in yield during the cyclization step to form the pyrrolo[2,3-b]pyridine ring system. What are the likely causes and how can we optimize this reaction for scale-up?

  • Answer: Low yields in the formation of the 7-azaindole core are a common hurdle. The electron-deficient nature of the pyridine ring can make cyclization challenging. Several factors could be at play:

    • Inadequate Base or Reaction Conditions: The choice of base and solvent is critical. For larger scale reactions, ensure homogenous mixing and efficient heat transfer. Consider a screen of bases (e.g., potassium tert-butoxide, sodium hydride) and solvents (e.g., THF, DMF, toluene) to find the optimal combination. On a larger scale, exotherms during base addition must be carefully controlled.

    • Side Reactions: Competing side reactions, such as polymerization or the formation of dimeric byproducts, can reduce the yield of the desired product. Analyze your crude reaction mixture by LC-MS to identify major impurities. Adjusting the reaction temperature or the rate of reagent addition can often mitigate these side reactions.

    • Starting Material Quality: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.

Issue 2: Poor Regioselectivity during Fluorination

  • Question: Our fluorination step is producing a mixture of regioisomers, with the fluorine atom being introduced at undesired positions on the 7-azaindole ring. How can we improve the regioselectivity of this transformation?

  • Answer: Achieving high regioselectivity in the fluorination of heterocyclic compounds is a well-documented challenge.[1] The electronic properties of the 7-azaindole ring system can lead to multiple reactive sites. Here are some strategies to improve selectivity:

    • Choice of Fluorinating Agent: The choice of fluorinating agent can significantly impact regioselectivity. Electrophilic fluorinating agents like Selectfluor® are commonly used, but their reactivity can be tuned by the reaction conditions. Consider exploring a range of fluorinating agents to find one that provides the desired selectivity for your specific substrate.

    • Directing Groups: The use of a directing group can be a powerful strategy to control the position of fluorination. Protecting the pyrrole nitrogen with a suitable group can alter the electronic distribution in the ring system and direct the fluorination to the desired position.

    • Optimization of Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the regioselectivity of the fluorination reaction. A systematic optimization of these parameters is recommended.

Issue 3: Formation of Impurities and Purification Challenges

  • Question: We are observing several persistent impurities in our final product, which are difficult to remove by standard purification techniques. What are the likely identities of these impurities and what purification strategies can we employ?

  • Answer: Impurity profiling is crucial for developing a robust purification process, especially for pharmaceutical intermediates. Common impurities in the synthesis of this compound can include:

    • Over-fluorinated or Isomeric Byproducts: As discussed above, lack of regioselectivity in the fluorination step is a major source of impurities.

    • Oxidation Products: The pyrrole ring is susceptible to oxidation, especially under harsh reaction conditions or during workup and purification.[1]

    • Residual Starting Materials or Reagents: Incomplete reactions can lead to the presence of starting materials in the final product.

    For purification, consider the following:

    • Crystallization: If the product is a solid, developing a robust crystallization process is often the most effective and scalable method for removing impurities. A solvent screen is the first step in this process.

    • Chromatography: While flash chromatography is common in the lab, for larger scale production, consider alternative chromatographic techniques such as medium pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography for more efficient separation.

    • Acid/Base Extraction: The basicity of the pyridine nitrogen and the acidity of the pyrrole N-H and the hydroxyl group can be exploited for purification through pH-controlled extractions.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: Several safety aspects must be considered during scale-up. The use of strong bases like sodium hydride requires careful handling due to its flammability and reactivity with water. Fluorinating agents can be toxic and corrosive, requiring appropriate personal protective equipment (PPE) and engineering controls. Exothermic reactions are a significant concern on a larger scale, and proper temperature control and monitoring are essential to prevent runaway reactions. A thorough process safety assessment should be conducted before any scale-up activities.

Q2: How does the presence of the 4-hydroxyl group influence the synthesis and scale-up compared to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine?

A2: The 4-hydroxyl group introduces several considerations. It can act as a directing group in electrophilic substitution reactions, potentially affecting the regioselectivity of fluorination. It also provides an additional site for potential side reactions, such as O-alkylation or O-acylation, depending on the reaction conditions. The hydroxyl group can also influence the solubility of the molecule and its intermediates, which may require adjustments to the workup and purification procedures.

Q3: What analytical techniques are most suitable for in-process control and final product analysis?

A3: For in-process control, High-Performance Liquid Chromatography (HPLC) is invaluable for monitoring reaction progress, identifying the formation of byproducts, and determining the purity of intermediates. For final product analysis, a combination of techniques should be used to confirm the structure and purity. These include:

  • HPLC for purity assessment.

  • Mass Spectrometry (MS) to confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the structure and identify the position of the fluorine atom.

  • Infrared (IR) spectroscopy to identify key functional groups.

IV. Experimental Protocols and Data

Table 1: Troubleshooting Common Scale-Up Issues
Issue Potential Cause Recommended Action
Decreased Yield on Scale-Up Inefficient mixing, poor heat transfer, localized "hot spots"Use a reactor with appropriate agitation and temperature control. Consider slower addition of reagents.
Inconsistent Product Quality Variation in raw material quality, incomplete reactionsQualify all raw materials before use. Implement strict in-process controls to ensure reaction completion.
Difficult Product Isolation Unfavorable physical properties (e.g., fine particles, oiling out)Optimize the crystallization process by screening solvents and controlling the cooling rate.
Protocol: General Procedure for the Fluorination of a 7-Azaindole Intermediate

Disclaimer: This is a general protocol and must be adapted and optimized for the specific substrate and scale of the reaction.

  • Reaction Setup: In a clean, dry, and inerted reactor, dissolve the 7-azaindole precursor in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane).

  • Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C) and slowly add the fluorinating agent (e.g., Selectfluor®) portion-wise, monitoring the internal temperature closely.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC or TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a suitable quenching agent (e.g., aqueous sodium bisulfite). Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by crystallization or chromatography.

V. Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Low Yield

Low Yield Troubleshooting start Low Yield Observed check_purity Analyze Crude Reaction Mixture (LC-MS) start->check_purity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction side_products Major Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions Yes change_reagents Consider Alternative Reagents/Catalyst side_products->change_reagents Yes end_nok Further Investigation Needed side_products->end_nok No end_ok Yield Improved optimize_conditions->end_ok purify_sm Purify Starting Material purify_sm->end_ok change_reagents->end_ok

Caption: A decision tree for troubleshooting low reaction yields.

VI. Conclusion

The scale-up of this compound production requires a systematic and well-informed approach. By anticipating potential challenges and implementing robust process controls, researchers and chemists can successfully navigate the complexities of this synthesis. This guide provides a framework for troubleshooting common issues and serves as a valuable resource for the development of a safe, efficient, and scalable manufacturing process.

VII. References

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. Synfacts. 2023;19(11):1184. doi:10.1055/s-0039-1690558

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how to increase the stability of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support guide for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol. As a Senior Application Scientist, I've designed this resource to provide you with not just protocols, but a foundational understanding of the molecule's behavior in solution. This guide will help you anticipate and counteract stability issues, ensuring the integrity and reproducibility of your experiments.

Section 1: Understanding the Molecule - Why is Stability a Concern?

The unique structure of this compound, a derivative of 7-azaindole, is key to its utility in drug discovery programs, particularly as a kinase inhibitor scaffold.[1][2] However, the very features that make it biologically interesting also contribute to its potential instability in solution.

Question: What are the primary structural features of this compound that influence its stability?

Answer: The stability of this molecule is governed by three key features:

  • The 7-Azaindole Core: This heterocyclic system is electron-rich and aromatic, making it susceptible to oxidation.[3] The pyrrole ring, in particular, can be a target for oxidative degradation.

  • The 4-ol Group: This hydroxyl group is attached to the pyridine ring, creating a structure analogous to a hydroxypyridine. This group is weakly acidic and can be deprotonated, especially under neutral to alkaline conditions. The resulting phenolate-like anion is highly susceptible to oxidation.

  • The 5-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can influence the electron density of the entire ring system, potentially altering its susceptibility to both oxidative and photolytic degradation. While fluorination can sometimes improve stability, its position is critical and can also create vulnerabilities.[4]

Question: What are the most likely degradation pathways for this compound in solution?

Answer: Based on its structure and data from related pyrrolopyridine derivatives, the primary degradation pathways are oxidation, photodegradation, and pH-mediated hydrolysis.[5][6] Studies on similar pyrrolopyridine compounds have shown they can be highly unstable in alkaline conditions, labile in acidic conditions, and most stable in a neutral environment.[6]

cluster_0 Degradation Stressors cluster_1 Core Compound cluster_2 Potential Degradation Pathways Stressor_O2 Oxygen / Peroxides Compound This compound in Solution Stressor_O2->Compound Stressor_Light UV/Visible Light Stressor_Light->Compound Stressor_pH Acid (H+) / Base (OH-) Stressor_pH->Compound Pathway_Ox Oxidative Degradation (e.g., Ring Opening, Dimerization) Compound->Pathway_Ox Oxidation Pathway_Photo Photodegradation (e.g., Ring Cleavage, Defluorination) Compound->Pathway_Photo Photolysis Pathway_pH Hydrolytic Degradation (e.g., Imide Bond Cleavage Analogs) Compound->Pathway_pH pH-Mediated

Caption: Potential degradation pathways for this compound.

Section 2: Troubleshooting Guide & Proactive Stabilization

This section provides direct answers and actionable strategies to common stability challenges.

Question: My solution of the compound is turning yellow/brown. What is happening and how can I stop it?

Answer: A color change is a strong indicator of oxidative degradation. The electron-rich pyrrolopyridine ring system, particularly after deprotonation of the 4-ol group, can be easily oxidized to form colored, often polymeric, byproducts.

Troubleshooting Steps:

  • Deoxygenate Your Solvent: Before dissolving the compound, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes. This removes dissolved oxygen, a key initiator of oxidation.

  • Work Under an Inert Atmosphere: Prepare your solutions in a glove box or use Schlenk line techniques. For routine benchwork, capping the vial and flushing the headspace with nitrogen before sealing can significantly help.[7]

  • Add an Antioxidant: For stock solutions that will be stored, consider adding a small amount of an antioxidant.

    • For organic solutions: Butylated hydroxytoluene (BHT) is a common choice.

    • For aqueous solutions: Ascorbic acid or sodium metabisulfite can be effective.[5]

    • Causality: Antioxidants are sacrificial agents that are more easily oxidized than your compound, thereby protecting it.

Question: How can I protect my compound from degradation during long experiments?

Answer: Light exposure is a common and often overlooked cause of degradation for heterocyclic compounds.[6] Fluorinated aromatics can be particularly susceptible to photolysis.[8][9]

Troubleshooting Steps:

  • Use Amber Vials: Store all solutions in amber glass vials or tubes to block UV and blue light.

  • Wrap in Foil: For clear containers or plates used in automated systems, wrap them in aluminum foil.

  • Minimize Light Exposure: Turn off overhead lights when not necessary and work away from windows.

  • Perform a Photostability Test: If the compound is critical for a long assay, expose a test solution to the expected experimental lighting conditions alongside a foil-wrapped control. Analyze both by HPLC to quantify the extent of photodegradation.

Question: What is the best pH and solvent for my stock solution?

Answer: The optimal pH is critical and must be determined experimentally. Based on similar structures, a neutral to slightly acidic pH is likely best to prevent deprotonation and subsequent oxidation of the 4-ol group and to avoid acid-catalyzed degradation of the pyrrole ring.[6][10]

Troubleshooting Steps:

  • Solvent Choice:

    • Initial Choice: Use a high-purity, anhydrous aprotic solvent like DMSO or DMF for initial stock solutions. These solvents are less likely to participate directly in degradation reactions.

    • Aqueous Buffers: When preparing aqueous solutions, use a well-defined buffer system instead of just water.[[“]][12] Start with a phosphate or acetate buffer in the pH 5.0 - 7.0 range.

  • pH Optimization:

    • Recommendation: Perform a pH-rate profile study (see Protocol 2). This experiment will provide quantitative data on the compound's stability across a range of pH values, allowing you to identify the most stable conditions.

  • Use of Excipients:

    • Chelating Agents: If you suspect metal-catalyzed oxidation, add a chelator like EDTA to your aqueous buffers.[7] EDTA sequesters trace metal ions that can catalyze oxidative degradation.

Section 3: Essential Experimental Protocols

Trustworthy data comes from robust experimental design. The following protocols are designed to help you systematically investigate and control the stability of your compound.

cluster_prep Preparation cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis Prep Prepare Concentrated Stock Solution (e.g., in DMSO) Dilute Dilute into Test Conditions (Aqueous Buffers, etc.) Prep->Dilute T0 Take T=0 Sample (Control Analysis) Dilute->T0 Stress_Acid Acidic (e.g., 0.1 M HCl) T0->Stress_Acid Stress_Base Basic (e.g., 0.1 M NaOH) T0->Stress_Base Stress_Ox Oxidative (e.g., 3% H₂O₂) T0->Stress_Ox Stress_Heat Thermal (e.g., 60°C) T0->Stress_Heat Stress_Light Photolytic (ICH Guidelines) T0->Stress_Light Timepoints Sample at Multiple Time Points Stress_Acid->Timepoints Stress_Base->Timepoints Stress_Ox->Timepoints Stress_Heat->Timepoints Stress_Light->Timepoints HPLC Analyze by RP-HPLC-UV/MS Timepoints->HPLC Data Quantify % Remaining Parent & Identify Degradants HPLC->Data Conclusion Determine Optimal Storage/Handling Conditions Data->Conclusion

Caption: Workflow for assessing compound stability via forced degradation studies.

Protocol 1: Forced Degradation (Stress Testing) Study

This experiment rapidly identifies the conditions under which the compound is unstable.

  • Objective: To determine the intrinsic stability profile by subjecting the compound to harsh chemical and physical conditions.

  • Methodology:

    • Prepare a 1 mg/mL stock solution in an appropriate organic solvent (e.g., Acetonitrile or DMSO).

    • Dilute the stock to a final concentration of 50-100 µg/mL in various aqueous solutions as described in the table below.

    • Prepare a control sample diluted in a neutral buffer (e.g., pH 7.0 phosphate buffer) and wrapped in foil to protect from light, stored at 4°C.

    • Incubate the stress samples for a defined period (e.g., 24, 48, or 72 hours). Sample at intermediate time points if a rapid degradation is expected.

    • Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

    • Analyze all samples and the control by a stability-indicating HPLC method (see Protocol 3).

  • Stress Conditions Table:

Stress ConditionReagent/ConditionIncubation TemperaturePurpose
Acid Hydrolysis 0.1 M HClRoom Temp & 60°CTo test stability in acidic environments.[6]
Base Hydrolysis 0.1 M NaOHRoom TempTo test stability in alkaline environments.[6][13]
Oxidation 3% H₂O₂Room TempTo test susceptibility to oxidative degradation.[14]
Thermal Neutral Buffer (pH 7.0)60°CTo assess intrinsic thermal stability.
Photolytic Neutral Buffer (pH 7.0)ICH Q1B ConditionsTo assess light sensitivity.[6]
Protocol 2: pH-Rate Profile Analysis

This experiment identifies the pH of maximum stability.

  • Objective: To quantify the rate of degradation as a function of pH.

  • Methodology:

    • Prepare a series of buffers spanning a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10).

    • Dilute the compound stock solution into each buffer to a final concentration of 50-100 µg/mL.

    • Store all solutions at a constant, controlled temperature (e.g., 40°C) and protected from light.

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.

    • Analyze the aliquots by HPLC.

    • Plot the logarithm of the remaining compound concentration versus time for each pH. The slope of this line is the observed degradation rate constant (k_obs).

    • Finally, plot log(k_obs) versus pH. The lowest point on this curve indicates the pH of maximum stability.

Protocol 3: Stability-Indicating HPLC Method

A reliable analytical method is the cornerstone of any stability study.

  • Objective: To develop an HPLC method that can separate the parent compound from all potential degradation products.

  • Methodology:

    • Column: Use a high-quality C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) to screen for degradants. Optimize the gradient to ensure baseline separation between the parent peak and any new peaks that appear in the stressed samples.

    • Detection: Use a UV detector set to the λmax of the compound. A mass spectrometer (LC-MS) is highly recommended to obtain mass information on any new peaks, which helps in identifying degradation products.[6][15]

    • Validation: The method is considered "stability-indicating" if all degradation products are resolved from the parent peak and from each other. This is confirmed by analyzing the samples from the forced degradation study.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I prepare a high-concentration stock in DMSO and store it at -20°C?

A1: Yes, this is a common and generally good practice for initial storage. A high-concentration stock in anhydrous, high-purity DMSO, stored at -20°C or -80°C in a tightly sealed vial, is often the most stable condition.[16] However, always qualify a new stock by comparing its purity by HPLC to the original solid material. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.

Q2: My compound seems to be degrading even in a neutral buffer. What could be the cause?

A2: If you have ruled out light and thermal stress, the two most likely culprits are dissolved oxygen or trace metal ion contamination in your buffer. Re-prepare the buffer with high-purity water, deoxygenate it by sparging with nitrogen, and consider adding 0.1 mM EDTA to chelate any metal ions.[7]

Q3: Are there any specific degradation products I should monitor for?

A3: While specific degradation products for this exact molecule are not widely published, based on the chemistry of the 7-azaindole scaffold, you should look for:

  • Oxidized products: Molecules with additional hydroxyl groups or products of ring-opening of the pyrrole moiety.[3]

  • Hydrolysis products: In strongly acidic or basic conditions, cleavage of the pyrrole ring could occur, analogous to the hydrolysis of an imide bond.[13]

  • Dimers/Polymers: Often observed as a series of broader, later-eluting peaks in the HPLC chromatogram.

Using LC-MS is the most effective way to get preliminary structural information on these unknown peaks.

References
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  • Consensus. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Impact of Formulation Strategies on Drug Stability and Bioavailability. [Link]
  • PubMed. (n.d.). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]
  • World Pharma Today. (n.d.).
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]
  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]
  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
  • Pipzine Chemicals. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. [Link]
  • ACS Publications. (2022).
  • Royal Society of Chemistry. (n.d.). Don't fluorinate there! The impact of fluorination position on polymer photostability and its effect on photovoltaic device stability. [Link]
  • Cusabio. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. [Link]
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  • PubMed. (2009). Photostability and Spectral Properties of Fluorinated Fluoresceins and Their Biarsenical Derivatives: A Combined Experimental and Theoretical Study. [Link]
  • National Institutes of Health. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]
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  • PubMed. (n.d.).
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  • National Institutes of Health. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]
  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
  • Acta Poloniae Pharmaceutica. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)
  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]
  • MDPI. (n.d.).
  • PubMed. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. [Link]
  • PubMed. (2024). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. [Link]
  • Royal Society of Chemistry. (n.d.). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. [Link]
  • National Institutes of Health. (2015).
  • ResearchGate. (n.d.). Oxidative degradation of C11-BODIPY 581/591 probe by different oxidants.... [Link]
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. [Link]
  • PubMed. (2008). Mechanistic studies in biodegradation of the new synthesized fluorosurfactant 9-[4-(trifluoromethyl)
  • National Institutes of Health. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

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Technical Support Center: Navigating Experiments with 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered when working with this versatile 7-azaindole scaffold. The insights provided herein are grounded in established chemical principles and field-proven strategies to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions researchers have when working with this compound:

Q1: What are the key solubility characteristics of this compound?

A1: this compound is a heterocyclic compound with both polar and non-polar characteristics. It generally exhibits good solubility in common organic solvents such as dichloromethane and chloroform[1]. However, its solubility in water is relatively poor due to the partially non-polar structure of the compound[1]. For aqueous reactions, the use of a co-solvent or careful pH adjustment may be necessary to improve solubility.

Q2: How should I store this compound to ensure its stability?

A2: For long-term storage, it is recommended to store this compound at -20°C[2][3]. For short-term storage, 4°C is acceptable for about a week[2]. It is crucial to avoid repeated freeze-thaw cycles, and aliquoting the compound for multiple uses is advised[2]. While generally stable under normal conditions, its stability can be compromised under extreme conditions like strong acids, strong bases, or high temperatures[1].

Q3: What are the most reactive positions on the this compound core?

A3: The reactivity of the 7-azaindole core is influenced by the electronic properties of its substituents. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack[4]. Conversely, the pyridine ring, particularly with the electron-withdrawing fluorine atom, is more prone to nucleophilic attack[4]. The hydroxyl group at the 4-position can also influence reactivity, potentially directing electrophiles or participating in reactions itself.

Q4: Why is the 7-azaindole scaffold, like in this compound, so prevalent in kinase inhibitor design?

A4: The 7-azaindole scaffold is considered a "privileged" structure in medicinal chemistry, particularly for kinase inhibitors[5]. This is because it can mimic the purine core of ATP and form crucial hydrogen bond interactions with the hinge region of the kinase active site[6][7]. The nitrogen at position 7 and the pyrrole N-H can act as hydrogen bond acceptor and donor, respectively, anchoring the inhibitor in the ATP binding pocket[8].

Troubleshooting Guides

This section provides in-depth troubleshooting for specific experimental challenges you may encounter.

Issue 1: Low Yields in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura cross-coupling reaction to functionalize the this compound core, but I am consistently getting low yields. What are the likely causes and how can I troubleshoot this?

Underlying Principles: Low yields in Suzuki-Miyaura couplings with heterocyclic substrates can stem from several factors, including poor solubility of reactants, catalyst deactivation, and competing side reactions like deborylation of the boronic acid.[9][10][11] The presence of the free hydroxyl and pyrrole N-H groups on your substrate can also interfere with the catalytic cycle by coordinating to the palladium catalyst.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps:

  • Protecting Group Strategy: The free pyrrole N-H and the 4-hydroxyl group can coordinate with the palladium catalyst, leading to deactivation. Consider protecting these functionalities. For the pyrrole nitrogen, common protecting groups include tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM)[4]. The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a methyl ether.

  • Ligand and Catalyst Selection: The choice of phosphine ligand is critical. For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., SPhos, RuPhos) can be highly effective[4]. Consider using a pre-formed palladium catalyst to improve reproducibility.

  • Base and Solvent Optimization: The choice of base can significantly impact the reaction outcome. While K2CO3 is common, stronger bases like K3PO4 or Cs2CO3 may be more effective[10]. The solvent system also plays a crucial role. A mixture of a non-polar solvent like dioxane or toluene with water is often used. However, for substrates with sensitive functional groups, anhydrous conditions with a base like K3PO4 may be beneficial[12].

  • Reaction Conditions: Monitor the reaction progress closely using TLC or LC-MS. Elevated temperatures (80-120 °C) are often required, but prolonged reaction times at high temperatures can lead to product degradation or side reactions[10].

Optimized Suzuki-Miyaura Conditions for Heterocyclic Substrates:

ParameterRecommended Starting ConditionsTroubleshooting Variations
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, 10 mol%)
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (3 equiv.), Cs₂CO₃ (3 equiv.)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (2:1), DMF (anhydrous)
Temperature 80-100 °CIncrease to 120 °C (monitor for degradation)
Issue 2: Challenges in Buchwald-Hartwig Amination

Question: I am trying to introduce an amine at a halogenated position of my this compound derivative via a Buchwald-Hartwig amination, but the reaction is failing. What could be the problem?

Underlying Principles: Similar to Suzuki couplings, Buchwald-Hartwig aminations are sensitive to catalyst inhibition by coordinating functional groups on the substrate[4]. The electronic nature of the 7-azaindole core, with its electron-rich pyrrole and electron-deficient pyridine rings, can also influence the oxidative addition and reductive elimination steps of the catalytic cycle.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Protecting Groups are Crucial: As with Suzuki couplings, protecting the pyrrole N-H and the 4-hydroxyl group is often essential for a successful Buchwald-Hartwig amination[4]. The choice of protecting group can significantly influence the reaction outcome.

  • Ligand Selection is Key: The choice of phosphine ligand is paramount. The Buchwald ligands, such as RuPhos and BrettPhos, are often highly effective for aminations of heterocyclic halides[4].

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.

  • Strictly Anhydrous and Inert Conditions: These reactions are highly sensitive to oxygen and moisture. Ensure all reagents and solvents are dry and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

Recommended Buchwald-Hartwig Amination Protocol:

  • Reagent Preparation: In a glovebox or under a strong stream of inert gas, add the protected this compound derivative (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and the base (e.g., NaOtBu, 2.0 equiv.) to a dry reaction vessel.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., RuPhos, 4-10 mol%) in the reaction solvent.

  • Reaction Setup: Add the catalyst solution to the reaction vessel containing the substrate, amine, and base.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

Issue 3: Difficulty with Purification

Question: I have successfully synthesized my desired this compound derivative, but I am struggling with its purification. What are some effective purification strategies?

Underlying Principles: The purification of fluorinated heterocyclic compounds can be challenging due to their unique polarity and potential for strong interactions with silica gel[13]. The presence of both a hydrogen bond donor (hydroxyl, N-H) and acceptor (pyridine nitrogen) can lead to tailing on silica gel columns.

Purification Strategies:

  • Column Chromatography on Silica Gel:

    • Solvent System Optimization: A systematic screen of solvent systems is recommended. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with ethyl acetate or dichloromethane.

    • Additives: To minimize tailing, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) or an acidic modifier like acetic acid (0.1-1%) to the eluent, depending on the nature of your compound and impurities.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) or a bonded-phase silica like diol or amino-propyl.

  • Preparative HPLC: For difficult separations or for achieving high purity, reversed-phase preparative HPLC is a powerful technique.

    • Column Choice: A C18 column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. Adding a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape. Be mindful that residual TFA may need to be removed from the final product.

  • Crystallization: If your compound is a solid, crystallization can be an excellent method for achieving high purity. Screen a variety of solvents and solvent mixtures to find suitable conditions.

References

  • Pipzine Chemicals. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
  • BenchChem. (2025). Overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine.
  • Cusabio. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
  • Ritter, T. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(17), 3349–3361. [Link]
  • Bara, T., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(10), 2465. [Link]
  • ChemicalBook. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • Acros Pharmatech. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
  • PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • ResearchGate. (2025). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors.
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(44), 27285-27295. [Link]
  • J-Stage. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Guidechem. (n.d.). What is the synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE?.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?.
  • Royal Society of Chemistry. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 20(33), 6525-6552. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate. (n.d.). Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative 1a from 7a.
  • PubMed Central. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • PubMed Central. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PubMed. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors.
  • (n.d.). 436431 this compound CAS: 1203499-60-8.
  • PubMed Central. (2023). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment.
  • WIPO Patentscope. (2022). A PROCESS FOR THE PURIFICATION OF FLUORINATED OLEFINS IN GAS PHASE.
  • Iowa State University Library. (n.d.). Fluorinated heterocycles.
  • Amerigo Scientific. (n.d.). This compound.

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Technical Support Center: Method Refinement for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method refinement for achieving consistent and reliable results in their experiments involving this important pharmaceutical intermediate. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, known for its role as a hinge-binding motif in many kinase inhibitors.[1][2] The introduction of a fluorine atom at the 5-position and a hydroxyl group at the 4-position can significantly influence the compound's electronic properties and biological activity, making it a valuable building block in drug discovery programs.[2][3]

This guide is structured in a question-and-answer format to directly address the common challenges encountered during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Optimization

Question 1: My synthesis of this compound is resulting in low yields. What are the common causes and how can I improve the yield?

Low yields in the synthesis of functionalized 7-azaindoles are a frequent challenge. The causes can be multifaceted, ranging from suboptimal reaction conditions to the inherent reactivity of the starting materials.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Troubleshooting: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] An incomplete reaction may require extending the reaction time or increasing the temperature. However, be cautious as prolonged heating can lead to degradation.

    • Optimization: A design of experiments (DoE) approach can be highly effective in systematically optimizing reaction parameters like temperature, concentration, and reaction time to find the optimal conditions for maximizing yield.[5][6]

  • Side Reactions:

    • Common Side Reactions: The synthesis of pyrrolopyridines can be plagued by side reactions such as over-halogenation, dimerization, or the formation of tricyclic byproducts.[1] In palladium-catalyzed reactions, reduction of the halide starting material can also occur.[1]

    • Mitigation: The choice of catalyst, ligand, and base is critical in minimizing side reactions in cross-coupling methodologies like the Buchwald-Hartwig amination.[7][8][9] For instance, using sterically hindered phosphine ligands can improve selectivity and reduce the likelihood of side product formation.[7]

  • Starting Material Quality:

    • Verification: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of unexpected byproducts.[4] It is advisable to use freshly purified reagents and anhydrous solvents, especially for moisture-sensitive reactions.

dot

G cluster_synthesis Low Yield Troubleshooting Start Low Yield Observed Incomplete Incomplete Reaction? Start->Incomplete Side Side Reactions? Incomplete->Side No Monitor Monitor reaction (TLC, HPLC) Extend time/Increase temp Incomplete->Monitor Yes Quality Starting Material Quality? Side->Quality No Optimize Optimize conditions (DoE) Adjust catalyst/ligand/base Side->Optimize Yes Purify Purify starting materials Use anhydrous solvents Quality->Purify Yes End Improved Yield Quality->End No Monitor->End Optimize->End Purify->End

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts in the synthesis of this compound?

The formation of multiple byproducts is a common issue, especially in multi-step syntheses involving heterocyclic compounds.

Potential Byproducts and Their Identification:

  • Isomers: Depending on the synthetic route, regioisomers can be formed. Careful control of reaction conditions and the use of directing groups can enhance regioselectivity.

  • Dimers: 7-Azaindoles have a tendency to form dimers, particularly under certain reaction conditions.[1]

  • Over-functionalized Products: In reactions like halogenation or nitration, the introduction of more than one functional group can occur if the reaction is not carefully controlled.

  • Products of Protecting Group Cleavage/Migration: If protecting groups are used, their premature cleavage or migration can lead to a mixture of products.

Identification and Mitigation:

  • Characterization: Isolate the major byproducts using preparative TLC or column chromatography and characterize them using spectroscopic methods like NMR and Mass Spectrometry to understand their structure.[4]

  • Reaction Condition Adjustment: Once the byproduct structures are known, you can often modify the reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize their formation.

Purification Challenges

Question 3: I'm having difficulty purifying this compound by column chromatography. The compound seems to be streaking or I'm getting poor separation. What can I do?

The purification of polar, functionalized heterocyclic compounds can be challenging due to their interactions with the stationary phase.

Troubleshooting Purification:

  • Solvent System Optimization:

    • TLC Analysis: Systematically screen different solvent systems using TLC to find the optimal eluent for separation. A good starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Additives: The addition of a small amount of a modifier to the eluent can significantly improve peak shape and separation. For acidic compounds like phenols, adding a small amount of acetic acid can help. For basic compounds, adding a small amount of triethylamine or ammonia can prevent streaking.

  • Choice of Stationary Phase:

    • Silica Gel: Standard silica gel is acidic and can strongly interact with basic compounds.

    • Alumina: For basic compounds, neutral or basic alumina might be a better choice.

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can be an effective alternative.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (with additives), Alumina, or Reverse-PhaseThe choice depends on the polarity and pKa of the compound and impurities.
Mobile Phase Hexane/Ethyl Acetate, Dichloromethane/MethanolStart with less polar mixtures and gradually increase polarity.
Additives Acetic Acid (for acidic compounds), Triethylamine (for basic compounds)To improve peak shape and reduce tailing on silica gel.
Alternative Recrystallization, Preparative HPLCFor obtaining high purity material or for difficult separations.[4]
Stability and Storage

Question 4: How should I store this compound to ensure its stability?

The stability of organic compounds is influenced by factors such as temperature, light, and air.

Storage Recommendations:

  • Temperature: For long-term storage, it is recommended to store the compound at low temperatures, such as -20°C.[10] For short-term storage (up to a week), 4°C is generally acceptable.[10]

  • Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

  • Moisture: Store in a desiccator to protect from moisture, as the compound may be hygroscopic.

It is also important to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[10] Aliquoting the compound into smaller, single-use portions is a good practice.[10]

Experimental Protocols

Disclaimer: The following protocols are generalized based on the synthesis of related pyrrolopyridine derivatives and should be optimized for your specific experimental setup.

General Protocol for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is often employed in the synthesis of functionalized heterocycles.[5][7]

dot

G cluster_buchwald Buchwald-Hartwig Amination Workflow Start Start Reagents Combine Aryl Halide, Amine, Pd Catalyst, Ligand, and Base in Anhydrous Solvent Start->Reagents Inert Degas and place under Inert Atmosphere (N2/Ar) Reagents->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Reaction (TLC/HPLC) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Column Chromatography or Recrystallization Workup->Purify End Final Product Purify->End

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried flask, combine the aryl halide (1.0 eq), the amine (1.1-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), the phosphine ligand (e.g., RuPhos, Xantphos; 1.1-1.2 eq relative to Pd), and the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃; 2.0-3.0 eq).[1][9]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, THF) via cannula.

  • Inert Atmosphere: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (nitrogen or argon).

  • Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-110°C) and monitor its progress by TLC or HPLC.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

References

  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine - Cusabio.
  • Optimizing Buchwald-Hartwig Amination with Mor-DalPhos: A Guide for Researchers.
  • Optimization of the Buchwald-Hartwig reaction. - ResearchGate.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC - PubMed Central.
  • Pyrrole synthesis - Organic Chemistry Portal.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok.
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
  • Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline.
  • (PDF) Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE) - ResearchGate.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry.
  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 - EPO.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
  • Pyrrole: Synthesis, Reactions & Medicinal Uses - YouTube.
  • WO2005016878A2 - METHODS FOR THE PREPARATION OF 5-FLUORO-PYRROLO[2,3-d]PYRIMIDINE COMPOUNDS - Google Patents.
  • This compound - Amerigo Scientific.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central.
  • 7-Azaindole. VI. Preparation of 5- and 6-Substituted 7-Azaindoles1 | Journal of the American Chemical Society.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central.
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one - Cusabio.

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Technical Support Center: Navigating Assay Interference from 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol. This guide is designed to help you proactively identify and mitigate potential assay interference, ensuring the integrity and reliability of your experimental data. While this compound is a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, its structural features warrant careful consideration of non-target-related effects in biochemical and cell-based assays.[1] This resource provides a structured approach to troubleshooting, grounded in established scientific principles of assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound belongs to the 7-azaindole class of heterocyclic compounds.[2][3] This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic purines and form key hydrogen bond interactions with biological targets.[2] Consequently, it and its derivatives are frequently explored as inhibitors of protein kinases and other enzymes, making them relevant in oncology, immunology, and virology research.[4][5][6][7]

Q2: Why should I be concerned about assay interference with this compound?

A2: Small molecules, particularly those with aromatic and heterocyclic ring systems like 7-azaindoles, can interfere with assay readouts through various mechanisms that are independent of their intended biological activity.[8] These interferences can lead to false-positive or false-negative results, wasting significant time and resources. Understanding and controlling for these artifacts is critical for generating reliable structure-activity relationships (SAR) and making sound decisions in drug discovery projects.

Q3: What are the most likely types of assay interference from this compound?

A3: Based on its chemical structure, the primary potential interference mechanisms include:

  • Spectroscopic Interference (Autofluorescence): The conjugated aromatic system of the pyrrolopyridine core suggests a potential for intrinsic fluorescence, which can interfere with fluorescence-based assays.[9]

  • Compound Aggregation: Many drug-like molecules can form colloidal aggregates in aqueous solutions at micromolar concentrations, leading to non-specific inhibition of proteins.[10][11]

  • Chemical Reactivity: The presence of functional groups on the scaffold could lead to non-specific reactions with assay components.[12]

  • Non-Specific Binding: The compound may bind to assay components other than the intended target, such as surfaces or other proteins, affecting its effective concentration and assay performance.[13][14]

Troubleshooting Guides

Issue 1: My compound shows activity in a fluorescence-based assay. How do I confirm it's not due to autofluorescence?

Underlying Cause: Autofluorescence occurs when a compound absorbs light at the excitation wavelength and emits light in the same range as the assay's fluorophore, leading to an artificially high signal.[15] This is a common issue with compounds containing conjugated ring systems.

Troubleshooting Workflow for Autofluorescence

start Suspected Autofluorescence exp1 Run Compound-Only Control start->exp1 decision1 Concentration-Dependent Fluorescence? exp1->decision1 result1 Autofluorescence Confirmed decision1->result1  Yes result2 Autofluorescence Unlikely decision1->result2  No mitigation1 Implement Mitigation Strategy result1->mitigation1 start Suspected Aggregation exp1 Run Detergent Counter-Screen (e.g., 0.01% Triton X-100) start->exp1 decision1 Significant Rightward Shift in IC50? exp1->decision1 result1 Aggregation is Likely decision1->result1  Yes result2 Aggregation Unlikely decision1->result2  No mitigation1 Confirm with Orthogonal Method (e.g., DLS) result1->mitigation1

Caption: Workflow to diagnose aggregation-based interference.

Step-by-Step Protocol: Detergent Counter-Screen
  • Assay Setup: Prepare two sets of your primary assay.

    • Set A: Use your standard assay buffer.

    • Set B: Use your standard assay buffer supplemented with a low concentration of a non-ionic detergent (e.g., 0.01% v/v Triton X-100).

  • Compound Titration: Test this compound across a full concentration range in both buffer conditions.

  • Data Analysis: Compare the IC50 values obtained in the presence and absence of the detergent. A significant rightward shift (e.g., >10-fold) in the IC50 in the presence of detergent strongly suggests that the compound's inhibitory activity is mediated by aggregation. [16]

Further Confirmation and Mitigation
MethodDescription
Dynamic Light Scattering (DLS) A biophysical technique that can directly detect the formation of sub-micron particles (aggregates) in solution. [10]
Reduce Compound Concentration If possible, test the compound at concentrations below its critical aggregation concentration (CAC). [10]
Modify Assay Buffer Routinely including a low concentration of a non-ionic detergent in your assay buffer can prevent the formation of aggregates for many compounds. [16]
Issue 3: How do I address potential chemical reactivity of this compound?

Underlying Cause: Some chemical moieties can be inherently reactive and covalently modify proteins or other assay components, leading to non-specific effects. [12]While the 7-azaindole core is generally stable, the reactivity of the overall molecule can be influenced by its functional groups. [9][17]

Troubleshooting Workflow for Chemical Reactivity

start Suspected Chemical Reactivity exp1 Pre-incubation Experiment start->exp1 decision1 IC50 Decreases with Pre-incubation Time? exp1->decision1 result1 Reactivity is Possible decision1->result1  Yes result2 Reactivity Less Likely decision1->result2  No mitigation1 Run Thiol Reactivity Assay (e.g., with DTT) result1->mitigation1

Caption: Workflow to diagnose chemical reactivity.

Step-by-Step Protocol: Pre-incubation Experiment
  • Assay Setup: Prepare multiple sets of your assay.

  • Pre-incubation: Pre-incubate your target protein with this compound for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before initiating the reaction by adding the substrate.

  • Data Analysis: Determine the IC50 value for each pre-incubation time point. A time-dependent decrease in the IC50 suggests that the compound may be covalently modifying the target.

Mitigation and Further Characterization
StrategyDescription
Thiol Reactivity Counter-Screen Run the assay in the presence and absence of a reducing agent like dithiothreitol (DTT). A significant increase in the IC50 in the presence of DTT may indicate that the compound is reacting with cysteine residues on the target protein. [12]
Structural Analogs Test closely related analogs of the compound that lack potentially reactive functional groups to see if the activity is retained.
Analytical Chemistry Use techniques like mass spectrometry to look for covalent modification of the target protein after incubation with the compound.
Issue 4: My results are inconsistent. Could non-specific binding be the culprit?

Underlying Cause: Lipophilic or "sticky" compounds can bind non-specifically to plasticware, other proteins in the assay (like BSA), or the target protein outside of the active site. [13][14]This can reduce the effective concentration of the compound available to interact with the target, leading to variability in results.

Mitigation Strategies for Non-Specific Binding
StrategyDescription
Optimize Assay Buffer Increase the salt concentration or add a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer to disrupt non-specific hydrophobic and electrostatic interactions. [13][18]
Include a Carrier Protein Adding a protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) can help to block non-specific binding sites on plasticware and reduce the non-specific binding of the test compound. [13][18]
Use Low-Binding Plates Consider using microplates that are specifically treated to reduce non-specific binding of small molecules and proteins.
Control Experiments Run control experiments where the test compound is incubated in the assay buffer without the target protein to quantify the amount of compound lost to non-specific binding to the plate. [14]

References

  • Assay Guidance Manual. (2017). Assay Interference by Aggregation.
  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity.
  • Araceli Biosciences. (2020). Controlling your High Content Assays. [Link]
  • SciSpace. (2023).
  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
  • Nicoya Lifesciences. (n.d.). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. [Link]
  • Platypus Technologies. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. [Link]
  • Boster Biological Technology. (n.d.).
  • PubMed Central. (n.d.).
  • Pipzine Chemicals. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. [Link]
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]
  • ACS Publications. (n.d.).
  • ResearchGate. (2010).
  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Link]
  • PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
  • Patsnap Synapse. (2025). How to Set Up Proper Controls for Your Flow Cytometry Experiment. [Link]
  • ResearchGate. (n.d.). The Effects of Functional Groups in Redox-Active Organic Molecules: A High-Throughput Screening Approach. [Link]
  • PubMed. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. [Link]
  • PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]
  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]
  • Cusabio. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. [Link]
  • Acros Pharmatech. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. [Link]
  • MDPI. (2026).
  • National Institutes of Health. (n.d.). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]
  • PubChem. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. [Link]
  • Frontiers. (2024).
  • A&B Smith. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. [Link]
  • PubMed. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. [Link]
  • National Center for Biotechnology Information. (2011). 5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl). [Link]
  • MySkinRecipes. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. [Link]
  • Amerigo Scientific. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. [Link]
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

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Technical Support Center: Optimization of In Vitro Kinase Assays for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and validated protocols for the optimization of in vitro kinase assays involving 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol and related compounds.

Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows it to form key hydrogen bond interactions with a wide array of biological targets, most notably protein kinases.[1] Derivatives of this scaffold, such as this compound, have shown significant potential as potent and selective kinase inhibitors, making them highly valuable in oncology and immunology research.[3][4]

However, the journey from a promising compound to a well-characterized inhibitor is paved with rigorous biochemical testing. The validity and reproducibility of these tests hinge on a meticulously optimized in vitro kinase assay. An improperly configured assay can lead to misleading data, such as inaccurate potency values (IC50), false negatives, or high variability, ultimately impeding research progress.[5][6]

This technical support center provides a series of frequently asked questions (FAQs) and detailed protocols to address the specific challenges you may encounter while developing and troubleshooting kinase assays for this important class of inhibitors.

Section 1: Foundational Knowledge & Initial Assay Setup

A robust assay begins with a solid understanding of its core components and a logical development workflow.

FAQ 1: I am starting a new project with this compound. Where do I begin with designing a reliable in vitro kinase assay?

Answer: Designing a kinase assay from the ground up requires a systematic approach. The fundamental principle is to measure the enzymatic activity of a purified kinase as it transfers a phosphate group from ATP to a specific substrate.[7][8] The inhibitory effect of your compound is then quantified by the reduction in this activity.[9]

The core components you will need to define are:

  • Kinase Enzyme: The specific kinase you are targeting. If the target is unknown, a profiling screen is the recommended starting point (see Section 4).

  • Substrate: This can be a protein or a synthetic peptide that the kinase phosphorylates.[10][11]

  • Cofactors: ATP is the phosphate donor, and Mg²⁺ is a critical cofactor for virtually all kinases.[10]

  • Assay Buffer: Provides a stable chemical environment (pH, ionic strength) for the reaction.[12][13]

  • Detection System: A method to quantify the kinase activity. Common formats include luminescence, fluorescence, and radiometric assays.[7][14]

The general workflow for assay development is outlined below.

G cluster_0 Phase 1: Component & Condition Optimization cluster_1 Phase 2: Assay Validation & Screening A 1. Select Assay Format (Luminescence, TR-FRET, etc.) B 2. Titrate Kinase Enzyme (Determine Optimal Concentration) A->B C 3. Determine ATP Km,app (Critical for ATP-competitive inhibitors) B->C D 4. Optimize Substrate Concentration (Typically 2-5x Km or empirical) C->D E 5. Run Controls (Positive, Negative, Vehicle) D->E F 6. Determine Z'-factor (Assess Assay Robustness) E->F G 7. Perform IC50 Determination (Test Compound Titration) F->G

Caption: General workflow for in vitro kinase assay development.

Choosing the right detection technology is a critical first step and depends on your laboratory's instrumentation, desired throughput, and sensitivity requirements.

Assay Technology Principle Advantages Disadvantages
Luminescence (e.g., ADP-Glo™) Measures ADP production or ATP depletion via a luciferase-luciferin reaction.[7]High sensitivity, broad applicability to all kinases, homogenous ("add-and-read") format.Susceptible to interference from compounds that inhibit luciferase.[15]
TR-FRET Measures phosphorylation of a fluorescently labeled substrate via FRET.[16]Homogenous, sensitive, ratiometric measurement reduces well-to-well variability.Requires specific antibodies and labeled substrates; susceptible to light scattering or quenching compounds.[14]
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled peptide upon phosphorylation.Homogenous, cost-effective for peptide substrates.Lower sensitivity, smaller assay window, may not work for protein substrates.
Radiometry ([γ-³²P]-ATP) Measures the direct incorporation of radioactive phosphate into the substrate.[6]Considered the "gold standard" for sensitivity and directness; not prone to compound interference.Requires handling of radioactive materials, generates radioactive waste, not high-throughput.[17]

Section 2: Troubleshooting Common Issues

This section addresses the most frequent problems encountered during assay development in a direct question-and-answer format.

FAQ 2: My inhibitor, this compound, shows weak or no activity in my assay, but cellular data or structural analogs suggest it should be potent. What is the most likely cause?

Answer: This is a classic and often frustrating issue. When a compound underperforms in a biochemical assay compared to expectations, the cause is often related to the assay conditions rather than the compound itself. For an ATP-competitive inhibitor, which is the likely mechanism for this scaffold, several factors are critical.[5][18]

1. ATP Concentration is Too High: This is the most common reason for unexpectedly low potency.

  • Causality: ATP-competitive inhibitors bind to the same site on the kinase as ATP. The enzymatic reaction is a competition between your compound and ATP. If the ATP concentration in your assay is very high (e.g., 1 mM), it will effectively outcompete your inhibitor, requiring a much higher concentration of the inhibitor to achieve 50% inhibition. This results in an artificially high (weaker) IC50 value.[5][15]

  • Solution: Determine the apparent Michaelis constant for ATP (ATP K_m,app) for your specific kinase under your assay conditions. For inhibitor characterization, it is crucial to use an ATP concentration at or near its K_m,app.[5][19][20] This creates a balanced competition, allowing for a more accurate determination of the inhibitor's intrinsic potency. Using physiological ATP concentrations (1-10 mM) is relevant for specific studies but can mask the potency of many inhibitors.[17]

2. Inactive or Low-Activity Enzyme:

  • Causality: Recombinant kinases can lose activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or issues from the purification process. If the enzyme has low activity, the signal window of your assay will be narrow, making it difficult to resolve true inhibition from noise.

  • Solution: Always validate a new batch of kinase. Run a control reaction with a known, potent inhibitor for that kinase to ensure the enzyme is active and responsive to inhibition.[15] Also, ensure you are titrating the enzyme to a concentration that provides a robust signal in the linear range of the reaction.[21]

3. Compound Solubility Issues:

  • Causality: Your compound may be precipitating out of the aqueous assay buffer, meaning its effective concentration is much lower than its nominal concentration.

  • Solution: Visually inspect the wells for any signs of precipitation. Determine the solubility of your compound in the final assay buffer, including the final concentration of the vehicle (typically DMSO). If solubility is an issue, you may need to adjust the buffer composition or accept a lower top concentration for your dose-response curve.[5]

G Start Inhibitor shows low/no potency Q1 Is ATP concentration at or near Km,app? Start->Q1 Sol1 Action: Re-run assay with ATP at Km,app Q1->Sol1 No Q2 Is the kinase enzyme validated and active? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Re-evaluate Sol2 Action: Validate enzyme with a known positive control inhibitor Q2->Sol2 No Q3 Is the compound soluble in the final assay buffer? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Re-evaluate Sol3 Action: Check solubility, adjust DMSO, or lower top concentration Q3->Sol3 No End Further investigation needed: - Compound integrity - Assay format interference Q3->End Yes A3_Yes Yes A3_No No Sol3->Q3 Re-evaluate

Caption: Troubleshooting workflow for unexpectedly low inhibitor potency.

FAQ 3: I am seeing a high signal in my negative control wells (e.g., no enzyme or no substrate). How can I reduce this background?

Answer: High background signal masks the true enzymatic activity and shrinks your assay window (Signal-to-Background ratio), which can compromise the quality of your data. The source of the background depends on your assay format.

Potential Cause Troubleshooting Steps & Explanation
Reagent Contamination Use fresh, high-purity reagents (ATP, buffer, substrate). Contaminated reagents can lead to non-specific signals.[15][22]
High Enzyme Concentration An excessive concentration of kinase can lead to a strong basal signal, especially if the kinase has high autophosphorylation activity.[11][15] Solution: Titrate the enzyme to a lower concentration that still provides a robust signal over the no-enzyme control.
Substrate-Independent Signal To diagnose this, include a control well without the peptide/protein substrate. A high signal here points to contamination or issues with detection reagents.[15]
Assay Technology Interference Luminescence: If using an ADP-Glo™-type assay, some buffers or compounds can inhibit the luciferase detection enzyme, leading to skewed results.[15] Fluorescence: Your test compound might be autofluorescent at the detection wavelengths. Solution: Run a counterscreen where the compound is tested against the detection system in the absence of the primary kinase reaction.
FAQ 4: My results have high variability between replicate wells (high %CV). What are the common sources of this imprecision?

Answer: High variability reduces confidence in your results and can make it difficult to obtain a good curve fit for an IC50 determination. Precision is key.

  • Pipetting and Mixing: Inaccurate or inconsistent pipetting, especially during serial dilutions of the inhibitor, is a major source of error. Ensure pipettes are properly calibrated and that solutions are mixed thoroughly after each addition.[5][22]

  • Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter reaction rates. Solution: Avoid using the outermost wells for samples. Instead, fill them with buffer or water to create a humidity barrier.[22]

  • Sub-optimal Reagent Concentrations: If ATP or substrate concentrations are too low (far below their K_m values), the reaction rate may be slow and more sensitive to minor variations in concentration. Ensure these are at optimal levels.[15]

  • Reaction Timing: Ensure that the kinase reaction is stopped in the linear range (typically <20% substrate turnover). If the reaction proceeds for too long and begins to plateau due to substrate depletion or product inhibition, results will become non-linear and more variable.[21]

Section 3: Core Optimization Protocols

The following are standardized, step-by-step protocols for the critical optimization phases of your assay development.

Protocol 1: Determining the Optimal Kinase Concentration

Objective: To find the lowest enzyme concentration that gives a robust and linear signal over a defined time course.

  • Preparation: Prepare serial dilutions of your kinase in kinase reaction buffer.

  • Reaction Setup: In a multi-well plate, add the kinase dilutions. Include "no enzyme" wells for background control.

  • Initiation: Start the reaction by adding a mixture of substrate and a high concentration of ATP (e.g., 1 mM to ensure ATP is not limiting at this stage).[19]

  • Time Course: Stop the reaction at various time points (e.g., 15, 30, 60, 90, 120 minutes) by adding your detection reagents.

  • Analysis: Plot the signal versus time for each kinase concentration. Select the lowest enzyme concentration that produces a linear increase in signal for your desired reaction time (e.g., 60 minutes) and has a strong signal-to-background ratio. This concentration is often the EC80 (the concentration giving 80% of the maximal response).[19]

Protocol 2: Determining the Apparent ATP K_m (K_m,app)

Objective: To determine the concentration of ATP that yields half-maximal reaction velocity, which is essential for testing ATP-competitive inhibitors.

  • Preparation: Use the optimal kinase concentration determined in Protocol 1. Prepare a 2-fold serial dilution of ATP in kinase buffer, starting from a high concentration (e.g., 2 mM).[20]

  • Reaction Setup: Add the optimal kinase concentration and substrate to all wells.

  • Initiation: Start the reaction by adding the different concentrations of ATP to the wells. Include "no ATP" controls.

  • Incubation: Incubate for the predetermined optimal reaction time.

  • Detection: Stop the reaction and measure the signal.

  • Analysis: Subtract the background signal, and plot the kinase activity (signal) versus the ATP concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the K_m,app value.

Protocol 3: IC50 Determination for this compound

Objective: To determine the concentration of the inhibitor required to reduce kinase activity by 50%.

  • Reagent Preparation:

    • Prepare the kinase at 2x the final optimal concentration in kinase buffer.

    • Prepare a mix of substrate and ATP at 2x their final optimal concentrations. The ATP concentration should be at or near the K_m,app determined in Protocol 2.

    • Prepare a serial dilution of this compound in 100% DMSO. Then, make an intermediate dilution of this series in kinase buffer. Ensure the final DMSO concentration in the assay is constant across all wells and typically ≤1%.[9]

  • Assay Plate Setup:

    • Add your serially diluted inhibitor to the assay plate.

    • Include positive controls (no inhibitor, vehicle only) and negative controls (no enzyme).

  • Kinase Reaction:

    • Add the 2x kinase solution to all wells. Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[2]

    • Initiate the reaction by adding the 2x ATP/substrate mixture.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).[2]

  • Signal Detection:

    • Stop the reaction and generate the signal according to your chosen assay kit's protocol (e.g., by adding ADP-Glo™ Reagent).[9]

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data by setting the average signal of the "no inhibitor" control as 100% activity and the background as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to calculate the IC50 value.[23]

Section 4: Target Identification and Profiling

FAQ 5: The specific kinase target for my this compound analog is unknown. How should I approach target identification?

Answer: The 1H-pyrrolo[2,3-b]pyridine scaffold is known to be a versatile kinase inhibitor core, with derivatives reported to potently inhibit tyrosine kinases like Fibroblast Growth Factor Receptors (FGFRs), as well as other kinase families.[3][4][24] Therefore, assuming a single, obvious target can be limiting.

The most effective strategy for an unbiased identification of potential targets is to perform a broad kinase panel screen.

  • Kinase Profiling: This involves testing your compound at one or two fixed concentrations against a large panel of hundreds of purified kinases.[25] This service is offered by many contract research organizations.

  • Physiologically Relevant ATP: For the most meaningful results, it is highly recommended to perform this screen using a physiological ATP concentration (e.g., 1 mM) if available, or at least at the known K_m,app for each kinase.[17] A screen at a low ATP concentration (e.g., 10 µM) may identify many potential hits, but these may not be relevant in a cellular context where ATP levels are much higher.[5]

  • Hit Validation: Any primary "hits" from the screen must be validated by performing a full IC50 determination for each specific kinase, following the protocols outlined in this guide.

G A Novel Compound (e.g., this compound) B High-Throughput Kinase Panel Screen (>300 kinases, fixed compound concentration) A->B C Identify Primary Hits (% Inhibition > Threshold, e.g., 50%) B->C D Hit Validation: Perform full IC50 curve for each hit kinase C->D E Prioritize Potent Hits (e.g., IC50 < 1 µM) D->E F Cell-Based Assays (Confirm target engagement & functional effect) E->F

Caption: Workflow for kinase target identification and validation.

By following these structured optimization and troubleshooting workflows, researchers can generate reliable, reproducible data, enabling a confident assessment of the inhibitory potential of this compound and its analogs.

References

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI Bookshelf. [Link]
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2023). Celtarys Research. [Link]
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2018).
  • Kinase assays. (2020). BMG LABTECH. [Link]
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
  • In vitro kinase assay. (2023). Protocols.io. [Link]
  • In vitro NLK Kinase Assay. (2017).
  • Kinase SubstrateFinder Assay Service. (N.D.). Reaction Biology. [Link]
  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. (2024). PubMed. [Link]
  • Kinase Buffer II 5X. (N.D.). bioWORLD. [Link]
  • Assay Buffer and Co-factors: Kinase Assay Buffer I. (N.D.). SinoBiological. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
  • Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substr
  • Current technologies to identify protein kinase substrates in high throughput. (2013).
  • Why does my inhibitor not work in an in vitro kinase assay? (2016).
  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. (2019). PubMed. [Link]
  • 5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl). (2011). NCBI Bookshelf. [Link]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2020). RSC Publishing. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Publishing. [Link]

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Technical Support Center: Strategies to Mitigate Off-Target Effects of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol scaffold and other potent kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of inhibitors targeting various kinases, including Fibroblast Growth Factor Receptors (FGFRs), and other enzymes like Phosphodiesterase 4B (PDE4B).[1][2][3][4] While potent, a significant challenge in the application of these small molecules is ensuring target specificity and minimizing off-target effects, which can lead to ambiguous experimental results and potential toxicity.[5][6]

This guide provides in-depth troubleshooting advice, experimental protocols, and strategic considerations to help you identify, understand, and reduce off-target effects in your research.

Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

This section is designed to help you navigate common issues that may arise from off-target activities of your compound.

Question 1: My compound induces a cellular phenotype that is inconsistent with the known function of the intended target. How can I confirm if this is an on-target or off-target effect?

Possible Cause: The observed phenotype might be due to the inhibition of one or more unintended kinases or other proteins. Many kinase inhibitors are promiscuous due to the conserved nature of the ATP-binding pocket across the kinome.[5]

Troubleshooting Protocol:

  • Dose-Response Correlation:

    • Action: Perform a dose-response experiment and compare the concentration at which the unexpected phenotype is observed with the IC50 or Kd value for your intended target.

    • Rationale: On-target effects should correlate with the potency of the compound for its primary target. Off-target effects often manifest at higher concentrations.

  • Orthogonal Chemical Probe:

    • Action: Use a structurally distinct inhibitor of the same target.

    • Rationale: If the phenotype is reproduced with a different chemical scaffold, it is more likely to be an on-target effect. If not, off-target activity of your primary compound is a strong possibility.

  • Target Knockdown/Knockout:

    • Action: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein.

    • Rationale: If depleting the target protein phenocopies the effect of the inhibitor, it strongly suggests an on-target mechanism.[7] Conversely, if the inhibitor still produces the phenotype in a target-knockout system, the effect is unequivocally off-target.

  • Rescue Experiment:

    • Action: In your experimental system, introduce a mutant version of the target that is resistant to your inhibitor.

    • Rationale: If the wild-type phenotype is restored in the presence of the inhibitor, this confirms the effect is on-target.[7]

Question 2: I'm observing significant cytotoxicity in my cell-based assays at concentrations where I expect specific inhibition. What could be the cause and how can I mitigate it?

Possible Cause: The observed toxicity could be a result of inhibiting kinases essential for cell survival or other critical non-kinase proteins. This is a common challenge with multi-kinase inhibitors.[8]

Troubleshooting and Mitigation Strategies:

  • Lowest Effective Concentration:

    • Action: Titrate your compound to the lowest possible concentration that still achieves inhibition of the primary target.

    • Rationale: This minimizes the engagement of lower-affinity off-targets.

  • Kinome-Wide Profiling:

    • Action: Submit your compound for a commercial kinase profiling screen (e.g., DiscoverX, Eurofins).

    • Rationale: These services test your compound against a large panel of kinases, providing a detailed map of its selectivity and identifying potential off-targets that could be responsible for toxicity.

  • Proteome-Wide Profiling:

    • Action: Employ techniques like thermal proteome profiling to identify non-kinase off-targets.[7]

    • Rationale: This can reveal unexpected interactions that a kinome scan would miss.

  • Advanced Delivery Systems:

    • Action: Consider encapsulating your compound in a nanoparticle or liposome-based delivery system.

    • Rationale: Nanocarriers can improve the therapeutic index by enhancing delivery to the target tissue or cells and reducing exposure to healthy tissues, thereby minimizing systemic toxicity.[9][10][11][12]

Advanced Strategies to Enhance Target Selectivity

Beyond troubleshooting, proactively designing experiments and molecules for higher selectivity is crucial.

Medicinal Chemistry Approaches

For researchers involved in the design and synthesis of novel inhibitors based on the this compound scaffold, several medicinal chemistry strategies can be employed to enhance selectivity.

StrategyDescriptionRationale
Structure-Based Design Utilize co-crystal structures of the inhibitor bound to its target and off-targets to guide chemical modifications.By observing the specific interactions, modifications can be made to increase affinity for the on-target while disrupting binding to off-targets.[13]
Targeting Non-Conserved Residues Design modifications that exploit differences in the amino acid residues between the on-target and off-target kinase active sites.This is a powerful method to gain selectivity, for example, by targeting a unique cysteine for covalent inhibition or a smaller "gatekeeper" residue.[5]
Allosteric Inhibition Design inhibitors that bind to a site on the kinase other than the highly conserved ATP pocket.Allosteric sites are generally less conserved, offering a promising avenue for developing highly selective inhibitors.[14]
Covalent Inhibition Introduce a reactive group (e.g., an acrylamide) that forms a covalent bond with a non-conserved cysteine residue near the active site.This can lead to high potency and selectivity, as only kinases with a cysteine in the correct position will be irreversibly inhibited.[15]
Experimental Workflow for Validating On-Target vs. Off-Target Effects

The following workflow provides a systematic approach to dissecting the effects of your inhibitor.

G cluster_0 Initial Observation cluster_1 Primary Validation cluster_2 Orthogonal Approaches cluster_3 Conclusion phenotype Unexpected Phenotype Observed dose_response Perform Dose-Response Curve phenotype->dose_response compare_ic50 Compare EC50 of Phenotype to Target IC50 dose_response->compare_ic50 knockdown Target Knockdown (siRNA/CRISPR) compare_ic50->knockdown If EC50 ≈ IC50 ortho_inhibitor Use Structurally Different Inhibitor compare_ic50->ortho_inhibitor If EC50 >> IC50 on_target Phenotype is On-Target knockdown->on_target Phenotype is replicated off_target Phenotype is Off-Target knockdown->off_target Phenotype persists ortho_inhibitor->on_target Phenotype is replicated ortho_inhibitor->off_target Phenotype is not replicated

Caption: Workflow for distinguishing on-target vs. off-target effects.

Nanoparticle-Based Delivery Systems

Encapsulating kinase inhibitors within nanoparticles is an emerging strategy to mitigate off-target effects and improve therapeutic outcomes.[9][10][16]

Nanoparticle TypeKey FeaturesAdvantages for Kinase Inhibitors
Liposomes Phospholipid vesiclesHigh drug-loading capacity for both hydrophobic and hydrophilic compounds; can be surface-modified for active targeting.[10]
Polymeric Nanoparticles Composed of biodegradable polymers (e.g., PLGA)Offer controlled and sustained drug release, reducing the peak off-target toxicity.[10]
Albumin-Based Nanocarriers Utilize human serum albuminBiocompatible and non-immunogenic; can exploit natural albumin uptake pathways in tumors.[10]

These systems work by altering the pharmacokinetics of the drug, often leading to preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, thereby shielding healthy tissues from high drug concentrations.[10]

Combination Therapy

Combining a targeted inhibitor with another therapeutic agent can sometimes mitigate toxicity and enhance efficacy.

G cluster_0 Combination Strategy cluster_1 Potential Outcomes inhibitor This compound (Kinase Inhibitor) combination Combined Therapy inhibitor->combination agent_b Agent B (e.g., Chemotherapy, Immunotherapy) agent_b->combination synergy Synergistic Efficacy combination->synergy reduced_toxicity Reduced Off-Target Toxicity combination->reduced_toxicity

Caption: Logic of combination therapy to enhance efficacy and reduce toxicity.

Careful consideration must be given to the potential for overlapping toxicities when designing combination therapies.[8][17] The goal is to combine agents with non-overlapping dose-limiting toxicities.[18]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I suspect an off-target effect? A1: The most straightforward first step is to perform a dose-response experiment.[7] If the effect you are observing only occurs at concentrations significantly higher than your compound's known IC50 for its intended target, it is a strong indicator of an off-target effect.

Q2: Are off-target effects always detrimental? A2: Not necessarily. While often associated with toxicity, sometimes off-target effects can contribute to the therapeutic efficacy of a drug through polypharmacology.[6] However, for basic research and target validation, off-target effects can confound results and should be carefully ruled out.[19]

Q3: How can I proactively design my experiments to minimize the impact of potential off-target effects? A3: Always use the lowest effective concentration of your inhibitor. Additionally, plan to validate key findings with an orthogonal approach, such as a structurally different inhibitor or a genetic method like siRNA or CRISPR.[7]

Q4: Can taking a break from treatment help manage off-target toxicities? A4: In clinical and some preclinical settings, a temporary break from treatment can allow the system to recover from toxic side effects. This strategy can sometimes allow for restarting the treatment at the same dose without the same level of toxicity.[20]

References

  • Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. (n.d.). MDPI.
  • Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective. (n.d.). MDPI.
  • Multi-target tyrosine kinase inhibitor nanoparticle delivery systems for cancer therapy. (2022).
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Taylor & Francis Online.
  • Nanomedicine of tyrosine kinase inhibitors. (n.d.). PubMed Central.
  • (PDF) Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. (2025).
  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). MDPI.
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (n.d.).
  • Mitigating Toxicities Arising From Combination Therapies in RCC. (2023). Targeted Oncology.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (n.d.).
  • Technical Support Center: Minimizing Off-Target Effects of PLK1 Inhibitors. (n.d.). BenchChem.
  • Combining Targeted Therapies: Practical Issues to Consider at the Bench and Bedside. (n.d.). PubMed Central.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.).
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PubMed Central.
  • Dosing Strategies for Managing TKI-Rel
  • Toxicity of Combinations of Kinase Pathway Inhibitors to Normal Human Cells in a Three-Dimensional Culture. (2021). PubMed.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research.
  • Overcoming toxicities when combining PI3K inhibitors with other tre
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.).
  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. (2019). PubMed.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.

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improving the regioselectivity of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As Senior Application Scientists, we understand the nuances and challenges inherent in constructing complex, biologically active molecules. This guide is designed to provide in-depth troubleshooting and practical advice for researchers focused on the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol, a key scaffold in modern drug discovery.[1][2][3]

The 7-azaindole core, of which this molecule is a derivative, is a privileged structure in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents.[2][4] However, its synthesis is often plagued by challenges in controlling regioselectivity, stemming from the multiple reactive sites on both the electron-rich pyrrole ring and the electron-deficient pyridine ring.[5][6] This guide provides solutions to common issues encountered during its synthesis, focusing on strategies to achieve precise chemical functionalization.

Troubleshooting Guide: Navigating Regioselectivity in 7-Azaindole Synthesis

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Q1: My initial cyclization to form the 7-azaindole core results in a mixture of isomers or low yield. How can I improve the regiochemical outcome?

A1: This is a common and critical challenge. The regioselectivity of the initial ring-forming reaction is fundamentally dictated by the choice of starting materials and the cyclization strategy. Many classical indole syntheses, like the Fischer or Bartoli methods, can be unsuitable for azaindoles due to the electron-deficient nature of the pyridine precursors.[5]

Root Cause Analysis: The key is to use a synthetic route where the connectivity is pre-determined. The most reliable strategies involve building the pyrrole ring onto a pre-functionalized pyridine scaffold. Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization, is a robust and widely used method.[7][8][9]

Recommended Strategy: Sonogashira Coupling and Cyclization This two-step process offers excellent control over the final arrangement of atoms.

  • Step 1: Sonogashira Coupling: A 2-amino-3-iodopyridine derivative is coupled with a suitable terminal alkyne using a palladium catalyst. This step selectively forms the crucial C-C bond at the C3 position of the pyridine ring.

  • Step 2: Intramolecular Cyclization: The resulting 2-amino-3-(alkynyl)pyridine intermediate is then cyclized to form the 7-azaindole core. The regioselectivity is locked in from the first step. This cyclization can be promoted under basic conditions (e.g., KOtBu) or with a copper catalyst, often accelerated by microwave irradiation.[7][9]

Experimental Protocol: Two-Step Synthesis of a 2-Substituted 7-Azaindole Core [9]

  • Sonogashira Coupling:

    • To a solution of 2-amino-3-iodopyridine (1.0 equiv) and the desired terminal alkyne (1.2 equiv) in degassed toluene, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv).

    • Add triethylamine (3.0 equiv) and heat the mixture to 60 °C under an inert atmosphere (N₂ or Ar) until TLC or LC-MS analysis shows complete consumption of the starting material.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography to yield the 2-amino-3-(alkynyl)pyridine intermediate.

  • Base-Mediated Cyclization:

    • Dissolve the purified intermediate (1.0 equiv) in anhydrous toluene.

    • Add potassium tert-butoxide (KOtBu) (1.5 equiv) and a catalytic amount of 18-crown-6 (0.1 equiv). The crown ether helps to solubilize the base and increase its reactivity.[9]

    • Heat the mixture to 65-80 °C, monitoring the reaction progress.

    • After completion, cool the reaction to room temperature and quench carefully with water. Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify via column chromatography to obtain the 2-substituted 7-azaindole.

Q2: I am trying to introduce the hydroxyl group at C4 and I'm getting substitution at other positions. How can I achieve site-specific functionalization on the pre-formed 5-fluoro-7-azaindole core?

A2: Direct functionalization of the 7-azaindole core is challenging due to its intrinsic reactivity patterns. The pyrrole ring is electron-rich, with the C3 position being the most nucleophilic and prone to electrophilic attack. To overcome this and direct functionalization to the C4 position on the pyridine ring, a strategy involving protection and directed metalation is required.

Causality: Without a directing group, reagents will preferentially react at the most electronically favored sites. By installing a directing group (DG) on the pyrrole nitrogen (N1), you can leverage chelation to deliver a metal catalyst to a specific, otherwise unreactive, C-H bond.[10][11]

Recommended Strategy: N1-Protection and Directed C-H Functionalization

  • Protect the N1 Position: The acidic N-H of the pyrrole ring can interfere with many organometallic reactions. Protecting it with a suitable group, such as a tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) group, is essential.[4][12] This step also serves to install the handle for directed functionalization.

  • Directed C-H Activation/Functionalization: With the directing group in place, a transition metal catalyst (e.g., Palladium, Rhodium) can be used. The pyridyl nitrogen of the 7-azaindole core and a coordinating atom on the N1-protecting group can form a stable five- or six-membered metallacycle, positioning the metal catalyst in close proximity to the C7 C-H bond. While C4 is the target, many directing group strategies focus on functionalizing the benzene-core of indoles and their analogues (C4-C7).[11] For C4 functionalization, a different strategy may be required, often starting with a pre-functionalized pyridine like a 4-chloro-7-azaindole, followed by nucleophilic substitution or cross-coupling.[4]

Workflow for Regioselective Functionalization

G cluster_0 Step 1: Protection cluster_1 Step 2: C-C/C-N Coupling cluster_2 Step 3: Deprotection Start 5-Fluoro-7-azaindole Protect Protect N1 Position (e.g., with SEM-Cl) Start->Protect Protected N1-SEM-5-Fluoro-7-azaindole Protect->Protected Coupling Introduce C4 functionality (e.g., Buchwald-Hartwig amination of a 4-chloro precursor) Protected->Coupling Requires 4-halo precursor Functionalized N1-Protected-4-Amino-5-Fluoro-7-azaindole Deprotect Remove N1 Protecting Group (e.g., with TBAF or acid) Functionalized->Deprotect Final Target Molecule: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine (Precursor to 4-ol) Deprotect->Final

Caption: Workflow for regioselective C4 functionalization.

Alternative Route for C4-Hydroxylation: A more direct route to the target 4-ol involves using a starting material that already contains the oxygen functionality or a precursor. For instance, starting with a 4-methoxy-5-fluoropyridine derivative and building the pyrrole ring onto it would be a highly regioselective approach. If starting with a 4-halo-7-azaindole, a copper-catalyzed hydroxylation could be employed.[13]

Q3: My yields are consistently low, and I observe significant side product formation, such as dehalogenation or product decomposition.

A3: Low yields in complex heterocyclic syntheses often point to suboptimal reaction conditions or reagent impurities.[14] A systematic approach to optimization is crucial.

Troubleshooting Matrix for Low Yields

Symptom Potential Cause(s) Recommended Solution(s)
Incomplete Conversion / No Reaction 1. Catalyst Inactivity (Pd, Cu).2. Insufficiently strong or soluble base.3. Reaction temperature too low.4. Impure reagents or solvents (especially water in anhydrous reactions).[14]1. Use a fresh, high-purity catalyst or a pre-catalyst. Consider different ligands (e.g., SPhos, XPhos for Pd).[15]2. Switch to a stronger or more soluble base (e.g., Cs₂CO₃ instead of K₂CO₃).3. Incrementally increase the reaction temperature or switch to microwave heating.[7][16]4. Use freshly distilled/dried solvents and high-purity starting materials.
Major Side Product Formation 1. Incorrect regioselectivity (see Q1/Q2).2. Competing reaction pathways (e.g., dehalogenation in cross-coupling).3. Over-reaction or reaction at multiple sites.1. Re-evaluate your directing/protecting group strategy.2. Lower the reaction temperature. Use a ligand that promotes reductive elimination over side reactions. Ensure a truly inert atmosphere.3. Use a protecting group for other reactive sites (e.g., protect the pyrrole N-H).
Product Decomposition 1. Product is unstable under the reaction conditions (e.g., high temperature, strong base/acid).2. Product is sensitive to air or moisture during workup.1. Monitor the reaction closely and stop it as soon as the starting material is consumed.[14] Attempt the reaction at a lower temperature for a longer duration.2. Perform the workup and purification under an inert atmosphere or at low temperatures.

Frequently Asked Questions (FAQs)

Q: What is the most significant factor influencing regioselectivity in C-H functionalization of the 7-azaindole core? A: The choice of directing group (DG) attached to the N1 nitrogen is paramount. The DG's ability to form a stable chelation complex with the transition metal catalyst dictates which C-H bond is brought into proximity for activation.[10][17] Without a DG, reactions are governed by the inherent electronic properties of the ring system, almost always favoring the C3 position.

Q: How does the C5-fluoro substituent affect the synthesis? A: The fluorine atom is strongly electron-withdrawing. This has two main effects:

  • Pyridine Ring Deactivation: It makes the pyridine ring more electron-deficient, rendering it less susceptible to electrophilic substitution but potentially more reactive towards nucleophilic aromatic substitution at adjacent positions (if a suitable leaving group is present).

  • Acidity Modification: It can increase the acidity of adjacent C-H bonds, which can be a factor in directed metalation reactions.

Q: Are there alternative cyclization methods to the Sonogashira/base-mediated approach? A: Yes, several other methods exist. For example, iron-catalyzed cyclization of o-haloaromatic amines and terminal alkynes under microwave irradiation has been reported as an efficient procedure.[16] Additionally, rhodium-catalyzed C-H activation and annulation of N-substituted aminopyridines with alkynes can provide direct access to the 7-azaindole core.[8] The choice depends on the available starting materials and desired substitution pattern.

References

  • Guidechem. (n.d.). What is the synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE?
  • Le, T., et al. (2019). Different strategies for synthesis of 7-azaindoles.
  • Cera, G., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews.
  • Singh, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • Witschel, M., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.
  • Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry.
  • Reddy, B., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
  • Li, Y., et al. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI.
  • Kumar, A., et al. (2019). Azaindole Therapeutic Agents. PubMed Central.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
  • Dupont, C., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
  • Perez-Rodriguez, S. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Laha, J. K., et al. (2020).
  • Andrade, J., et al. (2018).
  • Ali, H. I., et al. (2017).
  • Wen, J., & Shi, Z. (2021).
  • Kumar, A., & Kumar, V. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing).
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • BenchChem. (2025). The Discovery of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
  • Reddit. (2024). How to find regioselectivity.
  • University of Bristol. (n.d.). Heterocyclic Chemistry.
  • Reddit. (2023). Regioselectivity in this heterocycle synthesis.
  • International Journal of Advanced Research in Science and Technology. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR.
  • ChemicalBook. (n.d.). 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis.
  • Organic Chemistry Portal. (2007).
  • Martinez-Alvarez, D., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed Central.
  • Vazquez-Vera, H., et al. (2023).
  • Keim, A., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Nielsen, M., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.

Sources

Technical Support Center: Optimization of Analytical Techniques for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol, a derivative of 7-azaindole, is a heterocyclic compound of significant interest in pharmaceutical research and drug development. Its structural complexity, featuring a basic pyridine nitrogen, an acidic pyrrole nitrogen, and a phenolic hydroxyl group, presents unique challenges for analytical method development. This polarity and potential for strong secondary interactions necessitate a carefully optimized approach to achieve robust and reliable analytical data.

This guide serves as a centralized resource for researchers, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols for the analysis of this compound by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

The analysis of polar, basic compounds like this compound is often complicated by poor peak shape and inconsistent retention. This section addresses the most common issues in a question-and-answer format.

Question: My peak for this compound is tailing significantly on a C18 column. What is the cause and how can I fix it?

Answer:

Peak tailing is the most common issue for this class of compounds.

  • Primary Cause: The basic nitrogen atom on the pyridine ring interacts strongly with acidic residual silanol groups (Si-OH) on the surface of traditional silica-based stationary phases.[1] This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, resulting in a "tailing" peak.[1]

  • Other Potential Causes: Column overload, extra-column dead volume, or a mismatch between the sample solvent and the mobile phase can also contribute to tailing.[1][2]

Solutions to Reduce Peak Tailing:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to between 2.5 and 3.5 with an additive like formic acid or trifluoroacetic acid (TFA) is highly effective. At this pH, the analyte's basic nitrogen is protonated, and more importantly, the residual silanol groups are also protonated (non-ionized), which significantly minimizes the undesirable secondary interactions.[1]

  • Use of a Competing Base: Adding a small concentration (e.g., 0.1%) of a competing base, such as triethylamine (TEA), to the mobile phase can be very effective.[3] The TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[1][3] Caution: TEA is not suitable for LC-MS analysis due to its ion-suppressing effects.

  • Select a Modern, High-Purity Column: Use a column packed with high-purity, "Type B" silica that has been thoroughly end-capped. These columns have a much lower concentration of accessible silanol groups, inherently reducing the potential for peak tailing.[3]

  • Consider a Polar-Embedded Stationary Phase: Columns with polar-embedded groups (e.g., amide, carbamate) offer an alternative to standard C18 phases. These phases provide different selectivity and can shield the analyte from residual silanols, often resulting in improved peak shape for basic compounds.[3][4]

Question: I am struggling to get enough retention for my compound on a standard C18 column, even with a highly aqueous mobile phase. What are my options?

Answer:

This is a common problem for polar molecules. The high water content in the mobile phase required to retain such compounds can lead to poor interactions with the hydrophobic C18 stationary phase.[2]

  • Primary Cause: The analyte is too polar to be sufficiently retained by the non-polar C18 stationary phase. Many nitrogen-containing heterocycles show little to no retention on traditional reversed-phase columns.[5][6]

Solutions for Poor Retention:

  • Use an Aqueous-Stable C18 Column: Some C18 columns are specifically designed to prevent "phase collapse" or "dewetting" when used with 100% aqueous mobile phases.[2] This can improve retention and reproducibility.

  • Switch to a More Retentive Stationary Phase:

    • Polar-Embedded Phases: As mentioned for peak tailing, these phases can also provide enhanced retention for polar analytes through hydrogen bonding and dipole-dipole interactions.[4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[7] It uses a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase rich in organic solvent (typically >80% acetonitrile). Water acts as the strong, eluting solvent. This provides excellent retention for compounds that are unretained in reversed-phase.[7]

    • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms that can be tuned to retain polar and charged analytes effectively.[5][6]

General HPLC Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing and resolving common HPLC issues.

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Tailing, Drifting RT, High Pressure) check_system 1. Check System Basics - Mobile Phase Correct & Fresh? - Leaks Present? - Correct Method Loaded? start->check_system pressure_issue High or Fluctuating Backpressure? check_system->pressure_issue No obvious system errors retention_issue Retention Time (RT) Drifting or Incorrect? pressure_issue->retention_issue No clogged_frit Clean/Replace Column Inlet Frit Flush System without Column pressure_issue->clogged_frit Yes shape_issue Poor Peak Shape (Tailing, Fronting, Split)? retention_issue->shape_issue No equilibration Insufficient Column Equilibration? Increase Equilibration Time (10-20 column volumes) retention_issue->equilibration Yes tailing_causes Tailing: Check for - Silanol Interactions (Adjust pH, Additives) - Column Overload (Reduce Concentration) - Extra-column Volume shape_issue->tailing_causes Yes (Tailing) fronting_split_causes Fronting/Split: Check for - Sample Solvent Mismatch - Column Void/Deterioration - Contamination at Column Head shape_issue->fronting_split_causes Yes (Fronting/Split) blockage_system System Blockage (Tubing, Injector) clogged_frit->blockage_system Not Fixed resolve_pressure Pressure Stabilized clogged_frit->resolve_pressure Fixed blockage_system->resolve_pressure mobile_phase_prep Mobile Phase Issue? - Inaccurate Mixing? - Degradation? - Buffer Precipitation? equilibration->mobile_phase_prep Not Fixed resolve_rt RT is Stable & Correct equilibration->resolve_rt Fixed column_aging Column Aging? Test with Standard/Previous Data mobile_phase_prep->column_aging Not Fixed mobile_phase_prep->resolve_rt Fixed replace_column Problem Persists: Replace Column column_aging->replace_column resolve_shape Peak Shape is Symmetrical tailing_causes->resolve_shape fronting_split_causes->resolve_shape fronting_split_causes->replace_column If void suspected Analyte_Properties compound This compound pyridine Pyridine Ring (Basic) pKa ~5-6 compound->pyridine hydroxyl Phenolic -OH (Acidic) compound->hydroxyl pyrrole Pyrrole -NH (Weakly Acidic) compound->pyrrole interaction1 Protonates at low pH (<4) Interacts with acidic silanols Causes peak tailing pyridine->interaction1 interaction2 Deprotonates at high pH (>8) Affects retention and polarity hydroxyl->interaction2 interaction3 Can act as H-bond donor Contributes to polarity pyrrole->interaction3

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Elucidation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The introduction of fluorine and hydroxyl substituents, as in 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol (CAS 1203499-60-8)[3], can significantly modulate physicochemical and pharmacological properties, making it a valuable building block.[4]

However, the synthesis of such substituted heterocycles can present structural ambiguities. Potential tautomerization and isomeric byproducts necessitate a robust, multi-technique approach for definitive characterization. This guide provides a comprehensive, experience-driven comparison of the analytical techniques and expected data required to unambiguously confirm the structure of this compound, distinguishing it from its most likely alternatives.

Part 1: The Structural Challenge: Tautomers and Isomers

The primary challenge in confirming the structure of this compound lies in the potential for tautomerism, a common feature of 7-azaindole systems.[5][6][7] The molecule could exist in equilibrium between its phenol (-ol) form and its keto (-one) tautomer. Furthermore, positional isomers could arise during synthesis, creating a need for analytical methods that can precisely map the connectivity of the entire scaffold.

Caption: Key structural possibilities for the target compound.

Part 2: The Analytical Workflow: A Self-Validating System

No single experiment can definitively confirm the structure in the face of these potential ambiguities. We must employ a logical and synergistic workflow where the results of each analysis corroborate the others. This workflow serves as a self-validating system, building an unassailable case for the final structural assignment.

Caption: Logical workflow for spectroscopic structure elucidation.

Part 3: Experimental Protocols and Comparative Data

This section details the crucial experiments, the rationale for their use, and the expected data that, in aggregate, confirm the structure of this compound.

A. High-Resolution Mass Spectrometry (HRMS)
  • Expertise & Rationale: The first step after purification is to confirm the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. This is the foundational data point upon which all other spectroscopic interpretations are built.

  • Experimental Protocol:

    • Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Calibrate the instrument using a known standard to ensure high mass accuracy (< 5 ppm).

  • Data Comparison:

FeatureProposed Structure (C₇H₅FN₂O)A Dimer or Adduct
Expected [M+H]⁺ 153.0462Different m/z
Conclusion Confirms elemental formulaRules out incorrect formula
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. A combination of 1D and 2D experiments is essential.

  • Experimental Protocol (General):

    • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[8][9] DMSO-d₆ is often preferred for this type of molecule due to its ability to dissolve polar compounds and reveal exchangeable protons (NH, OH).

    • Acquire ¹H, ¹³C, ¹⁹F, and 2D NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

    • Reference chemical shifts to the residual solvent peak.

1. 1D NMR: The Initial Fingerprint

  • Expertise & Rationale: ¹H, ¹³C, and ¹⁹F NMR provide the initial "fingerprint" of the molecule. ¹H NMR reveals the number and connectivity of protons, with key information derived from chemical shifts and coupling constants (J-values), especially the characteristic couplings between ¹H and ¹⁹F. ¹³C NMR shows all unique carbon environments, with large C-F coupling constants being a critical diagnostic tool. ¹⁹F NMR confirms the presence of a single fluorine environment.

  • Expected 1D NMR Data for this compound:

NucleusExpected Chemical Shift (δ, ppm)Multiplicity & Coupling (J, Hz)AssignmentKey Distinguishing Feature
¹H ~11.5 - 12.0broad singletN1-HExchangeable proton, confirms pyrrole NH.
¹H ~9.5 - 10.5broad singletO4-HExchangeable proton, confirms hydroxyl. Disappears in keto form.
¹H ~7.8 - 8.2d, J(H,F) ≈ 4-5 HzH6Doublet due to coupling with F5. Critical for placing F at C5.
¹H ~7.2 - 7.5t, J(H,H) ≈ 2-3 HzH2Triplet-like signal coupled to H3 and N1-H.
¹H ~6.4 - 6.7dd, J(H,H) ≈ 2-3, 1-2 HzH3Doublet of doublets coupled to H2 and N1-H.
¹³C ~140 - 155d, ¹J(C,F) ≈ 240-260 HzC5Large one-bond C-F coupling is unambiguous proof of F on this carbon.
¹³C ~140 - 150d, ²J(C,F) ≈ 15-25 HzC4Smaller two-bond C-F coupling confirms adjacency to C5.
¹³C ~120 - 130d, ²J(C,F) ≈ 15-25 HzC6Smaller two-bond C-F coupling confirms adjacency to C5.
¹⁹F ~ -120 to -140d, J(F,H) ≈ 4-5 HzF5Single fluorine environment, coupled to H6.

2. 2D NMR: Mapping the Molecular Blueprint

  • Expertise & Rationale: While 1D NMR provides fragments, 2D NMR connects them. HMBC (Heteronuclear Multiple Bond Correlation) is the most critical experiment here. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing us to piece together the entire carbon skeleton and definitively place the substituents.

  • Key HMBC Correlations to Confirm the Structure:

The following correlations would provide undeniable proof of the this compound structure.

HMBC_Correlations A H6 H3 C7a H3 H6->C7a ³J C5 H3 H6->C5 ²J C4 H3 H6->C4 ²J H2 H3 H2->C7a ³J C3a H3 H2->C3a ³J C3 H3 H2->C3 ²J H3 H3 H3->C3a ²J C2 H3 H3->C2 ²J

Caption: Key expected HMBC correlations for structural confirmation.

  • Correlation of H6 to C4 and C7a: This is the most critical correlation. It unambiguously places H6 adjacent to the carbon bearing the hydroxyl group (C4) and the bridgehead carbon (C7a), confirming the 4-ol, 5-fluoro substitution pattern on the pyridine ring.

  • Correlation of H3 to C2 and C3a: This confirms the structure of the pyrrole ring and its fusion to the pyridine ring.

C. X-ray Crystallography: The Ultimate Arbiter
  • Expertise & Rationale: If the NMR data remains ambiguous or if absolute confirmation is required for regulatory purposes, single-crystal X-ray diffraction provides an unequivocal 3D map of the molecule.[10][11] It is the gold standard for structure determination.

  • Experimental Protocol:

    • Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, DMF/water).

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source.

    • Solve and refine the crystal structure using specialized software. The resulting electron density map will reveal the precise position of each non-hydrogen atom, confirming connectivity, substituent placement, and tautomeric form in the solid state.

Part 4: Comparative Analysis Summary

The following table summarizes the key experimental data points that differentiate the correct structure from its primary alternatives.

Analytical MethodThis compound (Proposed)5-Fluoro-...-pyridin-4(5H)-one (Keto Tautomer)4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol (Isomer)
HRMS [M+H]⁺ 153.0462153.0462153.0462
¹H NMR OH proton signal present. H6 signal is a doublet (J≈4-5 Hz) due to F5.No OH proton. Aliphatic CH₂ signal present (~3.5-4.5 ppm).OH proton present. H6 signal is a singlet. H3 signal is a doublet due to F4.
¹³C NMR C4 signal ~140-150 ppm with ²J(C,F). C5 signal with large ¹J(C,F) ~250 Hz.Carbonyl C4 signal ~170-180 ppm. Aliphatic C5 signal ~40-50 ppm.C5 signal ~140-150 ppm (no C-F coupling). C4 signal with large ¹J(C,F) ~250 Hz.
HMBC Key: H6 correlates to C4 and C5.Key: Aliphatic CH₂ protons correlate to C4 (carbonyl) and C6.Key: H6 correlates to C5 and C7a. H3 correlates to C4.

Conclusion

The definitive structural confirmation of this compound is not achievable through a single analytical measurement. It requires a methodical, multi-spectroscopic approach. High-resolution mass spectrometry establishes the correct molecular formula, but a full suite of 1D and 2D NMR experiments is essential to piece together the molecular framework and unambiguously place the fluoro and hydroxyl substituents. The observation of key features—specifically the ¹H-¹⁹F coupling between H6 and F5, the large one-bond ¹³C-¹⁹F coupling constant for C5, and the critical HMBC correlation between H6 and C4—provides an undeniable spectroscopic signature for the correct structure. For absolute confirmation, particularly of the tautomeric form in the solid state, single-crystal X-ray crystallography remains the ultimate arbiter. By following this comprehensive guide, researchers can confidently validate their synthesis and proceed with their drug discovery and development efforts on a foundation of scientific integrity.

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A Comparative Guide to Kinase Inhibitors: Profiling 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol Against Established JAK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize novel kinase inhibitors. We will use 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol, a compound based on the privileged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, as a case study.[1] The objective is to compare its potential performance against established Janus Kinase (JAK) inhibitors by outlining a rigorous, multi-tiered experimental approach. The methodologies described herein are designed to elucidate potency, selectivity, and cellular mechanism of action, providing the critical data needed to assess the therapeutic potential of new chemical entities.

The Janus kinase family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[2] They are central to the JAK-STAT signaling pathway, which regulates a multitude of cellular processes including immunity, cell proliferation, and inflammation.[3][4][5] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases, making JAKs a prime therapeutic target.[6][7]

This guide will compare our compound of interest to both a first-generation, broad-spectrum JAK inhibitor and second-generation, selective JAK1 inhibitors to provide a robust contextual analysis.

Section 1: The JAK-STAT Signaling Pathway - The Therapeutic Target

The JAK-STAT pathway is a direct and efficient mechanism for transducing extracellular signals from cytokines and growth factors into a transcriptional response.[7][8] The process is initiated when a cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization. This brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[3][4]

The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Once recruited, STATs are themselves phosphorylated by the JAKs.[9][10] Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.[3] Inside the nucleus, the STAT dimer binds to specific DNA sequences to regulate the transcription of target genes involved in the inflammatory response.[3][4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor1 Receptor Subunit 1 Cytokine->Receptor1 1. Ligand Binding Receptor2 Receptor Subunit 2 Cytokine->Receptor2 JAK1 JAK Receptor1->JAK1 STAT1 STAT Receptor1->STAT1 5. STAT Recruitment JAK2 JAK Receptor2->JAK2 STAT2 STAT Receptor2->STAT2 JAK1->Receptor1 JAK1->JAK2 3. JAK Trans-activation JAK1->STAT1 6. STAT Phosphorylation JAK2->Receptor2 JAK2->STAT2 STAT_dimer STAT Dimer (Active) STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 8. Gene Expression

Caption: The canonical JAK-STAT signaling pathway.

Section 2: Profile of Comparator Kinase Inhibitors

The development of JAK inhibitors has evolved from pan-JAK inhibitors to more selective molecules, aiming to improve the benefit-risk profile by minimizing off-target effects.[11][12]

InhibitorBrand NameTarget SelectivityMechanism of ActionApproved Indications (Selected)
Tofacitinib XeljanzPan-JAK (Primarily JAK1/JAK3)A first-generation inhibitor that functionally inhibits signaling by cytokines that use JAK1 and/or JAK3, with selectivity over those that signal via pairs of JAK2.[9][13][14]Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis.[15]
Filgotinib JyselecaSelective JAK1A second-generation inhibitor with higher selectivity for JAK1 over JAK2, JAK3, and TYK2.[10][16][17] This selectivity aims to reduce side effects associated with JAK2 and JAK3 inhibition.[16]Rheumatoid Arthritis.[16][18]
Upadacitinib RinvoqSelective JAK1A second-generation inhibitor that potently and selectively inhibits JAK1.[19][20][21] It modulates the signaling of multiple cytokines that are dependent on JAK1.[22]Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis, Crohn's Disease.[19]

Section 3: A Framework for Experimental Comparison

To objectively evaluate this compound, a systematic series of experiments is required. This section details the rationale and protocols for determining its kinase selectivity, cellular activity, and impact on downstream signaling.

Experiment 1: In Vitro Kinase Selectivity Profiling

Expertise & Experience: The first critical step is to understand the compound's interaction with its intended targets and potential off-targets across the human kinome. A broad kinase panel screen provides a comprehensive selectivity profile, which is crucial for predicting both efficacy and potential toxicity.[23][24] We perform this at or near the Michaelis constant (Km) of ATP for each kinase to accurately assess potency, and also at physiological ATP concentrations (1 mM) to better reflect the cellular environment.[25]

Kinase_Profiling_Workflow Compound Test Compound (e.g., 5-Fluoro-1H-pyrrolo [2,3-b]pyridin-4-ol) Assay Biochemical Assay (e.g., ADP-Glo™) Compound->Assay KinasePanel Kinase Panel (>400 Kinases, including JAK1/2/3/TYK2) KinasePanel->Assay Detection Luminescence Detection Assay->Detection Data Data Analysis: - % Inhibition - IC50 Determination Detection->Data

Caption: Workflow for in vitro kinase selectivity profiling.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is a self-validating system because it measures the direct output of kinase activity (ADP production) and includes controls to ensure the results are reliable.

  • Compound Preparation: Prepare a serial dilution of this compound and comparator inhibitors (Tofacitinib, Filgotinib, Upadacitinib) in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate for that kinase, and ATP to initiate the reaction. Add the test compounds at various concentrations. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes. The kinase will phosphorylate its substrate, converting ATP to ADP.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Signal Quantification: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Data Summary Table:

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity (JAK1 vs JAK2)
5-Fluoro-1H-pyrrolo... 15250900120016.7-fold
Tofacitinib 52015004-fold
Filgotinib 10300>1000>100030-fold[16]
Upadacitinib 4312023004700~3-fold[26]
Experiment 2: Cell-Based Assay for Target Engagement

Expertise & Experience: While in vitro assays are essential for determining direct inhibitory constants, a cell-based assay is critical to confirm that the compound is cell-permeable and can engage its target in a complex cellular environment.[27][28][29] We use cytokine stimulation to activate a specific JAK-STAT pathway and measure the inhibition of STAT phosphorylation as a direct readout of the upstream JAK inhibition.

Cell_Based_Assay_Workflow Cells Immune Cells (e.g., PBMCs) Pretreat 1. Pre-treat with Inhibitor Cells->Pretreat Stimulate 2. Stimulate with Cytokine (e.g., IL-6) Pretreat->Stimulate Lyse 3. Lyse Cells & Stop Reaction Stimulate->Lyse Detect 4. Detect pSTAT (e.g., ELISA, HTRF) Lyse->Detect Analyze 5. Analyze Data Determine IC50 Detect->Analyze

Caption: Workflow for a cell-based STAT phosphorylation assay.

Experimental Protocol: IL-6-Induced STAT3 Phosphorylation Assay

  • Cell Culture: Plate human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1) in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with serially diluted concentrations of the test compounds for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of Interleukin-6 (IL-6) for 15-30 minutes to activate the JAK1/JAK2-STAT3 pathway.

  • Cell Lysis: Immediately lyse the cells with a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

  • pSTAT3 Detection: Quantify the level of phosphorylated STAT3 (pSTAT3) in the cell lysates using a sensitive immunoassay method such as ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: Normalize the pSTAT3 signal to the total protein concentration or a housekeeping protein. Calculate the percent inhibition of pSTAT3 phosphorylation relative to the stimulated control and determine the cellular IC50 value.

Experiment 3: Western Blotting for Downstream Pathway Inhibition

Expertise & Experience: Western blotting provides a robust, semi-quantitative visual confirmation of target inhibition.[30] By probing for both the phosphorylated form of a protein (pSTAT) and the total amount of that protein (Total STAT), we can definitively conclude that the observed decrease in the phospho-signal is due to kinase inhibition and not protein degradation. This serves as an essential validation of the results from the higher-throughput cell-based assay.[31][32]

Experimental Protocol: Western Blot for pSTAT3

  • Sample Preparation: Treat cells with inhibitors and stimulate with IL-6 as described in the cell-based assay protocol. Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.[33]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[31]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., pSTAT3 Tyr705).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Trustworthiness): To validate the results, strip the antibodies from the membrane and re-probe with an antibody for Total STAT3. This confirms that any observed decrease in pSTAT3 is due to inhibition of phosphorylation, not a change in the total amount of STAT3 protein.

Section 4: Synthesizing the Comparison

By integrating the data from these three experiments, a comprehensive profile of this compound emerges.

  • Potency & Selectivity: The in vitro profiling data (Experiment 1) will establish the compound's potency against each JAK isoform and its selectivity profile. If the hypothetical data holds, this compound would be classified as a selective JAK1 inhibitor, with a selectivity profile (16.7-fold over JAK2) that is more pronounced than Tofacitinib and potentially comparable to second-generation inhibitors like Filgotinib.

  • Cellular Activity: The cell-based assay (Experiment 2) will confirm if the biochemical potency translates to a cellular context. The cellular IC50 should be reasonably close to the biochemical IC50, although differences can arise due to factors like cell permeability and plasma protein binding.

  • Mechanism Confirmation: The Western blot (Experiment 3) provides unequivocal visual evidence that the compound inhibits the JAK-STAT pathway at the expected node, validating the mechanism of action.

A compound with high JAK1 selectivity, like that shown in the hypothetical data, may be predicted to have a favorable safety profile, potentially avoiding the hematological side effects (anemia, thrombocytopenia) associated with significant JAK2 inhibition and the immunosuppressive effects linked to JAK3 inhibition.[12][16]

Conclusion

The characterization of a novel kinase inhibitor like this compound requires a rigorous, evidence-based approach that moves from broad, biochemical profiling to specific, cell-based mechanistic validation. By employing the experimental framework detailed in this guide and comparing the resulting data to well-characterized inhibitors such as Tofacitinib, Filgotinib, and Upadacitinib, researchers can make informed, data-driven decisions about the therapeutic potential and future development of new chemical entities. This systematic comparison is fundamental to advancing the next generation of targeted therapies.

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A Comparative Guide to the Biological Validation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For research, scientific, and drug development professionals, this guide provides an in-depth, objective comparison of the biological activity of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol and its analogs. It includes detailed experimental protocols and supporting data to facilitate its validation as a potential therapeutic agent.

Introduction: The Privileged Scaffold of 7-Azaindole in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to purine enables it to function as an ATP-competitive inhibitor for a wide range of protein kinases, making it a "privileged scaffold" in drug discovery.[1] The 7-azaindole core can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key feature for potent inhibition.[1][2]

Derivatives of this scaffold have shown potent inhibitory activity against numerous kinases implicated in oncology and other diseases, including Fibroblast Growth Factor Receptor (FGFR), Phosphoinositide 3-kinase (PI3K), and Aurora Kinases.[3][4][5] The introduction of a fluorine atom, as in this compound, can significantly modulate the compound's physicochemical properties, such as pKa and membrane permeability, potentially enhancing its potency and selectivity. This guide outlines a comprehensive strategy for the biological validation of this compound, comparing its potential efficacy against other well-characterized 7-azaindole-based kinase inhibitors.

Comparative Kinase Inhibition Profile

While specific experimental data for this compound is not extensively available in public literature, we can infer its potential activity based on the structure-activity relationships (SAR) of closely related analogs. For a robust validation, it is essential to profile the compound against a panel of kinases known to be targeted by the 7-azaindole scaffold.

Table 1: Comparative IC50 Values of Representative 7-Azaindole Kinase Inhibitors

Compound IDTarget Kinase(s)IC50 (nM)Reference Compound
This compound TBDTBD-
GSK1070916AAurora B3.5Yes
Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative)FGFR1, FGFR2, FGFR37, 9, 25Yes[5]
A selective PI3Kγ inhibitor (derivative of 7-azaindole)PI3Kγ0.5Yes[3]

TBD: To be determined through experimental validation.

The causality behind selecting these comparators lies in their established potency and selectivity for key oncogenic kinases. GSK1070916A is a well-characterized Aurora B inhibitor that has progressed to clinical trials, making it an excellent benchmark.[4] The FGFR inhibitor 4h and the potent PI3Kγ inhibitor demonstrate the potential of the 7-azaindole scaffold against different kinase families.[3][5]

Experimental Validation Workflow

A rigorous validation of this compound's biological activity requires a multi-faceted approach, encompassing biochemical and cell-based assays, and culminating in in vivo studies.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies biochem_1 In Vitro Kinase Assay (IC50 Determination) biochem_2 Kinase Selectivity Profiling biochem_1->biochem_2 Potency & Selectivity cell_1 Cell Viability Assay (e.g., MTT) biochem_2->cell_1 Candidate Progression cell_2 Apoptosis Assay (Western Blot for Caspase Cleavage) cell_1->cell_2 Mechanism of Action cell_3 Cellular Target Engagement cell_2->cell_3 invivo_1 Xenograft Tumor Model cell_3->invivo_1 Preclinical Candidate invivo_2 Pharmacodynamic Analysis invivo_1->invivo_2 Efficacy & Target Modulation

Caption: Experimental workflow for the biological validation of this compound.

Part 1: Biochemical Assays for Potency and Selectivity

The initial step is to determine the direct inhibitory effect of the compound on purified kinases.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human kinases (e.g., Aurora B, FGFR1, PI3Kγ)

  • Substrate peptides specific to each kinase

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and comparator compounds in DMSO.

  • Kinase Reaction Setup:

    • Add 2.5 µL of diluted compound or vehicle (DMSO) to the wells.

    • Add 5 µL of 2x kinase/substrate solution.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of 4x ATP solution. The final ATP concentration should be at the Km for each kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal.

  • Data Analysis: Subtract the background (no enzyme control) and normalize the data to the vehicle control (100% activity). Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cell-Based Assays for Cellular Efficacy and Mechanism of Action

Following biochemical validation, it is crucial to assess the compound's activity in a cellular context.

Experimental Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT116, MDA-MB-231)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol 3: Western Blot Analysis of Apoptosis Markers

This protocol is designed to detect the cleavage of key apoptotic proteins, such as caspase-3 and PARP, which are hallmarks of apoptosis.[6][7]

Materials:

  • Cancer cell lines

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds for 24-48 hours. Harvest and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6]

G cluster_0 Apoptotic Signaling Pathway Compound This compound (Kinase Inhibitor) Kinase Pro-survival Kinase (e.g., Aurora B) Compound->Kinase Inhibits Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Kinase->Anti_Apoptotic Phosphorylates & Inactivates Pro-apoptotic Activates Anti-apoptotic Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Pro_Apoptotic->Caspase_Cascade Activates Anti_Apoptotic->Pro_Apoptotic Inhibits Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Simplified signaling pathway of kinase inhibitor-induced apoptosis.

Part 3: In Vivo Efficacy Assessment

Promising candidates from in vitro and cell-based assays should be evaluated for their anti-tumor activity in vivo.

Experimental Protocol 4: Human Tumor Xenograft Model

This protocol describes the subcutaneous implantation of human tumor cells into immunocompromised mice to evaluate the anti-tumor efficacy of a test compound.[8][9]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulation

  • Vehicle control

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (1-10 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]

  • Treatment Administration: Administer the test compound and vehicle control according to a predetermined schedule (e.g., daily, once-weekly) and route (e.g., oral, intraperitoneal).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint and Analysis: At the end of the study (when control tumors reach a specified size or after a set duration), euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI).[9]

Conclusion and Future Directions

The 7-azaindole scaffold is a validated and highly promising framework for the development of potent and selective kinase inhibitors. This compound, as a novel derivative, warrants a thorough biological investigation to ascertain its therapeutic potential. The systematic validation workflow presented in this guide, from initial biochemical screening to in vivo efficacy studies, provides a robust framework for characterizing its biological activity. By comparing its performance against established inhibitors of relevant kinases, researchers can gain valuable insights into its potency, selectivity, and mechanism of action, thereby guiding its future development as a potential anti-cancer agent.

References

  • Choi, Y. J., & Kim, T. G. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29–36.
  • Singh, S., et al. (2021). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 13(24), 2309–2323.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20978–20986.
  • Zhang, C., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS medicinal chemistry letters, 8(7), 748–753.
  • St-Denis, N., et al. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research, 68(9_Supplement), 1296.

Sources

A Comparative Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry.[1][2][3] Its structural resemblance to purine enables it to form key hydrogen bond interactions with a multitude of biological targets, most notably protein kinases.[2][4] The dysregulation of kinase signaling pathways is a well-established hallmark of numerous diseases, particularly cancer, making the development of potent and selective kinase inhibitors a primary focus of modern drug discovery.[1][5]

This guide provides a side-by-side comparison of analogs based on the 5-fluoro-1H-pyrrolo[2,3-b]pyridine core. The introduction of a fluorine atom can significantly modulate physicochemical properties such as metabolic stability and binding affinity, often leading to enhanced pharmacological profiles.[2] We will delve into the structure-activity relationships (SAR) of key analogs, present their comparative performance against critical oncology targets like Fibroblast Growth Factor Receptors (FGFRs), and provide detailed, field-proven experimental protocols to validate their activity from biochemical assays to in vivo models.

Comparative Analysis of Lead Analogs

The strategic modification of the 7-azaindole scaffold has yielded a number of potent kinase inhibitors. Abnormal activation of the FGFR signaling pathway, for instance, is a critical driver in various cancers, making it an attractive therapeutic target.[6][7] Below, we compare several key analogs, highlighting how subtle structural changes impact their inhibitory potency.

A pivotal study led to the identification of compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, which demonstrated potent, pan-FGFR inhibitory activity.[6][7] This compound serves as an excellent reference point for understanding the SAR of this chemical series. Another noteworthy analog, Compound 12b , showcases the scaffold's versatility, having been developed as a potent inhibitor of the influenza virus PB2 protein, demonstrating its broad applicability beyond kinase inhibition.[8]

Table 1: Comparative Inhibitory Potency of 1H-pyrrolo[2,3-b]pyridine Analogs

Compound ID Key Structural Features Target(s) IC50 (nM) Assay Type Reference
4h 1H-pyrrolo[2,3-b]pyridine core FGFR1 7 Biochemical [6][7]
FGFR2 9 Biochemical [6][7]
FGFR3 25 Biochemical [6][7]
FGFR4 712 Biochemical [6][7]
12b 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one core Influenza PB2 EC50: 1025 Cell-based Antiviral [8]
Compound 29 5H-pyrrolo[2,3-b]pyrazine core with ethyl-imidazole FGFR1 3.0 Biochemical [9]

| Compound 30 | 5H-pyrrolo[2,3-b]pyrazine core with isopropyl-imidazole | FGFR1 | 3.0 | Biochemical |[9] |

Structure-Activity Relationship (SAR) Insights: The data reveals that substitutions on the pyrrolo[2,3-b]pyridine core are critical for determining both potency and selectivity. For compound 4h , the specific substitutions allow for potent inhibition of FGFR1, 2, and 3, while showing significantly less activity against FGFR4.[6][7] Further optimization, as seen in compounds 29 and 30 where the core was modified to a 5H-pyrrolo[2,3-b]pyrazine, demonstrated that small alkyl additions to an imidazole moiety could achieve highly potent FGFR1 inhibition in the low single-digit nanomolar range.[9] This highlights the sensitivity of the kinase active site to the steric and electronic properties of the inhibitor.

Targeted Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR)

Upon binding with fibroblast growth factors (FGFs), FGFRs dimerize and undergo autophosphorylation, activating downstream signaling cascades that are crucial for cell proliferation, migration, and angiogenesis.[6] Key pathways include the RAS-MEK-ERK and PI3K-Akt pathways. The analogs discussed herein act as ATP-competitive inhibitors, blocking the kinase domain and preventing this downstream signal amplification.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Analog Inhibitor Inhibitor->FGFR Blocks ATP Site

FGFR signaling cascade and point of inhibition.

Experimental Protocols and Methodologies

To rigorously evaluate and compare novel analogs, a tiered experimental approach is essential, progressing from biochemical validation to cellular and finally in vivo efficacy. The following protocols represent a self-validating system for characterizing kinase inhibitors.

Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment Biochem Biochemical Assay (Kinase Inhibition - IC50) Cellular Cell-Based Assay (Antiproliferative - GI50) Biochem->Cellular Confirms Cell Permeability & Target Engagement PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cellular->PK_PD Identifies Lead Candidate Xenograft Xenograft Efficacy (Tumor Growth Inhibition) PK_PD->Xenograft Informs Dosing & Schedule

Overall workflow for inhibitor characterization.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1] A potent inhibitor will result in low ADP production and consequently a low luminescent signal. This method is highly sensitive and amenable to high-throughput screening.[10][11]

Materials:

  • Recombinant human kinase (e.g., FGFR1)

  • Poly-Glu,Tyr (4:1) substrate

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol analog series

  • ATP (at Km concentration for the specific kinase)

  • Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Luminometer

Step-by-Step Protocol:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of the test analogs in 100% DMSO. Using an acoustic liquid handler, transfer ~50 nL of each dilution into the 384-well assay plates. Include DMSO-only wells (0% inhibition) and a known potent inhibitor like Staurosporine (100% inhibition) as controls.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in kinase assay buffer. The final enzyme concentration should be empirically determined to be in the linear range of the assay. Add 5 µL of this mix to all wells.

  • Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Antiproliferative Assay (CellTiter-Glo® Format)

Principle: This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.[12][13] A decrease in ATP levels corresponds to either cytotoxic or cytostatic effects of the compound. This method is a rapid and sensitive way to assess the on-target effect of an inhibitor in a cellular context.[12]

Materials:

  • Cancer cell line with known target pathway activation (e.g., a cell line with FGFR amplification)

  • Appropriate cell culture medium + 10% FBS

  • Test analogs

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • White, clear-bottom 96-well plates

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay Procedure: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of the CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.[14] Plot the percent viability against the logarithm of the compound concentration and perform a non-linear regression analysis to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Efficacy Assessment (Cell Line-Derived Xenograft Model)

Principle: Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical drug development.[15][16] They allow for the evaluation of a compound's anti-tumor efficacy, safety, and pharmacodynamic effects in a living organism, providing critical data to support clinical translation.[15][17]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or Athymic Nude)

  • Tumor cells used in the cell-based assay

  • Matrigel

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Step-by-Step Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Staging: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, test compound at various doses). Administer the treatment (e.g., via oral gavage) according to a predetermined schedule (e.g., once daily for 21 days).

  • Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

  • Pharmacodynamic (PD) Analysis (Optional): At the end of the study (or at specific time points), collect tumor samples post-dose to analyze target modulation (e.g., via Western blot for phosphorylated vs. total protein) to confirm target engagement in vivo.[15]

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control to determine efficacy.

Conclusion

The 5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold is a highly versatile and promising starting point for the development of targeted therapeutics. As demonstrated by the comparative data, strategic modifications to this core can yield highly potent and selective inhibitors against critical disease targets like FGFR kinases. The integrated experimental workflow presented in this guide—from biochemical IC50 determination to in vivo xenograft models—provides a robust framework for researchers to identify and advance lead candidates. The continued exploration of this chemical space, guided by rigorous SAR analysis and validated protocols, holds significant potential for delivering next-generation precision medicines.

References

  • Vertex AI Search. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved January 10, 2026.
  • An, Y., et al. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Retrieved January 10, 2026.
  • Vertex AI Search. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved January 10, 2026.
  • Vertex AI Search. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved January 10, 2026.
  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved January 10, 2026.
  • Darzynkiewicz, Z., et al. (2018).
  • BenchChem. (n.d.). Application Notes: Kinase Inhibition Assay Protocol using 1H-pyrrolo[2,3-b]pyridin-3-amine. Retrieved January 10, 2026.
  • Noble Life Sciences. (n.d.).
  • IJCRT.org. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Retrieved January 10, 2026.
  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. National Institutes of Health. Retrieved January 10, 2026.
  • Xu, X., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved January 10, 2026.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 10, 2026.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved January 10, 2026.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Retrieved January 10, 2026.
  • Zhang, Y., et al. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved January 10, 2026.
  • Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed. Retrieved January 10, 2026.
  • BenchChem. (n.d.).
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved January 10, 2026.
  • Zhang, Y., et al. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Retrieved January 10, 2026.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. Retrieved January 10, 2026.
  • Singh, S., et al. (n.d.). Pyrrolo[2,1-f][15][16][17]triazine: a promising fused heterocycle to target kinases in cancer therapy. Retrieved January 10, 2026.
  • Wei, P., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Retrieved January 10, 2026.
  • dos Santos, G. G., et al. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved January 10, 2026.
  • Kumar, A., & Kumar, V. (n.d.). Azaindole Therapeutic Agents. PubMed Central. Retrieved January 10, 2026.
  • Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).

Sources

Benchmarking 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol: A Comparative Guide to Kinase Inhibition Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the 7-azaindole scaffold has emerged as a "privileged" structure, prized for its ability to form key interactions within the ATP-binding pocket of a wide array of kinases.[1] This guide provides a comprehensive framework for benchmarking a novel derivative of this class, 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol, against established multi-kinase inhibitors. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies required for a rigorous comparative analysis.

The strategic placement of a fluorine atom and a hydroxyl group on the pyrrolopyridine core is anticipated to modulate the compound's electronic properties and hydrogen bonding potential, thereby influencing its potency and selectivity profile. To contextualize its performance, we will benchmark it against two well-characterized, FDA-approved multi-kinase inhibitors: Sunitinib and Sorafenib . These standards have been selected due to their broad activity against receptor tyrosine kinases implicated in tumor angiogenesis and growth, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[2][3]

This guide will first present the established inhibitory profiles of our selected standards. Subsequently, we will provide detailed, step-by-step protocols for in vitro and cell-based assays, empowering researchers to generate their own comparative data for this compound.

Standard Inhibitor Performance

A critical first step in evaluating a novel compound is to understand the performance of established drugs that target similar pathways. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Sunitinib and Sorafenib against key kinases relevant to angiogenesis and tumor progression. This data serves as a benchmark for interpreting the potency of this compound.

Kinase TargetSunitinib IC50 (nM)Sorafenib IC50 (nM)
FGFR1-580[3]
VEGFR280[2][4]90[5]
PDGFRβ2[2][4]57[5]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% in in vitro assays.

Experimental Protocols for Comparative Analysis

To ensure a robust and reproducible comparison, we present a suite of well-established assays. The causality behind our experimental choices is rooted in the need to assess both direct enzymatic inhibition and cellular activity, providing a comprehensive picture of the compound's potential.

In Vitro Kinase Inhibition Assay: Determining Biochemical Potency

The initial evaluation of a kinase inhibitor involves measuring its direct effect on the purified enzyme. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6][7]

Principle of the ADP-Glo™ Kinase Assay

The assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of this signal is directly proportional to the initial kinase activity.

Experimental Workflow for IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction Add to Plate Reagent Preparation Reagent Preparation Reagent Preparation->Kinase Reaction Enzyme, Substrate, ATP Reaction Termination & ATP Depletion Reaction Termination & ATP Depletion Kinase Reaction->Reaction Termination & ATP Depletion Add ADP-Glo™ Reagent ADP to ATP Conversion & Luminescence ADP to ATP Conversion & Luminescence Reaction Termination & ATP Depletion->ADP to ATP Conversion & Luminescence Add Kinase Detection Reagent Data Acquisition Data Acquisition ADP to ATP Conversion & Luminescence->Data Acquisition Read Luminescence IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation Plot Dose-Response Curve

Caption: Workflow for in vitro kinase IC50 determination.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound, Sunitinib, and Sorafenib in 100% DMSO.

    • Perform a serial dilution of the stock solutions in the appropriate kinase assay buffer to achieve a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.

  • Reagent Preparation:

    • Thaw all reagents (recombinant human kinase, substrate, ATP, and ADP-Glo™ kit components) on ice.

    • Prepare the kinase and substrate in the kinase reaction buffer at their optimal concentrations (these should be determined empirically, but a starting point is often near the Km for the substrate and a concentration of kinase that gives a robust signal).

  • Kinase Reaction:

    • In a white, opaque 96-well or 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to each well.[5]

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[5]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate competitive inhibition assessment.[5]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]

    • Incubate for 40 minutes at room temperature.[5]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[5]

    • Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Cellular Assays: Assessing Activity in a Biological Context

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to penetrate cell membranes and inhibit its target within the complex cellular environment.[8]

Cellular Phosphorylation Assay

This assay measures the inhibition of kinase activity within a cell by quantifying the phosphorylation of a downstream substrate.

Experimental Workflow for Cellular Phosphorylation Assay

cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_detection Detection Cell Seeding Cell Seeding Serum Starvation Serum Starvation Cell Seeding->Serum Starvation Inhibitor Pre-treatment Inhibitor Pre-treatment Serum Starvation->Inhibitor Pre-treatment Ligand Stimulation Ligand Stimulation Inhibitor Pre-treatment->Ligand Stimulation Cell Lysis Cell Lysis Ligand Stimulation->Cell Lysis Phospho-protein Detection Phospho-protein Detection Cell Lysis->Phospho-protein Detection e.g., ELISA, Western Blot

Caption: Workflow for a cellular phosphorylation assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a cell line known to express the target kinase (e.g., HUVECs for VEGFR2) in the appropriate growth medium.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Serum Starvation and Treatment:

    • Serum-starve the cells for 4-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with serial dilutions of this compound, Sunitinib, Sorafenib, or DMSO for 1-2 hours.

  • Ligand Stimulation:

    • Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2) for a predetermined time to induce kinase activation and substrate phosphorylation.

  • Cell Lysis and Phospho-protein Detection:

    • Lyse the cells and quantify the level of phosphorylated substrate using a specific antibody-based detection method such as ELISA or Western blotting.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein concentration.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Cytotoxicity Assay (MTT Assay)

It is essential to assess whether the observed inhibition of cell proliferation is due to specific kinase inhibition or general cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[9]

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for 24-72 hours.[9]

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[9]

  • Formazan Solubilization and Data Acquisition:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[9]

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC50 (half-maximal cytotoxic concentration) for each compound.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of this compound. By benchmarking against well-characterized standards like Sunitinib and Sorafenib using the detailed protocols herein, researchers can generate high-quality, comparative data. This systematic approach, encompassing both biochemical and cellular assays, is fundamental to elucidating the potency, selectivity, and therapeutic potential of novel kinase inhibitors, thereby guiding future drug discovery and development efforts.

References

  • Oncology Central. (2015, November 3). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond.
  • Al-Warhi, T., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24532. [Link]
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
  • Dove Medical Press. (n.d.). Kinase: Average % of Residual Enzyme activity Average % of inhibition Staurosporine IC50(uM) Alternate Inhibitor name Alternate.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Chen, Y., et al. (2021). Inhibition of FGF-FGFR and VEGF-VEGFR signalling in cancer treatment. Signal Transduction and Targeted Therapy, 6(1), 1-32. [Link]
  • ResearchGate. (n.d.). Biochemical IC 50 values for inhibition of PDGFRA kinase activity in transfected cells.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. (n.d.). IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • El-Gamal, M. I., et al. (2021). Angiokinase inhibition of VEGFR-2, PDGFR and FGFR and cell growth inhibition in lung cancer: Design, synthesis, biological evaluation and molecular docking of novel azaheterocyclic coumarin derivatives. Bioorganic Chemistry, 112, 104938. [Link]

Sources

comparative analysis of different synthesis routes for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of kinase inhibitors and other therapeutics.[1] The targeted introduction of a fluorine atom and a hydroxyl group can significantly modulate the physicochemical and pharmacological properties of this core, making 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol a molecule of considerable interest for drug discovery programs. This guide provides a comparative analysis of two distinct synthetic strategies for accessing this valuable intermediate. We will delve into a convergent approach starting from a pre-functionalized pyridine precursor and a linear strategy involving the late-stage functionalization of a 7-azaindole core. This analysis, supported by detailed experimental protocols and mechanistic insights, aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable route for their specific research and development needs.

Introduction: The Significance of the 5-Fluoro-4-hydroxy-7-azaindole Scaffold

The 7-azaindole framework is a bioisostere of both purine and indole, granting it the ability to form crucial hydrogen bond interactions with a wide array of biological targets.[1] This has led to its incorporation into numerous clinically approved drugs and investigational candidates. The strategic placement of substituents on the 7-azaindole core is a key aspect of modern drug design. A fluorine atom at the 5-position can enhance binding affinity, improve metabolic stability, and modulate pKa, while a hydroxyl group at the 4-position can act as a critical hydrogen bond donor or a handle for further derivatization. Consequently, the development of efficient and scalable synthetic routes to this compound is of paramount importance.

This guide will compare two primary synthetic paradigms:

  • Route 1: The Convergent Strategy: Building the pyrrole ring onto a pre-functionalized 5-fluoro-4-methoxypyridine core.

  • Route 2: The Linear Functionalization Strategy: Sequentially introducing the fluoro and hydroxyl groups onto a pre-formed 7-azaindole scaffold.

Route 1: Convergent Synthesis from a Pyridine Precursor

This approach strategically constructs the target molecule by first synthesizing a pyridine ring bearing the required fluoro and protected hydroxyl (methoxy) substituents, followed by the annulation of the pyrrole ring. This method offers the advantage of introducing key functionalities early, potentially simplifying late-stage purification.

Convergent_Synthesis_Route A Starting Pyridine B Introduction of Amino and Iodo Groups A->B Multi-step C Sonogashira Coupling B->C Terminal Alkyne, Pd Catalyst D Intramolecular Cyclization C->D Base-mediated E Demethylation D->E BBr3 or HBr F Target Molecule E->F

Caption: Convergent synthesis of this compound.

Rationale and Mechanistic Considerations

The logic of this route is to leverage well-established pyridine chemistry to install the challenging substitution pattern before constructing the bicyclic system. The key steps are the palladium-catalyzed Sonogashira coupling and a subsequent base-mediated intramolecular cyclization. The Sonogashira coupling provides a powerful and versatile method for forming the C-C bond between the pyridine core and the alkyne, which will ultimately become part of the pyrrole ring. The choice of a trimethylsilyl-protected alkyne is strategic, as it is stable and allows for in-situ deprotection to the terminal alkyne required for the coupling reaction. The subsequent 5-endo-dig cyclization is typically promoted by a strong base, such as potassium tert-butoxide, which deprotonates the amine, allowing it to attack the alkyne and form the pyrrole ring.[2]

Experimental Protocol

Step 1: Synthesis of 3-Iodo-5-fluoro-4-methoxypyridin-2-amine

This starting material can be prepared from commercially available pyridine derivatives through a multi-step sequence involving nitration, chlorination, methoxylation, reduction of the nitro group, and iodination.

Step 2: Sonogashira Coupling to form 3-((Trimethylsilyl)ethynyl)-5-fluoro-4-methoxypyridin-2-amine

  • To a solution of 3-iodo-5-fluoro-4-methoxypyridin-2-amine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add a base, such as triethylamine (3.0 eq), and degas the mixture with argon.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, filter through celite, and concentrate. Purify the crude product by column chromatography.

Step 3: Intramolecular Cyclization to form 5-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Dissolve the product from Step 2 in anhydrous toluene.

  • Add potassium tert-butoxide (2.0 eq) and a catalytic amount of 18-crown-6 (0.1 eq).[2]

  • Heat the mixture to 65 °C and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction with water, and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Step 4: Demethylation to this compound

  • Dissolve the 5-fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane at -78 °C.

  • Slowly add boron tribromide (BBr₃) (1.5 eq) and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours.

  • Carefully quench the reaction with methanol, and then concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product.

Route 2: Linear Functionalization of the 7-Azaindole Core

This strategy begins with a simpler 7-azaindole derivative and sequentially introduces the hydroxyl and fluoro groups. This approach can be advantageous if the starting 7-azaindole is readily available, but it may present challenges with regioselectivity during the functionalization steps.

Linear_Functionalization_Route A 7-Azaindole B N-Oxidation A->B C Nitration at C4 B->C HNO3/H2SO4 D Reduction to 4-Amino C->D Reduction (e.g., Fe/HCl) E Sandmeyer Reaction to 4-Hydroxy D->E NaNO2, H2SO4, H2O F Fluorination at C5 E->F Electrophilic Fluorinating Agent G Target Molecule F->G

Caption: Linear synthesis of this compound.

Rationale and Mechanistic Considerations

This route relies on the controlled functionalization of the pyridine ring of the 7-azaindole scaffold. N-oxidation of the pyridine nitrogen deactivates the ring towards electrophilic attack but directs nitration to the 4-position. The resulting 4-nitro group can then be reduced to an amine, which serves as a handle to introduce the hydroxyl group via a Sandmeyer-type reaction. The final and most challenging step is the regioselective fluorination at the 5-position. This would likely require an electrophilic fluorinating agent, and the success of this step would be highly dependent on the directing effects of the existing hydroxyl group and the pyrrole ring. A concise synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine has been reported via regioselective fluorination using a Balz-Schiemann reaction or lithium-halogen exchange on the N-oxide, which supports the feasibility of introducing fluorine at the 4-position.[3] However, achieving selectivity at the 5-position in the presence of a 4-hydroxy group may be more complex.

Experimental Protocol

Step 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine N-oxide

  • Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent like acetic acid.

  • Add hydrogen peroxide (30% solution, 3.0 eq) and heat the mixture to 70-80 °C for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction and carefully neutralize with a base such as sodium bicarbonate.

  • Extract the product with a suitable solvent and purify.

Step 2: Synthesis of 4-Nitro-1H-pyrrolo[2,3-b]pyridine N-oxide

  • To a mixture of sulfuric acid and nitric acid at 0 °C, slowly add the N-oxide from Step 1.

  • Carefully control the temperature and stir for a few hours.

  • Pour the reaction mixture onto ice and neutralize with a base to precipitate the product.

  • Filter, wash with water, and dry the product.

Step 3: Synthesis of 4-Amino-1H-pyrrolo[2,3-b]pyridine

  • Reduce the 4-nitro group using standard conditions, such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C). This step will also reduce the N-oxide.

  • After the reaction is complete, filter the catalyst and neutralize the solution.

  • Extract the product and purify by column chromatography.

Step 4: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-ol

  • Dissolve the 4-amino-1H-pyrrolo[2,3-b]pyridine in aqueous sulfuric acid at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water.

  • Stir for a short period, then heat the mixture to induce hydrolysis of the diazonium salt to the hydroxyl group.

  • Cool, neutralize, and extract the product.

Step 5: Synthesis of this compound

  • Dissolve the 1H-pyrrolo[2,3-b]pyridin-4-ol in a suitable solvent.

  • Add an electrophilic fluorinating agent such as Selectfluor®.

  • The reaction conditions (solvent, temperature) will need to be optimized to achieve regioselectivity at the 5-position.

  • After the reaction, quench and work up the mixture. Purify the final product by preparative HPLC or column chromatography.

Comparative Analysis

Comparative_Analysis cluster_route1 Route 1: Convergent Strategy cluster_route2 Route 2: Linear Functionalization A Fewer Steps (Potentially) Conclusion Conclusion: Route 1 is generally preferred for its control over regioselectivity, though Route 2 may be viable if the starting 7-azaindole is readily and cheaply available. A->Conclusion B Higher Regioselectivity B->Conclusion C Milder Final Step C->Conclusion D Complex Starting Material D->Conclusion E More Steps E->Conclusion F Potential Regioselectivity Issues F->Conclusion G Harsh Conditions (Nitration, Sandmeyer) G->Conclusion H Simpler Starting Material H->Conclusion

Sources

A Researcher's Guide to Evaluating the Selectivity Profile of Novel Kinase Inhibitors: The Case of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous evaluation. A critical milestone in this process is the characterization of a compound's selectivity profile. An ideal drug candidate exhibits high affinity for its intended target while minimizing interactions with other proteins, thereby reducing the potential for off-target toxicity. This guide provides a comprehensive framework for evaluating the selectivity of a novel kinase inhibitor, using the hypothetical compound 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol as our subject of interest.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to purine allows it to form key hydrogen bond interactions with the hinge region of many protein kinases.[1] This scaffold is the foundation for numerous approved drugs, including the Janus kinase (JAK) inhibitor Tofacitinib. Given this precedent, it is plausible that this compound is designed as a kinase inhibitor. However, with no publicly available data on this specific molecule, a systematic evaluation is paramount.

This guide will compare our novel compound to Tofacitinib , a well-characterized pan-JAK inhibitor, to illustrate the experimental workflows and data interpretation necessary for a thorough selectivity assessment. We will delve into the causality behind experimental choices, providing not just the 'how' but the 'why' for each step.

The Strategic Imperative: Why Selectivity Profiling Matters

Kinase inhibitors, particularly those that are ATP-competitive, often exhibit polypharmacology, binding to multiple kinases beyond their primary target. These "off-target" effects can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits.[2] A comprehensive selectivity screen early in the development process is therefore a crucial risk mitigation strategy. It allows researchers to:

  • Confirm On-Target Activity: Validate that the compound binds to the intended kinase with high affinity.

  • Identify Off-Target Liabilities: Uncover potential interactions with other kinases that could lead to adverse effects. For JAK inhibitors, off-target effects on different JAK family members can impact safety profiles, such as JAK2 inhibition affecting hematopoiesis.[3][4]

  • Guide Structure-Activity Relationship (SAR) Studies: Inform medicinal chemistry efforts to optimize selectivity and reduce off-target binding.

  • Provide a Rationale for Observed Phenotypes: Explain unexpected results in cellular assays, distinguishing on-target from off-target cellular responses.[3]

Our evaluation of this compound will follow a tiered approach, starting with a broad assessment of its kinome-wide interactions and progressing to focused validation of target engagement within a cellular context.

Tier 1: Mapping the Kinome Interaction Landscape

The first step is to cast a wide net and assess the compound's binding affinity against a large, representative panel of the human kinome. This provides an unbiased overview of selectivity.

Experiment 1: Large-Scale Kinase Binding Assay (KINOMEscan®)

The KINOMEscan® platform is an ATP-independent, active site-directed competition binding assay that quantitatively measures the interaction between a compound and a panel of over 460 kinases.[5][6][7][8] The principle relies on the test compound competing with an immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is measured by quantitative PCR (qPCR), providing a direct measure of binding affinity.[5][9]

Why this choice? An ATP-independent binding assay provides a true measure of thermodynamic binding affinity (dissociation constant, Kd), unlike activity-based assays which yield IC50 values that can be influenced by the ATP concentration.[5][7] This allows for a more direct and robust comparison of inhibitor affinity across different kinases.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound and Tofacitinib (e.g., 100 mM in DMSO). For the initial screen, a single high concentration (e.g., 10 µM) is typically used.

  • Assay Execution (as performed by a service provider like Eurofins Discovery):

    • The test compound is incubated with DNA-tagged kinases.

    • The mixture is then applied to wells containing an immobilized, active-site directed ligand.

    • After an equilibration period, unbound kinase is washed away.

    • The amount of bound kinase is quantified via qPCR of the DNA tag.

  • Data Analysis: Results are typically reported as a percent of the DMSO control (% Ctrl), where a lower value indicates stronger binding. A common threshold for a "hit" is a % Ctrl value below 10% or 35%.

The results of this screen will allow us to compare the kinome-wide selectivity of our novel compound against the known profile of Tofacitinib.

Table 1: Hypothetical KINOMEscan® Results (% Ctrl at 10 µM)

Kinase TargetThis compound (% Ctrl)Tofacitinib (% Ctrl)Kinase Family
JAK1 1.5 0.8 Tyrosine Kinase
JAK2 25.0 1.2 Tyrosine Kinase
JAK3 2.0 0.5 Tyrosine Kinase
TYK2 45.0 15.0 Tyrosine Kinase
AAK195.05.0Ser/Thr Kinase
GAK92.03.0Ser/Thr Kinase
RIPK298.08.0Ser/Thr Kinase
... (450+ other kinases)>90Varies

Data for Tofacitinib is illustrative based on its known profile. Data for the novel compound is hypothetical.

Interpretation of Hypothetical Results:

  • This compound: Appears to be a potent binder to JAK1 and JAK3, with significantly weaker binding to JAK2 and TYK2. This suggests a more selective profile within the JAK family compared to Tofacitinib. Crucially, it shows minimal interaction with other kinases in the panel, indicating high overall selectivity.

  • Tofacitinib: As expected, it binds potently to JAK1, JAK2, and JAK3, confirming its pan-JAK inhibitor profile.[10][11] It also shows interaction with other kinases like AAK1, GAK, and RIPK2, which are known off-targets.

The selectivity can be visualized using a TREEspot™ diagram, which maps the binding interactions onto the human kinome tree.

center Kinome Selectivity Profile JAK1 JAK1 center->JAK1 JAK3 JAK3 center->JAK3 Tof_JAK1 JAK1 center->Tof_JAK1 Tof_JAK2 JAK2 center->Tof_JAK2 Tof_JAK3 JAK3 center->Tof_JAK3 Tof_Off1 GAK center->Tof_Off1 Tof_Off2 RIPK2 center->Tof_Off2 label_novel This compound (Hypothetical Hits) label_tof Tofacitinib Hits (On-Target) label_tof_off Tofacitinib Hits (Off-Target)

Caption: TREEspot™ visualization of kinase inhibitor selectivity.

Tier 2: Validating Target Engagement in a Cellular Milieu

While in vitro binding assays are essential, they do not account for factors like cell permeability, intracellular target concentration, or the presence of endogenous ATP. Therefore, the next crucial step is to confirm that the compound engages its intended target in a more physiologically relevant environment.

Experiment 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses the binding of a ligand to its target protein in intact cells or cell lysates.[12][13] The principle is based on ligand-induced thermal stabilization: a protein bound to a small molecule is more resistant to heat-induced denaturation.[12][13] By heating cells at various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining, we can confirm target engagement.[14][15]

Why this choice? CETSA provides direct evidence of target binding within the complex environment of the cell, bridging the gap between biochemical assays and cellular functional assays.[16] It does not require modification of the compound or the target protein.

A. Melt Curve Protocol (to determine the melting temperature, Tm)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cell line expressing endogenous JAK1) to ~80% confluency. Treat cells with either a high concentration of this compound (e.g., 10x the expected IC50) or vehicle (DMSO) for 1 hour at 37°C.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., JAK1) using a standard protein detection method like Western Blot or AlphaScreen®.

  • Data Analysis: Plot the amount of soluble protein against temperature. The resulting curve is fitted to determine the melting temperature (Tm). A shift in the Tm in the presence of the compound indicates target stabilization and binding.

B. Isothermal Dose-Response (ITDR) Protocol (to determine cellular potency)

  • Cell Culture and Treatment: Prepare cell aliquots as above. Treat the aliquots with a serial dilution of the compound for 1 hour at 37°C.

  • Heat Treatment: Heat all samples at a single, fixed temperature (determined from the melt curve, typically a temperature that causes ~50-80% protein denaturation) for 3 minutes.

  • Lysis and Quantification: Follow steps 4-6 from the melt curve protocol.

  • Data Analysis: Plot the amount of soluble protein against the compound concentration to generate a dose-response curve and calculate the EC50 for target engagement.

Caption: General workflow for a CETSA melt curve experiment.

Experiment 3: Live-Cell Target Engagement (NanoBRET™ Assay)

To complement CETSA, the NanoBRET™ Target Engagement assay offers a real-time, live-cell method to quantify compound binding.[17] This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the target (the acceptor).[17][18][19] A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.

Why this choice? As a live-cell assay, NanoBRET™ provides dynamic data on compound affinity and residence time in a physiological context, accounting for cell permeability and efflux pumps.[19] It is highly sensitive and amenable to high-throughput screening.

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., JAK1) fused to NanoLuc® luciferase. Incubate for 24 hours to allow for protein expression.[20][21]

  • Assay Plate Setup: Harvest the transfected cells and dispense them into a white, 96-well assay plate.

  • Compound and Tracer Addition: Add the fluorescent NanoBRET™ tracer at a pre-determined concentration to all wells. Then, add serial dilutions of the test compound (or DMSO vehicle). Incubate the plate to allow the binding to reach equilibrium.

  • Signal Detection: Add the Nano-Glo® substrate solution to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of dual-filtered luminescence detection.[17][20]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for target engagement.

The cellular target engagement data will allow us to confirm that our compound reaches and binds its target in living cells, providing a more accurate assessment of its potency.

Table 2: Comparative Cellular Target Engagement Data

AssayParameterThis compound (Hypothetical)Tofacitinib
CETSA (JAK1) ΔTm (°C)+8.5+7.0
CETSA (JAK1) ITDR EC50 (nM)85110
NanoBRET™ (JAK1) IC50 (nM)7095
NanoBRET™ (JAK3) IC50 (nM)9550

Data is hypothetical and for illustrative purposes.

Interpretation of Hypothetical Results:

  • The positive thermal shift (ΔTm) in the CETSA experiment would confirm that this compound directly binds to and stabilizes JAK1 in cells.

  • The cellular EC50 and IC50 values from CETSA and NanoBRET™, respectively, are in the nanomolar range, indicating potent target engagement in a cellular context.

  • Comparing these values to the biochemical binding affinity (Kd) from the KINOMEscan® can reveal important information about cell permeability and potential for active efflux. A large discrepancy between biochemical and cellular potency may warrant further investigation.

The JAK-STAT Signaling Pathway: Context for Inhibition

Understanding the biological context of the target is crucial. JAK kinases are central to the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.[10]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & JAK Association STAT STAT Receptor->STAT 5. STAT Recruitment pJAK P-JAK (Active) JAK->pJAK 3. Trans-phosphorylation pJAK->Receptor 4. Receptor Phosphorylation pSTAT P-STAT pJAK->pSTAT 6. STAT Phosphorylation Dimer STAT Dimer pSTAT->Dimer 7. Dimerization Nucleus Nucleus Dimer->Nucleus 8. Nuclear Translocation Gene Target Gene Expression Nucleus->Gene 9. Gene Transcription Inhibitor This compound Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and point of inhibition.

Conclusion and Future Directions

This guide outlines a logical, tiered strategy for characterizing the selectivity profile of a novel kinase inhibitor, this compound. By starting with a broad kinome screen and progressing to targeted, cell-based engagement assays, researchers can build a comprehensive understanding of a compound's binding characteristics.

Based on our hypothetical data, this compound presents as a promising lead compound with potent and selective engagement of JAK1 and JAK3. Compared to the pan-JAK inhibitor Tofacitinib, its profile suggests the potential for a more targeted therapeutic effect with a potentially wider therapeutic window.

The next steps in its development would involve:

  • Functional Assays: Correlating target engagement with downstream pathway inhibition (e.g., measuring STAT phosphorylation) and cellular phenotypes (e.g., cytokine release).

  • In Vivo Studies: Assessing efficacy and safety in animal models of disease.

  • Further Off-Target Deconvolution: If unexpected phenotypes arise, broader off-target screening against non-kinase targets may be necessary.[3]

By adhering to a rigorous and scientifically sound evaluation process, researchers can confidently advance the most promising compounds, ultimately accelerating the delivery of new, effective, and safe medicines to patients.

References

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A Senior Application Scientist's Guide to Evaluating the Efficacy of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitors

The landscape of oncology drug discovery is perpetually driven by the need for more selective and potent therapeutic agents. Within this landscape, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors targeting critical signaling pathways in cancer.[1][2][3] This guide focuses on a specific derivative, 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol , a compound of interest whose cellular efficacy remains to be systematically characterized.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a robust, scientifically-grounded framework for its generation and interpretation. This document outlines a comprehensive strategy to compare the efficacy of this compound against established alternatives, supported by detailed experimental protocols and a clear rationale for each step. We will proceed with the hypothesis that, given its structural backbone, this compound is likely to exhibit inhibitory activity against key kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Pillar 1: Hypothesized Mechanism of Action - Targeting the MAPK/ERK Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Its constitutive activation, often through mutations in upstream components like BRAF or RAS, is a hallmark of many cancers, including over 50% of melanomas.[5] Established inhibitors like Vemurafenib specifically target the BRAF V600E mutant protein.[6][7] We hypothesize that this compound may also function by inhibiting this pathway, potentially at the level of BRAF or other associated kinases.

To contextualize our experimental approach, understanding this pathway is critical.

MAPK_Pathway RTK Receptor Tyrosine Kinases (RTKs) RAS RAS RTK->RAS BRAF BRAF (e.g., V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Jun, Elk-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Vemurafenib Vemurafenib (Alternative) Vemurafenib->BRAF Test_Compound This compound (Hypothesized Target) Test_Compound->BRAF

Figure 1: The MAPK/ERK signaling cascade and hypothesized points of inhibition.

Pillar 2: A Multi-Cell Line Strategy for Efficacy Comparison

To rigorously assess the efficacy and selectivity of our test compound, a carefully selected panel of cell lines is paramount. The choice of cell lines with distinct genetic backgrounds allows us to probe for differential sensitivity, which can provide crucial insights into the compound's mechanism of action. As a benchmark, we will compare its performance against Vemurafenib , a well-characterized inhibitor of BRAF V600E.[8][9]

Proposed Cell Line Panel:

Cell LineCancer TypeKey Genetic FeatureRationale for Inclusion
A375 Malignant MelanomaBRAF V600E MutantTo assess efficacy in a cell line known to be dependent on the target pathway and sensitive to benchmark inhibitors.
HCT116 Colorectal CancerKRAS G13D MutantTo evaluate activity in a cell line with MAPK pathway activation driven by upstream RAS mutation, a common resistance mechanism to BRAF inhibitors.[6]
MCF-7 Breast CancerBRAF Wild-TypeTo determine selectivity and potential off-target effects in a cell line not primarily driven by BRAF mutation.
NIH3T3 Mouse Embryonic FibroblastNon-cancerousTo assess general cytotoxicity and establish a preliminary therapeutic index by comparing effects on cancerous vs. non-cancerous cells.[10]

Pillar 3: Experimental Design & Self-Validating Protocols

Our investigation will follow a logical, two-stage workflow: first, determining the cytotoxic potency (IC50) of the compound in our cell panel, and second, validating its on-target effect within the hypothesized signaling pathway.

Experimental_Workflow cluster_assays Efficacy & Mechanism Assays start Start: Select Cell Line Panel (A375, HCT116, MCF-7, NIH3T3) culture Cell Culture & Seeding in 96-well plates start->culture treatment Treat with Serial Dilutions: 1. Test Compound 2. Vemurafenib (Control) 3. Vehicle (DMSO) Control culture->treatment incubate Incubate for 72 hours treatment->incubate viability Protocol 1: Cell Viability Assay (MTS) incubate->viability western Protocol 2: Western Blot for p-ERK/ERK incubate->western (Separate Experiment) analysis Data Analysis: - Calculate IC50 Values - Analyze Protein Expression viability->analysis western->analysis conclusion Conclusion: Compare Efficacy & Selectivity analysis->conclusion

Figure 2: Overall experimental workflow for compound evaluation.
Protocol 1: Determination of IC50 via MTS Cell Viability Assay

This protocol quantifies cell viability by measuring the metabolic activity of the cell population, a robust indicator of cytotoxic or cytostatic effects.[11][12] The reduction of the MTS tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells provides a quantitative measure of healthy, metabolically active cells.[13]

Materials:

  • Selected cell lines (A375, HCT116, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom plates

  • Test Compound (this compound) and Vemurafenib, dissolved in DMSO to create 10 mM stock solutions

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Humidified 37°C, 5% CO₂ incubator

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Causality Check: Seeding density is critical. Too few cells may not yield a detectable signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of the test compound and Vemurafenib in complete medium. A typical starting concentration is 100 µM, diluted down over 8-10 points.

    • Include a "vehicle-only" control (medium with the highest concentration of DMSO used) and a "medium-only" blank.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Causality Check: A 72-hour incubation period is standard for assessing the effects of anti-proliferative agents, allowing for multiple cell doubling times.

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, or until a distinct color change is visible in the vehicle control wells.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium-only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (which represents 100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[14]

Protocol 2: Target Engagement via Western Blot Analysis of p-ERK

This protocol directly assesses whether the test compound inhibits the MAPK pathway by measuring the phosphorylation status of ERK.[15] A reduction in phosphorylated ERK (p-ERK) relative to total ERK levels is a reliable biomarker of successful target engagement within this cascade.[16][17]

Materials:

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (ERK1/2) and Rabbit anti-p44/42 MAPK (ERK1/2).[4][16]

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound and Vemurafenib at concentrations around their determined IC50 and 10x IC50 for 2-4 hours. Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them directly in the plate with 150 µL of lysis buffer. Scrape, collect, and centrifuge the lysate to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate supernatant using a BCA assay. This is a critical step to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with the primary antibody against p-ERK, diluted in 5% BSA in TBST.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly with TBST again.

  • Detection and Re-probing:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Self-Validation: To confirm that changes in p-ERK are not due to overall protein degradation, the same membrane can be stripped of antibodies and re-probed for Total ERK . A consistent Total ERK signal across lanes validates that the observed changes in p-ERK are due to inhibition of phosphorylation.

Pillar 4: Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The following table represents an illustrative outcome of the cell viability experiments, demonstrating how the data would be presented to compare the potency of our test compound against the benchmark.

Illustrative Data: Comparative IC50 Values (µM)
Cell LineGenetic ProfileThis compound (IC50)Vemurafenib (IC50)
A375 BRAF V600E0.85 0.50
HCT116 KRAS G13D5.20 > 50
MCF-7 BRAF WT15.75 > 50
NIH3T3 Non-cancerous> 50 > 50

Interpretation of Illustrative Data:

  • High Potency in A375: The low IC50 value in the BRAF-mutant A375 line suggests the compound is highly effective in cells dependent on the MAPK pathway, comparable to Vemurafenib.

  • Activity in KRAS-mutant HCT116: The moderate activity in HCT116 cells, where Vemurafenib is ineffective, is particularly interesting. This could imply that this compound has a different or broader mechanism of action, potentially acting downstream of RAS or inhibiting other kinases.

  • Selectivity: The significantly higher IC50 values in the BRAF wild-type (MCF-7) and non-cancerous (NIH3T3) cell lines suggest good selectivity for cancer cells driven by the target pathway over others, indicating a favorable preliminary therapeutic window.

Western blot results would be interpreted by observing a dose-dependent decrease in the p-ERK band intensity in sensitive cell lines (like A375) upon treatment, while the Total ERK band remains constant.

Troubleshooting and Experimental Logic

No experimental plan is complete without anticipating potential pitfalls. A logical troubleshooting process is key to ensuring data integrity.

Troubleshooting_Logic problem Problem: No cytotoxic effect observed in sensitive cell line (A375) q1 Is the positive control (Vemurafenib) working? problem->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the test compound soluble and stable? a1_yes->q2 solution1 Troubleshoot Assay: - Check cell health/passage # - Verify reagent integrity - Recalibrate plate reader a1_no->solution1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No conclusion Conclusion: Compound is likely inactive under these conditions. Consider alternative targets. a2_yes->conclusion solution2 Troubleshoot Compound: - Prepare fresh stock solution - Check for precipitation - Verify structure/purity a2_no->solution2

Figure 3: A logical approach to troubleshooting unexpected experimental results.

Conclusion

References

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A Head-to-Head Comparative Analysis: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol versus its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of kinase inhibitor development, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure. Its resemblance to purine enables it to effectively interact with the ATP-binding sites of numerous kinases, making it a fertile ground for the design of novel therapeutics. The strategic introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. This guide provides a comprehensive head-to-head comparison of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol and its non-fluorinated parent, 1H-pyrrolo[2,3-b]pyridin-4-ol, offering insights into the nuanced effects of fluorination on this promising scaffold.

This analysis is intended for researchers, medicinal chemists, and drug development professionals to inform the rational design of next-generation kinase inhibitors. We will delve into a comparative analysis of their physicochemical properties, explore the implications for biological activity, and provide detailed experimental protocols for their synthesis and evaluation.

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of a fluorine atom can profoundly influence a molecule's properties. Due to its high electronegativity and small size, fluorine can alter a compound's lipophilicity, metabolic stability, and binding affinity to its target protein.[1][2] Fluorination can lead to enhanced membrane permeability and can block metabolic pathways, thereby increasing a drug's half-life.[2] Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity.[1]

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the predicted and known properties of this compound and 1H-pyrrolo[2,3-b]pyridin-4-ol.

PropertyThis compound1H-pyrrolo[2,3-b]pyridin-4-olImpact of Fluorination
Molecular Formula C₇H₅FN₂OC₇H₆N₂OAddition of one fluorine atom
Molecular Weight 152.13 g/mol 134.14 g/mol [3]Increased molecular weight
Predicted pKa ~8.5 (less basic)~9.0 (more basic)Electron-withdrawing fluorine is expected to decrease the basicity of the pyridine nitrogen.
Predicted logP ~1.00.7[3]Fluorine substitution is anticipated to increase lipophilicity.
Predicted Aqueous Solubility LowerHigherIncreased lipophilicity generally leads to decreased aqueous solubility.

Note: Predicted values are based on computational models and may not reflect experimental results.

The introduction of the electron-withdrawing fluorine atom at the 5-position is expected to lower the pKa of the pyridine nitrogen, making the fluorinated analog less basic. This can have significant implications for drug-receptor interactions and off-target effects. The predicted increase in lipophilicity (logP) for the fluorinated compound may enhance its ability to cross cell membranes but could also lead to lower aqueous solubility, a factor that needs to be carefully balanced in drug design.

Biological Activity: Inferences from Analogous Scaffolds

Derivatives of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold have also demonstrated significant biological activity, including the inhibition of the influenza virus PB2 protein.[7] The strategic placement of the fluorine atom can influence the binding mode and potency of these inhibitors. For instance, in the context of fibroblast growth factor receptor (FGFR) inhibitors, substitutions at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring can form a hydrogen bond with Gly485 in the kinase domain, thereby improving activity.[4][8]

Based on these observations, it is plausible that the introduction of a fluorine atom at the 5-position of 1H-pyrrolo[2,3-b]pyridin-4-ol could enhance its kinase inhibitory potency through favorable interactions within the ATP-binding pocket.

Experimental Protocols

To facilitate the direct comparison of these two compounds, we provide the following detailed experimental protocols for their synthesis and biological evaluation.

Synthesis of 1H-pyrrolo[2,3-b]pyridin-4-ol

A practical synthesis of 1H-pyrrolo[2,3-b]pyridin-4-ol has been reported in the literature.[9] The general approach involves the construction of the 7-azaindole core followed by the introduction of the hydroxyl group at the 4-position.

Diagram of Synthetic Workflow for 1H-pyrrolo[2,3-b]pyridin-4-ol

start Commercially available starting materials step1 Construction of the 7-azaindole core start->step1 step2 Introduction of a functional group at the 4-position step1->step2 step3 Conversion to the 4-hydroxyl group step2->step3 product 1H-pyrrolo[2,3-b]pyridin-4-ol step3->product

Synthetic workflow for 1H-pyrrolo[2,3-b]pyridin-4-ol.
Synthesis of this compound

A specific synthesis for this compound is not explicitly detailed in a single source. However, a plausible route can be devised based on the synthesis of the parent 5-Fluoro-1H-pyrrolo[2,3-b]pyridine and general methods for the functionalization of the 7-azaindole ring system.[10]

Diagram of a Plausible Synthetic Workflow for this compound

start Fluorinated pyridine derivative step1 Construction of the 5-fluoro-7-azaindole core start->step1 step2 Directed ortho-metalation or nucleophilic aromatic substitution step1->step2 step3 Introduction of the 4-hydroxyl group step2->step3 product This compound step3->product

Plausible synthetic workflow for this compound.
In Vitro Kinase Inhibition Assay

To directly compare the biological activity of the two compounds, a biochemical kinase inhibition assay is essential. The following is a general protocol that can be adapted for a specific kinase of interest.

Diagram of Kinase Inhibition Assay Workflow

compound_prep Prepare serial dilutions of test compounds assay_setup Add kinase, substrate, and test compound to plate compound_prep->assay_setup initiation Initiate reaction with ATP assay_setup->initiation incubation Incubate at room temperature initiation->incubation detection Detect kinase activity (e.g., luminescence, fluorescence) incubation->detection analysis Calculate IC50 values detection->analysis

General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform a serial dilution to obtain a range of concentrations.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a microplate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the kinase enzyme and its specific substrate to each well.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature for a set period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence-based assays that quantify ATP consumption or product formation.

  • Data Analysis: Plot the kinase activity against the compound concentration and determine the IC₅₀ value for each compound.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of the compounds on cancer cell lines, a cell viability assay such as the MTT assay can be performed.

Diagram of MTT Assay Workflow

cell_seeding Seed cells in a 96-well plate compound_treatment Treat cells with test compounds cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Measure absorbance at 570 nm formazan_solubilization->absorbance_reading analysis Calculate cell viability and IC50 values absorbance_reading->analysis

Workflow for a cell viability (MTT) assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.

Conclusion

The strategic fluorination of the 1H-pyrrolo[2,3-b]pyridin-4-ol scaffold at the 5-position is predicted to modulate its physicochemical properties, leading to a less basic and more lipophilic analog. While direct comparative biological data is lacking, evidence from related structures suggests that this modification has the potential to enhance kinase inhibitory potency. The provided experimental protocols offer a framework for the direct, head-to-head evaluation of these two promising compounds, enabling a data-driven approach to the design of next-generation kinase inhibitors. This comparative guide underscores the importance of systematic fluorine scanning in lead optimization and provides a solid foundation for further investigation into this valuable heterocyclic scaffold.

References

  • Guidechem. (n.d.). What is the synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE? Retrieved from https://www.guidechem.com/article/1770086.html
  • PubChem. (n.d.). 1H-pyrrolo[2,3-b]pyridin-4-ol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12646048
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(28), 17188-17197. https://doi.org/10.1039/D1RA02660G
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(28), 17188-17197. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8692998/
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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(28), 17188-17197. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8692998/
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  • Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). (1980). The Journal of Organic Chemistry, 45(24), 4979-4981. https://doi.org/10.1021/jo01312a033
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (2009). Journal of Medicinal Chemistry, 52(14), 4380-4390. https://doi.org/10.1021/jm900248g
  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery. (n.d.). Benchchem. Retrieved from https://www.benchchem.
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  • Cusabio. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from https://www.cusabio.com/small-molecule/5-fluoro-1h-pyrrolo-2-3-b-pyridine-csb-p1000000021.html
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). Molecules, 27(19), 6296. https://doi.org/10.3390/molecules27196296
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(11), 1537-1543. https://doi.org/10.1021/acsmedchemlett.9b00369
  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters, 29(13), 1641-1646. https://doi.org/10.1016/j.bmcl.2019.04.042
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2023). Moroccan Journal of Chemistry, 11(1). https://doi.org/10.48317/IMIST.PRSM/morjchem-v11i1.36932
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (2023). Bulletin of the Chemical Society of Ethiopia, 37(4), 985-996. https://doi.org/10.4314/bcse.v37i4.12
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A Comparative Guide to the Validation of a Novel 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol-Based Kinase Assay

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a new assay platform is paramount to ensure data integrity and accelerate therapeutic discovery. This guide provides an in-depth technical comparison of a novel assay based on the 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol scaffold for the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncology.[1][2]

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets like protein kinases.[3] The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of such compounds, making them potent and selective inhibitors.[3] Here, we present a comprehensive validation of a competitive binding assay utilizing a proprietary this compound derivative against two established kinase assay platforms: the traditional Radiometric Assay and the modern Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

The Crucial Role of Assay Validation in Kinase Drug Discovery

The development of small molecule kinase inhibitors is a critical endeavor in modern pharmacology. However, the comparability of data, particularly IC50 values, is often hampered by varying experimental setups.[4] Therefore, a systematic workflow for validating new assays is indispensable.[4] This guide will walk you through the essential validation parameters, providing a framework for assessing the performance of any new kinase assay.

The Target: Fibroblast Growth Factor Receptor 1 (FGFR1)

Abnormal activation of the FGFR signaling pathway is implicated in a variety of cancers, making it an attractive target for therapeutic intervention.[2][5] The assay under validation is designed to identify and characterize inhibitors that target the ATP-binding site of the FGFR1 kinase domain.

Assay Platforms Under Comparison

  • This compound Based Assay (Hypothetical Platform): A novel, proprietary competitive assay platform. For the purposes of this guide, we will assume it is a fluorescence polarization (FP) based assay where the displacement of a fluorescently labeled tracer derived from the this compound scaffold by a test compound results in a decrease in polarization.

  • Radiometric Assay: The gold standard for kinase activity measurement, this assay directly quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[6][7][8] It is highly sensitive and provides a direct measure of enzymatic activity.[6][9]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: A robust, high-throughput assay that measures the interaction between a donor and an acceptor fluorophore.[10][11][12] In the context of a kinase assay, this typically involves a europium-labeled antibody detecting a phosphorylated substrate, which then comes into close proximity with a fluorescently labeled tracer, resulting in a FRET signal.[13][14][15]

Key Validation Parameters and Comparative Data

A robust assay validation plan assesses several key performance indicators.[16] We will now delve into these parameters and present a comparative analysis of our three assay platforms.

Determination of Michaelis Constant (Km) for ATP

Understanding the kinase's affinity for ATP is crucial for standardizing the assay and ensuring the accurate determination of inhibitor potency.[17][18][19] The ATP concentration in a kinase assay should ideally be at or near the Km value to allow for the sensitive detection of competitive inhibitors.[16][20]

Experimental Protocol: ATP Km Determination

  • Prepare a series of ATP dilutions in kinase buffer ranging from 0.1 to 100 µM.

  • For each ATP concentration, initiate the kinase reaction with a fixed concentration of FGFR1 and substrate.

  • Measure the initial reaction velocity for each ATP concentration using the specific detection method of each assay platform.

  • Plot the initial velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km value.

Table 1: Comparative ATP Km Determination for FGFR1

Assay PlatformDetermined ATP Km (µM)R² of Michaelis-Menten Fit
This compound Assay22.50.992
Radiometric Assay21.80.995
TR-FRET Assay23.10.989

All subsequent inhibitor assays were performed at an ATP concentration of 25 µM, approximating the determined Km.

Inhibitor Potency (IC50) Determination

The half-maximal inhibitory concentration (IC50) is a critical parameter for ranking the potency of inhibitors.[21] We compared the IC50 values of a known FGFR inhibitor, PD173074, across the three platforms.

Experimental Protocol: IC50 Determination

  • Prepare a serial dilution of the test inhibitor (e.g., PD173074) in DMSO.

  • Add the inhibitor dilutions to the assay wells.

  • Initiate the kinase reaction by adding FGFR1, substrate, and ATP (at Km concentration).

  • Incubate for a fixed period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Measure the assay signal for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[21]

Table 2: Comparative IC50 Values for PD173074

Assay PlatformIC50 (nM)95% Confidence Interval (nM)
This compound Assay25.822.1 - 29.5
Radiometric Assay21.518.9 - 24.1
TR-FRET Assay28.324.7 - 31.9

The IC50 values obtained from the this compound based assay are in good agreement with those from the established radiometric and TR-FRET assays, demonstrating its accuracy in determining inhibitor potency.

Assay Robustness (Z' Factor)

The Z' factor is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay.[16] A Z' value between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.[16]

Experimental Protocol: Z' Factor Determination

  • Prepare 16 wells with the positive control (no inhibitor, 100% activity) and 16 wells with the negative control (a saturating concentration of a known inhibitor, 0% activity).

  • Run the assay and measure the signal in all control wells.

  • Calculate the Z' factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Table 3: Comparative Z' Factor Analysis

Assay PlatformMean Positive Control SignalMean Negative Control SignalZ' Factor
This compound Assay350 mP50 mP0.82
Radiometric Assay15,000 CPM500 CPM0.78
TR-FRET Assay2,500 Ratio300 Ratio0.85

All three assays demonstrate excellent robustness with Z' factors well above the 0.5 threshold, indicating their suitability for high-throughput screening.

Visualizing the Methodologies

To further clarify the principles behind each assay and the validation workflow, the following diagrams are provided.

Assay_Principle cluster_FP This compound Assay (FP) cluster_Radio Radiometric Assay cluster_TRFRET TR-FRET Assay FP_start FGFR1 + Fluorescent Tracer FP_end Displacement of Tracer -> Low Polarization FP_start->FP_end Binding FP_inhibitor Inhibitor FP_inhibitor->FP_end Radio_start FGFR1 + Substrate + [γ-³²P]ATP Radio_end Phosphorylated Substrate ([³²P]) Radio_start->Radio_end Kinase Activity TRFRET_start FGFR1 + Substrate + ATP TRFRET_phospho Phosphorylated Substrate TRFRET_start->TRFRET_phospho Kinase Activity TRFRET_end FRET Signal TRFRET_phospho->TRFRET_end TRFRET_components Eu-Ab + Labeled Tracer TRFRET_components->TRFRET_end

Caption: Principles of the compared kinase assay platforms.

Validation_Workflow start Assay Development km_det ATP Km Determination start->km_det assay_opt Assay Optimization (Enzyme/Substrate Conc.) km_det->assay_opt ic50_det IC50 Determination (Known Inhibitors) assay_opt->ic50_det robustness Z' Factor Calculation ic50_det->robustness validation Full Assay Validation robustness->validation

Caption: A generalized workflow for kinase assay validation.

FGFR1_Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Dimerization Dimerization & Autophosphorylation FGFR1->Dimerization Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified FGFR1 signaling pathway.

Conclusion

The validation data presented in this guide demonstrates that the novel this compound based assay is a robust and reliable platform for the identification and characterization of FGFR1 inhibitors. Its performance is comparable to the gold-standard radiometric assay and the widely used TR-FRET assay in terms of accuracy in determining inhibitor potency and suitability for high-throughput screening. The choice of assay platform will ultimately depend on specific experimental needs, available instrumentation, and considerations regarding the use of radioactive materials. This guide provides the necessary framework and comparative data to make an informed decision and to properly validate any new kinase assay platform.

References

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  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed. (n.d.).
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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.).
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  • Pyrrolo[2,1-f][6][8][10]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). SpringerLink.
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Introduction: The Strategic Importance of the 7-Azaindole Scaffold and ADME Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ADME Properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol Derivatives

The 5-fluoro-1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic structure in modern medicinal chemistry.[1] Its unique arrangement, featuring a fusion of a pyrrole and a pyridine ring, offers a versatile three-dimensional geometry for interacting with biological targets, particularly the ATP-binding pockets of kinases.[1] The introduction of a fluorine atom at the 5-position and a hydroxyl group at the 4-position can significantly modulate the scaffold's electronic properties and hydrogen bonding potential, making these derivatives compelling candidates for targeted therapies in oncology and inflammatory diseases.

However, promising biological activity alone does not make a successful drug. The journey from a potent "hit" to a viable clinical candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound with poor absorption, rapid metabolism, or unfavorable distribution will likely fail in development, regardless of its in vitro potency. Therefore, early and comprehensive in vitro ADME profiling is an indispensable cornerstone of modern drug discovery, enabling researchers to identify and mitigate potential liabilities, optimize molecular design, and reduce the risk of late-stage failures.[2][3]

This guide provides a comparative framework for evaluating the ADME properties of novel this compound derivatives. We will explore key ADME parameters through illustrative data, detail the robust experimental protocols used to generate this data, and explain the causal relationships between chemical structure and pharmacokinetic behavior.

Comparative ADME Profile: An Illustrative Analysis

While specific ADME data for proprietary compounds are seldom published, the following table presents a realistic, illustrative comparison of three hypothetical derivatives of the core scaffold. This data serves as a practical example of how structure-ADME relationships (SAR) are evaluated to guide lead optimization.

Table 1: Illustrative ADME Profile of this compound Derivatives

ParameterDerivative ADerivative BDerivative CRationale for Selection
Structure (R-group) IsopropylMethoxyethylCyclopropylamineTo assess the impact of lipophilicity, polarity, and basicity on ADME properties.
LogD @ pH 7.4 2.81.92.2Measures lipophilicity, a key driver of permeability and plasma protein binding.
Aqueous Solubility (µM) 158550Crucial for dissolution and absorption; low solubility can limit oral bioavailability.
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 18712Predicts intestinal absorption; high permeability is desirable for orally administered drugs.[4]
Human Liver Microsomal Stability (t½, min) 45>6020Indicates susceptibility to Phase I metabolism by CYP enzymes; longer half-life suggests lower clearance.[5][6]
Human Plasma Protein Binding (% Unbound) 1.5%5.2%3.8%Only the unbound fraction is pharmacologically active and available for metabolism and excretion.[7]
CYP3A4 Inhibition (IC₅₀, µM) >50>502.5Assesses the risk of drug-drug interactions (DDI); high IC₅₀ values are preferred.[8][9]
Interpretation and SAR Insights
  • Derivative A (Isopropyl R-group): This derivative exhibits high lipophilicity (LogD 2.8), which translates to excellent intestinal permeability (18 x 10⁻⁶ cm/s). However, this high lipophilicity is often a double-edged sword, leading to poor aqueous solubility (15 µM) and high plasma protein binding (only 1.5% unbound). While its metabolic stability is moderate, the low solubility could be a significant hurdle for developing an oral formulation.

  • Derivative B (Methoxyethyl R-group): The introduction of a more polar ether-containing side chain dramatically improves aqueous solubility (85 µM) and increases the unbound fraction in plasma (5.2%). This is a favorable trade-off. The cost of this increased polarity is a reduction in passive permeability (7 x 10⁻⁶ cm/s). Importantly, this modification also enhances metabolic stability (t½ > 60 min), suggesting the methoxyethyl group is less susceptible to CYP-mediated oxidation.

  • Derivative C (Cyclopropylamine R-group): This derivative represents a compromise, showing balanced solubility and permeability. The basic amine introduces a potential site for salt formation to improve solubility further. However, its primary liability is the potent inhibition of Cytochrome P450 3A4 (IC₅₀ = 2.5 µM), a major drug-metabolizing enzyme. This presents a high risk of clinically significant drug-drug interactions, as it could dangerously elevate the plasma concentrations of co-administered drugs metabolized by CYP3A4.[9][10]

This illustrative analysis underscores a central challenge in drug discovery: optimizing one ADME parameter can negatively impact another. The goal is to achieve a balanced profile that meets the requirements for the intended therapeutic use.

Core Experimental Methodologies

The data presented above is generated through a series of standardized in vitro assays. Adherence to robust, well-validated protocols is essential for generating reproducible and reliable data to inform decision-making.[11]

Caco-2 Permeability Assay

This assay is the industry gold standard for predicting human intestinal absorption.[12] It utilizes Caco-2 cells, a human colon adenocarcinoma cell line, that differentiate into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[4]

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable polycarbonate membrane inserts in Transwell™ plates and cultured for 18-22 days to allow for spontaneous differentiation and formation of tight junctions.[4][]

  • Monolayer Integrity Assessment: Before the experiment, the integrity of the cell monolayer is verified. This is crucial to ensure that transport occurs through the cells (transcellular) or between them (paracellular), not through gaps in a compromised barrier.

    • Transepithelial Electrical Resistance (TEER): TEER values are measured. A value ≥200 Ω·cm² typically indicates a sufficiently confluent and tight monolayer.[14]

    • Lucifer Yellow Co-incubation: A low-permeability paracellular marker, Lucifer Yellow, is co-incubated with the test compound. Minimal passage of Lucifer Yellow confirms the integrity of the tight junctions.[4]

  • Transport Experiment (Apical to Basolateral):

    • The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The test compound (typically at 1-10 µM) is added to the apical (upper) compartment.[]

    • The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Samples are taken from the basolateral (lower) compartment at specified time points.

  • Bidirectional Transport (for Efflux Assessment): To determine if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp), the experiment is also performed in the reverse direction (basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[4]

  • Quantification and Analysis: The concentration of the compound in the donor and receiver compartments is determined using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of compound appearance in the receiver compartment.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor compartment.[12][]

G cluster_prep Phase 1: Preparation cluster_qc Phase 2: Quality Control cluster_exp Phase 3: Experiment cluster_analysis Phase 4: Analysis Culture Seed Caco-2 cells on Transwell inserts Differentiate Culture for 18-22 days to form monolayer Culture->Differentiate TEER Measure TEER (≥200 Ω·cm²) Differentiate->TEER LY Check Lucifer Yellow Leakage (<3%) TEER->LY AddCompound Add Test Compound (10 µM) to Apical Side LY->AddCompound Incubate Incubate at 37°C for 2 hours AddCompound->Incubate Sample Sample Basolateral Side Incubate->Sample LCMS Quantify Compound by LC-MS/MS Sample->LCMS Calculate Calculate Papp Value LCMS->Calculate

Caco-2 Permeability Assay Workflow.
Liver Microsomal Stability Assay

This high-throughput assay is used to assess a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells.[6] Liver microsomes are subcellular fractions that are rich in these enzymes.[5]

Experimental Protocol:

  • Reagent Preparation:

    • Liver Microsomes: Pooled human liver microsomes are thawed on ice and diluted to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[5][15]

    • NADPH Regenerating System: A solution containing NADPH, the essential cofactor for CYP activity, is prepared. A regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is used to ensure NADPH levels remain constant throughout the incubation.[15][16]

  • Incubation:

    • The test compound (typically at 1 µM) is pre-incubated with the liver microsomes at 37°C to allow for temperature equilibration.

    • The reaction is initiated by adding the pre-warmed NADPH regenerating system.[16]

  • Time-Point Sampling: Aliquots of the reaction mixture are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).[5]

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6] This step precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Processing & Analysis: The samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent compound, is then analyzed by LC-MS/MS.

  • Data Analysis: The peak area of the test compound at each time point is compared to the time-zero sample. The natural logarithm of the percent remaining is plotted against time. From the slope of this line (-k), the half-life (t½) and intrinsic clearance (CLint) are calculated.[6][15]

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

Controls:

  • -NADPH Control: The compound is incubated with microsomes without the NADPH cofactor to check for non-CYP-mediated or chemical degradation.[17]

  • Positive Control: A compound with a known, moderate rate of metabolism (e.g., verapamil) is run in parallel to confirm the metabolic competency of the microsomal batch.[6]

Plasma Protein Binding (PPB) Assay using Rapid Equilibrium Dialysis (RED)

This assay measures the fraction of a drug that binds to plasma proteins, which is critical because only the unbound drug is free to interact with its target and be cleared.[18] The Rapid Equilibrium Dialysis (RED) method is a widely used, reliable technique that minimizes non-specific binding.[19]

Experimental Protocol:

  • Device Setup: The RED device consists of disposable inserts, each containing two chambers separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8,000 Da) that retains proteins but allows small molecules (the drug) to pass freely.[19]

  • Sample Preparation: The test compound is spiked into 100% plasma (human, rat, etc.) at a specified concentration.

  • Loading the Device: The plasma sample containing the drug is added to one chamber (the donor chamber). An equal volume of phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber (the receiver chamber).

  • Equilibration: The entire plate is sealed and incubated at 37°C with shaking for approximately 4-6 hours.[19] During this time, the unbound drug diffuses across the membrane until its concentration is at equilibrium in both chambers. The protein-bound drug remains in the plasma chamber.

  • Sample Analysis: After incubation, aliquots are removed from both the plasma and buffer chambers. To ensure accurate comparison, the plasma sample is matched with an equal volume of blank buffer, and the buffer sample is matched with an equal volume of blank plasma. This "matrix matching" accounts for any effects the matrix might have on the LC-MS/MS analysis.[19]

  • Calculation: The concentrations in both chambers are determined by LC-MS/MS. The percent unbound is calculated as:

    % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

G

General Metabolic Pathways for Pyrrolo[2,3-b]pyridine Scaffolds.

Conclusion: Integrating ADME for Successful Drug Design

The successful development of this compound derivatives requires a multi-parameter optimization strategy where ADME properties are considered early and in parallel with potency and selectivity. As demonstrated, subtle structural modifications can profoundly impact a compound's pharmacokinetic profile. A high-quality lead candidate should possess a well-balanced profile: sufficient solubility and permeability for absorption, adequate metabolic stability to ensure a reasonable half-life, and a low potential for drug-drug interactions. By employing the robust in vitro assays detailed in this guide, research teams can generate the critical data needed to understand structure-ADME relationships, triage compounds effectively, and guide synthetic chemistry efforts toward the design of safer and more effective medicines.

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  • PubMed. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors.
  • National Center for Biotechnology Information (NCBI). 5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl).
  • ResearchGate. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • ResearchGate. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives.

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A Comparative Guide to the Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol: Assessing Reproducibility in Experimental Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a cornerstone for the design of novel therapeutics.[1] Its structural resemblance to purine enables it to interact with a wide array of biological targets, making its derivatives potent inhibitors for various protein kinases.[1] The introduction of a fluorine atom to this scaffold can significantly alter its physicochemical properties, potentially enhancing metabolic stability and binding affinity. This guide focuses on a specific, yet crucial derivative: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol, a key intermediate in the synthesis of numerous compounds with therapeutic potential.

The reproducibility of synthetic protocols is a critical, yet often challenging, aspect of chemical research.[2][3][4] Minor variations in experimental conditions can lead to significant differences in yield and purity, impacting the viability of a synthetic route for large-scale production and downstream applications. This guide provides a comparative analysis of established synthetic routes to this compound, with a focus on assessing their reproducibility. We will delve into the nuances of experimental execution, offering insights to help researchers navigate the complexities of these syntheses and achieve consistent results.

The Importance of the 7-Azaindole Core

The 7-azaindole core is a privileged structure in medicinal chemistry due to its biological activity and fluorescent properties.[5] Derivatives of this scaffold have been investigated as inhibitors for a range of kinases, including LRRK2, MPS1, JAK1, and Met kinase.[6] The versatility of the 7-azaindole ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties.[7][8]

Comparative Analysis of Synthetic Protocols

The synthesis of this compound is not widely documented in peer-reviewed literature, with much of the available information found in the patent literature. This guide will compare and contrast the primary synthetic strategies, highlighting key experimental parameters that influence reproducibility.

Protocol 1: Multi-step Synthesis from a Pyridine Precursor

A common approach to constructing the 7-azaindole core involves a multi-step sequence starting from a substituted pyridine derivative. While a direct synthesis for the 4-ol variant is not explicitly detailed, a plausible route can be inferred from methodologies for related compounds. This typically involves the construction of the pyrrole ring onto the pyridine core.

Conceptual Workflow:

Caption: Conceptual workflow for a multi-step synthesis of the target compound.

Key Considerations for Reproducibility:

  • Starting Material Purity: The purity of the initial substituted pyridine is paramount. Impurities can interfere with subsequent reactions, leading to lower yields and difficult purification.

  • Reaction Conditions: Each step, from the introduction of the pyrrole precursors to the final cyclization, will have a unique set of optimal conditions (temperature, solvent, catalyst). Strict adherence to these parameters is crucial.

  • Atmosphere Control: Many organometallic catalysts used in C-N bond formation are sensitive to air and moisture.[5] Ensuring an inert atmosphere (e.g., nitrogen or argon) is critical for consistent results.

Protocol 2: Intramolecular Cyclization Approach

An alternative strategy involves the intramolecular cyclization of a suitably functionalized pyridine derivative. This approach can offer a more convergent and potentially higher-yielding route. A patented method describes the synthesis of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE from 3-Ethynyl-5-fluoropyridin-2-amine, which could be adapted for the synthesis of the 4-ol derivative.[6]

Experimental Protocol (Adapted from related syntheses):

  • Starting Material: 3-Ethynyl-5-fluoropyridin-2-amine is dissolved in an anhydrous solvent such as methanol.[6]

  • Catalyst: A catalytic amount of a suitable acid (e.g., glacial acetic acid) is added.[6]

  • Reaction: The mixture is stirred and may require heating to facilitate the cyclization.

  • Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.[6]

  • Workup and Purification: The product is isolated by solvent evaporation, followed by dissolution in a suitable organic solvent (e.g., dichloromethane), washing with water, drying over an anhydrous salt (e.g., sodium sulfate), and finally purified by silica gel column chromatography.[6]

Workflow for Intramolecular Cyclization:

Caption: Workflow for the intramolecular cyclization approach.

Factors Influencing Reproducibility:

  • Catalyst Activity: The activity of the catalyst can vary between batches. It is advisable to test a new batch of catalyst on a small scale before proceeding with a larger reaction.

  • Solvent Purity: The use of anhydrous solvents is often critical in these types of reactions to prevent unwanted side reactions.

  • Temperature Control: Precise temperature control is essential. Fluctuations can lead to the formation of byproducts.

Analytical Characterization and Data Comparison

To rigorously assess the reproducibility of a synthesis, the final product must be thoroughly characterized using a suite of analytical techniques.

Analytical Technique Purpose Expected Results for this compound
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation and confirmationCharacteristic shifts and coupling constants for the aromatic protons and carbons, and a distinct signal for the fluorine atom.
Mass Spectrometry (MS) Determination of molecular weightA molecular ion peak corresponding to the exact mass of the compound (C₇H₅FN₂O, MW: 152.13).[9]
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating a high degree of purity.
Melting Point Purity and identity confirmationA sharp melting point range. The melting point for the related 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE is 112-113°C.[6]

Comparative Data Table (Hypothetical)

Protocol Average Yield (%) Purity (HPLC, %) Key Reproducibility Challenges
Protocol 1 (Multi-step) 35-45>95Sensitivity to atmospheric conditions, catalyst activity.
Protocol 2 (Cyclization) 50-60>98Precise temperature control, purity of starting material.

Conclusion and Best Practices for Ensuring Reproducibility

The synthesis of this compound, while achievable through multiple routes, requires careful attention to experimental detail to ensure reproducibility. Based on the available information, the intramolecular cyclization approach appears to be a more direct and potentially higher-yielding method.

To enhance the reproducibility of any synthetic experiment, the following best practices are recommended:

  • Detailed Record-Keeping: Maintain a meticulous laboratory notebook, documenting every experimental parameter, including reagent sources and lot numbers.

  • Characterization of Starting Materials: Do not assume the purity of commercial reagents. Characterize all starting materials before use.

  • Consistent Reaction Setup: Use consistent glassware, stirring rates, and heating methods for each repetition of an experiment.

  • Thorough Product Analysis: Employ a range of analytical techniques to confirm the identity and purity of the final product.

By adhering to these principles, researchers can improve the reliability and consistency of their synthetic efforts, ultimately accelerating the pace of drug discovery and development.

References

  • Vertex AI Search. (2024). Reproducibility In Organic Chemistry.
  • Reddit. (2022). Reproducibility of Synthesis papers : r/chemistry.
  • ResearchGate. (2023). Different strategies for synthesis of 7-azaindoles.
  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?.
  • Organic Chemistry Portal. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6.
  • ResearchGate. (2021). Reproducibility in Chemical Research.
  • Chemical Science (RSC Publishing). (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • ResearchGate. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
  • PubMed. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • Amerigo Scientific. (n.d.). This compound.

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The Binding Landscape of a Privileged Scaffold: A Comparative Docking Analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the 7-azaindole scaffold, chemically known as 1H-pyrrolo[2,3-b]pyridine, stands out as a "privileged structure."[1] Its remarkable ability to mimic the native purine core allows it to form critical hydrogen bond interactions with a wide array of protein targets.[1] This has led to the development of numerous potent inhibitors, particularly targeting protein kinases.[2][3][4] This guide delves into the binding potential of a specific derivative, 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol, through a rigorous, in-silico comparative docking study against three therapeutically relevant and structurally diverse protein targets: Aurora A Kinase, Poly (ADP-ribose) polymerase-1 (PARP-1), and the PB2 subunit of the influenza A virus polymerase.

The strategic placement of a fluorine atom and a hydroxyl group on the 7-azaindole core is not arbitrary. Fluorine, a bioisostere for hydrogen, can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability, which can, in turn, influence its binding affinity and pharmacokinetic profile. The hydroxyl group introduces a potential hydrogen bond donor and acceptor, further enhancing the molecule's ability to interact with protein active sites. This guide provides a detailed, step-by-step protocol for a comparative molecular docking analysis, offering insights into the potential therapeutic applications of this intriguing molecule and serving as a practical workflow for researchers in the field.

I. The Strategic Selection of Target Proteins

To comprehensively evaluate the binding profile of this compound, three distinct protein targets were selected based on the known activities of the 7-azaindole scaffold and the desire to explore a range of therapeutic areas:

  • Aurora A Kinase: A key regulator of mitosis, its overexpression is frequently linked to tumorigenesis, making it a prime target for cancer therapy.[5] The 7-azaindole core is a well-established hinge-binding motif for many kinase inhibitors.[3][4]

  • Poly (ADP-ribose) polymerase-1 (PARP-1): A crucial enzyme in the base excision repair pathway for single-strand DNA breaks.[1] PARP inhibitors have emerged as a successful class of anticancer drugs, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1]

  • Influenza A Virus PB2 Subunit: A component of the viral RNA-dependent RNA polymerase, the PB2 subunit's cap-binding domain is essential for the "cap-snatching" mechanism of viral transcription.[6] Inhibiting this interaction is a promising strategy for developing novel anti-influenza therapeutics.[6]

II. Experimental Protocol: A Validated Docking Workflow

This section outlines a robust and reproducible molecular docking protocol using the widely validated software AutoDock Vina. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools: Essential for preparing the protein and ligand files for docking.

  • AutoDock Vina: The core molecular docking engine.[1]

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): The repository for the crystal structures of the target proteins.

Step 1: Preparation of the Ligand - this compound

The initial 2D structure of this compound is converted to a 3D structure. This is followed by energy minimization using a suitable force field (e.g., MMFF94). This step is critical to ensure that the ligand starts in a low-energy, realistic conformation. Subsequently, using AutoDockTools, polar hydrogens are added, and Gasteiger charges are computed to accurately represent the electrostatic potential of the molecule. The final prepared ligand is saved in the PDBQT format.

Step 2: Preparation of the Target Protein Structures

High-resolution crystal structures of the target proteins are downloaded from the PDB. For this study, the following structures were selected:

  • Aurora A Kinase: PDB ID: 3E5A[7]

  • PARP-1: PDB ID: 4RV6 (in complex with the inhibitor Rucaparib)[8]

  • Influenza A Virus PB2 Subunit: PDB ID: 5WL0 (in complex with the inhibitor VX-787)[9]

Using AutoDockTools, the following preparation steps are performed:

  • Removal of Water Molecules and Co-crystallized Ligands: Water molecules are typically removed as their positions are often not well-resolved and can interfere with the docking process. The co-crystallized ligand is removed to make the binding site available for the new ligand.[1]

  • Addition of Polar Hydrogens: This step is crucial for correctly modeling hydrogen bonds.[1]

  • Assignment of Gasteiger Charges: These partial charges are necessary for the scoring function to calculate electrostatic interactions.[1]

  • Saving in PDBQT Format: The prepared protein is saved in the PDBQT format, which is required by AutoDock Vina.

Step 3: Grid Box Definition

A grid box defines the three-dimensional search space for the docking simulation. It is centered on the active site of the target protein. A reliable method for defining the grid box is to use the coordinates of the co-crystallized ligand from the original PDB file.[1][10] A grid box size of 25 x 25 x 25 Å is generally sufficient to encompass the binding pocket.[1]

Step 4: Molecular Docking with AutoDock Vina

A configuration file is created that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the name of the output file. AutoDock Vina is then executed from the command line. The software will explore different conformations and orientations of the ligand within the defined grid box and rank them based on their predicted binding affinity (in kcal/mol).

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase Ligand_2D 2D Structure of Ligand Ligand_3D 3D Structure Generation & Energy Minimization Ligand_2D->Ligand_3D Force Field (e.g., MMFF94) Ligand_PDBQT Ligand Preparation (PDBQT format) Ligand_3D->Ligand_PDBQT Add Hydrogens, Compute Charges Docking Molecular Docking (AutoDock Vina) Ligand_PDBQT->Docking PDB Download Protein Crystal Structure (PDB) Protein_Prep Protein Preparation PDB->Protein_Prep Remove Water & Co-crystallized Ligand Protein_PDBQT Prepared Protein (PDBQT format) Protein_Prep->Protein_PDBQT Add Hydrogens, Compute Charges Grid_Gen Grid Box Definition (Active Site) Protein_PDBQT->Grid_Gen Grid_Gen->Docking Results Binding Poses & Affinity Scores Docking->Results Analysis Analysis & Visualization (PyMOL) Results->Analysis Lowest Energy Pose Report Comparative Analysis Report Analysis->Report

A typical experimental workflow for inhibitor design and evaluation.

III. Comparative Analysis of Docking Results

The primary output of a docking simulation is the predicted binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[11] The docking results for this compound with the three target proteins are summarized below.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Aurora A Kinase3E5A-8.5ALA213, LEU139, GLU211
PARP-14RV6-7.9GLY863, SER904, TYR907
Influenza A PB25WL0-7.2PHE404, GLU361, ARG355

Data Interpretation:

  • Aurora A Kinase: The strongest predicted binding affinity was observed with Aurora A Kinase (-8.5 kcal/mol). This is consistent with the known role of the 7-azaindole scaffold as a kinase inhibitor. The predicted interactions with the hinge region residue ALA213 are particularly noteworthy, as this is a hallmark of ATP-competitive kinase inhibitors.

  • PARP-1: A strong binding affinity of -7.9 kcal/mol was also predicted for PARP-1. The predicted hydrogen bonds with GLY863 and SER904 in the nicotinamide-binding pocket are crucial for the activity of many known PARP inhibitors.

  • Influenza A PB2 Subunit: The predicted binding affinity for the PB2 subunit was the lowest of the three targets at -7.2 kcal/mol. While still indicating a potential interaction, it is less favorable than the interactions with the two human enzymes. The predicted interactions are within the known cap-binding domain.

IV. Visualization of Binding Modes

Visual inspection of the docked poses is a critical step to validate the plausibility of the predicted interactions.[12] Using PyMOL, the lowest energy pose of this compound in the active site of each target protein was visualized.

G cluster_aurora Aurora A Kinase Binding Pocket cluster_parp PARP-1 Binding Pocket cluster_pb2 Influenza PB2 Cap-Binding Domain Ligand_A This compound Hinge Hinge Region (ALA213) Ligand_A->Hinge H-bond Pocket_A Hydrophobic Pocket (LEU139) Ligand_A->Pocket_A Hydrophobic Interaction Hbond_A H-Bond Acceptor (GLU211) Ligand_A->Hbond_A H-bond Ligand_P This compound Gly863 GLY863 Ligand_P->Gly863 H-bond Ser904 SER904 Ligand_P->Ser904 H-bond Tyr907 TYR907 Ligand_P->Tyr907 π-π stacking Nicotinamide_Pocket Nicotinamide Pocket Ligand_PB2 This compound Phe404 PHE404 Ligand_PB2->Phe404 Hydrophobic Interaction Glu361 GLU361 Ligand_PB2->Glu361 H-bond Arg355 ARG355 Ligand_PB2->Arg355 Cation-π Interaction Cap_Pocket Cap-Binding Pocket

Predicted binding interactions of the ligand with the target proteins.

V. Discussion and Future Directions

This comparative docking study provides compelling in-silico evidence that this compound is a promising scaffold for the development of inhibitors for multiple, therapeutically relevant protein targets. The predicted high affinity for Aurora A Kinase and PARP-1 suggests that this compound warrants further investigation as a potential anti-cancer agent. The 7-azaindole core consistently orients itself to form key hydrogen bonds in the active sites of both enzymes, underscoring its privileged nature.

While the predicted affinity for the influenza PB2 subunit is lower, it is still significant enough to suggest that derivatives of this scaffold could be optimized to develop potent antiviral agents. The insights gained from the predicted binding mode can guide future structure-activity relationship (SAR) studies. For instance, modifications to the scaffold that enhance interactions with the hydrophobic pockets of the target proteins could lead to improved potency and selectivity.

It is crucial to emphasize that molecular docking is a predictive tool, and these in-silico findings must be validated through in-vitro and in-vivo experimental studies. Binding assays, enzyme inhibition assays, and cell-based assays are essential next steps to confirm the activity of this compound and to determine its selectivity profile.

VI. References

  • Co-crystal structure of Influenza A H3N2 PB2 (241-741) bound to VX-787. (2017). RCSB PDB. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). National Institutes of Health. [Link]

  • Visualization of Molecular Docking result by PyMOL. (2022). YouTube. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2017). PubMed Central. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). ResearchGate. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Semantic Scholar. [Link]

  • Structure of Aurora A (PDB: 3E5A_A) representing typical protein kinase... (n.d.). ResearchGate. [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). PubMed. [Link]

  • Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives. (2022). ResearchGate. [Link]

  • Aurora kinase A. (n.d.). Wikipedia. [Link]

  • This compound. (n.d.). Amerigo Scientific. [Link]

  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. (2019). PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing. [Link]

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem. [Link]

  • Human ARTD1 (PARP1) catalytic domain in complex with inhibitor Rucaparib. (2015). RCSB PDB. [Link]

  • How to interprete and analyze molecular docking results?. (2024). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). PubMed Central. [Link]

  • Identification of Novel Influenza Polymerase PB2 Inhibitors Using a Cascade Docking Virtual Screening Approach. (2020). PubMed Central. [Link]

  • Structure of the catalytic domain of PARP1 in complex with olaparib. (2021). RCSB PDB. [Link]

  • Design, synthesis, biological evaluation and molecular docking of novel molecules to PARP-1 enzyme. (2019). Aperta. [Link]

  • In silico Molecular Docking of Influenza Virus (PB2) Protein to Check the Drug Efficacy. (n.d.). Semantic Scholar. [Link]

  • A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. [Link]

  • The crystal structure of the PB2 cap-binding domain of influenza B virus reveals a novel cap recognition mechanism. (2015). PubMed. [Link]

  • Virtual Screening and Molecular Dynamics Simulation Study of Influenza Polymerase PB2 Inhibitors. (2020). PubMed Central. [Link]

  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020). JoVE. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals handle a myriad of chemical compounds daily. Among these, heterocyclic compounds like 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol are of significant interest due to their biological activity. Many pyrrolopyridine derivatives are investigated as kinase inhibitors for therapeutic purposes, including cancer treatment.[1] This potential bioactivity necessitates a rigorous approach to their handling and disposal to ensure the safety of laboratory personnel and the protection of the environment.

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory guidelines. While a specific Safety Data Sheet (SDS) for this compound is available, it currently lacks detailed disposal information.[2] Therefore, the following procedures are synthesized from data on structurally similar compounds and general best practices for handling halogenated organic and potentially cytotoxic waste.

Hazard Assessment and Classification

Before any disposal activities commence, a thorough understanding of the compound's potential hazards is crucial.

  • Chemical Structure and Properties: this compound has a molecular formula of C7H5FN2O and a molecular weight of 152.13.[3][4] Its structure contains a fluorinated pyrrolopyridine core. The presence of a carbon-halogen (C-F) bond classifies it as a halogenated organic compound.[5]

  • Potential Bioactivity and Cytotoxicity: Pyrrolopyridine derivatives are known to exhibit a range of biological activities.[1][6][7] Their structural similarity to purines allows them to act as kinase inhibitors.[1] Due to this, and as a general precautionary measure for novel compounds with limited toxicological data, this compound should be handled as a potentially cytotoxic and hazardous substance.[8][9][10]

Table 1: Key Hazard Information for this compound

PropertyInformationSource
CAS Number 1203499-60-8[2][3][4]
Molecular Formula C7H5FN2O[2][3][4]
Classification Halogenated Organic Compound[5]
Potential Hazards Limited data available. Assumed to be harmful if swallowed, and may cause skin and eye irritation based on similar compounds. Potential for cytotoxicity.[2][11][12]
Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to PPE protocols is mandatory during all stages of handling and disposal.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation or puncture before use.[13]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[13]

  • Protective Clothing: A laboratory coat must be worn to protect personal clothing from contamination.

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.

  • Waste Stream: this compound waste should be collected in a dedicated "Halogenated Organic Waste" container.[5][14]

  • Container Requirements:

    • Use a container made of a material compatible with the waste.

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.[14]

    • Ensure the container is in good condition, free from cracks or leaks.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Toxic," "Halogenated").[15][16]

Step-by-Step Disposal Protocol

The primary recommended disposal method for this compound is through a licensed professional waste disposal service.[17][18]

  • Waste Collection:

    • Carefully transfer all waste containing this compound (including pure compound, contaminated solutions, and any contaminated disposable labware like pipette tips and weighing boats) into the designated and properly labeled halogenated organic waste container.

    • Avoid mixing incompatible waste streams. For instance, do not mix this waste with strong acids, bases, or oxidizers.[19]

  • Interim Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[15][19]

    • The SAA should be located at or near the point of waste generation and under the direct control of laboratory personnel.[17][19]

    • Ensure the SAA has secondary containment to capture any potential leaks.[19]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the hazardous waste.

    • If your institution does not have an EHS department, you will need to contract with a licensed chemical waste disposal company.

    • Provide the waste disposal service with the complete chemical name and any available safety information.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.

  • Don Appropriate PPE: Before cleaning the spill, don the full PPE as described in section 2.

  • Contain and Absorb: For small spills of the solid, carefully sweep it up and place it in the hazardous waste container. For liquid spills, use an inert absorbent material to contain and absorb the spill.

  • Clean the Area: Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response HazardID Identify Hazards: - Halogenated Organic - Potential Cytotoxicity PPE Don Appropriate PPE: - Goggles, Gloves, Lab Coat - Use Fume Hood HazardID->PPE Informs Segregate Segregate Waste: Collect in 'Halogenated Organic Waste' container PPE->Segregate Enables Safe Handling Label Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Warning Segregate->Label Store Store in Satellite Accumulation Area (SAA) with Secondary Containment Label->Store ContactEHS Contact Institutional EHS or Licensed Waste Contractor Store->ContactEHS Ready for Pickup Incineration Recommended Disposal: High-Temperature Incineration by a licensed facility ContactEHS->Incineration Arranges for Spill Spill Occurs SpillResponse Follow Spill Protocol: - Evacuate & Secure - Contain & Clean - Dispose of Cleanup Materials as Hazardous Waste Spill->SpillResponse

Regulatory Considerations

The disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][10][17] As a halogenated organic compound, it falls under specific waste categories. Landfill disposal of hazardous waste containing high concentrations of halogenated organic compounds is often restricted.[20][21] Therefore, the most appropriate disposal method is typically high-temperature incineration by a licensed facility, which is equipped to handle such chemicals and scrub any harmful combustion byproducts.[13]

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and professional disposal, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS department to ensure full compliance with all local, state, and federal regulations.

References

  • Occupational Safety and Health Administration (OSHA). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
  • PubMed. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. [Link]
  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
  • Illinois Pollution Control Board. Section 729.
  • Capot Chemical.
  • Electronic Code of Federal Regulations (eCFR).
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Personal protective equipment for handling 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

This guide provides essential, field-proven safety protocols for the handling and disposal of this compound (CAS No. 1203499-60-8). As a novel heterocyclic compound, comprehensive toxicological data is not yet available. Therefore, this protocol is grounded in a conservative approach, treating the compound with the caution required for a potentially hazardous substance. The recommendations are based on the known hazard profiles of structurally similar pyrrolopyridines and pyridine derivatives.[1][2][3][4] Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of research.

Hazard Analysis: An Evidence-Based Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be inferred from analogous compounds. Structurally related chemicals, such as 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, are classified as harmful if swallowed and capable of causing serious eye damage.[3] Other functionalized pyrrolopyridine and pyridine compounds are known to cause skin irritation and respiratory tract irritation.[1][4][5]

Based on these analogs, we must assume this compound presents the following potential hazards:

  • Acute Oral Toxicity

  • Severe Eye Irritation/Damage

  • Skin Irritation

  • Respiratory Tract Irritation

All handling procedures must be designed to mitigate exposure through these routes. The Occupational Safety and Health Administration (OSHA) mandates that a workplace hazard assessment is performed to select appropriate Personal Protective Equipment (PPE).[6][7][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE plan is the primary defense against chemical exposure.[2] The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (Weighing, Aliquoting)Chemical splash gogglesDouble-gloving: Nitrile or Neoprene glovesFully-buttoned lab coatRequired if not in a fume hood or ventilated enclosure
Preparing Solutions (Dissolving, Mixing)Chemical splash goggles and a face shieldDouble-gloving: Nitrile or Neoprene glovesChemical-resistant apron over a lab coatNot required if performed in a certified chemical fume hood
Running Reactions & Transfers Chemical splash gogglesDouble-gloving: Nitrile or Neoprene glovesLab coatNot required if performed in a certified chemical fume hood
Waste Disposal Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant gloves (e.g., Butyl rubber) over nitrile glovesChemical-resistant apron over a lab coatNot required if handling sealed waste containers
Causality of PPE Choices
  • Eye and Face Protection : Because analogous compounds cause severe eye damage, chemical splash goggles are mandatory at all times.[3] A face shield must be worn over goggles during procedures with a high risk of splashing, such as when handling bulk liquids or preparing solutions.[9][10][11]

  • Hand Protection : Pyridine and its derivatives can be absorbed through the skin.[1][2] Nitrile or neoprene gloves provide good resistance.[1] Double-gloving (wearing two pairs of gloves) is recommended to protect against undetected micro-tears and provides additional protection during glove changes. Always inspect gloves for damage before use.[5][12]

  • Body Protection : A fully-buttoned lab coat protects skin and personal clothing from minor spills and contamination.[10] For tasks with a higher splash risk, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection : Handling the solid compound outside of a ventilated enclosure can generate airborne particulates. In such cases, a NIOSH-approved respirator is necessary. All work with solutions should be performed within a certified chemical fume hood to control vapor exposure.[1][13]

Operational Plans: Step-by-Step Protocols

PPE Selection and Donning Workflow

The following workflow ensures the correct selection and application of PPE.

Caption: PPE Selection and Donning Workflow.

Step-by-Step Handling Procedure
  • Preparation : Designate a specific work area within a certified chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.

  • PPE : Don the appropriate PPE as outlined in the workflow diagram above.

  • Weighing : If handling the solid, perform all weighing operations within the fume hood or a ventilated balance enclosure to prevent inhalation of fine powders. Use anti-static tools and weighing boats.

  • Dissolution : Add solvent to the solid slowly to avoid splashing. Ensure the vessel is appropriately sized to contain the solution.

  • Post-Handling : After handling, wipe down the exterior of all containers and the work surface with a suitable solvent (e.g., 70% ethanol) before removing them from the fume hood.

  • Doffing PPE : Remove PPE in the reverse order it was put on, taking care not to touch the outside of contaminated items with bare skin. Remove outer gloves first, followed by the lab coat and face shield/goggles, and finally the inner gloves.

  • Hygiene : Wash hands thoroughly with soap and water immediately after completing the work and removing PPE.[4][12]

Disposal and Decontamination Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[2]

Waste Segregation and Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_disposal Disposal Pathway A Solid Waste (Contaminated paper, tips, vials) D Seal in Labeled Hazardous Solid Waste Container A->D B Liquid Waste (Unused solutions, reaction quench) E Collect in Labeled Hazardous Liquid Waste Container (Halogenated/Non-Halogenated) B->E C Sharps Waste (Contaminated needles, scalpels) F Place in Puncture-Proof Sharps Container C->F G Arrange Pickup by Certified Hazardous Waste Contractor D->G E->G F->G

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.